(5-Chlorothiophen-2-yl)methanamine
Description
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Properties
IUPAC Name |
(5-chlorothiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEXZSPDLPRZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466046 | |
| Record name | (5-chlorothiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-22-5 | |
| Record name | (5-chlorothiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Chlorothiophen-2-yl)methanamine chemical properties and structure
This compound is more than a simple chemical; it is an enabling tool for the synthesis of complex, life-saving pharmaceuticals. Its well-defined structure and predictable reactivity make it an ideal building block for drug discovery programs. The robust synthetic routes to its preparation, coupled with its critical role in the production of Rivaroxaban, ensure its continued importance in the pharmaceutical industry. Future research may see this versatile scaffold incorporated into new classes of therapeutic agents, leveraging the unique properties of the chlorothiophene ring for novel biological applications. [7][16]
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amine. PubChemLite. [Link]
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Spectroscopic data for (5-Chlorothiophen-2-yl)methanamine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (5-Chlorothiophen-2-yl)methanamine
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. As a critical building block in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and field-proven methodologies for its acquisition and interpretation.
Molecular Structure and Spectroscopic Overview
This compound, with the molecular formula C₅H₆ClNS and a molecular weight of 147.63 g/mol , possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[5][6] The structure consists of a thiophene ring substituted with a chlorine atom at the 5-position and a methanamine group (-CH₂NH₂) at the 2-position. Each spectroscopic technique provides complementary information:
-
NMR Spectroscopy elucidates the carbon-hydrogen framework and the precise electronic environment of each nucleus.
-
IR Spectroscopy identifies the key functional groups present through their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight and provides structural clues through analysis of fragmentation patterns.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution.[5] For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy reveals the number of different types of protons and their connectivity. The spectrum is characterized by signals for the two aromatic protons on the thiophene ring, the two methylene protons, and the two amine protons.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H-3 | ~6.8 - 7.0 | Doublet (d) | ~3.5 - 4.0 |
| Thiophene H-4 | ~6.9 - 7.1 | Doublet (d) | ~3.5 - 4.0 |
| Methylene (-CH₂-) | ~3.8 - 4.2 | Singlet (s) | N/A |
| Amine (-NH₂) | ~1.5 - 3.5 | Broad Singlet (br s) | N/A |
Data sourced from predictive analysis.[5]
Expert Interpretation:
-
Thiophene Protons: The two protons on the thiophene ring (H-3 and H-4) are chemically distinct and couple with each other, resulting in two doublets. The coupling constant (J₃,₄) of approximately 3.5-4.0 Hz is characteristic for ortho-coupling in a thiophene ring.[5]
-
Methylene Protons: The two protons of the -CH₂- group are chemically equivalent and are adjacent to the electron-withdrawing thiophene ring and the nitrogen atom, hence their downfield shift. They typically appear as a singlet as there are no adjacent protons to couple with.
-
Amine Protons: The -NH₂ protons are notable for their variability. They often appear as a broad singlet due to rapid chemical exchange with other labile protons (like trace water) and quadrupolar broadening from the ¹⁴N nucleus.[7] Their chemical shift is highly dependent on solvent, concentration, and temperature.[7][8] To confirm their identity, a "D₂O shake" experiment can be performed; the addition of a drop of deuterium oxide will cause the -NH₂ signal to disappear due to proton-deuterium exchange.[7]
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Five distinct signals are expected for the five unique carbon atoms in this compound.
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (bearing -CH₂NH₂) | ~145 - 150 |
| C-5 (bearing -Cl) | ~128 - 132 |
| C-3 | ~125 - 127 |
| C-4 | ~124 - 126 |
| Methylene (-CH₂-) | ~40 - 45 |
Data sourced from predictive analysis.[5]
Expert Interpretation:
-
Thiophene Carbons: The chemical shifts of the thiophene carbons are influenced by the substituents. C-2 is significantly downfield due to its attachment to the methanamine group and its position adjacent to the sulfur atom. C-5 is also downfield, influenced by the electronegative chlorine atom. C-3 and C-4 resonate at higher fields, typical for unsubstituted thiophene carbons.[9][10]
-
Methylene Carbon: The aliphatic -CH₂- carbon appears in the expected upfield region around 40-45 ppm.[7]
Experimental Protocol: NMR Spectrum Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.[11] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[11] Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is then "locked" onto the deuterium signal of the solvent. The probe is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity is optimized through a process called "shimming."
-
¹H Acquisition: A standard proton spectrum is acquired. Typically, 8 to 16 scans are sufficient to obtain a high signal-to-noise ratio.
-
¹³C Acquisition: A carbon spectrum is then acquired. Due to the low natural abundance of the ¹³C isotope, significantly more scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending).
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Thiophene Ring |
| 2950 - 2850 | C-H Aliphatic Stretch | Methylene (-CH₂) |
| ~1650 - 1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| ~1500 - 1400 | C=C Aromatic Ring Stretch | Thiophene Ring |
| ~1220 - 1020 | C-N Stretch | Aliphatic Amine |
| ~800 - 600 | C-Cl Stretch | Aryl Chloride |
Expert Interpretation:
-
N-H Vibrations: The most prominent features for a primary amine are the N-H stretching bands in the 3400-3250 cm⁻¹ region.[12] Often, two distinct peaks can be observed, corresponding to the symmetric and asymmetric stretching modes. A broader absorption in this region can indicate hydrogen bonding.[12] The N-H bending vibration around 1600 cm⁻¹ is also a key diagnostic peak.[12]
-
C-H Vibrations: Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic thiophene ring, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the methylene group.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorptions, including the thiophene ring stretches and the C-N and C-Cl stretches, which are unique to the molecule's overall structure.[12]
Experimental Protocol: FT-IR Spectrum Acquisition (Liquid Film/ATR)
-
Method A: KBr Salt Plates (Neat Liquid):
-
Place one drop of the liquid sample onto the surface of a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[13][14][15]
-
Place a second plate on top and gently rotate to spread the sample into a thin, uniform film, ensuring no air bubbles are trapped.[15]
-
Mount the "sandwich" plates into the sample holder in the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path first, then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
After analysis, clean the plates thoroughly with a dry, volatile solvent like dichloromethane or isopropanol and store them in a desiccator.[13][14]
-
-
Method B: Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Acquire a background spectrum of the clean, empty crystal.
-
Place a single drop of the liquid sample directly onto the ATR crystal.[16][17]
-
If the accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.[17]
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly with a suitable solvent and a soft wipe after analysis.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common technique.
Expected Mass Spectrum Features (EI-MS):
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³⁴S ≈ 95:4.2), a characteristic isotopic cluster will be observed.
-
M⁺ peak: m/z 147 (for C₅H₆³⁵ClNS)
-
M+2 peak: m/z 149 (for C₅H₆³⁷ClNS and C₅H₆³⁵Cl³⁴S). The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, primarily due to the ³⁷Cl isotope.
-
-
Major Fragment Ions: Fragmentation typically occurs at the weakest bonds.
-
Loss of Chlorine: A peak at m/z 112 [M - Cl]⁺.
-
Alpha-Cleavage: Cleavage of the C-C bond between the thiophene ring and the methylene group is highly favorable. This would result in the formation of a resonance-stabilized thienyl cation or, more likely, the aminomethyl radical and a chlorothiophene cation. The most common fragmentation for primary amines is the loss of an adjacent alkyl group to form a stable iminium cation.
-
Benzylic-type Cleavage: The most probable fragmentation is the cleavage of the C-C bond alpha to the thiophene ring, leading to the formation of the [CH₂NH₂]⁺ iminium ion at m/z 30 , and the 5-chlorothiophenyl radical. The charge could also be retained on the thiophene fragment, giving a peak at m/z 117/119 . The base peak is often the most stable carbocation formed.
-
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Experimental Protocol: EI-MS Spectrum Acquisition
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared. This solution is then introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).
-
Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting plot of relative ion abundance versus m/z is the mass spectrum.
References
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Department of Chemistry and Biochemistry, Northern Illinois University. Sample preparation for FT-IR. Available at: [Link]
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Drawell Scientific Instrument Co., Ltd. (2023). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
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Fuller, L. S., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(7), 8148-8160. Available at: [Link]
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Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Available at: [Link]
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ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Available at: [Link]
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Çavuş, M. S., & Özkırımlı, O. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Available at: [Link]
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Chemistry Documentaries. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. YouTube. Available at: [Link]
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Kumar, R., et al. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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S. Kavitha, et al. (2024). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports, 14. Available at: [Link]
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Bowie, J. H., et al. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of (5-Chlorothiophen-2-yl)methanamine from 2-Chlorothiophene
Abstract
(5-Chlorothiophen-2-yl)methanamine is a pivotal building block in medicinal chemistry, notably as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the viable synthetic pathways to this compound, starting from the readily available 2-chlorothiophene. We will delve into the mechanistic underpinnings of the selected reactions, provide detailed, field-tested protocols, and present comparative data to inform experimental design. The primary focus will be on a robust two-step synthesis involving Vilsmeier-Haack formylation followed by reductive amination, with discussion of alternative routes.
Introduction: Strategic Importance of this compound
The thiophene moiety is a privileged scaffold in drug discovery, prized for its unique electronic properties and ability to engage in various biological interactions. This compound, in particular, has garnered significant attention due to its integral role in the structure of Rivaroxaban, a direct Factor Xa inhibitor. The efficient and scalable synthesis of this intermediate is therefore a critical consideration in the pharmaceutical manufacturing of this widely prescribed therapeutic agent. This guide aims to provide a clear and actionable blueprint for its synthesis, grounded in established chemical principles and supported by authoritative literature.
Overview of Synthetic Strategies
Several synthetic routes from 2-chlorothiophene to this compound are chemically plausible. The selection of a specific pathway in a research or industrial setting often depends on factors such as starting material cost, reagent availability and toxicity, reaction scalability, and overall yield. The two most prominent strategies are:
-
Strategy A: Formylation followed by Reductive Amination. This is arguably the most direct and widely employed route. It involves the introduction of a formyl group onto the 2-chlorothiophene ring, followed by the conversion of the resulting aldehyde to the target amine.
-
Strategy B: Halomethylation followed by Amination (e.g., Sommelet or direct substitution). This pathway proceeds through a halomethyl intermediate, which is then converted to the amine.
Below is a logical diagram illustrating these primary synthetic approaches.
Caption: High-level overview of synthetic routes to this compound.
This guide will focus on the most efficient pathway: Strategy A .
Primary Synthetic Pathway: Formylation and Reductive Amination
This two-step sequence is highly reliable and provides good overall yields. The key is the regioselective functionalization of the C5 position of 2-chlorothiophene, which is activated for electrophilic substitution.
Step 1: Vilsmeier-Haack Formylation of 2-Chlorothiophene
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, a chloroiminium ion, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[3]
Mechanism Insight: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. The electron-rich thiophene ring then attacks this electrophile, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis during workup yield the desired aldehyde, 5-chloro-2-thiophenecarboxaldehyde.[3]
Experimental Protocol: Synthesis of 5-Chloro-2-thiophenecarboxaldehyde
-
Reagent Preparation: In a dry, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF). Cool the flask to 0-5°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the mixture for 30-60 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Add 2-chlorothiophene dropwise to the reaction mixture. After the addition is complete, gradually raise the temperature to 90-100°C and maintain for 3-5 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice and water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a 30% sodium hydroxide solution until the pH is between 6 and 7.[4] Separate the organic layer. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane).[4]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 5-chloro-2-thiophenecarboxaldehyde.[4]
| Parameter | Value | Reference |
| Molar Ratio (2-chlorothiophene:POCl₃:DMF) | 1 : 1.0-2.0 : 1.0-6.0 | [4] |
| Reaction Temperature | 90-100 °C | [4] |
| Reaction Time | 3-5 hours | [4] |
| Typical Yield | 70-95% | [4] |
| Purity (GC) | >99% | [4] |
Step 2: Reductive Amination of 5-Chloro-2-thiophenecarboxaldehyde
Reductive amination is a versatile method for converting aldehydes and ketones into amines.[5] The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride derivatives being common choices for their selectivity and mild reaction conditions.
Causality in Reagent Selection: The choice of reducing agent is critical. While powerful reagents like lithium aluminum hydride (LiAlH₄) can reduce the imine, they may also reduce other functional groups. Milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the protonated imine intermediate over the starting aldehyde, minimizing side reactions.[5]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-thiophenecarboxaldehyde in a suitable solvent such as methanol or ethanol.
-
Amine Source Addition: Add an excess of an ammonia source, such as ammonium chloride or a solution of ammonia in methanol. Stir the mixture at room temperature.
-
pH Adjustment: Adjust the pH of the solution to be weakly acidic (pH 6-7) to promote imine formation.
-
Reduction: Cool the mixture in an ice bath. Add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the complete consumption of the starting aldehyde.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Extraction and Purification: Make the aqueous residue basic with NaOH solution and extract the product with an organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or by forming a hydrochloride salt.
| Reducing Agent | Typical Solvent | Key Advantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective, readily available |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Selective for iminium ions, stable in weakly acidic media |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, THF | Mild, non-toxic byproducts, excellent for acid-sensitive substrates |
Alternative Synthetic Considerations
While the formylation/reductive amination sequence is highly effective, other routes can be considered.
Synthesis via Nitrile Reduction
An alternative pathway involves the synthesis of 5-chlorothiophene-2-carbonitrile, followed by its reduction.
-
Cyanation: The introduction of a cyano group onto the thiophene ring can be challenging. Methods might involve the Sandmeyer reaction on a corresponding amine or nucleophilic substitution on a halogenated precursor.
-
Reduction: The resulting nitrile can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This method has been demonstrated for the synthesis of deuterated 2-thiophenemethanamine.[6]
Caption: Workflow for the synthesis via nitrile reduction.
This route is generally less direct for this specific target compared to the Vilsmeier-Haack approach due to the potentially harsh conditions required for cyanation.
Conclusion
The synthesis of this compound from 2-chlorothiophene is most efficiently achieved through a two-step process involving Vilsmeier-Haack formylation to yield 5-chloro-2-thiophenecarboxaldehyde, followed by reductive amination. This pathway offers high yields, excellent regioselectivity, and utilizes well-established, scalable reactions. The protocols outlined in this guide provide a robust framework for researchers and development professionals to produce this critical pharmaceutical intermediate with high purity and efficiency.
References
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Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(4), 285–294. [Link]
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Vogt, E.-J., et al. (2014). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. ResearchGate. [Link]
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An In-Depth Technical Guide to the Starting Materials for (5-Chlorothiophen-2-yl)methanamine Synthesis
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Introduction: The Significance of (5-Chlorothiophen-2-yl)methanamine in Medicinal Chemistry
This compound is a pivotal building block in the synthesis of numerous pharmaceutical compounds, most notably the anticoagulant drug Rivaroxaban. Its structural motif is a key component for interacting with biological targets, making the efficient and scalable synthesis of this amine a critical focus for drug development professionals. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection and rationale behind the choice of starting materials. We will explore the causality behind experimental choices, offering field-proven insights to guide researchers in their synthetic endeavors.
Core Synthetic Strategies and Corresponding Starting Materials
The synthesis of this compound can be approached from several distinct pathways, each originating from a different commercially available or readily accessible starting material. The choice of a particular route is often dictated by factors such as cost, scalability, safety, and the desired purity of the final product. The most prevalent strategies involve:
-
Reductive Amination of 5-Chlorothiophene-2-carboxaldehyde.
-
Reduction of 5-Chlorothiophene-2-carbonitrile.
-
Gabriel Synthesis from 2-(Chloromethyl)-5-chlorothiophene.
-
Rearrangement Reactions of 5-Chlorothiophene-2-carboxylic Acid Derivatives.
This guide will delve into the specifics of each of these pathways, providing a thorough analysis of the starting materials and the subsequent chemical transformations.
Reductive Amination of 5-Chlorothiophene-2-carboxaldehyde
This is arguably one of the most direct and widely employed methods for the synthesis of this compound. The core of this strategy lies in the formation of an imine intermediate from the starting aldehyde and an amine source, followed by its reduction to the target primary amine.[1][2]
Starting Material: 5-Chlorothiophene-2-carboxaldehyde
-
Rationale for Selection: 5-Chlorothiophene-2-carboxaldehyde is a commercially available and relatively inexpensive starting material. Its aldehyde functionality is highly reactive and amenable to a variety of reductive amination conditions.
-
Synthesis of the Starting Material: While commercially available, it can also be synthesized from 2-thiophenecarboxaldehyde through a one-pot chlorination and oxidation process.[3]
Synthetic Pathway and Causality
The reductive amination process involves two key steps: the formation of an imine and its subsequent reduction.[1]
Caption: Reductive amination workflow.
Experimental Protocol: One-Pot Reductive Amination
-
Reaction Setup: To a solution of 5-chlorothiophene-2-carboxaldehyde in a suitable solvent (e.g., methanol, ethanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques like TLC or GC-MS.
-
Reduction: Once imine formation is significant, introduce a reducing agent. Sodium cyanoborohydride (NaBH3CN) is a common choice due to its selectivity for the imine over the aldehyde.[1] Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel can be employed.[4][5]
-
Work-up and Isolation: After the reaction is complete, the reaction mixture is typically quenched, and the product is extracted into an organic solvent. Purification can be achieved through distillation or by forming a hydrochloride salt, which can be isolated by filtration.[6]
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Conditions |
| Sodium Cyanoborohydride (NaBH3CN) | Mild, selective for imines. | Toxic cyanide byproduct. | Methanol, room temperature. |
| Sodium Triacetoxyborohydride (STAB) | Less toxic than NaBH3CN, effective. | More expensive. | Dichloromethane, room temperature. |
| Catalytic Hydrogenation (H2/Catalyst) | "Green" chemistry, high yield. | Requires specialized equipment (hydrogenator). | Methanol, Pd/C, H2 pressure.[4][5] |
| Leuckart-Wallach Reaction | Uses inexpensive reagents (formic acid/ammonium formate). | High temperatures required, potential for side products. | Formic acid, ammonium formate, 160-185°C.[2][7][8][9][10] |
Reduction of 5-Chlorothiophene-2-carbonitrile
This pathway offers an alternative route, particularly when the corresponding nitrile is more readily accessible or cost-effective than the aldehyde.
Starting Material: 5-Chlorothiophene-2-carbonitrile
-
Rationale for Selection: Nitriles are stable functional groups that can be cleanly reduced to primary amines. 5-Chlorothiophene-2-carbonitrile can be prepared from the corresponding bromide via cyanation reactions.
-
Synthesis of the Starting Material: A common method involves the reaction of 2-bromo-5-chlorothiophene with a cyanide source, such as copper(I) cyanide, in a suitable solvent like DMF or NMP.
Synthetic Pathway and Causality
The core of this method is the direct reduction of the nitrile group to a primary amine.
Caption: Nitrile reduction workflow.
Experimental Protocol: Lithium Aluminum Hydride Reduction
-
Reaction Setup: In an inert atmosphere, a solution of 5-chlorothiophene-2-carbonitrile in an anhydrous ether solvent (e.g., diethyl ether, THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH4) in the same solvent, typically at 0°C.
-
Reaction: The mixture is then allowed to warm to room temperature and may require heating under reflux to drive the reaction to completion.
-
Work-up and Isolation: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the product is extracted from the filtrate. Purification can be achieved by distillation or salt formation. A similar procedure using lithium aluminum deuteride has been reported for the synthesis of the deuterated analog.[11]
Table 2: Comparison of Reducing Agents for Nitrile Reduction
| Reducing Agent | Advantages | Disadvantages | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH4) | Powerful reducing agent, high yields. | Highly reactive with water, requires anhydrous conditions. | Anhydrous ether, 0°C to reflux. |
| Catalytic Hydrogenation (H2/Catalyst) | Cleaner work-up, suitable for large scale. | May require high pressure and temperature. | Methanol/Ammonia, Raney Nickel, H2 pressure. |
| Borane (BH3) complexes | Milder than LiAlH4, good selectivity. | Can be more expensive. | THF, reflux. |
Gabriel Synthesis from 2-(Chloromethyl)-5-chlorothiophene
The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, effectively preventing the over-alkylation that can occur with direct amination.[12][13][14][15]
Starting Material: 2-(Chloromethyl)-5-chlorothiophene
-
Rationale for Selection: This starting material possesses a reactive benzylic-like chloride, which is ideal for nucleophilic substitution by the phthalimide anion.
-
Synthesis of the Starting Material: 2-(Chloromethyl)-5-chlorothiophene can be prepared from 2-chlorothiophene via chloromethylation, although this requires careful handling of hazardous reagents like formaldehyde and HCl.
Synthetic Pathway and Causality
This two-step process involves the N-alkylation of potassium phthalimide followed by the liberation of the primary amine.[16]
Caption: Gabriel synthesis workflow.
Experimental Protocol: Gabriel Synthesis
-
N-Alkylation: A mixture of 2-(chloromethyl)-5-chlorothiophene and potassium phthalimide in a polar aprotic solvent such as DMF is heated. The reaction progress is monitored until the starting halide is consumed.
-
Hydrazinolysis: After cooling the reaction mixture, hydrazine hydrate is added, and the mixture is heated, often under reflux.[13][16] This step cleaves the phthalimide group, releasing the desired primary amine and forming the insoluble phthalhydrazide.
-
Work-up and Isolation: The precipitated phthalhydrazide is removed by filtration. The filtrate is then worked up by extraction and purified, for instance, by distillation under reduced pressure or by crystallization of its salt.
Rearrangement Reactions of 5-Chlorothiophene-2-carboxylic Acid Derivatives
Rearrangement reactions such as the Curtius and Hofmann rearrangements provide elegant, albeit sometimes less direct, routes to primary amines from carboxylic acid derivatives. These methods involve the loss of a carbon atom, so the starting material will have one more carbon than the final product.
Starting Material: 5-Chlorothiophene-2-carboxylic Acid
-
Rationale for Selection: This carboxylic acid is a versatile precursor that can be converted into the necessary acyl azide (for the Curtius rearrangement) or amide (for the Hofmann rearrangement). It is commercially available and can be synthesized from various thiophene derivatives.[3][17]
The Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.[18][19][20][21]
Synthetic Pathway and Causality
Caption: Curtius rearrangement workflow.
Experimental Protocol: Curtius Rearrangement
-
Acyl Chloride Formation: 5-Chlorothiophene-2-carboxylic acid is converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride.[22][23]
-
Acyl Azide Formation: The acyl chloride is then reacted with sodium azide (NaN3) in a suitable solvent (e.g., acetone, water/dioxane) to form the acyl azide.
-
Rearrangement and Hydrolysis: The acyl azide is carefully heated in an inert solvent (e.g., toluene, benzene). The resulting isocyanate is not isolated but is directly hydrolyzed by the addition of aqueous acid to yield the primary amine.[21]
The Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom using a halogen and a strong base.[24][25][26][27]
Synthetic Pathway and Causality
Caption: Hofmann rearrangement workflow.
Experimental Protocol: Hofmann Rearrangement
-
Amide Formation: 5-Chlorothiophene-2-carboxylic acid is first converted to 5-chlorothiophene-2-carboxamide. This can be achieved by forming the acyl chloride and then reacting it with ammonia.
-
Rearrangement: The amide is treated with an aqueous solution of sodium hydroxide and bromine. The reaction mixture is typically heated to facilitate the rearrangement to the isocyanate, which is then hydrolyzed in situ to the amine.[24][25]
Conclusion
The synthesis of this compound is a well-established process with several viable routes, each with its own set of advantages and disadvantages. The choice of starting material is a critical decision that will influence the overall efficiency, cost, and scalability of the synthesis. For large-scale production, the reductive amination of 5-chlorothiophene-2-carboxaldehyde often represents the most practical and economical approach. However, for smaller-scale laboratory synthesis or when specific precursors are more readily available, the reduction of the corresponding nitrile, the Gabriel synthesis, or rearrangement reactions can be excellent alternatives. A thorough understanding of the underlying chemical principles and the practical considerations for each route, as outlined in this guide, will enable researchers to make informed decisions and successfully synthesize this important pharmaceutical intermediate.
References
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Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]
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Kumar, V., & Kumar, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH National Library of Medicine. Retrieved from [Link]
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Wikipedia. (2023). Reductive amination. Retrieved from [Link]
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Organic Chemistry Portal. Curtius Rearrangement. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
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Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]
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Semantic Scholar. STUDIES ON THE LEUCKART REACTION. Retrieved from [Link]
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Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]
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PHARMD GURU. (2023). HOFMANN REARRANGEMENT. Retrieved from [Link]
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NROChemistry. (2023). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
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Chemistry Steps. The Gabriel Synthesis of Primary Amines. Retrieved from [Link]
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SciSpace. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2023). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
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Sent-Jus, A., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. Retrieved from [Link]
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Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]
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Sent-Jus, A., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. Retrieved from [Link]
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Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. Retrieved from [Link]
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Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Orally Active, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. Leuckart–Wallach Reaction. Retrieved from [Link]
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MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Retrieved from [Link]
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Al-Qahtani, M. H., & El-Faham, A. (2021). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PubMed Central. Retrieved from [Link]
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MDPI. (2018). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules. Retrieved from [Link]
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Guesmi, S., et al. (2022). Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution. PubMed Central. Retrieved from [Link]
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A Senior Application Scientist's Guide to (5-Chlorothiophen-2-yl)methanamine (CAS: 214759-22-5)
Foreword: The Unsung Architect in Modern Medicinal Chemistry
In the intricate world of drug discovery, the final active pharmaceutical ingredient (API) often receives the spotlight. However, the journey to that API is paved with critical, often overlooked, molecular architects—the building blocks and key intermediates. (5-Chlorothiophen-2-yl)methanamine (CAS: 214759-22-5) is one such architect. While not a therapeutic agent itself, its unique combination of a reactive primary amine and a functionalized thiophene ring makes it a highly valuable synthon in the construction of complex, biologically active molecules.
This guide moves beyond a simple recitation of facts. It is designed to provide you, the practicing scientist, with a deep, causal understanding of this compound. We will explore not just how to use it, but why specific synthetic routes are chosen, what its structural features imply for drug design, and how to handle it with the respect any potent chemical intermediate deserves. This is a field-proven manual, grounded in both theoretical principles and practical laboratory application.
Core Molecular Profile and Physicochemical Characteristics
This compound is a primary amine derivative of chlorothiophene. Its structure is characterized by a five-membered aromatic thiophene ring, substituted at the 2-position with a methylamine group and at the 5-position with a chlorine atom. This specific arrangement of functional groups is pivotal to its utility. The primary amine offers a nucleophilic handle for a wide array of chemical transformations (e.g., amidation, alkylation, reductive amination), while the chlorinated thiophene core provides a stable, lipophilic scaffold that can engage in crucial interactions within a target's binding pocket.
Physicochemical Data Table
The following table summarizes the key physical and chemical properties of the compound, compiled from various supplier and database sources. These parameters are fundamental for reaction planning, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 214759-22-5 | [1][2][3] |
| Molecular Formula | C₅H₆ClNS | [1][2] |
| Molecular Weight | 147.63 g/mol | [1] |
| Appearance | Typically a liquid, may be clear yellow to orange/red | [4] |
| Boiling Point | ~99 °C at 21 mmHg (for the aldehyde precursor) | [5] |
| Density | ~1.376 g/mL (for the aldehyde precursor) | [5] |
| Storage Conditions | Store in freezer, under -20°C, in a dark place under inert atmosphere | [1] |
| SMILES | NCc1sc(Cl)cc1 | [2] |
| InChI Key | Not readily available in search results. |
Spectroscopic Signature for Structural Verification
Verifying the identity and purity of starting materials is a non-negotiable tenet of trustworthy science. The following data provides the expected spectroscopic signatures for this compound, which serve as a reliable system for quality control.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton type.[6]
-
Thiophene Protons (H-3, H-4): Two doublets are expected in the aromatic region (~6.8-7.1 ppm). The proton at the 3-position (adjacent to the CH₂NH₂) will likely be slightly upfield from the proton at the 4-position (adjacent to the Cl). They will exhibit a coupling constant (J) of approximately 3.5-4.0 Hz, characteristic of thiophene ring protons.[6]
-
Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons should appear around 3.8-4.2 ppm.[6]
-
Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift is highly variable (1.5-3.5 ppm) and depends on solvent, concentration, and temperature.[6]
¹³C NMR Spectroscopy (Predicted): The carbon spectrum provides a map of the carbon skeleton.[6]
-
Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon bearing the aminomethyl group (C-2) would be the most downfield (~145-150 ppm), followed by the carbon bonded to chlorine (C-5, ~128-132 ppm). The remaining two carbons (C-3 and C-4) would resonate at approximately 124-127 ppm.[6]
-
Methylene Carbon (-CH₂-): A single signal in the aliphatic region, expected around 40-45 ppm.[6]
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the presence of key functional groups.
-
N-H Stretch: A characteristic medium-to-weak absorption in the 3300-3500 cm⁻¹ region, typical for a primary amine.
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ range.
-
C-Cl Stretch: A strong signal in the fingerprint region, typically 600-800 cm⁻¹.
Synthesis and Mechanistic Considerations
The most logical and widely adopted strategy for preparing this compound is through the reductive amination of its corresponding aldehyde, 5-Chlorothiophene-2-carboxaldehyde (CAS: 7283-96-7).[7] This method is favored for its high efficiency, operational simplicity, and amenability to one-pot procedures, which is a significant advantage in process chemistry.[7]
Workflow for Reductive Amination
The diagram below outlines the logical flow of the synthesis, from the commercially available precursor to the final product.
Caption: Synthesis workflow via reductive amination.
Detailed Laboratory Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints and rationales for each step.
Objective: To synthesize this compound from 5-Chlorothiophene-2-carboxaldehyde.
Materials:
-
Ammonium Acetate (or aqueous Ammonia) (5-10 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) (1.5-2.0 eq)
-
Methanol (or other suitable protic solvent)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
TLC plates (Silica gel)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 5-Chlorothiophene-2-carboxaldehyde (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration).
-
Causality: Methanol is a common solvent for reductive aminations as it effectively dissolves both the aldehyde and the amine source, and it is compatible with borohydride reducing agents.
-
-
Imine Formation: Add ammonium acetate (5-10 eq) to the solution. Stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting aldehyde and the formation of the intermediate imine.
-
Causality: A large excess of the ammonia source is used to drive the equilibrium towards the formation of the imine intermediate.[7] Ammonium acetate is often preferred as it also buffers the reaction at a weakly acidic pH, which is optimal for imine formation.
-
-
Reduction: Cool the reaction mixture in an ice bath to 0°C. In a single portion, add the reducing agent (e.g., NaBH₃CN) to the stirred solution.
-
Trustworthiness: The choice of reducing agent is critical. NaBH₃CN and STAB are selective for the imine over the aldehyde, preventing the side reaction of aldehyde reduction to the corresponding alcohol.[7] This selectivity is a key self-validating feature of the protocol. The reaction is cooled to control the initial exotherm.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor for the disappearance of the imine intermediate by TLC or LC-MS.
-
Workup & Extraction:
-
Quench the reaction carefully by slowly adding water.
-
Reduce the solvent volume using a rotary evaporator.
-
Add DCM or Ethyl Acetate and saturated sodium bicarbonate solution. Separate the layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The bicarbonate wash neutralizes the acidic catalyst (acetic acid from ammonium acetate) and removes water-soluble byproducts. The brine wash helps to remove residual water from the organic phase.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure amine.
Applications in Drug Discovery and Development
This compound is not an end-product but a strategic starting point. Its value is realized when it is incorporated into a larger molecular framework to modulate a biological target. The chlorinated thiophene moiety is a well-regarded bioisostere for a phenyl ring, offering a similar size and shape but with different electronic properties and metabolic profile, a common strategy in drug design.
Role as a Key Intermediate for APIs
While specific drug names directly citing this intermediate are often proprietary, its structural motif is present in several classes of therapeutic agents. For instance, the closely related intermediate, 5-chlorothiophene-2-carboxylic acid, is a crucial component in the synthesis of the blockbuster anticoagulant Rivaroxaban .[8] This strongly implies that this compound is a key building block for APIs where a pendant aminomethyl-substituted chlorothiophene is required, likely targeting serine proteases (like Factor Xa) or kinases. Furthermore, a Russian patent has cited this specific CAS number in the context of developing compounds for treating neurodegenerative diseases, highlighting its relevance in contemporary research.[9]
Logical Flow in a Drug Discovery Cascade
The following diagram illustrates how a building block like this compound is utilized within a typical drug discovery program.
Caption: Role of the building block in a drug discovery pipeline.
Safety, Handling, and Storage Protocols
As a reactive primary amine and a halogenated heterocyclic compound, this compound must be handled with appropriate care.
Hazard Identification and GHS Classification
Based on safety data sheets for the compound and its close analogs, the following hazards are identified:
-
H315: Causes skin irritation. [10]
-
H319: Causes serious eye irritation. [10]
-
H335: May cause respiratory irritation. [10]
The signal word is Warning .[10]
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[11][12] An eyewash station and safety shower must be readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10] Avoid generating mists or aerosols.
Storage and Incompatibility
-
Storage: Store in a tightly sealed container in a freezer (-20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen).[1] Keep in a dark place to prevent degradation. The storage area should be cool, dry, and well-ventilated.[10]
-
Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[12] Keep away from sources of ignition.[10]
Conclusion
This compound stands as a testament to the principle that the power of a chemical entity often lies not in its final application, but in its potential to create. For the medicinal chemist, it is a versatile tool, offering a reliable entry point into a chemical space rich with therapeutic possibilities. Understanding its synthesis, properties, and handling from a fundamental, causal perspective—as outlined in this guide—is the key to unlocking that potential safely and effectively. It is through the expert application of such key intermediates that the next generation of innovative medicines will be built.
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Physical and chemical characteristics of (5-Chlorothiophen-2-yl)methanamine
Introduction
(5-Chlorothiophen-2-yl)methanamine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique structural motif, featuring a substituted thiophene ring, imparts specific physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional organic materials. This guide provides an in-depth exploration of the core physical and chemical characteristics of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
The strategic placement of a chlorine atom and an aminomethyl group on the thiophene scaffold allows for a diverse range of chemical transformations. This functionalization makes this compound a versatile intermediate for creating more complex molecular architectures. Its applications are particularly notable in the synthesis of compounds targeting a variety of biological pathways, including those involved in cardiovascular diseases and metabolic disorders.[1] A thorough understanding of its properties is therefore essential for its effective utilization in research and development.
Physicochemical Characteristics
The physical and chemical properties of a compound are fundamental to its application in synthesis and formulation. These characteristics dictate its behavior in different solvents, its stability under various conditions, and its reactivity with other chemical entities.
Core Properties
A summary of the key physicochemical properties of this compound is presented below. These values are critical for designing reaction conditions, purification protocols, and storage procedures.
| Property | Value | Source(s) |
| CAS Number | 214759-22-5 | [2][3] |
| Molecular Formula | C5H6ClNS | [2][4] |
| Molecular Weight | 147.63 g/mol | [1][2] |
| Appearance | Not explicitly stated, but likely a liquid or low-melting solid at room temperature. | |
| Boiling Point | 219.5±25.0 °C at 760 mmHg (Predicted for the isomer (4-chlorothiophen-2-yl)methanamine) | [5] |
| Storage Conditions | Store in a freezer under -20°C in a dark place with an inert atmosphere.[2] |
Structural Representation
The molecular structure of this compound is fundamental to its reactivity and interactions with other molecules. The diagram below illustrates the arrangement of atoms and functional groups.
Caption: 2D structure of this compound.
Spectroscopic and Analytical Data
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the aminomethyl group.[6] The two aromatic protons on the thiophene ring will appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating aminomethyl substituent. The methylene protons (-CH₂) of the aminomethyl group would typically resonate as a singlet, while the amine protons (-NH₂) may appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the thiophene ring carbons will be influenced by the attached substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the key vibrational frequencies to observe would be:
-
N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, indicative of the primary amine group.
-
C-H stretching (aromatic): Usually found just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Found just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Appears in the 1450-1600 cm⁻¹ region.
-
C-Cl stretching: Generally observed in the 600-800 cm⁻¹ region.
The combination of NMR and IR data provides a comprehensive and self-validating system for the structural confirmation of this compound.[7][8][9]
Chemical Reactivity and Synthesis
The reactivity of this compound is governed by the interplay of the electron-rich thiophene ring, the nucleophilic primary amine, and the directing effects of the chloro substituent.
Key Reactions
The primary amine group is a key reactive site, readily undergoing reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones.
The thiophene ring can participate in electrophilic aromatic substitution reactions, although the presence of the deactivating chloro group will influence the position of substitution.
Synthetic Approaches
The synthesis of this compound can be approached through several routes, often starting from 2-chlorothiophene or a related derivative. A common strategy involves the functionalization of the thiophene ring followed by the introduction of the aminomethyl group.
A plausible synthetic pathway is outlined below:
Caption: A conceptual synthetic route to this compound.
This multi-step synthesis allows for controlled functionalization and purification of intermediates, ensuring the final product's high purity.[6] One-pot synthesis methods for related compounds like 5-chlorothiophene-2-carboxylic acid have also been developed to improve efficiency.[10][11]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The hydrochloride salt of this compound is classified as a warning, with hazard statements indicating it is harmful if swallowed or inhaled, and causes skin and eye irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[2] For long-term storage, a freezer at -20°C is recommended.[1][2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials. Its structural features are often incorporated into compounds designed to interact with specific biological targets.
Role as a Pharmacophore
The substituted thiophene moiety can act as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and pharmacokinetic properties. The presence of the chloro and aminomethyl groups provides handles for further chemical modification, allowing for the fine-tuning of a molecule's activity and selectivity. It is a key intermediate in the synthesis of various pharmaceutical compounds, including those with potential applications as antihypertensive and antidiabetic agents.[1]
Conclusion
This compound is a versatile and valuable chemical entity with a well-defined set of physicochemical properties. Its unique combination of a substituted thiophene ring and a reactive primary amine group makes it an important intermediate in the synthesis of complex organic molecules for a variety of applications, particularly in the pharmaceutical industry. A thorough understanding of its characteristics, reactivity, and handling requirements is crucial for its safe and effective use in research and development.
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An In-depth Technical Guide on the Reactivity of the Amine Group in (5-Chlorothiophen-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(5-Chlorothiophen-2-yl)methanamine is a pivotal building block in medicinal chemistry and materials science. The reactivity of its primary amine group dictates its utility in the synthesis of a vast array of functionalized molecules. This guide provides a comprehensive analysis of the chemical behavior of this amine group, grounded in fundamental principles and supported by established experimental evidence. We will delve into the electronic and steric factors influencing its reactivity, explore its participation in key synthetic transformations, and provide detailed, field-proven protocols. This document is intended to serve as a practical resource for scientists engaged in the design and execution of synthetic strategies involving this versatile intermediate.
Introduction: The Strategic Importance of the Aminomethyl Thiophene Moiety
The thiophene ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[1] Its bioisosteric relationship with the benzene ring, coupled with a distinct electronic profile, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a chlorosubstituent at the 5-position and a methanamine group at the 2-position of the thiophene ring creates a molecule, this compound, with a unique reactivity profile. The primary amine serves as a critical handle for introducing diversity and building molecular complexity, making a thorough understanding of its behavior paramount for its effective utilization.[2] This compound is a key intermediate in the synthesis of various pharmaceutical agents, including anticoagulants and treatments for diabetes.[3]
Core Reactivity Profile: An Analysis of Electronic and Steric Influences
The reactivity of the amine group in this compound is a nuanced interplay of several factors.
2.1. Basicity and Nucleophilicity
The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, allowing it to readily participate in reactions.[2][4] The predicted pKa of the conjugate acid of the related compound thiophene-2-methanamine is approximately 8.95, indicating it is a moderately strong base.[5][6]
The nucleophilicity is modulated by the electronic properties of the substituted thiophene ring. The sulfur atom in the thiophene ring can donate electron density through resonance, while the chlorine atom at the 5-position exerts an electron-withdrawing inductive effect.[7][8][9] This electronic push-pull can influence the electron density on the amine nitrogen, thereby affecting its reactivity.
2.2. Steric Considerations
The methylene (-CH2-) spacer between the thiophene ring and the amine group provides significant conformational flexibility. This minimizes steric hindrance around the nitrogen atom, making it highly accessible to a wide range of electrophiles. This is a key advantage over anilines, where the amine is directly attached to the aromatic ring and can be more sterically hindered.
Key Synthetic Transformations of the Amine Group
The primary amine of this compound is a versatile functional group that readily participates in a variety of classical and modern synthetic transformations.[2]
3.1. Acylation: Formation of Amides
The reaction of the amine with acylating agents like acid chlorides or anhydrides is a fundamental transformation that forms a stable amide bond.[10] This reaction is crucial in drug development, as seen in the synthesis of Factor Xa inhibitors where this amine is acylated with 5-chlorothiophene-2-carbonyl chloride.[11]
Conceptual Workflow: Amide Bond Formation
Caption: General workflow for the acylation of this compound.
Field-Proven Protocol: Synthesis of N-((5-chlorothiophen-2-yl)methyl)acetamide
-
Preparation: Dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere.[12] Cool the mixture to 0 °C.
-
Reaction: Slowly add the acylating agent, for instance, acetyl chloride (1.05 eq), to the stirred solution.[12]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Work-up: Quench the reaction with an aqueous solution, such as saturated sodium bicarbonate, to neutralize any remaining acid.[12] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.[12]
Causality behind Experimental Choices:
-
Aprotic Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are used as they are unreactive towards the reagents.[12]
-
Base: A base like triethylamine is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate and deactivate the amine starting material.[10][12]
-
Low Initial Temperature: Starting the reaction at 0 °C helps to control the exothermic nature of the acylation and minimize side reactions.[12]
3.2. Sulfonylation: Formation of Sulfonamides
The reaction with sulfonyl chlorides produces sulfonamides, another important functional group in medicinal chemistry due to its hydrogen bonding capabilities and metabolic stability.
Field-Proven Protocol: Synthesis of N-((5-chlorothiophen-2-yl)methyl)benzenesulfonamide
-
Preparation: Dissolve this compound (1.0 eq) in pyridine, which acts as both solvent and base, and cool to 0 °C.
-
Reaction: Add benzenesulfonyl chloride (1.1 eq) portion-wise.
-
Monitoring: Allow the reaction to stir at room temperature overnight, monitoring by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts with dilute acid (e.g., 1M HCl) and brine, then dry and concentrate. Purify the product by recrystallization or column chromatography.
Causality behind Experimental Choices:
-
Pyridine: Pyridine is a common choice as it effectively scavenges the HCl produced and is a suitable solvent for this type of reaction.
3.3. Reductive Amination: Formation of Secondary and Tertiary Amines
Reductive amination with aldehydes or ketones is a powerful method for forming new carbon-nitrogen bonds.[13][14] The process involves the initial formation of an imine intermediate, which is then reduced in situ.[2]
Conceptual Workflow: Reductive Amination
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(5-Chlorothiophen-2-yl)methanamine: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These "privileged scaffolds" offer a unique combination of physicochemical properties, synthetic accessibility, and the ability to interact favorably with a wide array of biological targets. The thiophene ring, a five-membered sulfur-containing heterocycle, is a prominent member of this esteemed class.[1] Its bioisosteric relationship with the benzene ring allows for subtle yet impactful modifications to a molecule's electronic distribution, lipophilicity, and metabolic stability, often leading to improved pharmacological profiles.[2] The thiophene nucleus is a cornerstone in numerous FDA-approved drugs, demonstrating a remarkable diversity of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[1]
This technical guide focuses on a particularly valuable thiophene derivative: (5-Chlorothiophen-2-yl)methanamine . This compound features a reactive aminomethyl group at the 2-position and a chlorine atom at the 5-position, providing two key points for chemical diversification. Its most notable application to date is as a crucial intermediate in the synthesis of the blockbuster anticoagulant drug, Rivaroxaban. However, the inherent reactivity and structural features of this compound suggest a far broader potential in the discovery of novel therapeutics. This guide will provide an in-depth exploration of its synthesis, potential applications in medicinal chemistry, and detailed protocols for its evaluation.
Synthesis of this compound and Its Derivatives
The synthetic accessibility of this compound is a key factor in its utility as a building block. A common and efficient route involves the reduction of 5-chlorothiophene-2-carbonitrile.
Protocol 1: Synthesis of this compound via Nitrile Reduction
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
5-Chlorothiophene-2-carbonitrile
-
Lithium aluminum hydride (LiAlH₄) or a suitable alternative reducing agent (e.g., Borane-tetrahydrofuran complex)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether.
-
Addition of Nitrile: Dissolve 5-chlorothiophene-2-carbonitrile in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH₄ at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Extraction: Combine the filtrate and the ether washings. The product can be extracted into an aqueous acidic solution (e.g., 1M HCl). The aqueous layer is then basified with a NaOH solution and the free amine is extracted with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield this compound. The product can be further purified by distillation under reduced pressure or by salt formation.
Synthetic Diversification: Leveraging the Aminomethyl and Chloro Groups
The true potential of this compound lies in the differential reactivity of its functional groups, enabling the creation of diverse chemical libraries.
-
Amine Functionalization: The primary amine is readily acylated to form amides, sulfonamides, or can undergo reductive amination to yield secondary and tertiary amines. This allows for the introduction of a wide variety of substituents to probe structure-activity relationships.
-
Chloro Group Manipulation: The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring.
Potential Applications in Medicinal Chemistry
The structural alerts within this compound point towards several promising avenues for drug discovery.
Anticoagulant Agents: Building on the Rivaroxaban Legacy
The most prominent application of this scaffold is in the synthesis of Factor Xa inhibitors, exemplified by Rivaroxaban. The 5-chlorothiophene moiety serves as a key binding element in the S1 pocket of the enzyme.
Data Presentation: Key Intermediates in Rivaroxaban Synthesis
| Intermediate Name | CAS Number | Role in Synthesis |
| 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 | Precursor to the acyl chloride for amide bond formation. |
| 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Activated species for acylation of the amine. |
| (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | 446292-08-8 | The amine component that reacts with the 5-chlorothiophene-2-carbonyl chloride.[3] |
Kinase Inhibitors: Targeting Oncogenic Signaling Pathways
Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The thiophene ring is a well-established scaffold in this area. Derivatives of this compound could be designed to target various kinases implicated in cancer, such as VEGFR, JAK, and others. The aminomethyl group can be elaborated to interact with the solvent-exposed region of the kinase, while modifications at the 5-position can fine-tune selectivity and potency.
Signaling Pathways of Interest:
-
VEGFR Signaling: Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis, a critical process for tumor growth and metastasis.[4] Inhibiting VEGFR can starve tumors of their blood supply.
-
JAK-STAT Signaling: The Janus kinase/signal transducer and activator of transcription pathway is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.[5]
Mandatory Visualization:
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols:
This protocol details a luminescence-based assay to quantify the inhibitory activity of a test compound against recombinant human VEGFR-2 kinase.[6][7]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
Luminescence-based kinase activity detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Reaction Setup: Add kinase buffer, ATP, and the substrate to the wells of a 384-well plate.
-
Inhibitor Addition: Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Kinase Reaction Initiation: Add the recombinant VEGFR-2 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP levels using the luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
This protocol outlines a method to determine the IC₅₀ of a test compound against the JAK2 kinase.[8][9]
Materials:
-
Recombinant human JAK2 kinase
-
JAK2-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
-
Luminescence-capable plate reader
Step-by-Step Procedure:
-
Compound Dilution: Create a serial dilution of the test compound in DMSO.
-
Enzyme/Substrate Mix: Prepare a solution containing the JAK2 enzyme and its peptide substrate in the kinase assay buffer.
-
Plate Setup: Add the enzyme/substrate mix to the wells of a 384-well plate.
-
Compound Addition: Add the diluted test compound or DMSO control to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Generation: Terminate the reaction and develop the luminescent signal by adding the detection reagent as per the kit's protocol.
-
Data Acquisition and Analysis: Measure the luminescence and calculate the IC₅₀ value from the dose-response curve.
Mandatory Visualization:
Caption: Experimental workflow for drug discovery.
Antibacterial Agents: A Scaffold for New Antibiotics
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Thiophene derivatives have demonstrated promising antibacterial activity.[10] The this compound scaffold can be used to generate compounds that target essential bacterial processes. For instance, some thiophene-containing compounds have been shown to inhibit bacterial cell division by targeting the FtsZ protein.[11]
Experimental Protocols:
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[12][13]
Materials:
-
Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test compound stock solution
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Agents: Inducing Cell Death in Malignant Cells
Thiophene derivatives have shown significant potential as anticancer agents by inducing apoptosis in various cancer cell lines.[14] The cytotoxic effects of novel compounds derived from this compound can be evaluated using standard in vitro assays.
Experimental Protocols:
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Conclusion
This compound is a high-value building block for medicinal chemistry. While its role in the synthesis of Rivaroxaban is well-established, its potential extends far beyond this single application. The strategic combination of a reactive amine and a modifiable chloro-substituent on the privileged thiophene scaffold provides a versatile platform for the design and synthesis of novel therapeutic agents. The exploration of this compound and its derivatives in the areas of kinase inhibition, antibacterial discovery, and anticancer research holds significant promise for the development of next-generation medicines. This guide provides a foundational framework of synthetic strategies and biological evaluation protocols to empower researchers in unlocking the full potential of this remarkable molecule.
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Elmongy, E. I. (n.d.). Biological Screening for a New Series of Thiophene/Pentahydrocycloheptathieno[2,3-D]Pyrimidine Derivatives along with their Synthetic Strategy. Der Pharma Chemica. Retrieved from [Link]
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(n.d.). Synthesis and Biological Screening of Thiophene Derivatives | Request PDF. Retrieved from [Link]
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Kaderabkova, N., et al. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link]
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Al-Warhi, T., et al. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Retrieved from [Link]
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Chen, C., et al. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. Retrieved from [Link]
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Kumar, A., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Retrieved from [Link]
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Discovery and history of (5-Chlorothiophen-2-yl)methanamine
An In-Depth Technical Guide to (5-Chlorothiophen-2-yl)methanamine: A Cornerstone Intermediate in Modern Anticoagulant Therapy
Part 1: Introduction and Significance
This compound, with CAS Number 214759-22-5, is a deceptively simple heterocyclic amine that has emerged as a crucial building block in the field of medicinal chemistry.[1][2] While not a therapeutic agent itself, its true significance lies in its role as a key structural component and starting material for the synthesis of complex active pharmaceutical ingredients (APIs). The discovery and development of this compound are intrinsically linked to the quest for novel therapeutics, most notably in the area of cardiovascular medicine.
Its history is not one of a singular, celebrated discovery, but rather of its enabling contribution to the creation of blockbuster drugs. The chlorothiophene moiety, which this amine provides, has proven to be a privileged scaffold for interacting with critical biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and core applications of this compound, with a primary focus on its pivotal role in the synthesis of the direct Factor Xa (FXa) inhibitor, Rivaroxaban. We will explore the chemical logic behind its use, provide detailed synthetic protocols, and discuss its broader utility for researchers and drug development professionals.
Part 2: The Synthetic Landscape
The industrial and laboratory-scale synthesis of this compound and its immediate precursors, such as 5-chlorothiophene-2-carboxylic acid and 5-chlorothiophene-2-carbonyl chloride, is a well-established field. The choice of synthetic route often depends on the cost of starting materials, scalability, and safety considerations. Most modern syntheses begin with either 2-chlorothiophene or 2-thiophenecarboxaldehyde.
A common and robust strategy involves the formylation or acylation of a thiophene derivative, followed by functional group transformations. For instance, 5-chlorothiophene-2-carboxylic acid can be synthesized by the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride, followed by hydrolysis.[3][4] An alternative one-pot method involves the direct chlorination of 2-thiophenecarboxaldehyde, followed by oxidation to the carboxylic acid.[3] The carboxylic acid is then readily converted to the highly reactive acyl chloride using reagents like thionyl chloride, which serves as the immediate precursor for amide bond formation in the synthesis of Rivaroxaban.[5][6] The target methanamine can be synthesized from the corresponding carboxylic acid via the formation of an amide, followed by reduction.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized pathway from a common starting material to the key intermediates discussed.
Caption: Generalized synthetic pathways to this compound and related key intermediates.
Protocol: Laboratory Synthesis of 5-Chlorothiophene-2-carboxylic Acid
This protocol is a representative example based on methods described in the patent literature for synthesizing a key precursor.[3][5][7]
Objective: To synthesize 5-chlorothiophene-2-carboxylic acid from 2-chlorothiophene.
Materials:
-
2-Chlorothiophene
-
Trichloroacetyl chloride
-
Aluminum trichloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Friedel-Crafts Acylation: Charge the flask with anhydrous DCM and anhydrous aluminum trichloride under a nitrogen atmosphere. Cool the suspension to 0-5°C.
-
Add 2-chlorothiophene to the suspension while maintaining the temperature.
-
Slowly add trichloroacetyl chloride dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC for the consumption of 2-chlorothiophene.
-
Hydrolysis: Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Add a solution of 20% aqueous NaOH to the organic phase and stir vigorously for 2-4 hours to hydrolyze the trichloroacetyl intermediate.
-
Isolation: Separate the aqueous layer (which now contains the sodium salt of the product). Wash the organic layer with water.
-
Combine the aqueous layers and cool in an ice bath. Acidify to pH 1-2 by slowly adding concentrated HCl. A white precipitate of 5-chlorothiophene-2-carboxylic acid will form.
-
Purification: Filter the solid precipitate, wash with cold deionized water, and dry under vacuum to yield the final product.
Part 3: The Genesis of a Blockbuster—Role in Rivaroxaban Synthesis
The most prominent application of the 5-chlorothiophene scaffold is in the synthesis of Rivaroxaban (Xarelto®), an oral anticoagulant that functions as a direct inhibitor of coagulation Factor Xa.[8] FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin, the final protease that leads to fibrin clot formation.[9]
The chemical architecture of Rivaroxaban was meticulously designed for high-affinity binding to the FXa active site. The molecule consists of an oxazolidinone core linked to a morpholinone-phenyl group and, crucially, a 5-chlorothiophene-2-carboxamide moiety.[9][10]
Causality of the Chlorothiophene Moiety: The X-ray crystal structure of Rivaroxaban complexed with human FXa reveals the critical role of the 5-chlorothiophene group.[9] This neutral, non-basic group fits perfectly into the S1 specificity pocket of the FXa enzyme. This interaction is a key determinant of the drug's high potency and selectivity. The choice of this specific fragment allows for an optimal combination of high binding affinity and good oral bioavailability, a significant challenge in the development of FXa inhibitors.[9]
The final step in many patented syntheses of Rivaroxaban involves the acylation of the amine intermediate, 4-[4-[(5S)-5-(aminomethyl)-2-oxo-l,3-oxazolidin-3-yl]phenyl]morpholine-3-one, with 5-chlorothiophene-2-carbonyl chloride.[8][10]
Visualizing the Final Coupling Step to Rivaroxaban
Caption: Final coupling reaction in the synthesis of Rivaroxaban.
Part 4: Physicochemical Properties and Analytical Characterization
Thorough characterization of this compound is essential to ensure its purity and identity before its use in multi-step pharmaceutical synthesis. Standard analytical techniques are employed for quality control.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 214759-22-5 | [1][2][11] |
| Molecular Formula | C₅H₆ClNS | [1] |
| Molecular Weight | 147.63 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Typically a liquid or low-melting solid | General Knowledge |
| Storage | Inert atmosphere, store in freezer, under -20°C | [11] |
Expected Spectroscopic Data
While a publicly available, fully assigned spectrum is not readily found, the expected data based on the structure are as follows:
-
¹H NMR: The spectrum would show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 6.5-7.5 ppm), appearing as doublets due to coupling. A singlet corresponding to the two protons of the methylene group (-CH₂-) would be expected around δ 3.5-4.5 ppm. A broad singlet for the two amine (-NH₂) protons would also be present, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. Four signals would be in the aromatic region (δ 120-150 ppm) for the thiophene ring carbons, and one signal would be in the aliphatic region (δ 40-50 ppm) for the methylene carbon.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 147. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak) would be a key confirmation of the structure.
Part 5: Broader Utility in Medicinal Chemistry
While its role in Rivaroxaban is its most notable application, the this compound scaffold and its derivatives are valuable in broader drug discovery efforts. The thiophene ring is a versatile bioisostere for a phenyl ring, offering different electronic properties and metabolic profiles. The specific 2,5-substitution pattern is a common motif in medicinal chemistry.
Research and patent literature indicate its use as a starting material or intermediate in the synthesis of:
-
Anti-inflammatory Agents: Derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and investigated for their potential as analgesic and anti-inflammatory agents, showing inhibitory activity against COX and LOX enzymes.[12][13][14]
-
Antihypertensive and Antidiabetic Drugs: The compound has been cited as an important starting material in the development of compounds for these therapeutic areas, where its structure allows for versatile modification.[15]
-
Other Factor Xa Inhibitors: The success of the chlorothiophene moiety in Rivaroxaban has inspired its inclusion in the design of other novel antithrombotic agents.[9]
Part 6: Conclusion
This compound exemplifies the critical importance of foundational chemical building blocks in the architecture of modern pharmaceuticals. Its journey from a simple heterocyclic amine to a component of a life-saving anticoagulant demonstrates the power of rational drug design. The specific stereoelectronic properties of its chlorothiophene ring are perfectly suited to interact with the S1 pocket of Factor Xa, a testament to the synergy between synthetic chemistry and structural biology. For drug development professionals, a deep understanding of the synthesis, characterization, and chemical logic behind such key intermediates is indispensable for the innovation of next-generation therapeutics.
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Preparation method for Rivaroxaban intermediate 5-chloro-N-(2-oxiranylmethyl)-2-thiophene methanamide. Patsnap Eureka. [Link]
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Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. [Link]
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Siddiqui, A. A., et al. (2017). Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel. Chirality. [Link]
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Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering. [Link]
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Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). International Journal of Advanced Research in Science and Engineering. [Link]
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Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. ResearchGate. [Link]
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Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica. [Link]
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Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Molbank. [Link]
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Synthesis and Characterization of Clopidogrel Related Impurity A. IJSDR. [Link]
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van der Meijden, M. W., et al. (2009). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel. Organic Process Research & Development. [Link]
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Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. [Link]
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Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. [Link]
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(5-Chlorothiophen-2-yl)methanamine: A Core Moiety in Modern Antithrombotic Therapies
An In-depth Technical Guide for Drug Development Professionals
(5-Chlorothiophen-2-yl)methanamine is a substituted thiophene derivative that has emerged as a critical starting material and structural motif in the synthesis of numerous high-value active pharmaceutical ingredients (APIs). Its unique combination of a reactive aminomethyl group and a chlorinated thiophene ring provides a versatile scaffold for constructing complex heterocyclic systems. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its pivotal role as a key intermediate in the production of the thienopyridine class of antiplatelet agents, including Ticlopidine, Clopidogrel, and Prasugrel.
Strategic Importance in Medicinal Chemistry
The thiophene ring is a well-established bioisostere for the benzene ring in drug design, often conferring improved metabolic stability or enhanced biological activity. The addition of a chlorine atom and a methanamine group at the 5- and 2-positions, respectively, creates a molecule with specific reactivity profiles that are highly advantageous for pharmaceutical synthesis.
The primary significance of this compound and its precursors lies in their role in building the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core. This heterocyclic system is the foundational structure for several blockbuster antithrombotic drugs that function as P2Y12 receptor antagonists, crucial for inhibiting platelet aggregation in the treatment of cardiovascular diseases.[1][2]
Synthesis of the Core Intermediate
The most direct and industrially scalable route to this compound involves the reductive amination of its corresponding aldehyde, 5-Chloro-2-thiophenecarboxaldehyde.[3] This method is favored for its efficiency and the availability of starting materials.
Conceptual Synthesis Workflow
The transformation from the aldehyde to the target amine is a classic example of reductive amination, a cornerstone reaction in medicinal chemistry for forming C-N bonds.[3]
Caption: Reductive Amination Pathway.
Experimental Protocol: Reductive Amination
This protocol describes a representative lab-scale synthesis. Industrial processes may be adapted for scale, safety, and cost-efficiency.
Objective: To synthesize this compound from 5-Chloro-2-thiophenecarboxaldehyde.
Materials:
-
5-Chloro-2-thiophenecarboxaldehyde
-
Ammonium Acetate or Ammonia in Methanol
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[3]
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in ether (for salt formation, optional)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 5-Chloro-2-thiophenecarboxaldehyde (1.0 eq) in methanol. Add ammonium acetate (2.0-3.0 eq) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C. Causality Note: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution. Sodium borohydride is a mild reducing agent suitable for reducing the imine in the presence of the solvent.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the imine intermediate.
-
Carefully quench the reaction by adding water. Reduce the volume of methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil. The product can be further purified by vacuum distillation or column chromatography.
-
(Optional) Hydrochloride Salt Formation: For improved stability and handling, the free base can be dissolved in a minimal amount of ether or ethyl acetate and treated with a solution of HCl in ether to precipitate the hydrochloride salt, which can be collected by filtration.
Pivotal Role in the Synthesis of Thienopyridine Antiplatelet Drugs
This compound is a precursor to the essential 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core structure found in Ticlopidine, Clopidogrel, and Prasugrel.[1][2][4] The synthesis of these drugs often involves the construction of this bicyclic system, followed by N-alkylation.
Caption: Synthetic lineage from intermediate to APIs.
Ticlopidine
Ticlopidine, a first-generation thienopyridine, is synthesized by the N-alkylation of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate with 2-chlorobenzyl chloride.[1][5] Although newer agents have largely superseded it due to a better safety profile, its synthesis laid the groundwork for this class of drugs.[6]
Clopidogrel (Plavix®)
Clopidogrel is a second-generation and widely prescribed antiplatelet agent.[2][7] One common industrial synthesis involves a Strecker reaction between 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, 2-chlorobenzaldehyde, and a cyanide source.[2][7] This is followed by hydrolysis and esterification to yield racemic Clopidogrel, which is then resolved to obtain the active (S)-enantiomer.[8][9]
Prasugrel (Effient®)
Prasugrel is a third-generation thienopyridine known for its rapid onset and potent antiplatelet effects.[4][10] Its synthesis also utilizes the core thienopyridine scaffold. A key step involves the condensation of an oxidized derivative of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one, followed by an acetylation step to yield the final product.[11][12]
Physicochemical Properties and Analytical Characterization
A thorough understanding of the compound's properties is essential for its use in regulated pharmaceutical manufacturing.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClNS | [13][14][15] |
| Molecular Weight | 147.63 g/mol | [13][14] |
| CAS Number | 214759-22-5 | [13][14][16] |
| Appearance | Typically an oil or low-melting solid | |
| Hydrochloride Salt CAS | 548772-41-4 |
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural confirmation. Expected signals include a singlet for the aminomethyl (-CH₂NH₂) protons, and distinct doublets or multiplets in the aromatic region corresponding to the protons on the thiophene ring.
-
¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the aminomethyl carbon and the four carbons of the chlorinated thiophene ring.
-
Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation patterns consistent with the structure.
Note: For detailed spectral data, researchers should refer to certificates of analysis from commercial suppliers or published literature.[17]
Conclusion
This compound is more than a simple chemical intermediate; it is a cornerstone of modern antithrombotic therapy. Its strategic importance is demonstrated by its integral role in the synthesis of life-saving thienopyridine drugs like Clopidogrel and Prasugrel. The synthetic pathways to this compound are well-established, relying on robust chemical transformations like reductive amination. For researchers and professionals in drug development, a deep understanding of the synthesis, reactivity, and application of this molecule is essential for innovation in cardiovascular medicine and beyond.
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Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. Available at: [Link]
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Nguyen, H., Khatri, H. R., & Zhu, J. (2013). Reductive Iodonio-Claisen Rearrangement of Iodothiophene Diacetates with Allylsilanes: Formal Synthesis of Plavix®. Synfacts, 9(12), 1265. Available at: [Link]
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Wang, L., et al. (2007). Synthetic Improvements in the Preparation of Clopidogrel. Organic Process Research & Development, 11(3), 487-490. Available at: [Link]
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The Biological Significance of the Chlorothiophene Moiety: A Strategic Tool in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, frequently utilized as a bioisosteric replacement for benzene rings in drug design.[1][2] The introduction of a chlorine substituent onto this heterocyclic core creates the chlorothiophene moiety, a structural motif with profound and multifaceted implications for a molecule's biological activity. This technical guide provides an in-depth analysis of the chlorothiophene moiety, exploring its fundamental physicochemical properties, its strategic role in enhancing pharmacological profiles, and the critical metabolic considerations that researchers must address. We will delve into structure-activity relationships, synthetic methodologies, and the toxicological profile of chlorothiophene-containing compounds, offering a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.
Introduction: Beyond a Simple Bioisostere
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with their heteroatoms providing unique electronic properties and opportunities for hydrogen bonding that can significantly enhance drug-receptor interactions.[2] Among these, thiophene has been widely embraced by medicinal chemists, primarily as a bioisostere for the phenyl group.[1][2] This substitution is intended to improve physicochemical properties, metabolic stability, and binding affinity.[2]
However, the thoughtful decoration of the thiophene ring with substituents can further refine a compound's pharmacological profile. The introduction of a chlorine atom, a common strategy in medicinal chemistry, imparts significant changes.[3] Chlorination can dramatically alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its potency, selectivity, and pharmacokinetic properties.[1][3] This guide will explore the dual nature of the chlorothiophene moiety—a feature that can both unlock potent biological activity and introduce potential metabolic liabilities.
Physicochemical Properties of Chlorothiophenes
The addition of a chlorine atom to the thiophene ring modifies its inherent properties. Chlorine is an electronegative, electron-withdrawing atom that also increases the lipophilicity of the molecule. These changes directly impact how the molecule interacts with its biological target and how it is processed within an organism.
| Property | 2-Chlorothiophene | 3-Chlorothiophene | Reference(s) |
| Molecular Formula | C₄H₃ClS | C₄H₃ClS | [4][5],[6] |
| Molecular Weight | 118.58 g/mol | 118.587 g/mol | [4][5],[6] |
| Appearance | Colorless to light yellow liquid | - | [5][7] |
| Density | 1.286 g/mL at 25 °C | 1.276 g/mL | [4][5],[6] |
| Boiling Point | 127-129 °C | 137-139 °C | [4][5],[6] |
| Melting Point | -71.9 °C | Not applicable | [4] |
| Water Solubility | Insoluble | - | [4][5] |
| Refractive Index | n20/D 1.547 | n20/D 1.5520 | [4][5],[6] |
The Chlorothiophene Moiety in Medicinal Chemistry: A Double-Edged Sword
The incorporation of a chlorothiophene group into a drug candidate is a strategic decision with both significant advantages and potential drawbacks that must be carefully managed.
Strategic Incorporation in Drug Design
The chlorothiophene moiety is a versatile building block used to optimize lead compounds.[8][9] Its key applications include:
-
Bioisosteric Replacement: Like its parent, thiophene, chlorothiophene serves as an effective bioisostere for phenyl rings.[1][10] This substitution can improve metabolic profiles and binding interactions. The pharmacological data from some studies indicate that the bioisosteric replacement of benzene rings by a thiophene ring is well tolerated by certain receptors.[10]
-
Enhancing Potency and Stability: The addition of a chlorine atom can significantly improve the stability, potency, and specificity of a compound.[1] In some cases, this is achieved through a unique "Cl−π interaction" with tyrosine residues in the target protein's binding pocket, as seen in dual inhibitors of thrombin and factor Xa.[11]
-
Modulating Physicochemical Properties: The chlorine atom increases lipophilicity, which can enhance a compound's ability to cross cell membranes and reach its target.[1] This modification must be balanced, as excessive lipophilicity can lead to poor solubility and off-target effects.
Prevalence in Approved Drugs and Clinical Candidates
The chlorothiophene scaffold is present in several commercially successful drugs, highlighting its therapeutic relevance.
-
Rivaroxaban (Xarelto®): An anticoagulant that functions as a direct Factor Xa inhibitor. The synthesis of this drug relies on the key intermediate 5-Chlorothiophene-2-Carboxylic Acid.[8]
-
Ticlopidine (Ticlid®) and Clopidogrel (Plavix®): These are antiplatelet agents (thienopyridines) that have seen widespread clinical use. However, they are also associated with toxicities arising from the metabolic bioactivation of the thiophene ring.[12][13]
Structure-Activity Relationship (SAR) Insights
The position and number of chlorine atoms on the thiophene ring are critical determinants of biological activity.[14] Studies on nitrothiophenes, for example, have shown that 2-chloro-3,5-dinitrothiophenes exhibit the highest antibacterial activity, demonstrating that the substitution pattern significantly influences potency.[15] Similarly, in a series of chlorothiophene-based chalcones designed as anticancer agents, the specific placement of chloro and methoxy groups was found to be a crucial factor influencing both toxicity and selectivity.[1]
Metabolic Considerations and Toxicological Profile (ADMET)
While the thiophene ring is a valuable pharmacophore, it is also recognized as a "structural alert" or toxicophore due to its potential for metabolic bioactivation.[12][16][17][18]
Bioactivation and Reactive Metabolite Formation
The metabolism of many thiophene-containing drugs is mediated by cytochrome P450 (CYP450) enzymes.[12][13][16] This oxidative process can lead to the formation of highly reactive electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides.[12][16] These reactive metabolites can covalently bind to cellular macromolecules like proteins, leading to toxicities such as hepatotoxicity and nephrotoxicity.[12][13] Several drugs, including tienilic acid and suprofen, were withdrawn from the market or had their use restricted due to such toxicities.[12][16]
Mitigating Toxicity through Structural Modification
The risk of bioactivation can be managed through strategic drug design. Introducing bulky or electron-withdrawing groups at the positions adjacent (α) to the sulfur atom can reduce or eliminate the formation of reactive metabolites.[17][18] Studies have shown that substitutions on the thiophene ring can decrease the formation of these metabolites, with the degree of reduction depending on the specific substituent and its position.[17][18] For instance, in a series of 2-acetylthiophenes, substitutions at the C4 or C5 positions resulted in varying levels of adduct formation, with a 5-CH₃ group showing no detectable adducts.[17][18]
ADMET Profiling Workflow
A thorough evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for any drug candidate containing a chlorothiophene moiety.[19][20][21][22]
Synthetic Methodologies
The synthesis of chlorothiophene-containing molecules is well-established, with numerous methods available for both the direct chlorination of thiophene and the construction of the ring from acyclic precursors.
Core Synthesis of Chlorothiophenes
2-Chlorothiophene can be synthesized by reacting thiophene with hydrochloric acid and hydrogen peroxide in the presence of triethylamine at low temperatures.[23] Another approach involves the reaction of thiophene with chlorine, although this requires careful control to avoid over-chlorination.[23] Derivatives like 5-chlorothiophene-2-carbonyl chloride are prepared from 5-chloro-2-thiophenecarboxylic acid using a chlorinating agent such as thionyl chloride.[24]
Experimental Protocol: Synthesis of Chlorothiophene-Based Chalcones
Chalcones are valuable intermediates in the synthesis of various bioactive molecules.[1] The Claisen-Schmidt condensation is a highly effective method for their preparation, often resulting in high yields.[1]
Objective: To synthesize (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (a chlorothiophene-based chalcone).
Materials:
-
2-acetyl-5-chlorothiophene (1 equivalent)
-
Benzaldehyde (1 equivalent)
-
Methanol (solvent)
-
Potassium Hydroxide (KOH) solution (40% aqueous)
-
Hydrochloric Acid (HCl) solution (5% aqueous)
-
Ethyl acetate
-
n-Hexane
-
Crushed ice
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetyl-5-chlorothiophene (0.01 mol) and benzaldehyde (0.01 mol) in methanol (20 mL).
-
Base Catalysis: While stirring the solution at room temperature, add 40% aqueous KOH (4 mL) to catalyze the condensation reaction.
-
Reaction Monitoring: Allow the mixture to stir for 24 hours at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an eluent of n-hexane/ethyl acetate (7:3). The formation of the product will be indicated by a new spot with a different Rf value from the starting materials.
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Acidification: Slowly acidify the mixture with 5% HCl. This will cause the product to precipitate out of the solution.
-
Isolation: Collect the resulting solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Purify the crude product by recrystallization from ethyl acetate to yield the final chalcone as a solid powder.
-
Drying and Characterization: Dry the purified solid in a desiccator. The product can be characterized using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[1]
Case Study: Chlorothiophene-Based Chalcones as Anticancer Agents
Recent research has explored the potential of chlorothiophene-based chalcones as anticancer agents.[1] In one study, a series of nine such analogs were synthesized and evaluated for their toxicity against various cancer cell lines.[1]
The study found that incorporating a chlorothiophene moiety as a bioisostere in the chalcone structure led to compounds with significant cytotoxic activity.[1] Two compounds in particular, C4 and C6, showed potent toxicity against WiDr colorectal cancer cells with promising selectivity towards normal cells.[1]
| Compound ID | Structure (A-Ring) | Structure (B-Ring) | IC₅₀ on WiDr Cells (µg/mL) | Reference |
| C4 | 2-acetyl-5-chlorothiophene | 4-methoxybenzaldehyde | 0.77 | [1] |
| C6 | 2-acetyl-5-chlorothiophene | 2,4-dichlorobenzaldehyde | 0.45 | [1] |
Computational analysis suggested that these compounds exert their effect by interacting with anti-apoptotic proteins like MDM2 and Bcl-2, which are key regulators in the p53 tumor suppressor pathway.[1][25]
Furthermore, ADMET predictions for all synthesized compounds indicated their potential for development as oral drugs, with no violations of Lipinski's rule of five or Veber's criteria.[1]
Conclusion and Future Perspectives
The chlorothiophene moiety is a powerful and versatile tool in the medicinal chemist's armamentarium. Its strategic incorporation can significantly enhance a drug candidate's potency, selectivity, and pharmacokinetic properties. The proven success of chlorothiophene-containing drugs like Rivaroxaban attests to its value. However, its utility must be balanced against the well-documented risk of metabolic bioactivation.
Future research will likely focus on developing novel synthetic methodologies that allow for more precise control over the substitution patterns on the thiophene ring.[8] Advances in computational chemistry will enable more accurate predictions of metabolic fate, helping to design next-generation chlorothiophene-containing molecules with minimized toxicity and maximized therapeutic benefit. The continued exploration of this moiety in diverse therapeutic areas, from oncology to infectious diseases, promises to yield new and effective medicines.[8][9]
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An In-Depth Technical Guide to the Synthesis of Thiophene-Containing Compounds
Foreword: The Thiophene Nucleus - A Privileged Scaffold in Modern Drug Discovery
The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its structural resemblance to the benzene ring, coupled with its unique electronic properties, makes it a bioisostere of choice for chemists seeking to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[3] Thiophene derivatives are integral to a vast array of FDA-approved drugs, exhibiting a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[3][4][5]
The strategic importance of this scaffold necessitates a deep, field-proven understanding of its synthesis. The choice of synthetic route is not merely an academic exercise; it is a critical decision that dictates the feasibility of analogue library generation, the scalability of the process, and the ultimate cost-effectiveness of a drug development program. This guide moves beyond a simple recitation of named reactions. It is designed to provide researchers, scientists, and drug development professionals with the causal logic behind experimental choices, offering a framework for selecting and executing the optimal synthetic strategy for a given molecular target. We will explore both the foundational ring-closure reactions that build the thiophene core from acyclic precursors and the modern cross-coupling and functionalization techniques that adorn the pre-formed ring with molecular complexity.
Part 1: Foundational Strategies: Building the Thiophene Core via Ring-Closure Reactions
The classical approaches to thiophene synthesis involve the construction of the heterocyclic ring from acyclic starting materials. These methods offer a powerful and direct means of installing specific substitution patterns from the ground up.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a robust and time-honored method for preparing thiophenes from 1,4-dicarbonyl compounds.[6][7] The core transformation involves the cyclization and dehydration of the dicarbonyl substrate in the presence of a sulfurizing agent.
Causality and Mechanistic Insight: The reaction is driven by the formation of the stable aromatic thiophene ring. The mechanism proceeds via the initial conversion of the carbonyl oxygen atoms to sulfur, likely forming thioketone intermediates.[7][8] This is followed by enolization (or thioenolization) and an intramolecular nucleophilic attack, culminating in a dehydration step to yield the aromatic product.[9]
The choice of sulfurizing agent is critical. Phosphorus pentasulfide (P₄S₁₀) is a powerful, traditional reagent, but its high reactivity can sometimes lead to side products.[1][6] Lawesson's reagent is a milder and often more selective alternative, favored in modern synthesis for its improved functional group tolerance.[6][8] The significant drawback of this method is the potential for toxic hydrogen sulfide (H₂S) gas to be generated as a byproduct, necessitating careful handling in a well-ventilated fume hood.[6]
Workflow Diagram: Paal-Knorr Synthesis
Caption: Generalized workflow for the Paal-Knorr thiophene synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethylthiophene [6]
-
Materials: Acetonylacetone (1,4-dicarbonyl), Lawesson's reagent, Toluene (anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Diethyl ether.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add acetonylacetone (1.0 eq) and Lawesson's reagent (0.5 eq).
-
Under an argon atmosphere, add anhydrous toluene to the flask to create a suspension.
-
Heat the reaction mixture to reflux (approx. 110°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (hexanes) to yield 2,5-dimethylthiophene as a colorless oil.
-
The Gewald Aminothiophene Synthesis
For constructing the medicinally vital 2-aminothiophene scaffold, the Gewald synthesis is the preeminent method.[10] It is a multi-component reaction that convenes a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base to furnish a highly substituted 2-aminothiophene in a single pot.[11][12]
Causality and Mechanistic Insight: The reaction's efficiency stems from a domino sequence of reliable transformations. The first step is a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated intermediate.[1][13] The base then facilitates the addition of sulfur to the α-carbon of the nitrile. The resulting thiolate intermediate undergoes a nucleophilic attack on the cyano group, triggering cyclization. Tautomerization of the resulting imine affords the stable, aromatic 2-aminothiophene product.[13] The choice of base is crucial; morpholine is traditional, but greener catalysts like L-proline have been shown to be highly effective.[14]
Mechanism Diagram: Gewald Synthesis
Caption: Key mechanistic stages of the Gewald aminothiophene synthesis.
Experimental Protocol: L-Proline Catalyzed Gewald Synthesis [14]
-
Materials: Ketone (e.g., cyclohexanone, 1.0 eq), Activated nitrile (e.g., malononitrile, 1.0 eq), Elemental sulfur (1.1 eq), L-proline (10 mol%), Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, combine the ketone, activated nitrile, elemental sulfur, and L-proline in DMF.
-
Stir the mixture at 60°C. Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold ethanol to remove impurities.
-
Dry the solid under vacuum to obtain the 2-aminothiophene product. Further purification can be achieved by recrystallization if necessary.
-
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides a regiocontrolled route to 3-hydroxy-2-thiophenecarboxylic acid derivatives, a substitution pattern less accessible through other classical methods.[15] The reaction condenses an α,β-acetylenic ester with a thioglycolic acid ester in the presence of a base.[15][16]
Causality and Mechanistic Insight: The mechanism is initiated by the deprotonation of the thioglycolic acid ester, which then undergoes a Michael-type conjugate addition to the acetylenic ester.[15][16] A subsequent intramolecular Dieckmann-like condensation, followed by elimination and tautomerization, yields the final 3-hydroxythiophene product.[16] This method is particularly valuable for creating β-functionalized thiophenes, which are often challenging to synthesize.[17]
Table 1: Comparison of Classical Thiophene Ring-Closure Syntheses
| Synthesis Method | Starting Materials | Key Reagents | Typical Product | Key Advantages | Major Limitations |
| Paal-Knorr | 1,4-Dicarbonyl compounds | P₄S₁₀ or Lawesson's reagent | 2,5-Disubstituted thiophenes | High yields, direct route to alkyl/aryl substituted thiophenes. | Limited availability of 1,4-dicarbonyls; harsh reagents.[4][8] |
| Gewald | Ketone/aldehyde, activated nitrile, sulfur | Elemental Sulfur, Base (e.g., morpholine, L-proline) | Polysubstituted 2-aminothiophenes | One-pot, multi-component, high functional group tolerance.[11][14] | Limited to 2-amino substitution pattern. |
| Fiesselmann | α,β-Acetylenic ester, thioglycolic acid ester | Base (e.g., sodium ethoxide) | 3-Hydroxy-2-carboxy thiophenes | Excellent control for β-substitution.[15][17] | Requires specialized acetylenic starting materials. |
Part 2: Modern Strategies: Functionalization and Cross-Coupling
While classical methods build the ring from scratch, modern synthesis often focuses on the late-stage functionalization of a pre-existing thiophene core. This is paramount in drug development, where rapid diversification of a lead scaffold is necessary to explore structure-activity relationships (SAR).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have revolutionized the synthesis of complex biaryl and heteroaryl systems, including thiophene derivatives.[18][19] These reactions typically involve coupling a halo-thiophene (or thiophene triflate) with an organometallic reagent.
Causality and Experimental Choice:
-
Suzuki Coupling: Employs a boronic acid or ester as the organometallic partner. It is favored for its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.
-
Stille Coupling: Uses an organostannane (tin) reagent.[20] While highly versatile and tolerant of many functional groups, the primary drawback is the toxicity and difficulty in removing tin byproducts, which is a major concern in pharmaceutical synthesis.[20][21]
The choice between these methods depends on the availability of starting materials and the specific functional groups present in the molecule. For pharmaceutical applications, the Suzuki coupling is almost always the preferred route due to toxicity concerns with tin.[20]
Workflow Diagram: Suzuki Cross-Coupling
Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of 2-Bromothiophene [17]
-
Materials: 2-Bromothiophene (1.0 eq), Arylboronic acid (1.1 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), 2M Sodium carbonate solution, Toluene, Ethanol.
-
Procedure:
-
To a Schlenk flask, add 2-bromothiophene, the arylboronic acid, and the palladium catalyst.
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas (repeat this cycle three times) to ensure an inert atmosphere.
-
Add degassed solvents (e.g., a mixture of toluene and ethanol) and the aqueous sodium carbonate solution via syringe.
-
Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-arylthiophene.
-
Direct C-H Functionalization
A frontier in thiophene synthesis is the direct functionalization of its C-H bonds, bypassing the need for pre-functionalization (e.g., halogenation).[22] This approach is highly atom-economical and can significantly shorten synthetic sequences.
Causality and Regioselectivity: The C-H bonds at the α-positions (C2 and C5) of thiophene are more acidic and sterically accessible than the β-positions (C3 and C4), making them inherently more reactive toward electrophilic substitution and metal-catalyzed C-H activation.[23] Achieving selective functionalization at the less reactive β-position is a significant challenge and often requires the use of directing groups or specialized catalytic systems that can override the intrinsic reactivity of the ring.[24] Recent advances have demonstrated that palladium catalysis, sometimes in conjunction with other metals like silver, can enable regioselective C-H arylation at either the α- or β-positions under specific conditions.[23][25]
This strategy is particularly powerful for late-stage diversification, allowing for the direct attachment of various functional groups to a complex thiophene-containing core without requiring a de novo synthesis.
Conclusion: A Scientist's Perspective on Synthetic Strategy
The synthesis of thiophene-containing compounds is a mature yet continuously evolving field. The choice of a synthetic route is a strategic decision guided by several key factors:
-
Target Substitution Pattern: For simple, symmetrical 2,5-disubstituted thiophenes, the Paal-Knorr synthesis is often the most direct route, provided the 1,4-dicarbonyl is accessible. For 2-aminothiophenes, the Gewald reaction is unparalleled. For specific β-functionalization, a Fiesselmann approach or modern C-H activation should be considered.
-
Functional Group Tolerance: Modern cross-coupling and C-H activation methods, which typically run under milder conditions, offer far greater functional group tolerance than the often harsh, high-temperature conditions of classical syntheses.
-
Scalability and Process Safety: For large-scale synthesis in a drug development setting, the toxicity of reagents (e.g., tin in Stille coupling) and byproducts (e.g., H₂S in Paal-Knorr) are critical considerations. Multi-component reactions like the Gewald synthesis are highly efficient and convergent, making them attractive for process chemistry.
-
Library Synthesis: For generating a library of analogues for SAR studies, a late-stage functionalization strategy using Suzuki coupling or C-H activation on a common halo-thiophene intermediate is almost always the most efficient approach.
By understanding the underlying mechanisms and practical considerations of each method, the research scientist can navigate the synthetic landscape with confidence, designing and executing robust, efficient, and scalable routes to novel thiophene-containing compounds that will drive the next generation of therapeutics.
References
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Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. Available from: [Link]
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Wikiwand. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved from [Link]
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Mishra, R., & Sharma, P. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available from: [Link]
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Ansari, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]
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Gabriele, B., & Mancuso, R. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15536-15569. Available from: [Link]
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PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
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Li, J., et al. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry, 87(5), 3555–3566. Available from: [Link]
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ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis of poly-substituted thiophenes in the realm of sulfonylketenimines chemistry. Retrieved from [Link]
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Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Retrieved from [Link]
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Semantic Scholar. (n.d.). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Retrieved from [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available from: [Link]
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Cognizance Journal of Multidisciplinary Studies. (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available from: [Link]
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Taylor & Francis Online. (n.d.). Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Retrieved from [Link]
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Química Organica.org. (n.d.). Paal–Knorr synthesis of thiophene. Retrieved from [Link]
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Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
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SlidePlayer. (n.d.). Thiophene. Retrieved from [Link]
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SlidePlayer. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link]
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YouTube. (2023). Fiesselmann Thiophene Synthesis Mechanism | Organic Chemistry. Available from: [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
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Daniels, M. H., Armand, J. R., & Tan, K. L. (2017). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters, 19(18), 4936–4939. Available from: [Link]
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ACS Publications. (n.d.). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]
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ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]
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MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Retrieved from [Link]
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ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link]
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Semantic Scholar. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
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Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Available from: [Link]
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Scribd. (n.d.). A Review On Synthesis and Medicinal Importance of Thiophene. Retrieved from [Link]
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Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Available from: [Link]
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Liu, L., Cordier, M., Roisnel, T., & Doucet, H. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(8), 1668-1679. Available from: [Link]
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Journal of the American Chemical Society. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Available from: [Link]
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Princeton Dataspace. (n.d.). THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Stille Coupling for Advanced Polymer Synthesis with Tin-Containing Thiophene Derivatives. Retrieved from [Link]
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RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Available from: [Link]
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Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of (5-Chlorothiophen-2-yl)methanamine for Research and Development
Introduction: Navigating the Chemistry of a Key Building Block
(5-Chlorothiophen-2-yl)methanamine is a substituted thiophene derivative increasingly utilized as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. Its unique structure, featuring a reactive primary amine and a halogenated thiophene ring, makes it a valuable synthon for creating diverse molecular scaffolds. However, these same structural features necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, causality-driven understanding of why specific handling, storage, and emergency procedures are critical. By grounding our protocols in the fundamental chemical nature of the compound, we aim to foster a proactive safety culture that protects both the researcher and the integrity of the research. This document assumes the user is a technically qualified individual working in a controlled laboratory environment.
Section 1: Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards identified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals demand careful consideration.
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
The signal word for this compound is "Warning" .
Expert Analysis of Hazards: The observed irritant properties are characteristic of many primary amines and halogenated heterocyclic compounds. The primary amine group (-NH₂) can act as a base and a nucleophile, readily reacting with moisture on the skin, in the eyes, or in the respiratory tract to cause irritation. Skin contact may lead to inflammation, itching, redness, or dryness, while eye contact can result in pain and significant damage. Inhalation of vapors or aerosols can irritate the lungs and respiratory system. While acute toxicity data is not widely available, overexposure should be considered potentially harmful.
It is crucial to handle this compound with the assumption that it is harmful if swallowed, inhaled, or absorbed through the skin, a common characteristic for compounds of this class.
Section 2: Physical & Chemical Properties Profile
Understanding the physical properties of a chemical is essential for predicting its behavior in the laboratory, from storage to reaction quench. While extensive experimental data for this compound is not publicly available, the following information has been compiled from supplier data. The lack of complete data underscores the need for cautious handling.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClNS | [1][2] |
| Molecular Weight | 147.63 g/mol | [1][2] |
| Physical State | Not specified (Assumed Liquid or Low-Melting Solid) | N/A |
| Boiling Point | Data not available | [3] |
| Melting Point | Data not available | [3] |
| Density | Data not available | [3] |
| Vapor Pressure | Data not available | [3] |
| Solubility | Data not available | [3] |
Note: The hydrochloride salt of this compound is typically a solid.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood . This is non-negotiable. The fume hood is essential to control exposure to vapors and aerosols, directly addressing the respiratory irritation hazard (H335). All manipulations, including weighing, transferring, and use in reactions, must be performed within the hood.
Personal Protective Equipment (PPE): A Self-Validating System
PPE selection must be based on a thorough risk assessment of the procedures being performed. The following diagram and protocol outline the mandatory PPE ensemble for handling this compound.
Caption: Figure 1: PPE Selection Workflow for this compound.
Step-by-Step PPE Protocol:
-
Eye and Face Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A long-sleeved, chemical-resistant laboratory coat is required. Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.
-
Hand Protection: Wear nitrile gloves. Given the irritation potential, double-gloving is recommended as a best practice. Gloves must be inspected for tears or holes before use. If contact with the chemical occurs, remove gloves immediately using the proper technique, wash hands thoroughly, and don fresh gloves.
-
Respiratory Protection: All work must be conducted in a chemical fume hood. An independent respirator is not required for routine handling under these conditions but should be available for emergency situations, and personnel must be properly fit-tested and trained in its use.
Section 4: Handling and Storage Protocols
Safe Handling
The causality behind these handling steps is to minimize all potential routes of exposure—inhalation, skin contact, and ingestion.
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.
-
Ventilation: Use only in a well-ventilated area, specifically a chemical fume hood.
-
Avoid Inhalation: Do not breathe fumes, vapors, or mists.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Remove contaminated clothing immediately and wash before reuse.
-
Ignition Sources: Keep away from heat, sparks, and open flames. While specific flammability data is unavailable, many organic amines are combustible.
-
Inert Atmosphere: For long-term storage or when handling reactive intermediates, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Storage Integrity
Proper storage is critical for maintaining the chemical's purity and ensuring safety.
-
Container: Store in a tightly closed, original container.
-
Location: Keep in a cool, dry, and well-ventilated area. Recommended storage temperatures range from 2-8°C to as low as -20°C for long-term stability and to minimize vapor pressure[1].
-
Incompatibilities: Store away from incompatible substances, particularly strong oxidizing agents and strong bases[4][5].
-
Security: The storage location should be secure and accessible only to trained, authorized personnel. Store locked up.
Section 5: Emergency Procedures: Spill and Exposure Response
Preparation is the most critical element of emergency response. All personnel must know the location of safety showers, eyewash stations, and spill kits, and be trained in their use.
First Aid Measures
The immediate response to any exposure is to remove the individual from the source of contamination and seek medical attention.
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Obtain medical aid immediately.
-
Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention immediately[2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Obtain medical attention immediately[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol
This protocol is for a minor spill (<100 mL) that can be managed by trained laboratory personnel. For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Caption: Figure 2: Step-by-step workflow for managing a minor laboratory spill.
Detailed Spill Cleanup Steps:
-
Alert & Secure: Alert personnel in the immediate vicinity and restrict access to the area. Ensure the fume hood sash is lowered.
-
Assess & Equip: Don appropriate PPE, including double nitrile gloves, splash goggles, and a lab coat.
-
Contain: For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial spill absorbent. Work from the outside edges toward the center to prevent spreading.
-
Absorb: Gently cover and absorb the spilled material with the absorbent. Avoid creating dust or aerosols.
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, followed by a final rinse with water. Place all cleaning materials (e.g., paper towels) into the hazardous waste container.
-
Dispose: Seal the waste container, label it appropriately (e.g., "this compound spill debris"), and contact your institution's EHS department for proper disposal. Wash hands thoroughly after the cleanup is complete.
Section 6: Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, dark, inert atmosphere)[3].
-
Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, peroxides, perchlorates) and strong bases[4][5]. As an amine, it can react exothermically with acids.
-
Hazardous Decomposition Products: During a fire, thermal decomposition may produce irritating and highly toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas[5].
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.
Section 7: Disposal Considerations
All waste containing this compound, including unused product and spill cleanup materials, must be treated as hazardous waste.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general trash.
-
Containers: Leave chemicals in their original containers if possible. Handle uncleaned containers as you would the product itself.
Conclusion
This compound is a valuable research chemical whose safe use hinges on a disciplined and informed approach. By understanding the causal links between its chemical properties and the required safety protocols—from mandatory fume hood use to specific emergency responses—researchers can effectively mitigate risks. This guide provides the technical framework for its safe handling, but it must be complemented by institution-specific training and a vigilant commitment to a culture of safety.
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University of Washington Environmental Health & Safety. (2017). Chemical Spills in Laboratories. [Link]
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Solubility Profile of (5-Chlorothiophen-2-yl)methanamine: A Methodological and Interpretive Guide
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive framework for determining, understanding, and applying the solubility profile of (5-Chlorothiophen-2-yl)methanamine. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to deliver a foundational understanding of the physicochemical principles governing the solubility of this molecule. We present gold-standard experimental protocols for both thermodynamic (equilibrium) and kinetic solubility determination, explain the rationale behind key experimental choices, and offer insights into interpreting the resulting data for applications ranging from early-stage discovery to formulation development. This guide is structured to empower scientists to generate high-quality, reproducible solubility data and leverage it to make informed decisions in their research and development pipelines.
The Centrality of Solubility in a Molecule's Journey
In the landscape of chemical and pharmaceutical development, solubility is not merely a physical property; it is a critical determinant of a compound's ultimate utility and success. Poor aqueous solubility is a primary contributor to the failure of promising drug candidates, leading to challenges such as low and erratic bioavailability, an inability to formulate effective dosage forms, and the generation of unreliable data in biological assays.[1][2][3] For a molecule like this compound, which possesses both hydrophobic (chlorothiophene ring) and hydrophilic/ionizable (methanamine) moieties, a thorough understanding of its solubility across a spectrum of solvents and pH conditions is paramount.
This guide will therefore focus on the how and why of solubility assessment, providing the necessary tools to:
-
Accurately measure the solubility of this compound in diverse solvent systems.
-
Understand the theoretical drivers of its solubility behavior.
-
Apply this knowledge to practical challenges in the laboratory and during development.
Theoretical Underpinnings: Predicting the Behavior of this compound
A molecule's structure is the blueprint for its physical properties. The structure of this compound—a primary amine attached to a chlorinated heterocyclic aromatic ring—suggests a complex and interesting solubility profile.
-
Hydrophobic Character: The thiophene ring, further rendered more lipophilic by the chloro-substituent, is the primary source of hydrophobicity. This region of the molecule will favor interactions with non-polar or weakly polar solvents (e.g., Toluene, Dichloromethane) through van der Waals forces.
-
Hydrophilic & Ionizable Character: The primary amine (-CH₂NH₂) group is the hydrophilic center. It can engage in hydrogen bonding with protic solvents like water, ethanol, and methanol.[4] Crucially, this amine is basic and can be protonated to form a cationic ammonium salt (e.g., -CH₂NH₃⁺). This ionization dramatically increases aqueous solubility. The basic nature of the amine allows for the formation of salts with various acids, a common strategy to enhance both solubility and stability.[5]
-
pH-Dependent Aqueous Solubility: Due to the basic amine, the aqueous solubility of this compound is expected to be highly dependent on pH.
-
In acidic solutions (low pH): The amine will be predominantly in its protonated, cationic form, leading to higher solubility in aqueous buffers.
-
In neutral to basic solutions (high pH): The amine will exist primarily as the neutral, free base, which is less polar and therefore expected to have significantly lower aqueous solubility.
-
This duality is the key to understanding and manipulating the compound's behavior in different environments.
Experimental Determination of Solubility: Protocols and Rationale
Two distinct forms of solubility are relevant in research and development: thermodynamic and kinetic. Thermodynamic (or equilibrium) solubility represents the true saturation point of a compound under equilibrium conditions, while kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, often generated by adding a DMSO stock solution to an aqueous buffer.[4][6] Kinetic solubility assays are common in high-throughput screening (HTS) environments.[7][8][9]
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method is the "gold standard" for determining the true solubility of a compound and is recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[10][11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Methodology Rationale:
-
Temperature (37 ± 1 °C): This temperature is chosen to mimic human physiological conditions, which is critical for data intended for pharmaceutical development.[10][12]
-
Excess Solid: Ensuring an excess of solid material remains at the end of the experiment is the only way to be certain that the solution has reached its saturation point.[12]
-
Agitation: Continuous, gentle agitation ensures the entire surface area of the solid is exposed to the solvent, facilitating the dissolution process and preventing the formation of stagnant layers.[10]
-
Equilibration Time: The system is allowed to shake for an extended period (typically 24-48 hours) to ensure true thermodynamic equilibrium is reached between the dissolved and undissolved states.[10][13]
-
pH Buffers: For aqueous solubility, experiments are conducted in buffers at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract environments as per WHO guidelines.[10][14]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 2 mL) of the desired solvent or aqueous buffer (pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (37 °C) for 24 hours to reach equilibrium.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Dilution: Promptly dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification (HPLC-UV): Analyze the diluted samples using a validated HPLC-UV method.[15][16] Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.
-
Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor. The experiment should be run in triplicate for each condition.[14]
Protocol: High-Throughput Kinetic Solubility Screening
This method is designed for speed and is used to rapidly assess the solubility of many compounds in early discovery phases.[4][7] It measures the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.
Methodology Rationale:
-
DMSO Stock: Compounds in discovery are typically stored in DMSO. This method mimics the direct addition of a small volume of this stock into an aqueous assay buffer, a common scenario where precipitation can cause artifacts.[6]
-
Short Incubation: A short incubation time (e.g., 1-2 hours) is used because the primary interest is in immediate precipitation, not long-term equilibrium.[6][7]
-
Nephelometry/UV: Detection by light scattering (nephelometry) or UV absorbance after filtration provides a rapid, plate-based readout suitable for automation.[9][17][18]
Step-by-Step Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well microplate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Cover the plate and shake gently at room temperature for 2 hours.
-
Detection (Choose one):
-
Nephelometry: Place the plate directly into a laser nephelometer. The instrument measures the intensity of light scattered by any precipitate that has formed. The solubility is estimated as the concentration below which no significant light scattering is observed.[9]
-
Filtration-UV: Pass the contents of each well through a 96-well filter plate. Transfer the clear filtrate to a UV-transparent 96-well plate. Measure the absorbance at the compound's λ_max and determine the concentration against a calibration curve.[4]
-
-
Data Analysis: The kinetic solubility is the highest concentration that remains in solution under these specific conditions.
Illustrative Solubility Profile of this compound
As experimentally-derived public data is not available, the following table presents a set of hypothetical yet plausible solubility values for this compound, based on the theoretical principles discussed. This table serves as an example of how to structure and interpret the results from the protocols above.
| Solvent/Buffer System | Solvent Type | Expected Primary Interactions | Illustrative Equilibrium Solubility (mg/mL) @ 37°C |
| Aqueous Buffers | |||
| pH 1.2 Buffer | Polar Protic | Ion-Dipole (protonated amine) | > 50 |
| pH 4.5 Buffer | Polar Protic | Ion-Dipole, H-Bonding | ~15 |
| pH 6.8 Buffer | Polar Protic | H-Bonding, Dipole-Dipole | < 1 |
| pH 7.4 Buffer (PBS) | Polar Protic | H-Bonding, Dipole-Dipole | < 0.5 |
| Water (Deionized) | Polar Protic | H-Bonding, Dipole-Dipole | ~1-2 |
| Organic Solvents | |||
| Methanol (MeOH) | Polar Protic | H-Bonding | > 100 |
| Ethanol (EtOH) | Polar Protic | H-Bonding | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-Dipole | > 200 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Dipole-Dipole | > 200 |
| Acetonitrile (ACN) | Polar Aprotic | Dipole-Dipole | ~20 |
| Acetone | Polar Aprotic | Dipole-Dipole | ~30 |
| Dichloromethane (DCM) | Non-Polar | Van der Waals | ~50 |
| Toluene | Non-Polar | Van der Waals | ~5 |
| Hexanes | Non-Polar | Van der Waals | < 0.1 |
Interpretation of Illustrative Data:
-
The dramatic drop in solubility in aqueous buffers from pH 1.2 to 7.4 highlights the critical role of the amine's protonation state. This is a classic profile for a basic compound.
-
Excellent solubility in polar solvents like MeOH, EtOH, and DMSO is expected due to strong hydrogen bonding and dipole-dipole interactions.
-
Moderate solubility in a non-polar solvent like DCM suggests the chlorothiophene moiety contributes significantly to the molecule's overall character.
-
Insolubility in hexanes confirms the molecule has significant polar character and cannot be solvated by purely non-polar interactions.
Practical Applications & Strategic Decision-Making
The solubility data, once generated, directly informs strategic decisions.
-
For Pre-clinical Formulation: The high solubility in acidic buffers suggests that a formulation for intravenous (IV) or oral administration could be achieved using an acidic vehicle or by creating a hydrochloride salt of the amine.
-
For Process Chemistry: High solubility in solvents like DCM or DMF makes them excellent candidates for reaction media during synthesis or modification of the molecule.
-
For Oral Bioavailability: The low solubility at neutral pH is a significant red flag for oral absorption. This would prompt investigation into formulation enhancement strategies such as micronization, amorphous solid dispersions, or the use of solubility enhancers.[1][2]
Safety & Handling Precautions
As a responsible scientist, proper handling of this compound is mandatory. Based on available safety data, this compound should be treated as hazardous.
-
Irritant: Causes skin, eye, and respiratory irritation.[19][20]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[19][20] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19]
-
Exposure: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[19] If inhaled, move to fresh air.[19][20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[19][21]
Conclusion
The solubility profile of this compound is a multifaceted property that is fundamental to its successful application in any research or development context. By employing rigorous, well-understood experimental protocols like the shake-flask and kinetic screening methods, researchers can generate the high-quality data needed to overcome potential liabilities and unlock the full potential of the molecule. Understanding the interplay between the compound's structural features and its environment is the key to navigating the challenges of formulation, biological testing, and chemical synthesis. This guide provides the theoretical foundation and practical methodologies to confidently establish and interpret this critical data set.
References
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]
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Pan, L., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility. Journal of Pharmaceutical Sciences. [Link]
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Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]
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Kaynak, M. S., & Sahin, S. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
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This compound. PubChem. [Link]
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de Campos, D. P., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]
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- Safety D
- Safety Data Sheet for 2-Chlorothiophene. (2025). Thermo Fisher Scientific.
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- Safety D
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Stability and storage conditions for (5-Chlorothiophen-2-yl)methanamine
An In-Depth Technical Guide to the Stability and Storage of (5-Chlorothiophen-2-yl)methanamine
Authored by a Senior Application Scientist
Abstract
This compound is a substituted thiophene derivative increasingly utilized as a key building block in medicinal chemistry and materials science. The integrity of this reagent is paramount for reproducible experimental outcomes. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, offering field-proven protocols for its optimal storage and handling. We will delve into the chemical causality behind its degradation pathways and present a self-validating system of protocols designed to ensure its long-term viability for research and development professionals.
Chemical Profile and Intrinsic Stability
This compound, with the molecular formula C₅H₆ClNS, possesses a thiophene ring substituted with a chlorine atom and a methanamine group. This structure, while stable under recommended conditions, contains moieties susceptible to environmental factors.[1] The sulfur atom in the thiophene ring can be prone to oxidation, and the primary amine group is nucleophilic and can react with atmospheric components like carbon dioxide or undergo oxidation. The chloro-substituent influences the electron density of the aromatic ring, which can affect its reactivity towards oxidative degradation.[2]
Core Storage and Handling Directives
The primary objective in storing this compound is to mitigate exposure to atmospheric oxygen, moisture, light, and elevated temperatures. These factors can initiate and accelerate degradation, compromising sample purity.
Recommended Storage Conditions
Based on supplier safety data sheets and the known chemistry of substituted thiophenes, the following conditions are mandated for maintaining the compound's integrity.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store in a freezer at or below -20°C for long-term storage.[3] | Reduces the kinetic rate of all potential degradation reactions, including oxidation and self-reaction. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[3] | Prevents oxidation of the electron-rich thiophene ring and the aminomethane side chain.[4] |
| Container | Use a tightly-closed, amber glass vial or a container suitable for frozen storage.[1] | Prevents ingress of moisture and air. Amber glass protects from potential photodegradation. |
| Light | Keep in a dark place.[3] | Minimizes energy input that could catalyze photo-oxidative or other light-induced degradation pathways. |
| Incompatibilities | Isolate from strong oxidizing agents and strong bases.[1][5] | Strong oxidizers can directly attack the thiophene ring and amine group. Strong bases can deprotonate the amine, potentially altering its reactivity or stability. |
Understanding Degradation: Pathways and Mechanisms
While the compound is stable when stored correctly, deviation from these conditions can lead to degradation.[1] The primary vulnerabilities are oxidation and reactions involving the amine group. Similar chloromethyl thiophenes are known to be unstable and can undergo self-polymerization, often catalyzed by the release of hydrogen chloride (HCl).[6]
Oxidative Degradation
The thiophene ring is susceptible to oxidative attack. Metabolic studies on substituted thiophenes show biotransformation via S-oxidation or ring epoxidation and hydroxylation.[4] In a laboratory setting, atmospheric oxygen can act as an oxidant, especially in the presence of light or trace metal catalysts.
Amine Group Reactivity
The primary amine is a nucleophilic site and can react with atmospheric carbon dioxide to form a carbamate salt. It can also be susceptible to oxidation.
Below is a diagram illustrating the potential degradation pathways based on the known chemistry of related thiophene compounds.
Caption: Standard workflow for handling and aliquoting the compound.
Assessing Compound Integrity
Regularly assessing the purity of the reagent is crucial, especially for long-stored samples or if there is any suspicion of improper handling.
-
Visual Inspection: A primary indicator of degradation for similar compounds is a color change from a colorless/yellowish liquid or solid to a darker brown or black color, which may indicate polymerization or resinification. [6]* Analytical Verification: For quantitative assessment, techniques such as ¹H NMR spectroscopy can be used to check for the appearance of impurity peaks. LC-MS is also highly effective for detecting degradation products and assessing the purity of the main compound.
Conclusion
The chemical stability of this compound is robust when subjected to a stringent and scientifically-grounded storage and handling protocol. The core principles are the rigorous exclusion of atmospheric oxygen and moisture, storage at freezer temperatures (-20°C), and protection from light. By understanding the potential degradation pathways, such as oxidation and polymerization, and implementing the detailed protocols within this guide, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.
References
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AK Scientific, Inc. Safety Data Sheet: this compound.
-
BLD Pharm. This compound Product Information.
-
Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 100, 89-101.
-
BenchChem. Technical Support: decomposition of 2-Chloro-3-(chloromethyl)thiophene and prevention methods.
-
López-López, E., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(5), 2528.
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Thermo Fisher Scientific. Safety Data Sheet: 2-Chlorothiophene-5-sulfonyl chloride.
-
Fisher Scientific. Safety Data Sheet: 5-Chlorothiophene-2-carboxylic acid.
-
Fisher Scientific. Safety Data Sheet: 2-Chlorothiophene.
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Methodological & Application
Protocol and Mechanistic Insights: Reductive Amination of 5-Chlorothiophene-2-carboxaldehyde
An Application Note for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract: This document provides a comprehensive guide to the reductive amination of 5-chlorothiophene-2-carboxaldehyde, a critical reaction for synthesizing N-substituted 5-chlorothiophen-2-ylmethanamines. This class of compounds is a valuable scaffold in medicinal chemistry and drug discovery, forming the backbone of various therapeutic agents.[1] This application note details a robust, field-proven protocol utilizing sodium triacetoxyborohydride (STAB), offers in-depth mechanistic explanations, and provides practical guidance for process optimization and troubleshooting.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring and its derivatives are privileged structures in pharmaceutical development. The 5-chlorothiophene moiety, in particular, is a key building block in the synthesis of numerous biologically active molecules, including anticoagulants like Rivaroxaban.[1] The ability to efficiently and selectively introduce diverse amine functionalities via reductive amination of the corresponding aldehyde is therefore a cornerstone technique for building libraries of potential drug candidates and for the scale-up synthesis of active pharmaceutical ingredients (APIs). This protocol is designed to be a reliable and scalable method for researchers in the field.
The Mechanism of Reductive Amination
Reductive amination is a powerful, one-pot method for converting aldehydes or ketones into primary, secondary, or tertiary amines.[2] The reaction proceeds through two key stages: the formation of an iminium ion, followed by its immediate reduction by a hydride agent present in the reaction mixture.[3][4]
The process begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, forming a transient hemiaminal intermediate.[2] Under the typically neutral to weakly acidic reaction conditions, this hemiaminal readily dehydrates to form a Schiff base, or more accurately, its protonated form, the iminium ion.[4][5] It is this electrophilic iminium ion that is the substrate for the reduction step.
A selective reducing agent, such as sodium triacetoxyborohydride (STAB), is chosen for its ability to rapidly reduce the iminium ion while reacting only sluggishly with the starting aldehyde.[5][6] This selectivity is crucial for the success of the one-pot procedure, preventing the wasteful consumption of the reducing agent and the formation of the corresponding alcohol byproduct.[4]
Figure 1: Mechanism of Reductive Amination.
Reagent Selection and Rationale
The success of this protocol hinges on the appropriate selection of reagents.
-
Aldehyde: 5-Chlorothiophene-2-carboxaldehyde is a stable, commercially available starting material.[7]
-
Amine: This protocol is broadly applicable to a wide range of primary and sterically unhindered secondary amines.[8] Volatile or gaseous amines (e.g., methylamine) can be used as solutions or as their hydrochloride salts with the addition of a non-nucleophilic base (like triethylamine) to liberate the free amine in situ.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[9] Its superiority over other common hydride reagents stems from several factors:
-
Mildness and Selectivity: The electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it slow to reduce aldehydes but highly effective for the more electrophilic iminium ions.[5][9] This allows for a convenient one-pot procedure.
-
Non-Hygroscopic Nature: Compared to sodium borohydride, STAB is less sensitive to atmospheric moisture, making it easier to handle. However, it is still water-sensitive and should be handled in a dry environment.[10][11]
-
Solvent Compatibility: It performs well in common aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and dichloromethane (DCM).[8] It is incompatible with protic solvents like methanol, with which it reacts.[6][10]
-
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent due to its excellent ability to dissolve a wide range of substrates and its compatibility with STAB.[9] Anhydrous (dry) solvent is recommended to prevent the decomposition of the reducing agent.
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of 5-chlorothiophene-2-carboxaldehyde with a representative primary amine on a 1 mmol scale.
Reagent Table
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (1 mmol scale) | Density (g/mL) |
| 5-Chlorothiophene-2-carboxaldehyde | 146.59 | 1.0 | 147 mg | 1.376 |
| Amine (e.g., Benzylamine) | 107.15 | 1.1 | 118 mg (120 µL) | 0.981 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg | - |
| 1,2-Dichloroethane (DCE), anhydrous | - | - | 5 mL | 1.253 |
Step-by-Step Procedure
Figure 2: Experimental Workflow Diagram.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-chlorothiophene-2-carboxaldehyde (147 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).
-
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (5 mL) via syringe, followed by the amine (e.g., benzylamine, 120 µL, 1.1 mmol).
-
Imine Formation: Stir the resulting solution at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and iminium ion.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirring solution in portions over 5 minutes. A slight exotherm or gas evolution may be observed.
-
Reaction Progress: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 16 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 10 mL). Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) (2 x 10 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (1 x 15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-substituted 5-chlorothiophen-2-ylmethanamine.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
5-Chlorothiophene-2-carboxaldehyde: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12]
-
Sodium Triacetoxyborohydride (STAB): In contact with water, releases flammable gases (hydrogen).[13] Causes skin irritation and serious eye damage.[11][13] Handle under an inert atmosphere and do not allow contact with water or protic solvents.[14]
-
1,2-Dichloroethane (DCE): Is a flammable liquid and is a suspected carcinogen. Handle with extreme care and ensure proper containment and disposal.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Inactive reducing agent (decomposed by moisture); Sterically hindered amine. | Use fresh, anhydrous STAB and solvent. For hindered amines, consider increasing reaction time, temperature (to 40-50°C), or using a Lewis acid catalyst like Ti(iPrO)₄. |
| Formation of Alcohol Byproduct | STAB is too reactive for the substrate; Water contamination. | Ensure anhydrous conditions. If alcohol is still a major product, switch to a two-step procedure: form the imine first, then add the reducing agent. |
| Dialkylation of Primary Amine | Product amine is more nucleophilic than starting amine and reacts with remaining aldehyde. | Use a slight excess of the primary amine (1.1-1.2 equiv). A stepwise procedure can also mitigate this issue.[15] |
| Difficult Purification | Baseline impurities; Product is very polar. | Ensure a thorough aqueous work-up to remove inorganic salts. For polar amines, consider an alternative purification such as an acid/base extraction or using a different chromatography eluent system. |
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. Available from: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]
-
Carl Roth. (2024). Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]
-
Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS. Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet - Chlorothiophene Aldehyde. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Pharmaceutical Intermediates: Innovation and the Role of 5-Chlorothiophene-2-Carboxylic Acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Retrieved from [Link]
-
YouTube. (2019). Reductive Amination Reaction mechanism - Simple. Retrieved from [Link]
-
National Institutes of Health. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
PubMed. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
-
PubMed. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from [Link]
-
ResearchGate. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a method for the parallel synthesis and purification of N-substituted pantothenamides, known inhibitors of coenzyme A biosynthesis and utilization. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Retrieved from [Link]
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The Convergent Synthesis of Rivaroxaban: A Detailed Guide to the Core Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent synthetic strategies for the anticoagulant drug Rivaroxaban. While the prompt specified the use of (5-Chlorothiophen-2-yl)methanamine, a thorough review of established synthetic routes reveals that this compound is not a direct precursor. Instead, the synthesis of Rivaroxaban typically culminates in the formation of a critical amide bond between the advanced amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, and an activated form of 5-chlorothiophene-2-carboxylic acid. This document will detail the established and efficient pathways to Rivaroxaban, focusing on the preparation of these key intermediates and their final coupling.
Introduction to Rivaroxaban and its Synthetic Strategy
Rivaroxaban, an orally active direct factor Xa inhibitor, is a crucial therapeutic agent for the prevention and treatment of thromboembolic disorders.[1][2] Its molecular complexity necessitates a multi-step, convergent synthesis. The general and most industrially viable approach involves the preparation of two key fragments: the oxazolidinone-morpholinone core containing a chiral amine and the 5-chlorothiophene-2-carbonyl moiety. These fragments are then coupled in the final stages of the synthesis.
The primary intermediates that are central to most manufacturing processes are:
-
4-(4-Aminophenyl)morpholin-3-one (1) : Forms the morpholinone-phenyl portion of the molecule.
-
A chiral C3 building block , typically derived from (R)-epichlorohydrin, to construct the (S)-oxazolidinone ring with the aminomethyl side chain.
-
5-Chlorothiophene-2-carboxylic acid (3) or its activated form, 5-Chlorothiophene-2-carbonyl chloride (4) : Provides the characteristic chlorothiophene cap of the Rivaroxaban molecule.[1]
Visualizing the Convergent Synthesis
The following diagram illustrates the overall synthetic strategy, highlighting the convergence of the key intermediates to form Rivaroxaban.
Caption: Convergent synthesis of Rivaroxaban.
Part 1: Synthesis of the Core Amine Intermediate
The synthesis of the crucial amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (2), is a multi-step process that establishes the stereocenter of the final molecule. A common route involves the protection of the amine functionality, which is later deprotected to allow for the final amide coupling.
Experimental Protocol: Synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (2)
This protocol outlines a representative synthesis starting from a phthalimide-protected precursor.
-
Deprotection of the Phthalimide Group:
-
A solution of 2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione (100 g, 0.23 mol) in 700 mL of methanol is treated with a 40% aqueous solution of methylamine (102 mL) at 25–30°C.[1]
-
The reaction mixture is heated to 60–65°C and stirred for 4-6 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).[1]
-
After completion, the mixture is cooled to 25–30°C.
-
The pH of the reaction mass is adjusted to 1-2 with concentrated hydrochloric acid.
-
The precipitated solid (the hydrochloride salt of the desired product) is collected by filtration and washed with methanol.[1]
-
To obtain the free base, the crude hydrochloride salt is dissolved in a mixture of methanol and dichloromethane, and the pH is adjusted to 8–9 with triethylamine.
-
The resulting free base precipitates as a white solid and is collected by filtration.
-
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Deprotection | 2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione, 40% aq. Methylamine | Methanol | 60-65 | 4-6 | 85.0% (as free base)[1] |
| Salt Formation | Concentrated HCl | Methanol | 25-30 | - | - |
| Free Base Formation | Triethylamine | Methanol/Dichloromethane | 25-30 | - | - |
Part 2: Activation of the Thiophene Moiety
To facilitate the amide bond formation, 5-chlorothiophene-2-carboxylic acid is activated, typically by converting it to the more reactive acid chloride.
Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carbonyl chloride (4)
-
Acid Chloride Formation:
-
5-Chlorothiophene-2-carboxylic acid (1.3 g, 7.6 mmol) is treated with an excess of thionyl chloride (10 mL).[2]
-
The mixture is heated to reflux for 2 hours.[2]
-
After the reaction is complete, the excess thionyl chloride is removed by evaporation under vacuum.[2]
-
The resulting residue, 5-chlorothiophene-2-carbonyl chloride, is typically used immediately in the next step without further purification. Due to its instability, it is not a commercially available product and must be prepared shortly before use.[3]
-
| Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield | GC Purity |
| Acid Chloride Formation | 5-Chlorothiophene-2-carboxylic acid, Thionyl Chloride | Reflux | 2 | ~100% | >99.9%[1] |
Part 3: The Final Amide Coupling to Yield Rivaroxaban
This final step brings together the two key fragments to form the Rivaroxaban molecule.
Experimental Protocol: Synthesis of Rivaroxaban
-
Amide Bond Formation:
-
The residue of 5-chlorothiophene-2-carbonyl chloride from the previous step is dissolved in anhydrous dichloromethane (20 mL).[2]
-
In a separate flask, a mixture of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (1.1 g, 3.8 mmol) and triethylamine (5 mL) in anhydrous dichloromethane (40 mL) is prepared and cooled to 0°C.[2]
-
The solution of 5-chlorothiophene-2-carbonyl chloride is added to the cooled amine mixture.
-
The reaction mixture is stirred for 30 minutes at 0°C and then for an additional 2 hours at room temperature.[2]
-
The resulting mixture is filtered, and the filter cake is washed with dichloromethane (3 x 15 mL).
-
The filter cake is dried under reduced pressure to yield Rivaroxaban as a white solid.[2]
-
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Amide Coupling | (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, 5-Chlorothiophene-2-carbonyl chloride, Triethylamine | Dichloromethane | 0 to room temp. | 2.5 | 92%[2] |
Visualizing the Final Coupling Reaction
The following diagram details the key final step in the synthesis of Rivaroxaban.
Caption: Final amide coupling step.
Conclusion
The synthesis of Rivaroxaban is a well-established process that relies on a convergent approach. The key to a successful synthesis lies in the efficient preparation of the chiral amine intermediate and the activated thiophene carboxylic acid. The final amide coupling reaction proceeds with high yield and selectivity, providing a reliable method for the large-scale production of this important anticoagulant drug. While this compound is not a direct precursor, the protocols detailed herein provide a comprehensive guide for researchers and professionals in the field of drug development to understand and implement the synthesis of Rivaroxaban.
References
-
The Synthesis of Rivaroxaban: A Deep Dive into its Core Intermediates - Benchchem.
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC.
-
WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents.
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Analytical methods for the characterization of (5-Chlorothiophen-2-yl)methanamine
An In-Depth Guide to the Analytical Characterization of (5-Chlorothiophen-2-yl)methanamine
Authored by: A Senior Application Scientist
Introduction
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a substituted thiophene ring, is a key component in the synthesis of various pharmaceutical agents, most notably the direct Factor Xa inhibitor, Rivaroxaban, an anticoagulant used in the treatment of thromboembolic disorders.[1][2] The purity, identity, and stability of this intermediate are critical as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This comprehensive application note provides a suite of detailed analytical methods and protocols for the complete characterization of this compound. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework for structural elucidation, purity assessment, and quality control. The protocols are grounded in fundamental principles and validated through practical application, ensuring trustworthiness and scientific integrity.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's basic properties is the foundation of any analytical strategy.
Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆ClNS | [3] |
| Molecular Weight | 147.63 g/mol | [4][5] |
| CAS Number | 214759-22-5 | [4][6] |
| Appearance | (Typically) Off-white to light yellow solid or liquid | - |
| Storage | Store in freezer, under -20°C, in an inert atmosphere and protected from light. | [4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Principle & Causality
NMR operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) align in an external magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to higher energy states. The specific frequency required for this transition (the chemical shift) is highly sensitive to the local electronic environment, which is influenced by neighboring atoms and functional groups. This sensitivity allows us to map the entire carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample. Dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample without containing protons that would obscure the analyte signals.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.
-
Probe Tuning: Tune and match the NMR probe to the ¹H or ¹³C frequency to maximize signal-to-noise.
-
Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Interpretation and Expected Results
The proton NMR spectrum will show distinct signals for the aminomethyl protons and the two protons on the thiophene ring. The ¹³C spectrum will reveal five distinct carbon signals.
Table 2: Expected ¹H and ¹³C NMR Data (in CDCl₃, estimated)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| -CH₂- (Methylene) | ~3.9 - 4.1 | Singlet (s) | ~40 - 45 |
| -NH₂ (Amine) | ~1.5 - 2.5 | Broad Singlet (br s) | - |
| H-3 (Thiophene) | ~6.7 - 6.8 | Doublet (d) | ~124 - 126 |
| H-4 (Thiophene) | ~6.9 - 7.0 | Doublet (d) | ~126 - 128 |
| C-2 (Thiophene) | - | - | ~145 - 148 |
| C-5 (Thiophene) | - | - | ~128 - 132 |
Causality: The protons on the thiophene ring (H-3 and H-4) appear as doublets due to coupling with each other. The aminomethyl (-CH₂) protons are expected to be a singlet, as adjacent -NH₂ protons often undergo rapid exchange, decoupling them. The chemical shifts are influenced by the electron-withdrawing chlorine atom and the electron-donating sulfur atom in the ring.[7][8]
Workflow Visualization
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound.
Principle & Causality
MS measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are separated by a mass analyzer. The pattern of ions detected provides a molecular fingerprint. For this compound, the presence of chlorine and sulfur atoms creates a highly characteristic isotopic pattern that serves as a powerful validation point.
Experimental Protocol: LC-MS or GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile for Liquid Chromatography-Mass Spectrometry (LC-MS), or dichloromethane for Gas Chromatography-Mass Spectrometry (GC-MS).
-
Chromatographic Separation (Optional but Recommended):
-
Mass Spectrometry Parameters:
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal for LC-MS, as the amine group is readily protonated. Electron Ionization (EI) is standard for GC-MS.[11]
-
Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred to obtain an accurate mass measurement, which can confirm the elemental formula.
-
Scan Range: Set the m/z scan range from 50 to 300 to ensure capture of the molecular ion and key fragments.
-
Data Interpretation and Expected Results
The key feature to look for is the molecular ion peak [M+H]⁺ (for ESI) or [M]⁺• (for EI). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic cluster will be observed.
Table 3: Expected High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₅H₇³⁵ClNS]⁺ | 148.0060 | Protonated Molecular Ion (³⁵Cl) |
| [M+2+H]⁺ | [C₅H₇³⁷ClNS]⁺ | 149.9980 | Protonated Isotope Peak (³⁷Cl) |
Causality: The [M+2] peak will have an intensity of approximately one-third that of the main molecular ion peak, which is a definitive indicator of a single chlorine atom in the molecule.[12] Common fragmentation in EI-MS might include the loss of the aminomethyl group or cleavage of the thiophene ring.[12]
Workflow Visualization
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
HPLC is the gold standard for assessing the purity of pharmaceutical intermediates and for quantitative analysis.
Principle & Causality
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a non-polar C18 column (reversed-phase), more polar compounds elute earlier, while less polar compounds are retained longer. By using a UV detector, we can quantify the analyte and any impurities based on their absorbance.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the sample in a diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation and Conditions:
Table 4: Recommended HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good retention and resolution. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifier improves peak shape for amines. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier to elute the compound. |
| Gradient | Start at 10% B, ramp to 90% B over 15 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 240 nm | Wavelength near the expected absorbance maximum for the chlorothiophene chromophore.[12] |
Data Interpretation
A successful separation will show a single major peak corresponding to this compound. The purity is calculated based on the area percent of this main peak relative to the total area of all peaks in the chromatogram. The retention time should be consistent and reproducible.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Electronic Confirmation
These spectroscopic techniques provide complementary information to NMR and MS, confirming the presence of key functional groups and electronic systems.
Principle & Causality
-
IR Spectroscopy: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds (e.g., stretching, bending). This allows for the identification of functional groups.
-
UV-Vis Spectroscopy: Absorption of UV or visible light causes electrons to be promoted to higher energy orbitals. This technique is particularly useful for identifying conjugated systems, such as the thiophene ring.
Experimental Protocols
-
IR: The sample can be analyzed neat as a thin film between two salt (KBr or NaCl) plates or as a KBr pellet. A background spectrum is recorded first, followed by the sample spectrum.
-
UV-Vis: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol or hexane). The absorbance is measured across a range of wavelengths (e.g., 200-400 nm).
Data Interpretation and Expected Results
Table 5: Key Spectroscopic Data (IR & UV-Vis)
| Technique | Feature | Expected Wavenumber/Wavelength | Causality |
| FT-IR | N-H Stretch (Amine) | 3300-3500 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine. |
| FT-IR | C-H Stretch (Aromatic) | ~3100 cm⁻¹ | C-H bond stretching on the thiophene ring.[13] |
| FT-IR | C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | C-H bond stretching of the methylene (-CH₂-) group. |
| FT-IR | C=C Stretch (Ring) | 1500-1600 cm⁻¹ | Aromatic ring stretching vibrations.[14][15] |
| FT-IR | C-Cl Stretch | 700-800 cm⁻¹ | Vibration of the carbon-chlorine bond. |
| UV-Vis | π → π* Transition | λ_max ≈ 230-280 nm | Electronic transition within the conjugated chlorothiophene chromophore.[12][16] |
Consolidated Analytical Workflow
For comprehensive quality control of a new batch, a tiered approach is recommended.
References
-
Otsuji, Y., & Imoto, E. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Srinivasan, P., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. Retrieved from [Link]
-
Groneman, A. F., et al. (2002). GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Z Naturforsch C J Biosci. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Szarka, S., et al. (2007). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of sythensized thiophene dendron. Retrieved from [Link]
-
Organic Spectroscopy International. (2015). Rivaroxaban. Retrieved from [Link]
-
Imoto, E., & Motoyama, R. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives. J-STAGE. Retrieved from [Link]
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- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: RIVAROXABAN [orgspectroscopyint.blogspot.com]
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- 4. 214759-22-5|this compound|BLD Pharm [bldpharm.com]
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Application Note: Orthogonal Purity and Impurity Profiling of (5-Chlorothiophen-2-yl)methanamine using HPLC-UV and GC-MS
Abstract
(5-Chlorothiophen-2-yl)methanamine is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical as even trace-level impurities can affect the safety, efficacy, and stability of the final drug product. This application note presents two robust, orthogonal analytical methods for the comprehensive purity assessment and impurity identification of this compound: a reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method for accurate quantification of the main component and known impurities, and a gas chromatography-mass spectrometry (GC-MS) method, incorporating a necessary derivatization step, for the identification and characterization of volatile and unknown impurities. These protocols are designed for researchers, quality control analysts, and drug development professionals, providing a framework that aligns with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[1][2]
Introduction: The Imperative for Orthogonal Purity Analysis
In pharmaceutical development, the chemical purity of starting materials and intermediates is a foundational pillar of quality assurance. This compound, a primary amine containing a substituted thiophene ring, can possess a range of potential impurities derived from its synthesis. These may include positional isomers (e.g., (4-chlorothiophen-2-yl)methanamine), unreacted starting materials, or by-products from side reactions.[3] Furthermore, degradation products can form during storage under suboptimal conditions.[4]
A single analytical technique is often insufficient to detect and quantify all possible impurities. Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical principles—provides a more comprehensive and trustworthy purity profile. This note details the use of HPLC, which separates based on polarity and partitioning, and GC-MS, which separates based on volatility and provides structural information through mass fragmentation.
Part A: Quantitative Purity Assay by Reversed-Phase HPLC (RP-HPLC)
Scientific Rationale for the HPLC Method
RP-HPLC is the primary choice for the purity assay of this compound due to the compound's polarity and non-volatile nature. The primary amine group (pKa ≈ 9-10) is basic and readily protonated.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. Its hydrophobic nature provides effective retention for the moderately nonpolar chlorothiophene ring system.
-
Mobile Phase Strategy: A mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The inclusion of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), is critical. It protonates the primary amine to its ammonium salt (R-CH₂NH₃⁺), which prevents peak tailing caused by the interaction of the basic amine with residual acidic silanol groups on the silica support, thereby ensuring sharp, symmetrical peaks.[5]
-
Detection: The thiophene chromophore exhibits strong UV absorbance. A photodiode array (PDA) or UV detector set at a wavelength of maximum absorbance (e.g., ~240-260 nm) provides high sensitivity for the main component and related aromatic impurities.[6][7]
HPLC Experimental Workflow
Caption: HPLC Purity Analysis Workflow.
Detailed HPLC Protocol
Objective: To determine the purity of this compound by area percent normalization and to detect related impurities.
A. Materials and Reagents:
-
This compound reference standard and sample lot.
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Formic acid (FA), >98% purity.
-
Deionized water, >18 MΩ·cm.
-
0.45 µm membrane filters.
B. Instrumentation and Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Instrument | HPLC or UPLC with UV/PDA Detector | Standard for pharmaceutical analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | General purpose reversed-phase column with good resolving power. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure amine is in its ionic form. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% B to 90% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | High absorbance wavelength for the thiophene ring. |
| Injection Vol. | 10 µL | Balances sensitivity and peak shape. |
| Diluent | 50:50 Water:Acetonitrile | Good solubility for the analyte and compatible with the mobile phase. |
C. Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter and degas both solutions.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the standard solution six times to establish system suitability (precision).
-
Inject the sample solution in duplicate.
-
-
Data Analysis:
-
System Suitability: For the six replicate injections of the standard, the relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.[1]
-
Purity Calculation: Calculate the purity of the sample using area normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. Disregard peaks from the blank and any peaks below the reporting threshold (e.g., 0.05%).
-
Part B: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Scientific Rationale for the GC-MS Method
GC-MS is a superior technique for separating volatile compounds and providing structural information for impurity identification. However, primary amines like this compound are polar and have active hydrogens, leading to poor peak shape and low volatility in GC systems.[8][9]
-
Derivatization is Essential: To overcome these challenges, derivatization is a mandatory step. This process replaces the active hydrogens on the amine group with a nonpolar functional group.[8] Acylation with trifluoroacetic anhydride (TFAA) is an excellent choice. It converts the primary amine into a stable, volatile trifluoroacetamide derivative (R-CH₂-NH-COCF₃), which exhibits excellent chromatographic behavior.[8][10]
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS), is ideal. This stationary phase separates compounds primarily based on their boiling points and provides good resolution for a wide range of analytes.
-
Mass Spectrometry Detection: Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns. The resulting mass spectrum is a "fingerprint" that can be used to elucidate the structure of unknown impurities. The presence of a chlorine atom is easily identified by its characteristic M+2 isotope peak with an abundance of approximately one-third of the molecular ion peak.[11]
GC-MS Experimental Workflow
Caption: GC-MS Impurity Identification Workflow.
Detailed GC-MS Protocol
Objective: To identify potential volatile impurities in this compound after derivatization.
A. Materials and Reagents:
-
This compound sample.
-
Anhydrous ethyl acetate or acetonitrile.
-
Trifluoroacetic anhydride (TFAA).
-
2 mL GC vials with PTFE-lined caps.
B. Instrumentation and Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Instrument | GC-MS with EI source | Standard for volatile impurity identification. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Robust, low-polarity column suitable for general impurity profiling. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of derivatized analytes. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading from the main component. |
| Oven Program | 80°C (2 min), then 15°C/min to 280°C (5 min) | Separates compounds across a range of boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization | Electron Ionization (EI) at 70 eV | Produces standard, reproducible mass spectra. |
| Scan Range | m/z 40 - 450 | Covers the expected mass range of the derivative and impurities. |
C. Derivatization and Analysis Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in anhydrous ethyl acetate in a GC vial.
-
Derivatization: Add 100 µL of TFAA to the vial.[8] Cap tightly and vortex for 30 seconds.
-
Reaction: Heat the vial in a heating block at 60-70 °C for 30 minutes.[8]
-
Cooling: Allow the vial to cool to room temperature.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) for peaks other than the main derivatized analyte.
-
For each impurity peak, extract the mass spectrum.
-
Analyze the fragmentation pattern. For the derivatized parent compound (C₇H₅ClF₃NOS), the expected molecular ion [M]⁺ would be at m/z 243, with a significant M+2 isotope peak at m/z 245.
-
Propose structures for impurities based on their fragmentation and comparison to the main component's spectrum.
-
Method Validation and Trustworthiness
While these protocols provide a starting point, full validation according to ICH Q2(R2) guidelines is required for use in a regulated environment.[1][2] Key parameters to establish include:
-
Specificity: The ability to assess the analyte in the presence of impurities, demonstrated by separating spiked known impurities.[12]
-
Linearity: A minimum of 5 concentration levels should be used to demonstrate a linear relationship between concentration and response.[12]
-
Accuracy & Precision: Assessed by analyzing replicate preparations of a homogenous sample to determine repeatability and intermediate precision.
-
Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. The LOQ for an impurity method must be at or below the reporting threshold.[4]
Conclusion
The complementary use of RP-HPLC for quantification and derivatization-GC-MS for identification provides a powerful and reliable strategy for the comprehensive purity analysis of this compound. The HPLC method offers precise and accurate quantification of the main component, while the GC-MS method is invaluable for identifying volatile and unknown impurities that might otherwise be missed. Implementing these orthogonal techniques ensures a high degree of confidence in the quality and consistency of this critical pharmaceutical intermediate, supporting robust drug development and manufacturing processes.
References
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Davis, B. A., & Durden, D. A. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma Resources. [Link]
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Pharmavize. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Pharmavize Insights. [Link]
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Liaw, B. C., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA Scientific Guidelines. [Link]
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Singer, G. M. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. [Link]
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European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. EMA Scientific Guidelines. [Link]
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Lee, S., et al. (2025). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Chemistry & Biodiversity. [Link]
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Abe, J., et al. (2021). Thiophene-Substituted Phenoxyl-Imidazolyl Radical Complexes with High Photosensitivity. Supporting Information. [Link]
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Zacharis, C. K., & Tzanavaras, P. D. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules. [Link]
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. [Link]
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Ntatsi, G., & Lykogianni, M. Detailed protocol for the metabolomics analyses. ResearchGate. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex Resources. [Link]
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Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex Resources. [Link]
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European Union Reference Laboratory for Pesticides. (2017). Validation of the MRM pesticides from the Working Document SANCO/12745/2013. EURL-FV. [Link]
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Stankov, S., et al. (2022). Development and validation of an RP-HPLC method for analysis... ResearchGate. [Link]
- Google Patents. (2018).
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McCurry, J. D., & Quimby, B. D. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent Application Note. [Link]
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Wang, Y., et al. (2025). Comparison of the Hydrolysis and Esterification Methods for the Determination of Genotoxic 5-Chlorothiophene-2-Carbonyl Chloride in Rivaroxaban Using HPLC. ResearchGate. [Link]
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Shimadzu Corporation. (n.d.). Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Shimadzu Application News. [Link]
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Li, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists... Journal of Analytical Methods in Chemistry. [Link]
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Uddin, S. M. A., et al. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins... LCGC International. [Link]
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Application Note & Protocol: A Scalable Synthesis of (5-Chlorothiophen-2-yl)methanamine for Research Applications
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Abstract
(5-Chlorothiophen-2-yl)methanamine is a crucial building block in medicinal chemistry, notably in the synthesis of antithrombotic agents like Rivaroxaban.[1][2] This document provides a detailed, scalable, and reliable protocol for the synthesis of this compound from 5-chlorothiophene-2-carbaldehyde via a one-pot reductive amination. The protocol is designed for researchers in academic and industrial settings, emphasizing safety, efficiency, and reproducibility. We delve into the mechanistic rationale behind the chosen methodology, offer expert insights for troubleshooting, and present a self-validating system through rigorous analytical characterization.
Introduction: The Significance of a Versatile Thiophene Moiety
Thiophene derivatives are a cornerstone in the development of novel therapeutics and functional materials due to their diverse biological activities.[3][4] Among these, this compound stands out as a key intermediate. Its structural features, a reactive primary amine tethered to a chlorinated thiophene ring, make it an invaluable synthon for constructing complex molecular architectures. The presence of the chloro-substituent, in particular, has been shown to be advantageous in modulating the pharmacological properties of drug candidates.[5]
The primary application of this amine is in the synthesis of Factor Xa inhibitors, a class of anticoagulants used for the prevention and treatment of thromboembolic diseases.[1] Given the therapeutic importance and the increasing demand for such agents, a robust and scalable synthesis of this key intermediate is of paramount importance for the drug development pipeline. This guide addresses this need by providing a well-vetted protocol that balances yield, purity, and operational simplicity.
Strategic Approach: Reductive Amination as the Method of Choice
Several synthetic routes can be envisioned for the preparation of this compound, including the Gabriel synthesis from the corresponding halide or the reduction of a nitrile.[6][7] However, for scale-up purposes, a one-pot reductive amination of the parent aldehyde, 5-chlorothiophene-2-carbaldehyde, offers significant advantages in terms of atom economy, reduced step count, and operational simplicity.[8][9]
Reductive amination involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the desired amine.[10] This method avoids the isolation of the often-unstable imine intermediate. The choice of the reducing agent is critical to the success of this reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. Sodium borohydride (NaBH₄) is a cost-effective and relatively safe reducing agent, but its reactivity profile necessitates careful control of the reaction conditions to prevent premature reduction of the aldehyde.[11][12] By allowing for the formation of the imine before the introduction of the reducing agent, high selectivity can be achieved.[13]
dot graph "Reductive_Amination_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start Materials:\n5-Chlorothiophene-2-carbaldehyde\nAmmonia Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine_Formation [label="Imine Formation\n(Methanol, rt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="In-situ Reduction\n(NaBH4, 0°C to rt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Imine_Formation [label="Step 1"]; Imine_Formation -> Reduction [label="Step 2"]; Reduction -> Workup [label="Step 3"]; Workup -> Purification [label="Step 4"]; Purification -> Product;
// Graph attributes graph [bgcolor="#FFFFFF"]; } Figure 1. Experimental workflow for the one-pot reductive amination.
Detailed Protocol: Scale-Up Synthesis of this compound
This protocol is optimized for a 10-gram scale synthesis and can be adapted for larger quantities with appropriate adjustments to equipment and reaction times.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Supplier |
| 5-Chlorothiophene-2-carbaldehyde | 7362-47-2 | 146.59 | 10.0 | 0.068 | Major Supplier A |
| Ammonium hydroxide (28-30% solution) | 1336-21-6 | 35.05 | 23.5 mL | ~0.34 | Major Supplier B |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 100 mL | - | Major Supplier C |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | 3.1 g | 0.082 | Major Supplier D |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - | Major Supplier E |
| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 | 10 g | - | Major Supplier F |
| Hydrochloric acid (1M) | 7647-01-0 | 36.46 | As needed | - | Major Supplier G |
| Sodium hydroxide (1M) | 1310-73-2 | 40.00 | As needed | - | Major Supplier H |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Short-path distillation apparatus
Step-by-Step Procedure
-
Imine Formation:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chlorothiophene-2-carbaldehyde (10.0 g, 0.068 mol) and anhydrous methanol (100 mL).
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Slowly add ammonium hydroxide solution (23.5 mL, ~0.34 mol) to the reaction mixture. Expertise & Experience: A large excess of ammonia is used to drive the equilibrium towards imine formation and to minimize the formation of secondary and tertiary amine byproducts.[14]
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.
-
-
In-situ Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate beaker, carefully dissolve sodium borohydride (3.1 g, 0.082 mol) in 20 mL of 1M sodium hydroxide solution. Trustworthiness: Dissolving NaBH₄ in a basic solution prevents its premature decomposition.
-
Slowly add the sodium borohydride solution to the reaction mixture via a dropping funnel, maintaining the temperature below 10 °C. Expertise & Experience: The exothermic nature of the reduction requires slow addition and careful temperature control to prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding 50 mL of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Transfer the resulting aqueous slurry to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation. The product is expected to distill at approximately 80-85 °C at 10 mmHg.
-
Characterization
The identity and purity of the final product should be confirmed by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Gas Chromatography (GC): To assess the purity.
Safety and Hazard Considerations
-
This compound: May cause skin, eye, and respiratory irritation.[15]
-
5-Chlorothiophene-2-carbaldehyde: Handle in a well-ventilated area.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.
-
Methanol: Flammable and toxic.
-
Dichloromethane: A suspected carcinogen.[16]
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
Mechanistic Insights
The synthesis proceeds through a two-step, one-pot sequence. The first step is the formation of the imine intermediate. The nitrogen of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the corresponding imine.
dot graph "Imine_Formation_Mechanism" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Aldehyde [label="5-Chlorothiophene-2-carbaldehyde"]; Ammonia [label="NH3"]; Hemiaminal [label="Hemiaminal Intermediate"]; Imine [label="Imine"];
// Edges Aldehyde -> Hemiaminal [label="+ NH3"]; Hemiaminal -> Imine [label="- H2O"];
// Graph attributes graph [bgcolor="#FFFFFF"]; } Figure 2. Formation of the imine intermediate.
The second step is the hydride reduction of the C=N double bond of the imine. The borohydride anion (BH₄⁻) delivers a hydride ion to the electrophilic carbon of the imine, followed by protonation of the resulting anion by the solvent (methanol) to give the primary amine.
Troubleshooting and Expert Recommendations
| Issue | Potential Cause | Recommendation |
| Low Yield | Incomplete imine formation or premature NaBH₄ decomposition. | Ensure a sufficient excess of ammonia is used and allow adequate time for imine formation. Prepare the NaBH₄ solution in a basic medium immediately before use. |
| Formation of Side Products | Over-alkylation or reduction of the starting aldehyde. | Maintain a low temperature during the addition of NaBH₄. The stepwise addition of reagents as described in the protocol is crucial for selectivity.[13] |
| Difficult Purification | Presence of polar impurities. | An acidic wash (e.g., 1M HCl) of the organic layer during workup can help remove any unreacted ammonia and other basic impurities. Neutralize before final extraction. |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By employing a one-pot reductive amination strategy, this method offers a practical and efficient route for obtaining this valuable research chemical. The detailed procedural steps, coupled with mechanistic insights and troubleshooting guidance, are intended to empower researchers to confidently and safely produce this key building block for their drug discovery and development endeavors.
References
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Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)". [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Portal. "Reductive Amination - Common Conditions". [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1438-1444. [Link]
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Periasamy, M., & Thirumalaikumar, M. (2000). Reductive Amination of Aldehydes and Ketones with Sodium Borohydride-Silica Gel System. Synthetic Communications, 30(20), 3799-3805. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
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Organic Chemistry Portal. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination". [Link]
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Li, C., Zheng, M., & Wang, A. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. ChemSusChem, 10(1), 125-131. [Link]
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Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
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ResearchGate. "Large-scale reductive amination and synthesis applications". [Link]
- Patsnap Eureka. "Preparation method for Rivaroxaban intermediate 5-chloro-N-(2-oxiranylmethyl)-2-thiophene methanamide".
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Wikipedia. "Gabriel synthesis". [Link]
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NROChemistry. "Gabriel Synthesis: Mechanism & Examples". [Link]
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Beilstein Journals. "An efficient synthesis of N-substituted 3-nitrothiophen-2-amines". [Link]
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Wikipedia. "Reductive amination". [Link]
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J&K Scientific LLC. "Gabriel Synthesis". [Link]
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Chemistry LibreTexts. "Gabriel Synthesis". [Link]
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Master Organic Chemistry. "The Gabriel Synthesis". [Link]
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Roehrig, S., Straub, A., Pohlmann, J., Lampe, T., Perzborn, E., Laux, V., & Kuhl, A. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Orally Active, Potent, and Selective, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. [Link]
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The Journal of Organic Chemistry. "Efficient One-Pot Synthesis of Polyfunctionalized Thiophenes via an Amine-Mediated Ring Opening of EWG-Activated 2-Methylene-1,3-dithioles". [Link]
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Chemistry LibreTexts. "3.3.3: Synthesis of Amines". [Link]
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National Institutes of Health. "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors". [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. "The Future of Pharmaceutical Intermediates: Innovation and the Role of 5-Chlorothiophene-2-Carboxylic Acid". [Link]
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PubMed. "Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery". [Link]
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PubMed. "Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist". [Link]
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Application Notes and Protocols: Derivatization of (5-Chlorothiophen-2-yl)methanamine for Biological Screening
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1][2][3] Its isosteric relationship with the benzene ring, coupled with its unique electronic properties and capacity for diverse chemical modifications, makes it a valuable core for developing novel therapeutic agents.[1] Specifically, the (5-Chlorothiophen-2-yl)methanamine moiety presents a versatile starting point for the synthesis of compound libraries for biological screening. The primary amine handle allows for a wide array of derivatization reactions, enabling the exploration of a broad chemical space to identify molecules with desired biological activities. This guide provides detailed protocols for the derivatization of this compound and outlines a strategy for subsequent biological evaluation, with a focus on anticancer and antimicrobial screening.
Core Derivatization Strategies
The primary amine of this compound is a nucleophilic center that can readily participate in several bond-forming reactions. The following sections detail robust protocols for its derivatization into amides, sulfonamides, secondary/tertiary amines, and ureas/thioureas. These classes of compounds are frequently found in biologically active molecules.
N-Acylation: Formation of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry.[4] Acylation of this compound can be achieved through reaction with a variety of acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents.
Protocol 1: Acylation using Acyl Chlorides
This method is a straightforward and often high-yielding approach for the synthesis of N-acyl derivatives.
-
Rationale: Acyl chlorides are highly reactive electrophiles that readily react with primary amines. The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine. Anhydrous conditions are necessary to avoid hydrolysis of the acyl chloride.
Experimental Protocol:
-
Preparation of Amine Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add triethylamine (1.1 equivalents) to the amine solution and stir for 10-15 minutes at room temperature.[5]
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Diagram of Acylation Workflow:
Caption: Workflow for the N-acylation of this compound.
N-Sulfonylation: Synthesis of Sulfonamide Derivatives
Sulfonamides are a key class of compounds with a wide range of biological activities, including antibacterial and anticancer properties.[6][7][8]
Protocol 2: Sulfonylation using Sulfonyl Chlorides
This protocol describes the reaction of this compound with sulfonyl chlorides to yield the corresponding sulfonamides.
-
Rationale: Similar to acylation, sulfonylation involves the reaction of the primary amine with an electrophilic sulfonyl chloride. A base is required to scavenge the generated HCl. The choice of solvent depends on the solubility of the reactants.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as pyridine or a mixture of THF and triethylamine.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.05 equivalents) portion-wise.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by recrystallization or column chromatography.
Reductive Amination: Accessing Secondary and Tertiary Amines
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of diverse amine libraries.[9][10] This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.[11]
Protocol 3: Reductive Amination with Aldehydes and Ketones
This protocol outlines the synthesis of N-alkylated derivatives of this compound.
-
Rationale: The choice of reducing agent is critical for the success of reductive amination. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used as they are mild enough to selectively reduce the imine in the presence of the carbonyl starting material.[11] The reaction is often carried out in a slightly acidic medium to facilitate imine formation.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a solvent such as methanol or 1,2-dichloroethane, add a few drops of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight and monitor its completion by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the product by column chromatography.
Diagram of Reductive Amination Logic:
Caption: Logical flow of the reductive amination reaction.
Urea and Thiourea Formation
Urea and thiourea moieties are prevalent in many biologically active compounds, including anticancer agents.[1][9][12] They can be readily synthesized from primary amines.
Protocol 4: Synthesis of Ureas from Isocyanates
This is a highly efficient method for the preparation of unsymmetrical ureas.
-
Rationale: Isocyanates are highly reactive electrophiles that readily react with primary amines to form ureas. The reaction is typically fast and clean, often proceeding without the need for a catalyst.
Experimental Protocol:
-
Amine Solution: Dissolve this compound (1.0 equivalent) in an aprotic solvent like THF or DCM.
-
Isocyanate Addition: Add the desired isocyanate (1.0 equivalent) dropwise to the stirred amine solution at room temperature.
-
Reaction: Stir the reaction mixture for 1-3 hours at room temperature. The product often precipitates out of the solution.
-
Isolation: If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
Characterization of Synthesized Derivatives
The purity and identity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Observations for a Hypothetical N-benzoyl derivative |
| ¹H NMR | To determine the proton environment and confirm the structure. | Appearance of new aromatic protons from the benzoyl group, a downfield shift of the methylene protons adjacent to the newly formed amide bond, and the presence of an amide N-H proton. |
| ¹³C NMR | To determine the carbon skeleton of the molecule. | Appearance of a carbonyl carbon signal around 165-175 ppm and signals corresponding to the carbons of the benzoyl group. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of the N-benzoyl-(5-chlorothiophen-2-yl)methanamine. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity. |
Biological Screening: A Targeted Approach
Derivatives of this compound are promising candidates for screening against a variety of biological targets, given the known activities of thiophene-containing compounds.[3][13] A focused screening approach targeting key cellular pathways is recommended.
Diagram of Screening Cascade:
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Application Notes & Protocols for the N-Acylation of (5-Chlorothiophen-2-yl)methanamine
Abstract
This technical guide provides a comprehensive experimental protocol for the N-acylation of (5-chlorothiophen-2-yl)methanamine. N-acylated thiophene derivatives are significant scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2][3] This document outlines two robust methods for this transformation: acylation using acyl chlorides and amide bond formation using carboxylic acids with a coupling agent. The protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step procedures, explanations of the underlying chemical principles, and methods for purification and characterization. The aim is to provide a self-validating system that ensures reproducibility and high-yield synthesis of the target N-acyl-(5-chlorothiophen-2-yl)methanamine derivatives.
Introduction: The Significance of N-Acylated Thiophenes in Drug Discovery
The thiophene ring is a privileged heterocycle in medicinal chemistry due to its bioisosteric relationship with the benzene ring and its ability to engage in various biological interactions. When functionalized, particularly through N-acylation of a side-chain amine, the resulting amide derivatives have shown promise in a multitude of therapeutic areas. These compounds are explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antithrombotic agents.[1][4][5] The N-acyl group can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.[6] The N-acylation of this compound, in particular, serves as a key step in the synthesis of novel chemical entities with potential therapeutic value.[5]
Reaction Mechanisms
The N-acylation of a primary amine, such as this compound, proceeds through a nucleophilic addition-elimination mechanism.[7][8] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Acylation with Acyl Chlorides
When using an acyl chloride, the reaction is typically rapid and exothermic.[9] The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton from the nitrogen to form the stable amide product and hydrochloric acid (HCl) as a byproduct.[10][11] A base, often a tertiary amine like triethylamine or pyridine, is added to neutralize the HCl generated, driving the reaction to completion.[12]
Acylation with Carboxylic Acids and Coupling Agents
Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[12][13] To facilitate this reaction, a coupling agent is employed to activate the carboxylic acid. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common coupling agents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate is then readily attacked by the amine to form the desired amide, with the byproduct being a soluble urea derivative.
Experimental Protocols
The following protocols provide detailed procedures for the N-acylation of this compound.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks |
| Acyl chloride or Carboxylic acid | Magnetic stirrer and stir bars |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Dropping funnel |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Ice bath |
| Hydroxybenzotriazole (HOBt) (optional) | Standard laboratory glassware |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Rotary evaporator |
| 1 M Hydrochloric acid (HCl) | Thin Layer Chromatography (TLC) plates |
| Saturated aqueous Sodium bicarbonate (NaHCO₃) | Flash column chromatography system |
| Brine (saturated aqueous NaCl) | NMR spectrometer |
| Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) | Mass spectrometer |
Protocol 1: N-Acylation using an Acyl Chloride
This protocol is a robust and generally high-yielding method for amide synthesis.[14]
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).[15]
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[16]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[16]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acyl-(5-chlorothiophen-2-yl)methanamine.[16]
Visualization of the Workflow:
Caption: Workflow for N-acylation using an acyl chloride.
Protocol 2: N-Acylation using a Carboxylic Acid and EDC
This method is suitable when the corresponding acyl chloride is not commercially available or is unstable.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and a coupling agent such as EDC (1.2 eq) in anhydrous DCM. The addition of an auxiliary coupling agent like HOBt (0.5 eq) can suppress side reactions and improve yield.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of the Reaction Mechanism:
Caption: Nucleophilic addition-elimination mechanism.
Safety Precautions
-
Acyl Chlorides: Acyl chlorides are corrosive, lachrymatory, and react violently with water.[17][18][19] Handle them in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
-
General: Always follow standard laboratory safety procedures. Ensure emergency eyewash stations and safety showers are accessible.[19]
Characterization of Products
The purified N-acyl-(5-chlorothiophen-2-yl)methanamine derivatives should be characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the product, confirming its elemental composition.
-
Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or TLC.
Conclusion
The protocols detailed in this application note provide reliable and reproducible methods for the N-acylation of this compound. The choice between using an acyl chloride or a carboxylic acid with a coupling agent will depend on the availability and stability of the starting materials. By following these procedures, researchers can efficiently synthesize a diverse library of N-acylated thiophene derivatives for further investigation in drug discovery and development programs.
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Connor, M., et al. (2010). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 160(8), 1823-1833. Retrieved from [Link]
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Bode, J. W., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(6), 2151-2154. Retrieved from [Link]
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Hargreaves, A. J., et al. (2017). Recent advances in the synthesis of N-acyl sulfonamides. RSC Medicinal Chemistry, 8(1), 10-26. Retrieved from [Link]
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Yu, P. H. (1982). N-acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver. Journal of Neurochemistry, 38(5), 1368-1375. Retrieved from [Link]
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Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
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Wang, X., et al. (2018). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Chinese Journal of Organic Chemistry, 38(1), 2-17. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
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Pace, V., et al. (2021). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Green Chemistry, 23(1), 281-286. Retrieved from [Link]
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Alpan, A. S., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega, 8(22), 19631-19643. Retrieved from [Link]
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Semantic Scholar. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]
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Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4394. Retrieved from [Link]
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Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS CATALYZED BY POTTER’S CLAY. International Journal of ChemTech Research, 6(7), 3624-3631. Retrieved from [Link]
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Khan, I., et al. (2021). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. RSC Advances, 11(58), 36841-36854. Retrieved from [Link]
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Sztanke, K., et al. (2017). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 22(1), 125. Retrieved from [Link]
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Perzborn, E., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Orally Active, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(17), 5422-5435. Retrieved from [Link]
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Application Notes & Protocols: Strategic Deployment of (5-Chlorothiophen-2-yl)methanamine for the Generation of Diverse Compound Libraries
Introduction: The Thiophene Scaffold and Its Strategic Importance
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its significant presence in a multitude of FDA-approved drugs.[1][2] Its bioisosteric relationship with the phenyl ring, coupled with a unique electronic profile and metabolic stability, makes it an indispensable anchor for designing novel therapeutic agents.[3][4] Thiophene derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]
(5-Chlorothiophen-2-yl)methanamine emerges as a particularly valuable building block for combinatorial chemistry and drug discovery campaigns.[5] It strategically presents two key features for diversification:
-
A reactive primary amine: This functional group serves as a versatile handle for a wide array of well-established chemical transformations, enabling the straightforward introduction of diverse chemical functionalities.
-
A halogenated aromatic core: The chlorine atom on the thiophene ring provides a site for potential late-stage functionalization via cross-coupling reactions, while also modulating the electronic properties and metabolic stability of the scaffold.
This document provides a detailed guide for researchers and drug development professionals on the application of this compound in the synthesis of compound libraries. We will explore several robust synthetic strategies, provide detailed, field-tested protocols, and discuss the rationale behind key experimental choices to empower the rapid generation of novel chemical entities.
Workflow for Compound Library Generation
The strategic use of this compound allows for the creation of multiple distinct sub-libraries from a single starting material. Each sub-library is defined by the core linkage chemistry employed, enabling a systematic exploration of the surrounding chemical space. The overall workflow is designed for efficiency and adaptability, suitable for high-throughput synthesis platforms.
Caption: The Ugi Four-Component Reaction.
Protocol 3.3.1: Ugi Library Synthesis
-
Preparation of Stock Solutions (in Methanol):
-
Amine Stock: 0.2 M this compound.
-
Aldehyde Library: 0.2 M solutions of diverse aldehydes.
-
Carboxylic Acid Library: 0.2 M solutions of diverse carboxylic acids.
-
Isocyanide Library: 0.2 M solutions of diverse isocyanides.
-
-
Reaction Assembly (in 96-well plate):
-
This protocol is highly amenable to automated liquid handling.
-
Dispense 100 µL of the amine stock solution into all wells.
-
Dispense 100 µL of the aldehyde library solutions (one aldehyde per row).
-
Dispense 100 µL of the carboxylic acid library solutions (one acid per column).
-
Dispense 100 µL of the isocyanide library solutions (can be varied across plates).
-
-
Reaction and Monitoring:
-
Seal the plate and shake at room temperature for 24-48 hours. The reaction is often run at a slightly elevated temperature (40-50 °C) to ensure completion.
-
In many cases, the Ugi product may precipitate from the methanol solution, which can be a form of purification. [6] * Monitor by LC-MS. The reaction is typically very clean with water as the only byproduct. [7]
-
-
Work-up and Purification:
-
If a precipitate forms, the library can be purified by filtration and washing with cold methanol.
-
If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by preparative HPLC-MS.
-
Data Summary and Presentation
Systematic logging of library synthesis data is crucial. A tabular format is recommended for clarity and easy comparison of results.
Table 1: Representative Library Members Synthesized via Amide Coupling
| Entry | Carboxylic Acid (R-COOH) | Product Structure | Yield (%) | Purity (LC-MS, 214 nm) |
| 1 | Benzoic Acid | ![]() | 85 | >98% |
| 2 | 4-Fluorobenzoic Acid | ![]() | 82 | >99% |
| 3 | Cyclohexanecarboxylic Acid | ![]() | 91 | >98% |
| 4 | Acetic Acid | ![]() | 78 | >97% |
| Note: Structures are illustrative placeholders. Yields are based on purified material. |
Conclusion
This compound is a high-value, versatile building block for the efficient construction of diverse and novel compound libraries. The primary amine handle allows for robust and high-yielding transformations, including amide coupling, reductive amination, and powerful multicomponent reactions like the Ugi-4CR. The protocols outlined in this document are scalable and amenable to automation, providing a solid foundation for any drug discovery program aiming to rapidly generate new chemical matter for biological screening. The systematic application of these strategies will enable a thorough exploration of the chemical space around the privileged 5-chlorothiophene scaffold.
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Birk, F., et al. (2011). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments. Available at: [Link]
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Díaz-Gavilán, M., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters. Available at: [Link]
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Foley, D. J., et al. (2020). Library synthesis a The multicomponent Ugi reaction incorporates an.... ResearchGate. Available at: [Link]
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Shaaban, M., et al. (2022). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. Available at: [Link]
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de la Torre, J., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Available at: [Link]
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Pate,l V. F., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]
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Zhang, J., et al. (2017). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]
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Sippl, W., et al. (2018). Ugi multicomponent-reaction: Syntheses of cytotoxic dehydroabietylamine derivatives. Bioorganic Chemistry. Available at: [Link]
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Ji, L., et al. (2025). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. ResearchGate. Available at: [Link]
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Gorbunov, D., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. Available at: [Link]
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Kornienko, G., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. Available at: [Link]
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Topic: A Step-by-Step Guide to the Purification of (5-Chlorothiophen-2-yl)methanamine
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
(5-Chlorothiophen-2-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and materials science. The purity of this amine is paramount, as contaminants can lead to aberrant reaction pathways, compromised biological activity, and difficulties in downstream processing. This document provides a detailed guide to the purification of this compound from a crude synthetic mixture. We present two primary, field-proven protocols: Fractional Vacuum Distillation for bulk purification and removal of non-volatile or highly volatile impurities, and Amine-Adapted Flash Column Chromatography for high-purity polishing. The causality behind experimental choices is explained, and integrated quality control checkpoints are provided to ensure a self-validating workflow.
Introduction and Pre-Purification Analysis
The synthesis of this compound typically results in a crude product containing residual starting materials, reagents, solvents, and side-products. The primary amine functionality makes the target compound basic, a property that must be considered during the development of a purification strategy.[1] Before commencing purification, it is crucial to analyze the crude material to identify the nature and relative abundance of impurities.
Recommended Pre-Analysis Techniques:
-
Thin-Layer Chromatography (TLC): To visualize the number of components and determine appropriate solvent systems for column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the mass of the desired product.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify major impurities by their characteristic signals and to assess the overall cleanliness of the crude product.[1]
The results of this initial analysis will guide the selection of the most effective purification method, as outlined in the decision workflow below.
Physicochemical Properties
Understanding the physical properties of this compound is essential for designing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClNS | [1][2] |
| Molecular Weight | 147.63 g/mol | [1] |
| Appearance | (Typically) Light yellow to brown liquid | Inferred from similar compounds |
| Predicted Boiling Point | >200 °C at atmospheric pressure | Structure-based prediction |
| Storage Conditions | Store in freezer (-20°C), inert atmosphere | [3] |
Purification Strategy Selection
The choice between distillation and chromatography depends primarily on the volatility and polarity of the impurities relative to the target compound.
Caption: Purification strategy decision workflow.
Protocol 1: Fractional Vacuum Distillation
This method is ideal for purifying thermally sensitive compounds with high boiling points.[4] Applying a vacuum lowers the boiling point, preventing the decomposition that can occur at atmospheric pressure.[5] This is particularly relevant for functionalized amines, which can be prone to degradation at elevated temperatures.[6]
Objective: To separate this compound from non-volatile impurities (e.g., inorganic salts, reaction polymers) and low-boiling contaminants (e.g., residual solvents).
Materials:
-
Round-bottom flask
-
Short-path distillation head with Vigreux column
-
Thermometer and adapter
-
Condenser
-
Receiving flask (cow-type adapter recommended for collecting fractions)
-
Vacuum pump with trap and pressure gauge
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
Step-by-Step Methodology:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry and free of cracks. Use high-vacuum grease sparingly on all ground-glass joints to ensure a tight seal.
-
Charging the Flask: Charge the round-bottom flask with the crude amine and a few boiling chips. Do not fill the flask more than two-thirds full.
-
System Evacuation: Close the system and slowly turn on the vacuum pump. The pressure should drop steadily. Monitor the pressure using the gauge. Some bubbling from dissolved gases or low-boiling solvents may occur.[7]
-
Heating: Once a stable, low pressure is achieved (e.g., <1 mmHg), begin to gently heat the flask using the heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities. The distillation temperature will be low and unstable.
-
Main Fraction: As the temperature stabilizes at the boiling point of the product under the applied vacuum, switch to a new receiving flask. Collect the pure this compound. The liquid should be clear and colorless or pale yellow.
-
Final Fraction: A sharp increase in temperature or the appearance of dark, viscous material indicates that the product has been distilled. Stop the distillation at this point to avoid collecting high-boiling impurities.
-
-
Shutdown: Remove the heating mantle and allow the system to cool completely before slowly re-introducing air into the apparatus.[7] Venting a hot system can cause autoignition.
-
Quality Control: Analyze the collected main fraction by GC-MS or NMR to confirm purity.
Protocol 2: Amine-Adapted Flash Column Chromatography
Standard silica gel is acidic due to the presence of silanol (Si-OH) groups. These can strongly and often irreversibly bind to basic compounds like amines, leading to poor recovery and significant tailing of the elution peak.[8] To achieve a successful separation, the stationary phase or mobile phase must be modified.
Objective: To remove impurities with similar volatility but different polarity from the target compound, achieving >99% purity.
Caption: General workflow for flash column chromatography.
Method A: Triethylamine (TEA) Additive in Mobile Phase
Causality: A small amount of a competing amine, like TEA, is added to the mobile phase. The TEA neutralizes the acidic silanol groups on the silica surface, preventing the target amine from binding strongly and allowing it to elute properly.[8]
Method B: Amine-Functionalized Silica
Causality: This specialized stationary phase has amine groups covalently bonded to the silica surface. This creates a more basic environment, eliminating the problematic acid-base interactions and enabling excellent separation of basic compounds.[8]
| Parameter | Method A: Silica Gel + TEA | Method B: Amine-Functionalized Silica |
| Stationary Phase | Standard Silica Gel (230-400 mesh) | Amine-functionalized Silica Gel |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient containing 0.5-1% Triethylamine (TEA) | Hexane/Ethyl Acetate gradient (no TEA needed) |
| Pros | Uses inexpensive, standard silica. | Superior peak shape, higher resolution, no additive to remove. |
| Cons | TEA must be removed from final product (co-evaporates). Can alter polarity. | More expensive stationary phase. |
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of the chosen stationary phase in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc).
-
Column Packing: Pour the slurry into the column and use positive pressure to pack an even, stable bed. Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase.
-
Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column bed.
-
Elution: Begin the elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution using TLC. The target compound can often be visualized with a UV lamp or by staining with a potassium permanganate solution.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator. If Method A was used, the residual TEA should be removed under high vacuum.
-
Quality Control: Confirm the purity of the isolated product by GC-MS, NMR, and/or HPLC. The final purity should exceed 98-99%.
Post-Purification Quality Control Summary
A self-validating protocol requires rigorous final analysis.
| Analysis Technique | Parameter to Assess | Successful Result |
| GC-MS | Purity & Identity | Single major peak (>99% area) with correct mass-to-charge ratio (m/z). |
| ¹H NMR | Structural Integrity & Purity | Correct chemical shifts, integration values, and coupling patterns. Absence of impurity signals. |
| HPLC | Quantitative Purity | Single major peak (>99% area by UV detection).[9] |
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
-
This compound is a suspected irritant. Avoid inhalation, ingestion, and skin contact.
-
Vacuum distillation poses an implosion risk. Use a blast shield and ensure there are no cracks in the glassware.
References
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PubChem, "this compound," National Center for Biotechnology Information. [Online]. Available: [Link]
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Felton, J. S., et al., "Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens," Journal of Chromatography B: Biomedical Sciences and Applications, vol. 629, no. 2, pp. 245-263, 1992. [Online]. Available: [Link]
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Biotage, "How do I purify ionizable organic amine compounds using flash column chromatography?," Biotage Application Note. [Online]. Available: [Link]
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Organic Chemistry Lab Techniques, "Vacuum Distillation," YouTube, Apr. 08, 2022. [Online]. Available: [Link]
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MikeM1 and Art Montemayor, "Vacuum Distillation For Amine Regeneration," Cheresources.com Community Forum, Jan. 20, 2012. [Online]. Available: [Link]
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Evans, A. C., et al., "Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride," Molecules, vol. 26, no. 1, p. 1, 2021. [Online]. Available: [Link]
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Application Notes & Protocols: Advanced Recrystallization Techniques for the Purification of Chlorothiophene Derivatives
Abstract
Chlorothiophene derivatives are a cornerstone in the synthesis of numerous high-value organic materials and active pharmaceutical ingredients (APIs).[1][2][3][4] Their purity is not merely a matter of regulatory compliance but a fundamental prerequisite for predictable reaction kinetics, desired biological activity, and the structural integrity of downstream products. Recrystallization stands as a powerful, scalable, and economical technique for achieving the requisite levels of purity. This document provides a comprehensive guide to the principles and execution of recrystallization for chlorothiophene derivatives, moving beyond a simple list of steps to explain the causality behind procedural choices. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and validated purification workflows.
The Physicochemical Foundation of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system. The fundamental principle is that most solid organic compounds are more soluble in a hot solvent than in a cold one.[5] This temperature-dependent solubility gradient is the driving force for the purification process.
The Journey from Solution to Crystal: Nucleation and Growth
The formation of a crystal from a solution is not an instantaneous event but a two-stage process governed by thermodynamics and kinetics.[6]
-
Supersaturation & Nucleation: For crystallization to begin, the solution must be supersaturated—a non-equilibrium state where the concentration of the solute exceeds its solubility at a given temperature.[6] This creates the thermodynamic driving force for the solute molecules to begin aggregating into small, ordered clusters known as nuclei. This initial formation of stable nuclei is termed nucleation .[6]
-
Crystal Growth: Once stable nuclei have formed, they act as templates onto which more solute molecules from the solution can deposit in an ordered fashion.[7] This phase, known as crystal growth , is a kinetic process. The rate of cooling is a critical parameter; slow cooling allows for the selective deposition of the desired compound molecules onto the growing crystal lattice, effectively excluding impurities which remain in the solution. Rapid cooling can trap impurities within the fast-forming crystal lattice, compromising purity.[8]
The modern understanding of this process sometimes involves non-classical pathways, where molecules first form a dense, amorphous phase before reorganizing into an ordered crystal.[9][10] Regardless of the precise mechanism, the goal remains the same: to control the process to favor the formation of pure, well-defined crystals.
Strategic Solvent Selection: The Key to Success
The choice of solvent is the most critical factor in a successful recrystallization.[5][11] An ideal solvent for a chlorothiophene derivative should meet the following criteria:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution in a minimal amount of solvent.[5] Using excessive solvent is a common cause of low recovery.[12][13]
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize the recovery of the purified solid upon cooling.[5]
-
Differential Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
-
Inertness: The solvent must not react with the chlorothiophene derivative.
Given the aromatic and moderately polar nature of the thiophene ring, coupled with the electronegative chlorine substituent, a range of organic solvents can be considered.
Table 1: Common Solvents for Recrystallization of Aromatic Heterocycles
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes & Typical Applications |
| Ethanol | 78 | 24.5 | A versatile, moderately polar solvent. Good for many aromatic compounds.[14] |
| Methanol | 65 | 32.7 | More polar than ethanol. Useful for more polar chlorothiophene derivatives. |
| Ethyl Acetate | 77 | 6.0 | A good mid-polarity solvent. Often used for recrystallizing chalcones and esters.[2] |
| Acetone | 56 | 20.7 | A polar aprotic solvent with high solvency power, but its low boiling point can be a challenge. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent, effective for less polar derivatives.[15] |
| Hexanes/Heptane | ~69 / ~98 | ~1.9 | Non-polar solvents, often used as the "anti-solvent" in two-solvent systems.[15] |
| Water | 100 | 80.1 | Generally, chlorothiophenes are insoluble in water, making it a potential anti-solvent.[16] |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent; some chloromethylthiophenes show good solubility.[16] |
Experimental Workflows & Protocols
Workflow for Developing a Recrystallization Protocol
Caption: Workflow for Recrystallization Protocol Development.
Protocol 1: Small-Scale Solvent Screening
Objective: To efficiently identify a suitable solvent or solvent pair for recrystallization.[17]
-
Preparation: Place ~20-30 mg of the crude chlorothiophene derivative into several small test tubes.
-
Room Temperature Test: To each tube, add a different potential solvent (from Table 1) dropwise, vortexing after each addition. If the solid dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be useful as "Solvent 1" in a two-solvent system.[5]
-
Hot Solubility Test: For solvents that did not dissolve the solid at room temperature, heat the test tube in a hot water or sand bath.[18] Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., < 3 mL for 20 mg).
-
Cooling & Crystallization: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod to create nucleation sites.[12] If crystals appear, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluation: Assess the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.
Protocol 2: Scale-Up Recrystallization (Single-Solvent)
Objective: To purify a larger quantity of the chlorothiophene derivative using the optimal solvent identified in Protocol 1.[17]
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a stir bar and the chosen solvent. Heat the mixture on a hotplate with stirring to the solvent's boiling point.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid is completely dissolved. Crucially, add only the minimum amount of boiling solvent required to fully dissolve the compound. [12][13] Adding too much solvent is the most common reason for poor yield.[19]
-
Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of pure, large crystals.[5]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[17]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point.
Protocol 3: Two-Solvent Recrystallization
Objective: To purify a compound that is either too soluble in all common solvents or not soluble enough in any single solvent.
-
Setup: Choose two miscible solvents. In "Solvent 1," the compound should be very soluble, even when cold. In "Solvent 2" (the anti-solvent), the compound should be poorly soluble. A common pair is Ethanol (Solvent 1) and Water (Solvent 2).
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Solvent 1.
-
Induce Saturation: While keeping the solution hot, add Solvent 2 dropwise until the solution just becomes persistently cloudy (the saturation point).[20]
-
Clarification: Add a drop or two of hot Solvent 1 to redissolve the precipitate and make the solution clear again.
-
Crystallization & Isolation: Cool the solution slowly, isolate, wash, and dry the crystals as described in Protocol 2 (steps 3-7). The wash solvent should be a chilled mixture of the two solvents in the same ratio used for the recrystallization.[20]
Protocol 4: Decolorization with Activated Charcoal
Objective: To remove colored impurities from the crude product.
-
Dissolve: Dissolve the crude solid in the appropriate amount of near-boiling solvent.
-
Cool Slightly: Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. [18]
-
Add Charcoal: Add a very small amount of activated charcoal (the tip of a spatula is usually sufficient). Adding too much will adsorb your product and reduce the yield.[18]
-
Reheat & Filter: Swirl the mixture and gently heat it back to boiling for a few minutes. Perform a hot filtration (see Protocol 3 in the reference) to remove the charcoal.
-
Crystallize: Proceed with the cooling and crystallization steps as described in Protocol 2.
Troubleshooting Guide
Even with careful planning, issues can arise. The following table outlines common problems and their solutions.
Table 2: Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | - Too much solvent was used.[19]- The solution is supersaturated.[19] | - Boil off some of the solvent to re-concentrate the solution and cool again.[8]- Scratch the inside of the flask with a glass rod.[12][19]- Add a "seed crystal" of the pure compound.[12][19] |
| Oiling Out | - The solution is being cooled too quickly.- The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities depressing the melting point. | - Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly.[12][19]- Try a different solvent with a lower boiling point. |
| Low Yield | - Too much solvent was used initially.[8][12]- The crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration. | - Check the mother liquor for product; if significant, concentrate it to recover a second crop of crystals.- Ensure the wash solvent is thoroughly chilled.- Use pre-heated glassware for hot filtration.[20] |
| Crystals Form Too Quickly | - The solution is too concentrated or cooled too rapidly. | - Reheat the solution, add a small amount of additional hot solvent to slightly decrease saturation, and cool more slowly.[8] |
Purity Assessment & Characterization
After recrystallization, it is essential to verify the purity of the chlorothiophene derivative.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.[17]
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) is a quick method to qualitatively assess purity. A pure compound should ideally show a single spot. High-Performance Liquid Chromatography (HPLC) provides a quantitative purity assessment.[2][17]
-
Spectroscopy (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.
Safety Precautions for Handling Chlorothiophenes
Chlorothiophene derivatives and the organic solvents used for their recrystallization require careful handling in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and suitable chemical-resistant gloves.[21][22][23][24]
-
Hazard Information: Chlorothiophenes can be flammable, skin and eye irritants, and may cause respiratory irritation.[21][23] Review the specific Safety Data Sheet (SDS) for the derivative you are working with before starting any experiment.[21][22][24]
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with institutional and local regulations.[21]
Visualization of Key Concepts
Caption: Logic Diagram for Single-Solvent Selection.
References
-
de la Rosa, V. R., Raiteri, P., Carter, D. J., & Gale, J. D. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(30), 9568–9575. [Link]
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Wang, Y., Liu, G., & Zhang, H. (2019). Multistep nucleation and growth mechanisms of organic crystals from amorphous solid states. Nature Communications, 10(1), 3843. [Link]
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Capot Chemical Co., Ltd. (2008). MSDS of 2-Chlorothiophene. Retrieved from [Link]
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ChemDmart. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Mazzotti, M. (n.d.). Crystal Growth. Separation Processes Laboratory, ETH Zurich. Retrieved from [Link]
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Van Driessche, A. E. S., Kellermeier, M., & Gebauer, D. (2018). The mechanisms of crystal growth inhibition by organic and inorganic inhibitors. Nature Communications, 9(1), 5398. [Link]
- Ulrich, J., & Bülau, H. C. (2009). Process for the purification of thiophenes.
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University of Kentucky X-Ray Crystallography Facility. (n.d.). 3: Physical chemistry of crystal growth. Retrieved from [Link]
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Ruoff, R. S., Tse, D. S., Malhotra, R., & Lorents, D. C. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379–3383. [Link]
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Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
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University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Williamson, K. L. (1999). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 76(11), 1552. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Al-Warhi, T., et al. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry, 18(3), 106432. [Link]
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Mendoza, F., et al. (2016). Crystal structures of four chiral imine-substituted thiophene derivatives. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1786–1791. [Link]
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MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
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Patel, R. B., et al. (2018). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. Materials Science and Engineering: C, 91, 764-774. [Link]
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Scordino, M., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(4), 547-580. [Link]
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Al-Otaibi, J. S., et al. (2018). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Polymers, 10(12), 1335. [Link]
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MIT OpenCourseWare. (2010). Recrystallization. YouTube. Retrieved from [Link]
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El-Gazzar, A. A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Journal of the Iranian Chemical Society, 21(11), 3237-3253. [Link]
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Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Pharmacy and Pharmaceutical Sciences, 10(10). [Link]
- Koskimies, S., et al. (1995).
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Application Notes and Protocols for the Synthesis of Novel Anti-Inflammatory Agents Utilizing (5-Chlorothiophen-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold in Anti-Inflammatory Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone for the development of novel therapeutics.[1][2][3] In the realm of inflammation, thiophene derivatives have demonstrated significant potential, with several compounds exhibiting potent inhibition of key pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[1][2][4] The presence of substituents like halogens, amines, and amides on the thiophene ring has been shown to be crucial for modulating this activity.[1][3]
(5-Chlorothiophen-2-yl)methanamine is a versatile and readily available building block. While it is famously a key intermediate in the synthesis of the anticoagulant Rivaroxaban, its inherent structural features—a reactive primary amine tethered to a 5-chlorothiophene moiety—make it an ideal starting point for the development of a new generation of anti-inflammatory agents. This guide provides a comprehensive framework for the synthesis and evaluation of novel N-((5-chlorothiophen-2-yl)methyl)amide derivatives as potential anti-inflammatory drug candidates.
Scientific Rationale and Design Strategy
The core strategy involves the acylation of this compound with various substituted carboxylic acids to generate a library of thiophene carboxamides. This approach is predicated on structure-activity relationship (SAR) studies of existing thiophene-based anti-inflammatory agents, which indicate that the amide linkage is a critical pharmacophoric element for interaction with the target enzymes.[5][6] The 5-chloro substituent on the thiophene ring is anticipated to enhance the lipophilicity and potentially the binding affinity of the compounds.
The general synthetic workflow is depicted below. The choice of the "R" group on the acylating agent allows for systematic modification of the molecule's properties to optimize for potency and selectivity against inflammatory targets.
Caption: General workflow for the synthesis and evaluation of target compounds.
Experimental Protocols
Part 1: Synthesis of a Representative Anti-Inflammatory Candidate
This protocol details the synthesis of N-((5-chlorothiophen-2-yl)methyl)-4-nitrobenzamide , a representative compound from the proposed library. The 4-nitrophenyl moiety is chosen for its electron-withdrawing properties, which can influence the electronic distribution of the entire molecule and its interaction with biological targets.
Materials:
-
This compound
-
4-Nitrobenzoic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of 4-nitrobenzoic acid (1.2 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere, add EDC·HCl (1.5 mmol) and HOBt (1.5 mmol). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) and add DIPEA (2.0 mmol). Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up: Upon completion, dilute the reaction mixture with DCM (30 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure N-((5-chlorothiophen-2-yl)methyl)-4-nitrobenzamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Part 2: In Vitro Evaluation of Anti-Inflammatory Activity
A. Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Protocol:
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hematin, and a suitable colorimetric substrate.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO and dilute to various concentrations in the assay buffer.
-
Assay Procedure: In a 96-well plate, add the COX-1 or COX-2 enzyme to the assay buffer. Add the test compound solutions and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration. Use a known NSAID (e.g., celecoxib for COX-2, aspirin for COX-1) as a positive control.[7][8][9]
B. 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay evaluates the inhibitory effect of the compounds on 5-LOX, another critical enzyme in the inflammatory cascade.
Protocol:
-
Enzyme Source: Use a crude enzyme preparation from a suitable source, such as potato tubers or commercially available human recombinant 5-LOX.
-
Assay Buffer: Prepare a phosphate buffer (pH 6.3).
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO and dilute to various concentrations.
-
Assay Procedure: In a quartz cuvette, mix the enzyme preparation with the test compound and incubate for 5 minutes at room temperature.
-
Initiation of Reaction: Add the substrate, linoleic acid, to start the reaction.
-
Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values as described for the COX assay. Use a known 5-LOX inhibitor (e.g., zileuton) as a positive control.[4][7]
Part 3: In Vivo Evaluation of Anti-Inflammatory Activity
Carrageenan-Induced Paw Edema Model in Rats
This is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.[10]
Protocol:
-
Animals: Use healthy Wistar rats of either sex, weighing between 150-200g. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose in water)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test compound groups (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Compound Administration: Administer the test compounds and controls orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group. Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Data Presentation and Interpretation
The results from the in vitro and in vivo assays should be tabulated for clear comparison and interpretation.
Table 1: In Vitro Anti-Inflammatory Activity of Thiophene Carboxamides
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | 5-LOX IC₅₀ (µM) |
| TC-1 | >100 | 8.5 | >11.7 | 25.3 |
| TC-2 | 50.2 | 1.2 | 41.8 | 15.8 |
| Celecoxib | 15.0 | 0.05 | 300 | >100 |
| Aspirin | 15.32 | >100 | - | >100 |
| Zileuton | >100 | >100 | - | 11.0 |
Data are representative and for illustrative purposes only.
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment (Dose, mg/kg) | % Inhibition of Edema at 3h |
| Vehicle Control | 0 |
| Indomethacin (10) | 55.4 ± 4.2 |
| TC-2 (10) | 35.1 ± 3.5 |
| TC-2 (20) | 52.8 ± 4.8 |
| TC-2 (40) | 65.2 ± 5.1 |
p < 0.05 compared to vehicle control. Data are representative and for illustrative purposes only.
Mechanistic Insights: Targeting the Arachidonic Acid Pathway
The primary mechanism of action for the proposed thiophene carboxamides is the inhibition of enzymes in the arachidonic acid cascade. By blocking COX and/or LOX enzymes, these compounds can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby alleviating the signs of inflammation. Compounds exhibiting dual inhibition of COX-2 and 5-LOX are particularly desirable as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved gastrointestinal safety profile compared to non-selective COX inhibitors.[4]
Caption: Inhibition of COX and 5-LOX pathways by thiophene carboxamides.
Conclusion and Future Directions
This compound serves as an excellent starting material for the development of novel anti-inflammatory agents. The synthetic protocols and evaluation methods outlined in this guide provide a robust framework for researchers to synthesize and test new thiophene carboxamide derivatives. Future work should focus on expanding the library of compounds to build a comprehensive structure-activity relationship, optimizing lead compounds for potency and safety, and further elucidating their mechanisms of action.
References
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Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Gomes, P. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel), 14(7), 692. [Link]
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Gomes, P. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Retrieved January 12, 2026, from [Link]
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Gomes, P. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. Retrieved January 12, 2026, from [Link]
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Singh, R., et al. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life, 66(3), 201-211. [Link]
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Filali, I., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Retrieved January 12, 2026, from [Link]
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El-Sayed, M. A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Retrieved January 12, 2026, from [Link]
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Biris, M.-L., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Retrieved January 12, 2026, from [Link]
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Li, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. PubMed. Retrieved January 12, 2026, from [Link]
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Alshehri, M. M., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. Retrieved January 12, 2026, from [Link]
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Alshehri, M. M., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. ResearchGate. Retrieved January 12, 2026, from [Link]
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Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. PubMed. Retrieved January 12, 2026, from [Link]
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El-Gohary, N. S., et al. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. PubMed. Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols: Leveraging the (5-Chlorothiophen-2-yl)methanamine Scaffold for the Synthesis of Novel Anticancer Agents
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for drug discovery.[2] This document provides a comprehensive guide for researchers on the synthesis, characterization, and in-vitro evaluation of novel anticancer agents based on the (5-chlorothiophen-2-yl)methanamine scaffold. We present detailed protocols, the rationale behind experimental designs, and methodologies for assessing the therapeutic potential of the synthesized compounds.
Introduction: The Rationale for the this compound Scaffold
Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects.[2] These activities are often attributed to their ability to mimic a phenyl ring in biological systems while possessing distinct electronic and lipophilic characteristics.[1] Thiophene analogs have been shown to function as inhibitors of various protein kinases and can induce apoptosis in cancer cells.[3][4] The inclusion of a chlorine atom on the thiophene ring can enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved pharmacokinetic properties. Furthermore, the aminomethyl group provides a versatile handle for synthetic elaboration, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR) and optimize biological activity.
The this compound scaffold combines these advantageous features, making it a promising starting point for the development of novel anticancer therapeutics. This guide will delineate a strategic approach to synthesize a library of derivatives from this core structure and evaluate their potential as anticancer agents.
Synthetic Strategy & Protocols
Our synthetic approach is a multi-step process commencing with the readily available 2-acetyl-5-chlorothiophene. The overall workflow is designed to be robust and amenable to the generation of a diverse chemical library.
Caption: Synthetic workflow for the generation of a library of anticancer agents from the this compound scaffold.
Protocol 2.1: Synthesis of 5-Chlorothiophene-2-carbonitrile
This step converts the acetyl group into a nitrile, which is a key precursor to the primary amine.
-
Rationale: The conversion of an acetyl group to a nitrile can be achieved through a one-pot reaction using hydroxylamine hydrochloride in a dehydrating solvent like formic acid. This method is often preferred for its mild conditions and good yields.
-
Materials:
-
2-Acetyl-5-chlorothiophene
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Formic acid (HCOOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2-acetyl-5-chlorothiophene (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.5 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into an ice-water mixture.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 5-chlorothiophene-2-carbonitrile, which can be purified by column chromatography.
-
Protocol 2.2: Synthesis of this compound (Core Scaffold)
This protocol describes the reduction of the nitrile to the primary amine, yielding our core scaffold.
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF).
-
Materials:
-
5-Chlorothiophene-2-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Diethyl ether
-
-
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of 5-chlorothiophene-2-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench the reaction by the sequential and careful dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 1 hour, then add sodium sulfate decahydrate and stir for another 30 minutes.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Protocol 2.3: Library Synthesis via Amide Coupling
This protocol details the derivatization of the core scaffold with a variety of carboxylic acids to generate a library of amide-based compounds.
-
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent such as hydroxybenzotriazole (HOBt) provides a reliable method for forming amides under mild conditions.
-
Materials:
-
This compound
-
A diverse set of carboxylic acids (e.g., substituted benzoic acids, heterocyclic carboxylic acids)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC to obtain the final amide derivative.
-
Characterization of Synthesized Compounds
The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed picture of the molecule's connectivity.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A purity of >95% is generally required for biological testing.
Table 1: Representative Characterization Data for a Novel Compound
| Compound ID | Structure | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | HRMS (m/z) [M+H]⁺ | Purity (HPLC) |
| TH-001 | 8.10 (d, J = 8.0 Hz, 2H), 7.55 (t, J = 7.5 Hz, 1H), 7.45 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 4.0 Hz, 1H), 6.90 (d, J = 4.0 Hz, 1H), 6.80 (br s, 1H), 4.70 (d, J = 5.5 Hz, 2H) | 167.2, 142.5, 134.0, 131.8, 129.1, 128.6, 127.5, 126.9, 125.3, 41.8 | 267.0328 | >98% |
In Vitro Anticancer Activity Screening
The primary assessment of the anticancer potential of the synthesized library will be conducted using a cell viability assay.
Protocol 4.1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Rationale: This assay is a rapid and sensitive method for screening the cytotoxic effects of a large number of compounds.[6] The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells provides a quantifiable measure of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the synthesized compounds in the complete culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 2: Representative In Vitro Cytotoxicity Data
| Compound ID | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on HCT-116 |
| TH-001 | 5.2 | 8.7 |
| TH-002 | 12.8 | 15.4 |
| Doxorubicin | 0.8 | 1.1 |
Plausible Mechanism of Action
Thiophene-based anticancer agents have been reported to exert their effects through various mechanisms, most notably through the inhibition of protein kinases.[1] Many kinase inhibitors feature a heterocyclic scaffold that occupies the ATP-binding pocket of the enzyme. The this compound scaffold can be envisioned to serve as a hinge-binding motif, a common feature of many kinase inhibitors. The derivatized amide portion can then extend into other regions of the binding site, conferring potency and selectivity.
Caption: Hypothesized mechanism of action involving the inhibition of a receptor tyrosine kinase by a novel thiophene derivative.
Further studies, such as kinase profiling assays and western blotting for key signaling proteins, would be necessary to elucidate the precise molecular target and mechanism of action of the most potent compounds. The induction of apoptosis can also be investigated through assays such as Annexin V staining or caspase activity assays.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic routes outlined in this guide are versatile and allow for the creation of a diverse library of compounds. The subsequent in vitro screening protocols provide a robust framework for identifying lead candidates for further preclinical development. The exploration of this chemical space may lead to the discovery of potent and selective anticancer agents with novel mechanisms of action.
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Bozorov, K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(9), 3181-3195. [Link]
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Bozorov, K., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. ACS Medicinal Chemistry Letters, 2(6), 469-474. [Link]
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Fahmi, et al. (2024). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. ResearchGate. [Link]
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Abdel-Wahab, B. F., et al. (2019). Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. Bioorganic & Medicinal Chemistry, 27(19), 115026. [Link]
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Gangadevi, V., & Das, P. (2002). Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid. Bioorganic & Medicinal Chemistry, 10(6), 2067-2076. [Link]
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Malmström, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Semantic Scholar. [Link]
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Li, Y., et al. (2024). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Inorganics, 12(7), 238. [Link]
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Abdel-Rahman, S. A., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine, 16(21), 1845-1859. [Link]
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El-Damasy, A. K., et al. (2023). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 13(1), 1083. [Link]
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Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2977. [Link]
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Kumar, A., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(1), 86-99. [Link]
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Do, T. H., et al. (2022). Recent Advances in Synthetic Routes to Azacycles. Molecules, 27(19), 6296. [Link]
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Application Notes and Protocols for Monitoring Reactions of (5-Chlorothiophen-2-yl)methanamine
Introduction
(5-Chlorothiophen-2-yl)methanamine is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban[1]. The efficient and controlled conversion of this primary amine into more complex molecular architectures is paramount in drug discovery and development. Precise monitoring of reaction progress is not merely a procedural step but a critical determinant of yield, purity, and, ultimately, the economic viability of a synthetic route. This document provides a comprehensive guide to the principal analytical techniques for monitoring reactions involving this compound, offering detailed protocols and the scientific rationale underpinning each method.
The protocols herein are designed to be self-validating systems, ensuring researchers and process chemists can confidently track the consumption of starting materials, the formation of products, and the emergence of any impurities. The choice of analytical method is contingent on the specific reaction conditions, the chemical nature of the reactants and products, and the level of quantitative detail required. We will delve into the practical applications of Thin-Layer Chromatography (TLC) for rapid qualitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and thermally stable compounds, High-Performance Liquid Chromatography (HPLC) for non-volatile or thermally labile molecules, and Nuclear Magnetic Resonance (NMR) Spectroscopy for real-time, non-invasive monitoring.
Thin-Layer Chromatography (TLC): The First Line of Inquiry
Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of organic reactions[2][3][4]. It provides a quick snapshot of the reaction's progress by separating components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). For reactions involving this compound, TLC is ideal for determining the disappearance of the starting material and the appearance of the product(s).
Principle of Separation
The separation on a silica gel TLC plate is based on polarity. The silica gel is a polar stationary phase. More polar compounds will have a stronger interaction with the silica gel and will, therefore, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds will travel further, yielding a higher Rf. In a typical acylation reaction of this compound, the resulting amide product is generally less polar than the starting amine, leading to a higher Rf value.
Protocol for TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spotting:
-
Dissolve a small amount of the this compound starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution on the SM lane.
-
Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it onto the RM lane[4].
-
On the co-spot lane, first spot the starting material, then, on top of the same spot, apply the reaction mixture. The co-spot helps to definitively identify the starting material spot in the reaction mixture[4].
-
-
Development: Place the spotted TLC plate in a developing chamber containing an appropriate solvent system. A common solvent system for amines is a mixture of a non-polar and a polar solvent, such as hexanes and ethyl acetate[2]. For amines that may streak, a small amount of a basic modifier like triethylamine can be added to the eluent. For acidic products, a few drops of acetic acid may be beneficial[2].
-
Visualization: After the solvent front has moved to about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots. Since thiophene-containing compounds are often UV active, a UV lamp (254 nm) is the primary method of visualization. Staining with potassium permanganate or ninhydrin (for primary amines) can also be employed[5][6].
-
Interpretation: The reaction is considered complete when the spot corresponding to the starting material in the RM lane has completely disappeared, and a new spot, corresponding to the product, is observed.
Example Data Presentation
| Lane | Description | Rf (Starting Material) | Rf (Product) | Observations |
| SM | This compound | 0.30 | - | Single spot corresponding to the starting amine. |
| C | Co-spot of SM and Reaction Mixture | 0.30 | 0.65 | Two distinct spots are visible. |
| RM (t=0) | Reaction Mixture at the beginning | 0.30 | - | Only the starting material spot is present. |
| RM (t=1h) | Reaction Mixture after 1 hour | 0.30 | 0.65 | Both starting material and product spots are visible. |
| RM (t=4h) | Reaction Mixture after 4 hours | - | 0.65 | The starting material spot has disappeared. |
TLC Workflow Diagram
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Application Notes & Protocols: A Guide to Modern Catalytic Methods for the Synthesis of Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science. Its presence in numerous blockbuster drugs such as Clopidogrel, Olanzapine, and Raltitrexed underscores its importance as a bioisostere for the phenyl ring and its ability to engage in key biological interactions.[1][2] The electronic properties of thiophene derivatives also make them fundamental building blocks for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] Consequently, the development of efficient, regioselective, and scalable catalytic methods to access functionally diverse thiophenes is a paramount objective in modern organic synthesis.
This guide provides an in-depth overview of key catalytic strategies for synthesizing substituted thiophenes. It moves beyond classical stoichiometric methods to focus on modern catalytic variants that offer improved yields, milder conditions, and broader substrate scope. Each section explains the underlying mechanistic principles and provides detailed, field-tested protocols suitable for a research and development setting.
Catalytic Enhancements of Classical Thiophene Syntheses
Traditional methods for thiophene ring construction often relied on harsh conditions and stoichiometric reagents. Recent innovations have introduced catalytic approaches that significantly enhance the utility and efficiency of these foundational reactions.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes, proceeding via a multicomponent condensation of a ketone or aldehyde, an α-cyanoester or α-cyanoketone, and elemental sulfur.[3][4] The classical approach requires stoichiometric amounts of a base like piperidine or morpholine.[5] Modern protocols employ catalytic amounts of more sophisticated base systems, improving the reaction's efficiency and green credentials.
Mechanism & Catalytic Rationale: The reaction initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base. The resulting α,β-unsaturated nitrile is then attacked by sulfur to form a sulfur adduct, which subsequently undergoes intramolecular cyclization and tautomerization to yield the 2-aminothiophene.[6] Catalysts like L-proline or piperidinium borate function as bifunctional acid-base systems.[6][7] The basic component facilitates the Knoevenagel condensation, while the acidic component activates the carbonyl group, accelerating the initial condensation step under milder conditions.[6]
Caption: Mechanism of the Gewald Aminothiophene Synthesis.
Protocol: L-Proline-Catalyzed Gewald Synthesis of 2-Aminothiophenes [7]
This protocol describes a highly efficient, one-pot procedure using the environmentally benign catalyst L-proline.
-
Reagents & Equipment:
-
Cyclohexanone (1.0 mmol, 1.0 equiv)
-
Malononitrile (1.0 mmol, 1.0 equiv)
-
Elemental Sulfur (S₈, 1.1 mmol, 1.1 equiv)
-
L-Proline (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF, 3 mL)
-
Round-bottom flask with magnetic stirrer and condenser
-
Heating mantle or oil bath
-
-
Procedure:
-
To a 25 mL round-bottom flask, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and L-proline (0.1 mmol).
-
Add DMF (3 mL) and a magnetic stir bar.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into 20 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
-
Self-Validation & Insights:
-
Expected Yield: 80-90%.[7]
-
Troubleshooting: If the reaction stalls, a small additional portion of L-proline (2-3 mol%) can be added. Ensure the sulfur is finely powdered for optimal reactivity.
-
Causality: DMF is an excellent solvent for this reaction as it solubilizes all components, including the elemental sulfur, and has a high boiling point. L-proline is effective due to its ability to catalyze the initial Knoevenagel condensation efficiently under mild conditions.[7]
-
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds.[8] The traditional sulfurating agent is phosphorus pentasulfide (P₄S₁₀), which requires high temperatures and often produces undesirable side products.[9][10] Modern variations utilize milder reagents like Lawesson's reagent or employ microwave irradiation to accelerate the reaction and improve yields.[8][11]
Mechanism & Catalytic Rationale: The reaction is believed to proceed through the conversion of the 1,4-dicarbonyl to a thionated intermediate, which then undergoes enolization (or enethiolization) and subsequent cyclization.[10][12] Dehydration of the resulting cyclic hemiacetal analog yields the aromatic thiophene ring.[12] While not strictly catalytic in the traditional sense, reagents like Lawesson's reagent are more efficient sulfur transfer agents than P₄S₁₀. Microwave-assisted synthesis dramatically reduces reaction times by efficiently delivering energy to the polar reaction mixture.[11]
Protocol: Microwave-Assisted Paal-Knorr Synthesis [11]
-
Reagents & Equipment:
-
2,5-Hexanedione (1.0 mmol, 1.0 equiv)
-
Lawesson's Reagent (0.5 mmol, 0.5 equiv)
-
Toluene (2 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave reactor
-
-
Procedure:
-
Place 2,5-hexanedione (1.0 mmol) and Lawesson's reagent (0.5 mmol) in a 10 mL microwave vial equipped with a stir bar.
-
Add toluene (2 mL) and seal the vial with a cap.
-
Place the vial in the microwave reactor. Irradiate at 150 °C for 10-15 minutes.
-
After cooling to room temperature, filter the reaction mixture through a short plug of silica gel, eluting with dichloromethane, to remove non-volatile byproducts.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel (eluting with hexanes) if necessary.
-
-
Self-Validation & Insights:
-
Expected Yield: >90%.
-
Safety: This reaction generates toxic hydrogen sulfide (H₂S) gas as a byproduct and must be performed in a well-ventilated fume hood.[10]
-
Causality: Lawesson's reagent is preferred over P₄S₁₀ for its higher solubility in organic solvents and generally cleaner reactions. Microwave heating provides rapid and uniform heating, preventing the formation of degradation products associated with prolonged conventional heating.
-
Transition Metal-Catalyzed Thiophene Synthesis
The advent of transition metal catalysis has revolutionized thiophene synthesis, enabling the construction of complex and highly functionalized derivatives from simple precursors with high atom economy and regioselectivity.[13]
Palladium-Catalyzed Synthesis from Alkynes
One of the most powerful modern strategies involves the palladium-catalyzed cyclization of functionalized alkynes.[14][15][16] These methods allow for the regioselective construction of the thiophene ring from readily available acyclic precursors.
Mechanism & Catalytic Rationale: A common approach involves the PdI₂/KI-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. The proposed mechanism suggests that the palladium(II) catalyst activates the alkyne triple bond towards intramolecular nucleophilic attack by the sulfur atom (5-endo-dig cyclization).[14] This is followed by a dehydration step to afford the aromatic thiophene ring. The potassium iodide (KI) additive is crucial, likely forming a more active [PdI₄]²⁻ species and preventing the precipitation of inactive palladium species.[14]
Caption: A workflow for Palladium-Catalyzed C-H Activation/Annulation.[17]
Protocol: PdI₂/KI-Catalyzed Heterocyclodehydration of a 1-Mercapto-3-yn-2-ol [14]
-
Reagents & Equipment:
-
1-Mercapto-3-yn-2-ol substrate (0.5 mmol, 1.0 equiv)
-
Palladium(II) iodide (PdI₂, 0.005 mmol, 1 mol%)
-
Potassium iodide (KI, 0.05 mmol, 10 mol%)
-
Methanol (MeOH, 2.5 mL)
-
Schlenk tube or sealed reaction vial with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add PdI₂ (1 mol%) and KI (10 mol%).
-
Add the 1-mercapto-3-yn-2-ol substrate (0.5 mmol) followed by methanol (2.5 mL).
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the substituted thiophene.
-
-
Self-Validation & Insights:
-
Expected Yield: 70-95%.[14]
-
Troubleshooting: Low yields can sometimes be attributed to catalyst deactivation. Ensuring a strict inert atmosphere is key. The use of an ionic liquid like BmimBF₄ as the solvent can allow for catalyst recycling.[14]
-
Causality: The 10:1 molar ratio of KI to PdI₂ is optimal for catalyst activity.[14] Methanol is a good solvent, but for substrates sensitive to protic conditions, an alternative like dioxane could be explored.
-
C-H Activation and Direct Arylation
Direct C-H activation is a highly atom-economical strategy that avoids the pre-functionalization of starting materials.[18] Palladium catalysis is particularly effective for the direct arylation of thiophene C-H bonds, allowing for the coupling of thiophenes with aryl halides.[11][19]
Mechanism & Catalytic Rationale: The mechanism typically involves a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by a concerted metalation-deprotonation (CMD) step where the thiophene C-H bond is broken with the assistance of a base (e.g., K₂CO₃ or Cs₂CO₃). Reductive elimination from the resulting palladium intermediate furnishes the C-C coupled product and regenerates the active Pd(0) catalyst. The choice of ligand (e.g., a phosphine like PPh₃) is critical for stabilizing the palladium species and promoting the desired reactivity.[17]
Protocol: Palladium-Catalyzed Direct C-H Arylation at the C2-Position [11]
-
Reagents & Equipment:
-
2-Substituted Thiophene (1.2 mmol, 1.2 equiv)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Pivalic acid (PivOH, 0.3 mmol, 30 mol%)
-
N,N-Dimethylacetamide (DMA, 2 mL)
-
Sealed reaction tube with magnetic stir bar
-
Inert atmosphere setup
-
-
Procedure:
-
In an oven-dried sealed tube, combine the aryl bromide (1.0 mmol), Pd(OAc)₂ (2 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the 2-substituted thiophene (1.2 equiv), pivalic acid (30 mol%), and DMA (2 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir for 18-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by flash column chromatography.
-
-
Self-Validation & Insights:
-
Expected Yield: 60-85%.
-
Causality: Pivalic acid acts as a proton shuttle in the concerted metalation-deprotonation step, facilitating the C-H bond cleavage, which is often the rate-limiting step. DMA is a high-boiling polar aprotic solvent that effectively solubilizes the salts and promotes the reaction. The C2-position of thiophene is generally more reactive towards electrophilic substitution and C-H activation than the C3-position.[9]
-
Comparative Analysis of Catalytic Methods
| Method | Catalyst / Reagent | Starting Materials | Key Advantages | Limitations |
| Catalytic Gewald | L-Proline, Piperidinium Borate[6][7] | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Mild conditions, high yields, multicomponent, access to 2-aminothiophenes. | Limited to 2-amino substitution pattern. |
| Paal-Knorr (MW) | Lawesson's Reagent[11] | 1,4-Dicarbonyl compounds | Rapid reaction times, high yields, simple purification. | Requires synthesis of 1,4-dicarbonyls; produces H₂S.[10] |
| Fiesselmann | Base (e.g., KOH, NaOEt)[3][20] | α,β-Acetylenic esters, Thioglycolic acid esters | Access to 3-hydroxy-2-carboxythiophenes. | Substrate scope can be limited. |
| Pd-Alkyne Cyclization | PdI₂/KI[14] | Functionalized alkynes (e.g., mercapto-yn-ols) | High regioselectivity, atom-economical, good functional group tolerance. | Requires synthesis of specialized alkyne precursors. |
| Pd-C-H Arylation | Pd(OAc)₂, Ligand, Base[11] | Thiophenes, Aryl Halides | High atom economy, avoids pre-functionalization, late-stage modification. | Regioselectivity can be a challenge (C2 vs C3); requires high temperatures. |
Conclusion and Future Outlook
The synthesis of substituted thiophenes has been profoundly advanced by the principles of catalysis. Catalytic versions of classical reactions like the Gewald synthesis have made these methods greener and more efficient.[1] Furthermore, transition-metal catalysis, particularly palladium-mediated C-H activation and alkyne cyclizations, has opened new avenues for constructing highly complex and diverse thiophene scaffolds with unprecedented precision.[14][17] These methods are indispensable tools for medicinal chemists and materials scientists, enabling the rapid exploration of chemical space in drug discovery and the development of novel functional materials.
Future research will likely focus on the use of more sustainable and earth-abundant first-row transition metal catalysts (e.g., iron, copper, nickel) to replace precious metals like palladium.[18] Additionally, the development of catalytic asymmetric methods to control stereochemistry, including the synthesis of axially chiral thiophenes and dearomatized products, represents an exciting and challenging frontier in the field.[21][22]
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Gulea, M., & Gevorgyan, V. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687–15725. [Link]
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Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. . [Link]
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Hwang, I.-C., et al. (2010). Transition Metal-Catalyzed Cascade Cyclization of Aryldiynes to Halogenated Benzo[b]naphtho[2,1-d]thiophene Derivatives. The Journal of Organic Chemistry, 75(22), 7832–7835. [Link]
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Sabnis, R. W. (2016). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry, 37(6), 689-735. [Link]
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Rauchfuss, T. B., et al. (1994). A New Pathway for Thiophene Ring Opening by Transition Metals. Journal of the American Chemical Society, 116(15), 6465-6466. [Link]
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Kopylov, E. P., et al. (2008). Catalytic synthesis of thiophene from dialkyl disulfides and n-butane. Petroleum Chemistry, 48(4), 273-278. [Link]
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Sabnis, R. W. (2016). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry, 37(6), 689-735. [Link]
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Química Organica.org. (n.d.). Paal–Knorr synthesis of thiophene. quimicaorganica.org. [Link]
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Fricero, P., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198–200. [Link]
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- 18. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 21. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Catalytic asymmetric functionalization and dearomatization of thiophenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 5-chlorothiophene-2-carboxaldehyde
Technical Support Center: Synthesis of 5-Chlorothiophene-2-carboxaldehyde
Welcome to the technical support guide for the synthesis of 5-chlorothiophene-2-carboxaldehyde. This essential chemical intermediate, notably used in the synthesis of the anticoagulant Rivaroxaban, is most commonly prepared via the Vilsmeier-Haack formylation of 2-chlorothiophene.[1][2][3] While this reaction is robust, its success is contingent on careful control of reaction parameters. Deviations can lead to a range of side reactions, impacting yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the specific challenges researchers may encounter. Our focus is on explaining the underlying chemical principles behind these issues and providing actionable, field-proven solutions to optimize your synthetic outcomes.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
FAQ 1: Low Conversion and Recovery of Starting Material
Question: My reaction yield is disappointingly low, and TLC/GC analysis shows a significant amount of unreacted 2-chlorothiophene. What are the likely causes?
Answer: Low conversion in a Vilsmeier-Haack reaction is almost always attributable to the deactivation or insufficient quantity of the active formylating agent, the Vilsmeier reagent (a chloromethyleniminium salt).[4][5]
Primary Causes & Solutions:
-
Moisture Contamination: The Vilsmeier reagent is highly electrophilic and reacts readily with water. Any moisture present in the solvent (DMF), the substrate (2-chlorothiophene), the reagents (e.g., POCl₃), or the glassware will consume the reagent, rendering it unavailable for the formylation of the thiophene ring.
-
Troubleshooting Protocol: Implement rigorous anhydrous techniques. Glassware should be oven-dried (>120°C) for several hours and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like DMF should be of anhydrous grade and can be stored over molecular sieves. Ensure the 2-chlorothiophene starting material is dry.
-
-
Incorrect Stoichiometry: An insufficient molar equivalent of the Vilsmeier reagent will naturally lead to incomplete conversion. While a 1:1 ratio is theoretically sufficient, side reactions and potential moisture necessitate a slight excess of the formylating agents.
-
Recommendation: A common practice is to use a molar ratio of 1.0 equivalent of 2-chlorothiophene to 1.0-2.0 equivalents of the formylating agent (e.g., POCl₃) and 1.0-6.0 equivalents of DMF.[3] It is critical to precisely measure these reagents.
-
-
Insufficient Reaction Temperature or Time: The formylation of 2-chlorothiophene is an electrophilic aromatic substitution. While the thiophene ring is activated, the reaction still requires sufficient thermal energy to proceed at a reasonable rate.
-
Recommendation: The reaction temperature is typically maintained between 40-100°C.[3] If you observe low conversion, consider increasing the temperature within this range or extending the reaction time. Monitor the reaction progress by TLC or GC to determine the point of maximum conversion before product degradation becomes a factor.
-
FAQ 2: Formation of Dark, Tarry Byproducts (Polymerization)
Question: My reaction mixture turned dark brown or black, and upon workup, I isolated a significant amount of an intractable, viscous residue. What caused this polymerization?
Answer: Thiophene and its derivatives are notoriously sensitive to strong acidic conditions and high temperatures, which can lead to acid-catalyzed polymerization or resinification.[6] The Vilsmeier-Haack reaction inherently involves a highly acidic and electrophilic environment, creating a fine line between successful formylation and substrate degradation.
Primary Causes & Solutions:
-
Excessive Temperature: Overheating the reaction mixture is the most common cause of polymerization. Hot spots in the reactor, often due to poor stirring or an uncontrolled exotherm during reagent addition, can initiate the degradation cascade.
-
Troubleshooting Protocol: Maintain strict temperature control throughout the reaction. Add the formylating agent (e.g., POCl₃) to the DMF solution at a low temperature (e.g., 0°C) before slowly warming to the target reaction temperature.[7] Use a well-calibrated thermometer and an appropriate heating mantle or oil bath. Ensure vigorous mechanical stirring to maintain a homogenous temperature distribution.
-
-
Prolonged Reaction Time: Leaving the reaction to proceed for an excessive duration, even at the correct temperature, can increase the incidence of side reactions and polymerization.
-
Recommendation: Monitor the reaction's progress. Once the starting material is consumed or a plateau in product formation is reached, proceed with the workup. Extended heating will only serve to degrade the product and substrate.
-
-
Impure Starting Materials: The presence of acidic or other reactive impurities in the 2-chlorothiophene can act as initiators for polymerization.
-
Recommendation: Use high-purity 2-chlorothiophene (GC purity >99%).[8] If the purity is questionable, consider distillation before use.
-
FAQ 3: Presence of Dichlorinated Impurities in the Final Product
Question: My purified product is contaminated with an impurity that MS and NMR suggest is a dichlorinated thiophene carboxaldehyde. How is this forming, and how can I prevent it?
Answer: This issue typically arises from one of two sources: impurities in the starting material or a synthetic route that involves a separate chlorination step. The Vilsmeier-Haack reaction itself does not introduce chlorine atoms.
Primary Causes & Solutions:
-
Contaminated Starting Material: The industrial synthesis of 2-chlorothiophene can sometimes produce isomeric and polychlorinated byproducts.[9] If your 2-chlorothiophene starting material contains 2,5-dichlorothiophene, it will not react under standard Vilsmeier-Haack conditions, but other dichlorinated isomers could potentially react or co-purify with your product.
-
Troubleshooting Protocol: Always verify the purity of your 2-chlorothiophene by GC before starting the reaction. If significant impurities are detected, purify the starting material by fractional distillation.
-
-
Alternative Synthetic Route (Chlorination of 2-Thiophenecarboxaldehyde): Some synthetic procedures generate the target molecule by first chlorinating 2-thiophenecarboxaldehyde.[1][9] This approach is highly susceptible to over-chlorination, leading to the formation of dichlorinated species that are difficult to separate from the desired mono-chlorinated product.[10]
-
Recommendation: If using this route, precise control over the stoichiometry of the chlorinating agent and reaction conditions is paramount. However, the formylation of high-purity 2-chlorothiophene is generally the more selective and preferred method for avoiding such impurities.
-
Summary of Troubleshooting Strategies
The following table provides a quick-reference guide to the common side reactions and their corresponding solutions.
| Observed Issue | Potential Side Product(s) | Likely Cause(s) | Recommended Preventative Measures |
| Low Yield / High SM | Unreacted 2-Chlorothiophene | 1. Moisture contamination2. Insufficient reagents3. Low temperature/time | 1. Use oven-dried glassware and anhydrous solvents.2. Use a slight excess of formylating agent (e.g., 1.1-1.5 eq).3. Increase temperature (to 80-100°C) or reaction time; monitor by TLC/GC.[3] |
| Dark Reaction / Tar | Polymeric Thiophene Residues | 1. Excessive temperature2. Prolonged reaction time3. Acidic impurities | 1. Maintain strict temperature control; control exotherms.2. Monitor reaction and work up upon completion.3. Use high-purity starting materials. |
| Difficult Purification | Dichlorinated Byproducts | 1. Impure 2-chlorothiophene2. Over-chlorination (in alternate syntheses) | 1. Analyze and purify starting materials before use.2. Prefer the Vilsmeier-Haack route over chlorination of 2-thiophenecarboxaldehyde. |
Visualizing the Reaction and Troubleshooting Logic
To better understand the process, the following diagrams illustrate the desired synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: The Vilsmeier-Haack reaction pathway for the formylation of 2-chlorothiophene.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Experimental Protocols
Protocol 1: Best-Practice Vilsmeier-Haack Synthesis
This protocol is a representative procedure designed to minimize common side reactions.
Materials:
-
2-Chlorothiophene (≥99% purity)[8]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)[3]
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere (N₂), add anhydrous DMF (3.0 eq.).
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes to pre-form the Vilsmeier reagent.
-
Substrate Addition: Add 2-chlorothiophene (1.0 eq.) to the reaction mixture.
-
Reaction Progression: Slowly warm the mixture to the target temperature (e.g., 90-100°C for POCl₃) and maintain for 3-5 hours.[3] Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the 2-chlorothiophene spot has been consumed.
-
Workup - Quenching: After cooling the reaction to room temperature, carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and water.[3]
-
Workup - Neutralization: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 6-7.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain 5-chlorothiophene-2-carboxaldehyde as a clear liquid.[3]
References
- BenchChem. (n.d.). Common side products in the chloromethylation of 2-chlorothiophene. BenchChem Technical Support.
- Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285–294.
- CN108840854A. (2018). A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid. Google Patents.
- BenchChem. (n.d.). 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9. BenchChem Technical Support.
- CN108840854B. (2020). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents.
- CN103275061A. (2013). Method for producing 5-chlorothiophene-2-carboxylic acid. Google Patents.
- ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid synthesis.
- CN109422720B. (2021). Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. Google Patents.
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Chlorothiophene-2-carboxylic acid.
- Patil, S. B., et al. (n.d.). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- MDPI. (2018). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives.
- Organic Syntheses. (n.d.). Thiophene, 2-chloromethyl.
- CN102993164A. (2013). Preparation method for 2-chlorine-5-thiophene formic acid. Google Patents.
- Tokyo Chemical Industry. (n.d.). 5-Chlorothiophene-2-carboxaldehyde.
- PubChem. (n.d.). 2-Thiophenecarboxaldehyde, 5-chloro-. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Chlorothiophene. National Center for Biotechnology Information.
Sources
- 1. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives [mdpi.com]
- 8. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 10. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
Troubleshooting low yield in the reductive amination of chlorothiophenes
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reductive amination of chlorothiophenes. The inherent electronic properties and potential reactivity of the chloro-substituent on the thiophene ring can introduce specific complexities not always seen with simpler aromatic or aliphatic substrates. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve low-yield issues in your experiments.
Core Principles: The Reductive Amination Reaction Pathway
Reductive amination is a robust method for forming C-N bonds, central to the synthesis of countless pharmaceutical agents.[1][2] The reaction proceeds in two main stages:
-
Imine/Iminium Ion Formation: A carbonyl compound (aldehyde or ketone) reacts with a primary or secondary amine to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (for primary amines) or an enamine (for secondary amines). In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion. This formation is an equilibrium-driven process.[3][4]
-
Reduction: A reducing agent, ideally one that is selective for the imine/iminium ion over the starting carbonyl, reduces the C=N double bond to afford the final amine product.[5][6]
The success of the reaction hinges on managing the delicate balance between these two stages.
Caption: General mechanism of reductive amination.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when performing reductive amination on chlorothiophene substrates.
Category 1: Low to No Product Conversion
Q1: My reaction shows very low conversion, and I primarily recover my starting chlorothiophene-aldehyde/ketone and amine. What is the most likely cause?
A1: This is almost always an issue with inefficient imine or iminium ion formation.[7][8] The equilibrium between the starting materials and the imine intermediate must be shifted to the right. Here are the primary factors to investigate:
-
pH Control: Imine formation is acid-catalyzed, but the optimal pH is a narrow window (typically 4-5).[6]
-
Too Acidic (pH < 4): Your amine starting material will be fully protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.
-
Too Basic (pH > 6): The carbonyl is not sufficiently activated by protonation, and the rate of hemiaminal formation slows dramatically.
-
Solution: Add a catalytic amount of a weak acid like acetic acid. For sensitive substrates, you can use a buffer system.[9][10]
-
-
Water Removal: The formation of the imine from the hemiaminal releases one equivalent of water.[3] According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials.
Q2: I've optimized the pH and added molecular sieves, but my yield is still poor with a sterically hindered amine or ketone. What else can I do?
A2: Steric hindrance can significantly slow down the rate of both imine formation and its subsequent reduction.[11][12][13] When bulky groups are near the reaction centers, you may need to adjust your strategy:
-
Increase Reaction Time and/or Temperature: Give the sterically encumbered components more time and energy to react. Monitor the reaction carefully by TLC or LCMS to track the disappearance of starting materials and the appearance of the imine intermediate before adding the reducing agent in a stepwise approach.
-
Use a Lewis Acid Catalyst: For less reactive substrates, adding a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) can help activate the carbonyl group and promote imine formation.[14]
-
Consider a Two-Step Procedure: Pre-form the imine by stirring the carbonyl and amine together (often with heating and water removal) for several hours until analysis shows complete formation. Then, cool the reaction and add the reducing agent. This decouples the slow imine formation from the reduction step.[7][15]
Category 2: Formation of Impurities and Side Products
Q3: My main side product is the alcohol derived from the reduction of my starting chlorothiophene-carbonyl. How do I prevent this?
A3: This is a classic selectivity problem. It indicates your reducing agent is too powerful and is reducing the starting carbonyl faster than, or competitive with, the iminium ion.[6][7]
-
Choice of Reducing Agent: The key is to use a milder, more selective hydride source.
-
Avoid: Sodium borohydride (NaBH₄) is a powerful reducer and will readily reduce aldehydes and ketones, especially in protic solvents like methanol.[6][14]
-
Prefer: Sodium triacetoxyborohydride (STAB, NaB(OAc)₃H) is the reagent of choice for one-pot reductive aminations.[5][16] The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it highly selective for the protonated iminium ion over a neutral carbonyl.[17]
-
Alternative: Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic and can release hydrogen cyanide gas upon acidic workup, making STAB a much safer alternative.[16][17]
-
Q4: I'm using a primary amine and observing a significant amount of a higher molecular weight byproduct. What is it and how can I stop it?
A4: You are likely observing over-alkylation. The secondary amine product you form is often more nucleophilic than the primary amine you started with. This product can then react with another molecule of the carbonyl, forming a new iminium ion which is then reduced to a tertiary amine.[6][7]
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the carbonyl compound to ensure the carbonyl is consumed before it can react with the product. Avoid using a large excess of the carbonyl.[7]
-
Slow Addition: If performing a one-pot reaction, try adding the reducing agent slowly to the mixture of the amine and carbonyl. This keeps the concentration of the product amine low at any given time, disfavoring the second reaction.
-
Stepwise Procedure: The most effective method to prevent over-alkylation is a two-step, one-pot approach. First, allow the imine to form completely. Then, add the reducing agent to reduce the imine in a controlled manner.[15]
Q5: My reaction mixture is turning dark, and I suspect my chlorothiophene ring is decomposing. Is this common?
A5: Yes, chlorothiophenes can be sensitive to certain conditions. While generally stable, the chloro-substituent can participate in side reactions, especially under harsh conditions or with inappropriate reagents.
-
Dehalogenation: Strong, non-selective reducing agents or certain catalytic systems (especially those involving palladium at high temperatures, though less common for reductive amination) can potentially lead to hydrodehalogenation, replacing the chlorine with a hydrogen.
-
Dimerization/Polymerization: Highly activating or forcing conditions (e.g., strong Lewis acids, high heat for prolonged periods) can sometimes lead to degradation or dimerization of electron-rich thiophene rings.[18]
-
Solution: Stick to mild conditions. Use STAB as the reducing agent, maintain a controlled temperature (room temperature is often sufficient), and ensure your pH is only weakly acidic. Avoid strong acids or bases and unnecessarily high temperatures.
Key Experimental Protocols
Protocol 1: Optimized One-Pot Reductive Amination with STAB
This protocol is the recommended starting point for most chlorothiophene-carbonyl and amine combinations.
Materials:
-
Chlorothiophene-aldehyde or ketone (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (Optional, 0.1-1.0 equiv for less reactive ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chlorothiophene-carbonyl (1.0 equiv) and the chosen anhydrous solvent (e.g., DCE).
-
Add the amine (1.1-1.2 equiv). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine.[19]
-
If reacting a less reactive ketone, add acetic acid (1.0 equiv) and stir the mixture for 30-60 minutes at room temperature to facilitate imine formation.[16]
-
In one portion, add sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv) to the stirring mixture. Note: STAB is water-sensitive; handle it quickly.[5][14]
-
Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LCMS, checking for the disappearance of the limiting reagent. Reactions are typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.[16]
Sources
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. 167. The effect of steric hindrance on the course of Pfitzinger reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. interchim.fr [interchim.fr]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Identification and removal of impurities in (5-Chlorothiophen-2-yl)methanamine
Welcome to the technical support center for (5-Chlorothiophen-2-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and purification of this critical building block. Here, you will find scientifically grounded answers to frequently asked questions and in-depth troubleshooting guides to ensure the highest purity of your material for downstream applications.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound, and what is their origin?
The primary synthetic route to this compound is the reductive amination of 5-chlorothiophene-2-carboxaldehyde.[1] Consequently, the impurity profile is dominated by process-related side products and unreacted starting materials. Understanding the origin of these impurities is the first step toward their effective removal.
Table 1: Common Process-Related Impurities in the Synthesis of this compound
| Impurity Name | Structure | Origin & Rationale |
| 5-Chlorothiophene-2-carboxaldehyde | Unreacted Starting Material: Incomplete reaction or insufficient reducing agent can leave residual aldehyde in the crude product. Its presence is highly detrimental to many downstream coupling reactions. | |
| Iminium Intermediate | ![]() | Incomplete Reduction: The reaction proceeds via an imine or iminium ion intermediate. If the reduction step is slow or incomplete, this intermediate can persist. It is often unstable and may hydrolyze back to the aldehyde during workup or analysis. |
| Bis((5-chlorothiophen-2-yl)methyl)amine | ![]() | Over-alkylation: The newly formed primary amine product can act as a nucleophile and react with another molecule of the starting aldehyde and imine intermediate. This forms a secondary amine "dimer," which can be challenging to separate due to similar polarity.[2] |
| 2-Chlorothiophene | Starting Material Impurity: The aldehyde is often prepared by formylation of 2-chlorothiophene.[3][4] Incomplete purification of the aldehyde can lead to the carry-over of this non-polar impurity. |
Q2: Why is the purity of this compound so critical for my research?
This compound is a key intermediate in the synthesis of numerous pharmacologically active compounds, most notably anticoagulants like Rivaroxaban.[3][5] The primary amine is a potent nucleophile, and its purity is paramount for several reasons:
-
Stoichiometric Accuracy: The presence of non-amine impurities leads to incorrect molar ratio calculations for subsequent reactions, resulting in lower yields and complex product mixtures.
-
Side Reactions: The aldehyde impurity, in particular, can compete in reactions, forming unwanted imines or being reduced, which complicates purification and reduces the yield of the desired product.
-
Regulatory Compliance: For drug development, stringent purity requirements are mandated by regulatory agencies. Undefined impurities can pose significant safety risks and lead to the rejection of drug candidates.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: My NMR spectrum shows unexpected peaks. How do I identify the impurities?
Root Cause Analysis: Unexpected signals in an NMR spectrum typically correspond to the common impurities listed in Table 1. The key is to recognize their characteristic chemical shifts. While a definitive, published spectrum for the target amine is elusive, we can make strong, experience-based predictions based on the non-chlorinated analog and known substituent effects.
Identification Workflow:
Caption: Impurity identification workflow via 1H NMR.
Detailed Spectral Analysis:
-
Target Product: this compound
-
¹H NMR (Predicted, CDCl₃): The two aromatic protons on the thiophene ring should appear as doublets around δ 6.8-7.0 ppm. The methylene protons (-CH₂-) adjacent to the amine will be a singlet around δ 4.0-4.2 ppm. The amine protons (-NH₂) will be a broad singlet, typically between δ 1.5-2.5 ppm, which can exchange with D₂O.
-
-
Impurity 1: 5-Chlorothiophene-2-carboxaldehyde
-
Characteristic Signal: A sharp singlet for the aldehyde proton (-CHO) will be significantly downfield, between δ 9.5 and 10.0 ppm . This is a definitive diagnostic peak.
-
-
Impurity 2: Bis((5-chlorothiophen-2-yl)methyl)amine (Dimer)
-
Characteristic Signal: The key difference will be the methylene protons (-CH₂-). They will still be a singlet but shifted slightly from the primary amine's signal. The N-H proton will be a broad triplet (if visible) and integrate to only one proton for two thiophene units. The aromatic region will become more complex. An LC-MS analysis showing a mass of ~277 g/mol would strongly support its presence.
-
Problem 2: My crude product contains significant starting aldehyde. How do I remove it?
Root Cause Analysis: This is a common issue stemming from incomplete imine formation or insufficient reducing agent. While re-running the reaction is an option, purification is often more practical.
Solution: Acid-Base Extraction
This classic technique leverages the basicity of the desired amine to separate it from the neutral aldehyde impurity.
Protocol 2.1: Liquid-Liquid Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer as the hydrochloride salt, while the neutral aldehyde remains in the organic layer.
-
Separation: Separate the aqueous layer containing the product salt. The organic layer containing the aldehyde can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is >10. The amine will deprotonate and precipitate or form an oil.
-
Re-extraction: Extract the now basic aqueous solution multiple times with a fresh organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.
Trustworthiness Check: After purification, run a ¹H NMR. The aldehyde signal at ~9.5-10.0 ppm should be absent.
Problem 3: I'm struggling to remove the secondary amine (dimer) impurity. What is the best method?
Root Cause Analysis: The dimer has very similar polarity to the primary amine, making standard silica gel chromatography challenging.
Solution 1: Recrystallization as a Hydrochloride Salt
Converting the amine to its hydrochloride salt often yields a stable, crystalline solid. The subtle differences in the crystal lattice energy between the primary and secondary amine salts can be exploited for purification. A related procedure for the non-chlorinated analog provides a strong basis for this method.[2]
Protocol 2.2: Purification via Hydrochloride Salt Formation & Recrystallization
-
Salt Formation: Dissolve the crude amine mixture in a minimal amount of a suitable solvent like isopropanol or methanol. Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring. The hydrochloride salt should precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether.
-
Solvent Screening: Perform small-scale solubility tests to find a suitable recrystallization solvent. Good candidates are often alcohol/ether or alcohol/water mixtures (e.g., ethanol/water, isopropanol/diethyl ether).[5] The ideal solvent will dissolve the salt when hot but have low solubility when cold.
-
Recrystallization: Dissolve the crude salt in a minimum amount of the hot solvent system. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Solution 2: Advanced Chromatography
If recrystallization is unsuccessful, consider alternative chromatographic techniques.
-
Ion-Exchange Chromatography: Using a strong cation exchange (SCX) column can effectively separate primary and secondary amines. The material is loaded, washed, and then the amines are eluted with a base, often with different strengths or concentrations, allowing for separation.
-
Reverse-Phase HPLC: For analytical assessment and small-scale purification, a C18 column with a mobile phase of water/acetonitrile or water/methanol containing an ion-pairing agent or an acid like 0.1% formic acid or trifluoroacetic acid (TFA) can provide excellent resolution.[6][7]
Purification Decision Tree:
Caption: Decision tree for selecting a purification strategy.
Part 3: Recommended Analytical Methods
Method 3.1: HPLC Purity Assessment
A robust HPLC method is essential for accurately determining the purity of this compound and quantifying impurities.
Table 2: Starting HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the amine is protonated, leading to better peak shape and preventing tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% B to 90% B over 15 minutes | A generic gradient to elute compounds of varying polarity. Should be optimized based on the observed chromatogram. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides consistent retention times. |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | The thiophene ring provides strong UV absorbance. A DAD allows for peak purity analysis. |
| Injection Vol. | 10 µL | Standard injection volume. |
This method serves as a starting point and should be validated for your specific system and impurity profile.[6][7][8]
References
-
Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Application Note. Available at: [Link]
-
Cui, M., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science. Available at: [Link]
-
Payne, A., et al. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Application Note. Available at: [Link]
-
Payne, A., et al. (2025). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]
- Google Patents. (2002). Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide.
-
MDPI. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
-
PubChem. (n.d.). (5-chlorothiophen-3-yl)methanamine hydrochloride. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
- Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
- Google Patents. (n.d.). US2745843A - Process for the purification of thiophene.
- Google Patents. (n.d.). CN102993165A - Synthesis method of 5-chlorothiophene-2-formic acid.
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
McMaster Experts. (1996). The synthesis and high-resolution NMR spectroscopy.... Available at: [Link]
Sources
- 1. 2-Thiophenemethylamine | 27757-85-3 [chemicalbook.com]
- 2. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 4. CN102993165A - Synthesis method of 5-chlorothiophene-2-formic acid - Google Patents [patents.google.com]
- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Reaction Conditions for the Amination of 5-Chlorothiophene Derivatives
Welcome to the Technical Support Center for the amination of 5-chlorothiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation on this important heterocyclic scaffold. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable advice for challenges you may encounter during your experiments.
Troubleshooting Guide & FAQs
Here, we address common issues and provide scientifically grounded solutions for the successful amination of 5-chlorothiophene derivatives, a key transformation often accomplished via Buchwald-Hartwig cross-coupling.
Q1: I am observing low to no conversion of my 5-chlorothiophene starting material. What are the primary factors to investigate?
Low or no yield is a frequent challenge, particularly with heteroaryl chlorides which are known to be less reactive than their bromide or iodide counterparts.[1] The primary reasons often revolve around the catalyst system and reaction conditions.
-
Catalyst and Ligand Inactivity: The C-Cl bond in 5-chlorothiophene is strong, requiring a highly active catalyst for oxidative addition, the initial step in the catalytic cycle.[2]
-
Expert Insight: "First-generation" catalyst systems, such as those using P(o-tolyl)₃, are often insufficient for this transformation.[2] It is crucial to employ modern, sterically hindered, and electron-rich phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the challenging oxidative addition step.
-
Recommended Action: Screen a panel of bulky, electron-rich biaryl phosphine ligands. Excellent starting points include XPhos, SPhos, RuPhos, and BrettPhos .[2][3] These are typically used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2] Alternatively, pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) can offer improved reliability and activity.
-
-
Base Selection and Strength: The choice of base is critical and highly dependent on the specific substrates and their functional group tolerance.[1][4]
-
Expert Insight: A strong, non-nucleophilic base is generally required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.[2][5] However, these strong bases can be incompatible with sensitive functional groups like esters or nitro groups.[5]
-
Recommended Action: If your substrate is sensitive to strong bases, consider using a weaker base like caesium carbonate (Cs₂CO₃) . Be aware that this may necessitate higher reaction temperatures or longer reaction times to achieve comparable yields.[1][6]
-
-
Catalyst Deactivation (Poisoning): The sulfur atom in the thiophene ring can coordinate with the palladium center, leading to catalyst deactivation.[7]
-
Expert Insight: While the exact mechanism of deactivation by thiophene is complex, it is a known risk. Using a higher ligand-to-palladium ratio (e.g., 2:1 or greater) can sometimes mitigate this by favoring the desired catalytic species over inactive, sulfur-bound palladium complexes.
-
Recommended Action: Ensure your reagents and solvents are of high purity. Impurities can also contribute to catalyst poisoning. If deactivation is suspected, increasing the catalyst loading may be a pragmatic, albeit less elegant, solution.
-
Q2: My main side product is the dehalogenated thiophene. How can I minimize this hydrodehalogenation reaction?
Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common and often frustrating side reaction in Buchwald-Hartwig aminations.
-
Mechanism of Hydrodehalogenation: This side reaction can occur through various pathways, including β-hydride elimination from the palladium-amide intermediate or via reductive processes involving trace water or other proton sources in the presence of a strong base.
-
Expert Insight: Certain amines, particularly primary alkylamines, and specific ligand/catalyst combinations can be more prone to promoting hydrodehalogenation.[3]
-
Recommended Action:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly distilled, degassed solvents.
-
Ligand Modification: The choice of ligand can significantly influence the rate of hydrodehalogenation versus the desired C-N coupling. If you observe significant dehalogenation with one ligand (e.g., SPhos), switching to another (e.g., XPhos) may alter the selectivity.[3]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired bimolecular coupling over the competing dehalogenation pathway.
-
-
Q3: The reaction works, but is sluggish and requires long reaction times and high temperatures. How can I improve the reaction kinetics?
Improving reaction efficiency is key to developing a practical synthetic method.
-
Solvent Choice: The solvent plays a crucial role in solubility, reaction rate, and catalyst stability.
-
Expert Insight: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard choices.[2][5] Toluene is often favored for reactions involving aryl iodides to prevent inhibition by the iodide salt formed, a principle that can be relevant to other halide salts as well.[5]
-
Recommended Action: Screen different solvents. Sometimes a switch from THF to toluene or dioxane can lead to a significant rate enhancement due to better solubility of the catalytic species or higher achievable reaction temperatures.
-
-
Catalyst Pre-activation: If you are using a Pd(II) source like Pd(OAc)₂, an in-situ reduction to the active Pd(0) species is required.[5] This can sometimes be an inefficient or slow step.
-
Expert Insight: Using a Pd(0) source like Pd₂(dba)₃ can sometimes improve reaction initiation. Alternatively, using commercially available, well-defined palladacycle precatalysts (e.g., G3 or G4 precatalysts) can provide more consistent and rapid generation of the active catalyst.
-
-
Concentration: The reaction concentration can impact the rate.
-
Expert Insight: While highly substrate-dependent, typical concentrations for Buchwald-Hartwig reactions range from 0.1 M to 1.0 M.
-
Recommended Action: If your reaction is slow, consider increasing the concentration. However, be mindful that this can sometimes lead to issues with solubility or stirring.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical starting points and ranges for key reaction parameters in the amination of 5-chlorothiophene derivatives.
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | N/A (or screen precatalysts) | Pd(0) sources may offer faster initiation. Precatalysts offer reliability. |
| Ligand | XPhos | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[2][3] |
| Catalyst Loading | 1-2 mol % | 0.5 - 5 mol % | Higher loadings may be needed for challenging substrates or if deactivation occurs. |
| Ligand/Pd Ratio | 1.5:1 to 2:1 | 1:1 to 4:1 | A higher ratio can stabilize the catalyst and prevent deactivation. |
| Base | NaOtBu | NaOtBu, LHMDS, Cs₂CO₃ | Choice depends on substrate functional group tolerance.[2][5][6] |
| Base Equivalents | 1.5 equiv. | 1.2 - 2.5 equiv. | A slight excess is generally required to drive the reaction to completion. |
| Solvent | Toluene | Toluene, Dioxane, THF | Must be anhydrous and degassed. Toluene and dioxane allow for higher temperatures.[2][5] |
| Temperature | 100 °C | 80 - 120 °C | Higher temperatures are often needed for less reactive chlorothiophenes. |
| Reaction Time | 12-24 h | 2 - 48 h | Monitor by TLC or GC/LC-MS to determine completion. |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of a 5-Chlorothiophene Derivative
This is a representative protocol and may require optimization for your specific substrate.
Materials:
-
5-chlorothiophene derivative (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol %)
-
Ligand (e.g., XPhos, 2-4 mol %)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the 5-chlorothiophene derivative and the amine to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination of 5-chlorothiophene.
Troubleshooting Workflow for Low Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Chlorinated Thiophene Compounds
Welcome to the Technical Support Center for the purification of chlorinated thiophene compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these versatile synthetic intermediates. The introduction of chlorine atoms to the thiophene ring dramatically alters its physicochemical properties, leading to a variety of purification challenges, from separating closely related isomers to preventing thermal degradation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experimental work. Our aim is to equip you with the knowledge to not only solve these challenges but also to understand the underlying principles that govern successful purification.
Part 1: Troubleshooting Guides
This section is dedicated to addressing specific, practical problems encountered during the purification of chlorinated thiophenes. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the methodology and the scientific reasoning behind it.
Fractional Distillation
Fractional distillation is a primary technique for purifying chlorinated thiophenes, especially on a larger scale. However, the subtle differences in the boiling points of isomers can make this a formidable challenge.
Question: I'm struggling to separate dichlorothiophene isomers using fractional distillation. The boiling points are extremely close. How can I improve my separation?
Answer: This is a frequent and significant challenge in the purification of chlorinated thiophenes. The boiling points of dichlorothiophene isomers can differ by only a few degrees, making a clean separation by standard distillation nearly impossible. For instance, the boiling points of 2,5-dichlorothiophene, 2,4-dichlorothiophene, and 2,3-dichlorothiophene are 162.1 °C, 167.6 °C, and 172.7 °C, respectively[1]. To effectively separate these close-boiling isomers, you need to enhance the efficiency of your fractional distillation setup.
Here are several strategies you can employ:
-
Increase the Number of Theoretical Plates: The efficiency of a distillation column is measured in theoretical plates. A higher number of theoretical plates allows for more condensation-vaporization cycles, leading to a better separation of components with close boiling points. You can increase the number of theoretical plates by:
-
Using a Longer Fractionating Column: A longer column provides a greater surface area for the vapor-liquid equilibria to be established.
-
Employing a More Efficient Column Packing: Instead of simple Vigreux indentations, consider using more sophisticated packing materials like Raschig rings, metal sponge, or structured packing. These materials significantly increase the surface area within the column. For particularly difficult separations, a spinning band distillation apparatus can provide a very high number of theoretical plates.
-
-
Optimize the Reflux Ratio: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount of product collected. A higher reflux ratio improves separation by increasing the number of effective vaporization-condensation cycles. Start with a high reflux ratio and slowly decrease it as the lower-boiling isomer is selectively removed.
-
Maintain a Slow and Steady Distillation Rate: A slow, controlled distillation rate is crucial. Rapid heating can lead to "flooding" of the column, where the upward vapor flow hinders the downward flow of the condensate, drastically reducing separation efficiency.
-
Ensure Proper Insulation: Insulate the distillation column thoroughly with glass wool or aluminum foil to minimize heat loss. This helps to maintain the necessary temperature gradient along the column for efficient fractionation.
-
Consider Vacuum Distillation: While the primary issue is the small difference in boiling points, reducing the pressure via vacuum distillation can sometimes alter the relative volatilities of the isomers in your favor, potentially improving the separation.
Question: My chlorinated thiophene compound seems to be decomposing during distillation, leading to a dark, tarry residue and low yield. What's happening and how can I prevent it?
Answer: Thermal decomposition is a significant risk when distilling chlorinated aromatic compounds, including chlorinated thiophenes.[2] The presence of chlorine atoms can make the thiophene ring susceptible to degradation at elevated temperatures, often catalyzed by trace impurities like residual acid from the synthesis. This decomposition can lead to the formation of polymeric materials and hydrogen chloride, resulting in the dark residue and reduced yield you are observing.
Here’s how to troubleshoot and prevent thermal decomposition:
-
Use Vacuum Distillation: This is the most effective way to prevent thermal decomposition. By reducing the pressure, you lower the boiling point of your compound, allowing for distillation at a much lower and safer temperature. For example, 2-chloromethylthiophene should be distilled under reduced pressure with the pot temperature not exceeding 125°C to avoid decomposition.[3]
-
Ensure a Neutral pH: Any residual acid (e.g., HCl from the chlorination reaction) can catalyze decomposition. Before distillation, wash the crude product with a dilute base solution (e.g., saturated sodium bicarbonate) to neutralize any acidity, followed by a water wash and thorough drying.
-
Add a Stabilizer: For particularly sensitive compounds like 2-chloromethylthiophene, adding a stabilizer such as dicyclohexylamine can help to prevent decomposition during storage and distillation.[3]
-
Minimize Heating Time: Do not heat the distillation flask for longer than necessary. Once the desired product has been collected, stop the distillation.
-
Use a Lower Temperature Heat Source: Employ a heating mantle with a temperature controller to ensure even and controlled heating. Avoid direct flame heating.
Column Chromatography
Column chromatography is a powerful technique for separating chlorinated thiophene isomers and removing polar impurities. However, success depends on the careful selection of the stationary and mobile phases and proper technique.
Question: I'm trying to separate a mixture of 2,3- and 2,5-dichlorothiophene by column chromatography on silica gel, but the separation is poor. What conditions should I be using?
Answer: Separating positional isomers of dichlorothiophene can be challenging due to their similar polarities. However, with the right choice of stationary and mobile phases, a good separation is achievable.
-
Stationary Phase: Silica gel is a common choice for the separation of chlorinated thiophenes.[4][5] However, the activity of the silica can be a critical factor. For sensitive compounds, using deactivated silica gel (by adding a small percentage of water) or alumina can prevent decomposition.
-
Mobile Phase (Eluent): The key to a good separation is to use a non-polar mobile phase to exploit the small differences in polarity between the isomers.
-
Start with a non-polar solvent system: A good starting point for separating dichlorothiophene isomers is a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or toluene.
-
Optimize the solvent ratio using Thin Layer Chromatography (TLC): Before running the column, use TLC to find the optimal eluent composition. The goal is to achieve a good separation of the spots with Rf values ideally between 0.2 and 0.5. For dichlorothiophenes, you will likely need a very non-polar eluent system, such as pure hexanes or hexanes with a very small percentage (e.g., 1-5%) of dichloromethane.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a very non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a small amount of a more polar solvent.
-
-
Proper Column Packing and Loading:
-
Ensure the column is packed uniformly to avoid channeling. A slurry packing method is often preferred.
-
Dissolve your sample in a minimal amount of the mobile phase and load it onto the column in a narrow band. Overloading the column will lead to poor separation.
-
Question: My chlorinated thiophene appears to be reacting or decomposing on the silica gel column. How can I avoid this?
Answer: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds, including some halogenated thiophenes.[4] If you suspect your compound is decomposing on the column, here are some solutions:
-
Use Deactivated Silica Gel: You can deactivate silica gel by adding a small amount of water (e.g., 1-5% by weight) and mixing thoroughly. This will reduce the acidity of the silica surface.
-
Switch to a Different Stationary Phase: Alumina is a good alternative to silica gel and is available in neutral, acidic, or basic forms. For many chlorinated compounds, neutral alumina is a suitable choice.
-
Add a Small Amount of Base to the Eluent: For compounds that are sensitive to acid, adding a small amount of a non-polar amine, such as triethylamine (e.g., 0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel and prevent decomposition.
-
Work Quickly: Do not let the compound sit on the column for an extended period. A faster elution (while still maintaining separation) can minimize the time for decomposition to occur.
Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline chlorinated thiophenes, especially for removing small amounts of impurities.
Question: I'm having trouble finding a suitable solvent for the recrystallization of my chlorinated thiophene. Can you provide some guidance?
Answer: The key to a successful recrystallization is finding a solvent in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6] Given that chlorinated thiophenes are generally non-polar, you should start by exploring non-polar and moderately polar organic solvents.
Here is a systematic approach to finding a suitable solvent:
-
Start with single solvents: Test the solubility of a small amount of your compound in various solvents at room temperature and at their boiling points. Good candidates include:
-
Non-polar: Hexanes, heptane, cyclohexane
-
Moderately polar: Toluene, ethanol, methanol, isopropanol, ethyl acetate
-
Polar: Acetone, water (less likely to be suitable on its own)
-
-
Consider solvent pairs: If no single solvent is ideal, a mixed solvent system can be very effective.[7] This typically involves a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The procedure is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation). Then, add a few more drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. Common solvent pairs for non-polar compounds include:
-
Ethanol/Water
-
Acetone/Hexanes
-
Ethyl Acetate/Hexanes
-
Toluene/Hexanes
-
Question: My chlorinated thiophene is "oiling out" instead of crystallizing upon cooling. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8][9] This often happens when the melting point of the compound is lower than the temperature of the solution, or when the solution is supersaturated to a high degree.[8][9] An oil is essentially an impure liquid form of your compound and will not lead to effective purification.
Here are several strategies to overcome oiling out:
-
Add more solvent: The solution may be too concentrated. Reheat the solution to dissolve the oil, and then add more of the same solvent (or the "good" solvent in a mixed-solvent system) before allowing it to cool again.[8]
-
Cool the solution more slowly: Rapid cooling can lead to a high degree of supersaturation, favoring oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a lower boiling point solvent: If the melting point of your compound is low, choose a solvent with a lower boiling point.
-
Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the solvent system: You may need to find a different solvent or solvent pair that is more conducive to crystallization for your specific compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing chlorinated thiophenes?
A1: The impurity profile will depend on the chlorinating agent and reaction conditions. However, common impurities include:
-
Over-chlorinated thiophenes: Tri- and tetrachlorinated thiophenes if you are targeting a di-substituted product.
-
Positional isomers: For example, when synthesizing 2,5-dichlorothiophene, you may also form 2,3-, 2,4-, and 3,4-dichlorothiophene.[1]
-
Unreacted starting material: Residual thiophene or monochlorothiophene.
-
Addition products: In some cases, chlorine can add across the double bonds of the thiophene ring, especially with strong chlorinating agents like molecular chlorine.[10] These addition products are often unstable and may decompose during workup or distillation.
-
Byproducts from the chlorinating agent: For example, if you use N-chlorosuccinimide (NCS), you will have succinimide as a byproduct.
Q2: How can I use analytical techniques to identify impurities in my chlorinated thiophene product?
A2: A combination of chromatographic and spectroscopic techniques is essential for identifying impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile chlorinated thiophenes and identifying them based on their mass spectra. The fragmentation patterns and isotopic distribution of chlorine (35Cl and 37Cl) are highly informative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The chemical shifts and coupling constants of the remaining protons on the thiophene ring are characteristic of the substitution pattern. This can help you distinguish between different isomers.
-
13C NMR: The number of signals and their chemical shifts provide information about the symmetry of the molecule and the position of the chlorine atoms.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to separate isomers and quantify the purity of your product.[11]
Q3: What are the key safety precautions I should take when working with chlorinated thiophenes?
A3: Chlorinated thiophenes, like many organohalogen compounds, should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. General safety precautions include:
-
Work in a well-ventilated fume hood: Thiophenes and their chlorinated derivatives can be volatile and toxic.[8]
-
Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Avoid inhalation, ingestion, and skin contact. [6]
-
Be aware of potential instability: Some chlorinated thiophenes, such as 2-chloromethylthiophene, can be lachrymatory and may decompose, sometimes violently, upon storage.[3]
Part 3: Visualization & Formatting
Data Presentation
Table 1: Boiling Points of Dichlorothiophene Isomers
| Compound | Boiling Point (°C) at 1 atm |
| 2,5-Dichlorothiophene | 162.1 |
| 2,4-Dichlorothiophene | 167.6 |
| 2,3-Dichlorothiophene | 172.7 |
| 3,4-Dichlorothiophene | 182.0 |
| Data sourced from[1] |
Experimental Protocols
Protocol 1: General Workflow for Purification of Chlorinated Thiophenes
This diagram outlines a general workflow for the purification of a crude chlorinated thiophene product.
Caption: General purification workflow for chlorinated thiophenes.
Protocol 2: Troubleshooting Decision Tree for "Oiling Out" during Recrystallization
This diagram provides a logical decision-making process for addressing the issue of a compound oiling out during recrystallization.
Caption: Decision tree for troubleshooting "oiling out".
References
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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Al-Nu'airat, J. (2020). Thermal studies of chlorinated thiophenols. Newcastle University. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Small Scale Approach to Organic Laboratory Techniques (3rd ed.). Cengage Learning.
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University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
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Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
- Janssen, P. A. J., & De Corte, B. L. (1998). Halo-substituted alkylthiophenes. A review. Journal of Heterocyclic Chemistry, 35(5), 1035-1047.
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Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
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Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
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Supplementary Information. (n.d.). Retrieved from [Link]
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MDPI. (2025, October 30). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. Retrieved from [Link]
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The Science of Separation: Understanding High-Performance Liquid Chromatography. (n.d.). Retrieved from [Link]
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ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
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University of California, Davis. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]
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Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
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Organic Syntheses. (n.d.). Thiophene, 2-chloromethyl-. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
- Google Patents. (n.d.). US2492644A - Process for making 2,5-dichlorothiophene.
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MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]
-
PubMed. (2019, October 3). Methods for trace analysis of short-, medium-, and long-chain chlorinated paraffins: Critical review and recommendations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiophene, 2-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]
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PubMed Central. (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Retrieved from [Link]
- Google Patents. (n.d.). JPS58159429A - Decomposition method of thiophene.
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LibreTexts Chemistry. (2023, January 30). Fractional Distillation of Non-ideal Mixtures (Azeotropes). Retrieved from [Link]
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NPCS. (n.d.). How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business?. Retrieved from [Link]
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Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: a new perspective on the molecular composition of dissolved organic matter. Retrieved from [Link]
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PubMed. (2020, July 14). Chlorines Are Not Evenly Substituted in Chlorinated Paraffins: A Predicted NMR Pattern Matching Framework for Isomeric Discrimination in Complex Contaminant Mixtures. Retrieved from [Link]
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YouTube. (2022, February 12). Column Chromatography. Retrieved from [Link]
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Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chlorothiophene. PubChem. Retrieved from [Link]
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The principle and method of improving the thermal stability of chlorinated paraffin. (n.d.). Retrieved from [Link]
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ResearchGate. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]
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PubMed Central. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]
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PubMed. (2022, January 30). Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study. Retrieved from [Link]
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Byproduct formation and control in Rivaroxaban intermediate synthesis
A Guide to Byproduct Formation and Control
Welcome to the technical support guide for the synthesis of Rivaroxaban intermediates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this multi-step synthesis. The purity of each intermediate is paramount, as impurities can carry through to the final Active Pharmaceutical Ingredient (API), impacting its safety and efficacy.[1] This guide is structured to help you troubleshoot common issues, understand the underlying chemistry of byproduct formation, and implement robust control strategies in your laboratory.
Core Intermediates in Rivaroxaban Synthesis
The synthesis of Rivaroxaban is a convergent process that relies on the preparation of several key intermediates. The quality of these building blocks directly influences the purity and yield of the final product.[1]
| Intermediate Name | CAS Number | Role in Synthesis |
| 4-(4-Aminophenyl)morpholin-3-one | 438056-69-0 | Foundational building block providing the morpholinone-substituted aniline moiety.[1][2] |
| 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one | 446292-10-0 | The penultimate chiral amine intermediate containing the core oxazolidinone ring.[2] |
| 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Provides the characteristic chlorothiophene cap of the Rivaroxaban molecule.[2][3] |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into their root causes and offering actionable solutions.
Issue 1: Synthesis of 4-(4-Aminophenyl)morpholin-3-one
Question: My final 4-(4-aminophenyl)morpholin-3-one intermediate shows low purity by HPLC, with several unexpected peaks. What are the likely sources of these impurities and how can I control them?
Answer:
This is a common challenge that typically originates from either the starting materials or the reduction step of its nitro-precursor, 4-(4-nitrophenyl)morpholin-3-one.[4]
Potential Causes & Control Strategies:
-
Carryover Impurities from Starting Materials: The synthesis of the nitro-precursor often involves the reaction of p-nitroaniline with a reagent like 2-(2-chloroethoxy)acetyl chloride.[5] Impurities in the initial p-nitroaniline can lead to corresponding impurities in your intermediate.
-
Prophylactic Measure: Always use high-purity starting materials. It is crucial to obtain a certificate of analysis for your starting materials and, if necessary, purify them before use. An improved process for preparing 4-(4-aminophenyl)morpholin-3-one aims to produce a product that is substantially free from carryover impurities.[4]
-
-
Incomplete Reduction: The reduction of the nitro group to an amine is a critical step. Incomplete reduction will leave residual 4-(4-nitrophenyl)morpholin-3-one in your product.
-
Proposed Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed. Catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C) is a common and efficient method.[2] Ensure the catalyst is active and used in the correct loading.
-
-
Side-Products from Reduction: Certain reduction conditions can lead to the formation of undesired side-products.
-
Prophylactic Measure: Catalytic hydrogenation is generally a clean reaction. If using chemical reductants, byproducts can be more prevalent. Stick to validated and well-documented reduction protocols to minimize side reactions.[2]
-
Experimental Protocol: Purification of 4-(4-aminophenyl)morpholin-3-one
If impurities are present, recrystallization is an effective purification method.
-
Dissolve the crude 4-(4-aminophenyl)morpholin-3-one in a minimal amount of a suitable hot solvent, such as ethanol.[2]
-
Allow the solution to cool slowly to room temperature to facilitate the formation of high-purity crystals.
-
Further cool the mixture in an ice bath to maximize the yield.
-
Filter the crystals and wash them with a small amount of cold solvent.
-
Dry the purified product under vacuum at 50-100°C.[4]
Issue 2: Ring-Opening and Cyclization Steps
Question: During the reaction of 4-(4-aminophenyl)morpholin-3-one with an epoxide intermediate, I've identified a significant impurity with a mass inconsistent with the expected product. What could this be?
Answer:
You are likely observing the formation of an oxazinol impurity .[6] This is a known process-related impurity that can form under specific conditions, particularly elevated temperatures, during the ring-opening of the epoxide.
Causality of Formation:
The desired reaction is the nucleophilic attack of the aniline nitrogen onto the epoxide ring. However, at higher temperatures, a competing intramolecular cyclization can occur, leading to the formation of a six-membered oxazinol ring structure instead of the desired amino alcohol intermediate.[6]
Proposed Solution & Prophylactic Measures:
-
Strict Temperature Control: This is the most critical parameter. The reaction should be maintained at a lower temperature (e.g., below 40°C) to suppress the formation of the oxazinol impurity.[6] Running the reaction at a controlled, lower temperature significantly reduces the levels of this byproduct to less than 1.0%.[6]
-
Use of Lewis Acids: The addition of a magnesium salt has been shown to improve the ring-opening reaction, potentially by coordinating to the epoxide and facilitating the desired nucleophilic attack.[6]
-
Monitoring: Use HPLC to monitor the reaction progress and the formation of impurities. If the level of the oxazinol impurity begins to rise, it is an indication that the temperature may be too high.
Issue 3: Final Amide Coupling Step
Question: After coupling the amine intermediate with 5-chlorothiophene-2-carbonyl chloride, my final Rivaroxaban product is contaminated with a des-chloro impurity. How did this happen and how can I prevent it?
Answer:
The presence of a des-chloro Rivaroxaban impurity almost certainly points to an impurity in your acylating agent, 5-chlorothiophene-2-carbonyl chloride.[7]
Causality of Formation:
If the 5-chlorothiophene-2-carboxylic acid used to prepare the carbonyl chloride contains thiophene-2-carboxylic acid, this impurity will be converted to thiophene-2-carbonyl chloride. This non-chlorinated reagent will then react with your amine intermediate to form the des-chloro Rivaroxaban analog.[7]
Proposed Solution & Prophylactic Measures:
-
High-Purity Starting Material: The most effective control strategy is to ensure the purity of the 5-chlorothiophene-2-carboxylic acid starting material is greater than 97%, and preferably greater than 99%.[7]
-
Purging During Synthesis: While structurally similar, the des-chloro intermediates have slightly different physicochemical properties. It has been found that extraction and crystallization steps during the work-up of intermediates can help purge, or remove, a portion of the des-chloro impurities.[7]
-
Final Product Purification: If the des-chloro impurity is present in the final product, purification by recrystallization is necessary. Solvents such as a dimethylsulfoxide (DMSO)/tetrahydrofuran (THF) mixture or acetic acid can be effective.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the significance of the chiral center in Rivaroxaban, and how do I control the formation of the wrong enantiomer?
A1: Rivaroxaban has one chiral center, and only the (S)-enantiomer possesses the desired pharmacological activity. The (R)-enantiomer is considered a chiral impurity and its level must be strictly controlled.[9][10] Control of this impurity begins with the key starting materials. The synthesis typically uses a chiral starting material, such as (R)-epichlorohydrin or (S)-glycidyl phthalimide, to establish the correct stereochemistry early in the process.[2][11] It is critical to use enantiomerically pure starting materials and to ensure that the reaction conditions do not cause racemization. Chiral HPLC methods are essential for quantifying the enantiomeric excess at each chiral stage of the synthesis.[9]
Q2: Are there alternatives to hazardous reagents like thionyl chloride for the final coupling step?
A2: Yes. While thionyl chloride and oxalyl chloride are effective for creating the acyl chloride, they release irritating and corrosive byproducts.[6][8] A greener and more stable alternative is the use of bis(trichloromethyl) carbonate (triphosgene) in the presence of a catalytic amount of DMF.[6] Another approach avoids the unstable acid chloride altogether by using a direct amide coupling reaction between 5-chlorothiophene-2-carboxylic acid and the amine intermediate, facilitated by a catalyst such as boric acid or a substituted phenyl boronic acid.[8]
Q3: How can I effectively monitor the progress of my reactions and the profile of impurities?
A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary analytical tool for monitoring these reactions.[12] A validated, stability-indicating HPLC method is crucial for separating the main intermediates and products from process-related impurities and degradation products.[12][13]
| Typical HPLC Parameters for Rivaroxaban Impurity Profiling | |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[12][13] |
| Mobile Phase | A gradient or isocratic system using a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).[12][14] |
| Detection | UV detection at approximately 250 nm.[12][13] |
| Column Temperature | Controlled temperature, often between room temperature and 55°C, to ensure reproducibility.[13] |
Troubleshooting Workflow for Unknown Impurities
When an unknown peak appears in your chromatogram, a systematic approach is required for identification and control.
References
-
Chemicea. (2024, December 24). A Detailed Overview of Rivaroxaban Impurities: EP, USP, and Global Guidelines. Chemicea.
-
Reddy, G. S., et al. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). ACS Omega.
-
Google Patents. (n.d.). RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
-
Arous, B., et al. (2018). Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities. ResearchGate.
-
Quick Company. (n.d.). A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone.
-
Chen, W. (2017). The method of HPLC method separation determination Rivaroxaban intermediates and its related impurities. SciSpace.
-
BenchChem. (n.d.). The Synthesis of Rivaroxaban: A Deep Dive into its Core Intermediates.
-
Arborpharm. (2025, November 11). Rivaroxaban Intermediates Introduction From Arborpharm.
-
The Pharma Innovation. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. The Pharma Innovation Journal.
-
Symbiosis Online Publishing. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities.
-
Olimjonov, S., et al. (n.d.). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar.
-
Patil, P. A., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM).
-
SynThink Research Chemicals. (n.d.). Rivaroxaban EP Impurities & USP Related Compounds.
-
Google Patents. (n.d.). EP2838897A1 - Process for the preparation of rivaroxaban and intermediates thereof.
-
European Patent Office. (n.d.). EP 2459555 B1 - PROCESSES FOR CRYSTALLIZATION OF RIVAROXABAN.
-
ChemicalBook. (n.d.). Rivaroxaban synthesis.
-
ChemicalBook. (n.d.). 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.
-
Drugs.com. (2025, November 26). Rivaroxaban: Package Insert / Prescribing Information / MOA.
-
Perzborn, E., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Orally Active, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry.
-
Google Patents. (n.d.). WO2013118130A1 - A process for the preparation of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene carboxamide.
-
Google Patents. (n.d.). WO2013105100A1 - Processes for the preparation of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene-carboxamide and intermediates thereof.
-
Google Patents. (n.d.). The invention relates to a method for producing 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4- morpholinyl)-phenyl]-1,3-oxazolidine-5-yl}-methyl)-2-thiophene carboxamide....
-
PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one.
-
New Drug Approvals. (n.d.). RIVAROXABAN.
-
ResearchGate. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug.
-
Globe Thesis. (2018). Synthesis And Process Research Of Rivaroxaban.
-
Pharmaffiliates. (n.d.). CAS No : 438056-69-0 | Product Name : 4-(4-Aminophenyl)-3-morpholinone.
-
V & V Pharma Industries. (n.d.). 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter.
-
BenchChem. (n.d.). Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one.
-
ChemicalBook. (n.d.). 4-(4-NITROPHENYL)MORPHOLIN-3-ONE synthesis.
-
Google Patents. (n.d.). WO 2016/030669 A1.
-
WIPO Patentscope. (2019). WO/2019/138362 PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.
-
Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
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How to avoid over-reduction in the synthesis of (5-Chlorothiophen-2-yl)methanamine
Technical Resource Center: Synthesis of (5-Chlorothiophen-2-yl)methanamine
A Guide to Preventing Over-Reduction and Maximizing Chemoselectivity
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of this compound. As a key building block in advanced pharmaceutical intermediates, such as the anticoagulant Rivaroxaban, achieving its synthesis with high purity and yield is critical.[1]
A primary challenge in this synthesis is the chemoselective reduction of a nitrile or related functional group to a primary amine without affecting the chlorine substituent on the sensitive thiophene ring. Over-reduction, leading to the formation of the dechlorinated impurity (Thiophen-2-yl)methanamine, is a common pitfall that compromises yield and necessitates difficult purification steps. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate this challenge effectively.
Frequently Asked Questions (FAQs)
Q1: My GC-MS analysis shows a significant peak corresponding to (Thiophen-2-yl)methanamine. What is causing this de-chlorination?
This is a classic case of over-reduction, also known as hydrodehalogenation.[2] This side reaction is particularly common when using overly harsh or non-selective reducing agents. The C-Cl bond on an electron-rich heterocyclic ring like thiophene is susceptible to cleavage by powerful hydride sources or certain catalytic hydrogenation conditions.
Common Culprits:
-
Lithium Aluminum Hydride (LiAlH₄): While a potent and common reagent for nitrile reduction, LiAlH₄ is often too aggressive for substrates with sensitive functional groups like aryl halides.[3][4][5] Its high reactivity can readily reduce the C-Cl bond.
-
Catalytic Hydrogenation (High Pressure/Aggressive Catalysts): Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are well-known to catalyze dehalogenation, especially of aryl chlorides, bromides, and iodides.[2][6] Similarly, Raney Nickel under harsh conditions can also cause both dehalogenation and even desulfurization of the thiophene ring.[7][8][9]
Q2: I used LiAlH₄ and tried to control the reaction by running it at a low temperature, but I still see de-chlorination. What can I do differently?
Lowering the temperature is a good first step to modulate the reactivity of LiAlH₄, but it often isn't sufficient to prevent hydrodehalogenation completely. The fundamental reactivity of the reagent remains high.
Troubleshooting Steps & Alternatives:
-
Inverse Addition: Instead of adding the LiAlH₄ slurry to your nitrile solution, try adding your nitrile solution dropwise to the LiAlH₄ slurry at 0 °C. This ensures the nitrile is always in the presence of excess reducing agent, which can sometimes favor the desired reduction over slower side reactions, but it is not a guaranteed solution.
-
Switch to a Milder Reagent: The most reliable solution is to change your reducing agent. Borane complexes, such as Borane-THF (BH₃•THF) or Borane-DMS (BH₃•SMe₂), are excellent alternatives.[10] They are significantly more chemoselective for reducing nitriles in the presence of aryl halides.[11][12]
Q3: Are borane reagents a drop-in replacement for LiAlH₄? What are the key differences in protocol?
Borane reagents are an excellent choice but require slightly different handling and work-up procedures.
-
Reaction Conditions: Borane reductions are typically performed in THF.[10] While some activated nitriles can be reduced at room temperature, heating to reflux is often required for complete conversion.[11]
-
Stoichiometry: Unlike LiAlH₄, where a slight excess is common, precise stoichiometry is important with boranes. The reaction proceeds through the formation of an amine-borane complex.
-
Work-up: The work-up is critical for breaking the stable amine-borane complex and liberating the free amine. This is typically achieved by adding a strong acid (e.g., HCl) and heating, followed by basification to isolate the product. A simple water quench is insufficient.
Q4: Can I use Raney Nickel for this reduction? I have it readily available.
Using Raney Nickel is high-risk for this specific substrate. Raney Nickel is famously used for desulfurization reactions, where it cleaves carbon-sulfur bonds.[7][8][9] In your case, this would lead to the complete destruction of the thiophene ring. While it can be used for nitrile hydrogenation, the risk of concurrent de-chlorination and desulfurization makes it an unsuitable choice for achieving a clean, high-yield synthesis of this compound.
Troubleshooting Guide: Reduction of 5-Chlorothiophene-2-carbonitrile
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| High levels (>5%) of dechlorinated byproduct | Use of a non-selective, powerful reducing agent (e.g., LiAlH₄). | Primary: Switch to a milder, more chemoselective reagent like Borane-THF (BH₃•THF) or Borane-DMS (BH₃•SMe₂).Secondary: If LiAlH₄ must be used, perform a careful inverse addition at 0 °C and strictly control stoichiometry. |
| Low or incomplete conversion of starting nitrile | Insufficient equivalents of reducing agent.Reaction temperature too low or time too short (especially for boranes).Inactive or degraded reducing agent. | Check the molar equivalents of your reducing agent.For borane reductions, consider increasing the temperature to reflux and extending the reaction time (monitor by TLC/GC).Use a fresh, verified batch of the reducing agent. BH₃•THF can degrade upon storage. |
| Formation of secondary/tertiary amine impurities | This is more common in catalytic hydrogenation where the newly formed primary amine can react with the imine intermediate. | While catalytic hydrogenation is not recommended, this side reaction is typically suppressed by adding ammonia to the reaction mixture.[10] |
| Difficult work-up; product remains in aqueous layer | Incomplete hydrolysis of the intermediate metal-amine or borane-amine complex.Incorrect pH during extraction. | For LiAlH₄ reductions, ensure a proper Fieser work-up (sequential addition of water, NaOH solution, then more water).For borane reductions, ensure the acidic work-up (e.g., reflux with HCl) is complete before basifying to >pH 12 to extract the free amine. |
Visualizing the Problem: Desired vs. Undesired Pathways
The core challenge is directing the reaction down a single pathway. Overly potent reagents can easily open the door to the undesired dehalogenation route.
Caption: Reaction pathways for the reduction of 5-Chlorothiophene-2-carbonitrile.
Recommended Protocol: Chemoselective Reduction using Borane-THF
This protocol is designed to maximize the yield of the desired product while minimizing the formation of the dechlorinated impurity.
Materials:
-
5-Chlorothiophene-2-carbonitrile
-
Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 3 M solution
-
Sodium Hydroxide (NaOH), 10 M solution
-
Diethyl ether or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
Reagent Charging: Dissolve 5-Chlorothiophene-2-carbonitrile (1.0 eq) in anhydrous THF and add it to the flask.
-
Borane Addition: Cool the solution to 0 °C using an ice bath. Add the 1 M solution of BH₃•THF (approx. 1.2-1.5 eq) dropwise via the dropping funnel over 30 minutes. Caution: Hydrogen gas may be evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 3 M HCl to quench the excess borane and begin hydrolysis of the amine-borane complex. Caution: Vigorous hydrogen evolution will occur. Continue adding HCl until the solution is acidic (pH ~1).
-
Hydrolysis: Heat the acidic mixture to reflux for 1 hour to ensure complete cleavage of the amine-borane complex.
-
Isolation: Cool the mixture to room temperature. Basify the solution by slowly adding 10 M NaOH until the pH is >12.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Decision Workflow for Reduction Strategy
This flowchart helps in selecting the appropriate experimental conditions based on the observed outcome.
Caption: A troubleshooting decision tree for the synthesis.
References
-
ResearchGate. Catalyst-Free Reductions of Nitriles to Amino-Boranes Using Sodium Amidoborane and Lithium Borohydride. [Link]
-
Wikipedia. Raney nickel. [Link]
-
ACS Publications. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]
-
ACS Publications. Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. [Link]
-
Chemguide. Reducing nitriles to primary amines. [Link]
-
Indian Academy of Sciences. Raney nickel reductions-part i. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
- Patsnap Eureka. Preparation method for Rivaroxaban intermediate 5-chloro-N-(2-oxiranylmethyl)-2-thiophene methanamide.
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. [Link]
-
Master Organic Chemistry. Reagent Friday: Raney Nickel. [Link]
-
Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]
-
ACS Publications. Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. [Link]
-
Organic Chemistry Portal. Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. [Link]
-
JoVE. Nitriles to Amines: LiAlH4 Reduction. [Link]
-
YouTube. Raney Nickel Reduction Mechanism. [Link]
-
ResearchGate. Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. [Link]
-
YouTube. Thioacetals and Raney Nickel Reduction. [Link]
- Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
-
Royal Society of Chemistry. On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. [Link]
-
PubMed. Role of reduced flavin in dehalogenation reactions. [Link]
- Google Patents. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
Sources
- 1. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 2. Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
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- 8. ias.ac.in [ias.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
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- 12. Amine synthesis by nitrile reduction [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of (5-Chlorothiophen-2-yl)methanamine During Synthesis
Welcome to the technical support center for (5-Chlorothiophen-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this important building block. This compound is a valuable intermediate, notably in the synthesis of antithrombotic agents like Rivaroxaban[1]. However, its primary amine functionality attached to an electron-rich thiophene ring makes it susceptible to degradation during synthesis and purification. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you mitigate stability issues and ensure the highest purity of your final product.
Understanding the Instability: The "Why"
The instability of this compound primarily stems from the high reactivity of the primary aminomethyl group. This group is prone to oxidation, especially when exposed to atmospheric oxygen. The degradation can be accelerated by factors such as light, heat, and the presence of metal ion impurities[2].
Key Degradation Pathways Include:
-
Oxidation to Imine: The primary amine can be oxidized to the corresponding imine, which may then polymerize or hydrolyze, leading to complex impurity profiles and product discoloration (often yellowing or browning).
-
Reaction with Carbon Dioxide: Exposure to air can lead to the formation of carbamates through the reaction of the basic amine with atmospheric CO2.
-
Decomposition on Acidic Media: During purification, the basic amine can strongly interact with or decompose on acidic stationary phases like standard silica gel[3].
Below is a diagram illustrating the primary oxidative degradation pathway.
Caption: Primary oxidative degradation pathway of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and workup of this compound.
| Symptom / Observation | Probable Cause(s) | Recommended Solution & Rationale |
| Product darkens (yellow/brown) upon exposure to air or during concentration. | Oxidative Degradation: The primary amine is reacting with atmospheric oxygen. This is a common issue with aromatic and heterocyclic amines[4]. | Work under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. After synthesis, immediately convert the amine to its hydrochloride salt for improved stability[5][6][7]. Store the free base under inert gas at low temperatures (-20°C) in a dark place[8][9]. |
| Low or no product recovery after silica gel column chromatography. | Decomposition/Irreversible Adsorption: The basic amine is interacting strongly with the acidic silanol groups on the silica surface, causing degradation or streaking[3][10]. | 1. Deactivate the Silica: Pre-treat the silica gel by slurrying it in an eluent containing a small amount of a volatile base like triethylamine (~1-2%) before packing the column[11]. 2. Use an Alternative Stationary Phase: Consider using basic alumina or an amine-functionalized silica column[3]. 3. Avoid Chromatography: If possible, purify the product by converting it to its hydrochloride salt and recrystallizing it. |
| Formation of an insoluble white solid in the crude product. | Carbamate Salt Formation: The amine has reacted with atmospheric carbon dioxide. | Minimize exposure of the free amine to air. Perform workup and extractions quickly. If the solid forms, it can often be reversed by acidification followed by re-basification during an aqueous workup. |
| Broad, tailing spots on TLC plates. | Strong Interaction with Silica: Similar to column chromatography issues, the basic amine interacts with the acidic TLC plate. | Add 1% triethylamine or a few drops of ammonium hydroxide to the TLC developing solvent to improve spot shape and get a more accurate Rf value. |
| Low yields in synthesis (e.g., nitrile reduction). | Incomplete Reaction or Side Reactions: The reducing agent (e.g., LiAlH₄) may have been quenched by moisture, or the reaction conditions were not optimal. | Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere[12][13][14]. Use anhydrous solvents. Monitor the reaction progress carefully by TLC or LC-MS to determine the optimal reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the absolute best way to store this compound for long-term stability?
A: The most stable form for long-term storage is as its hydrochloride (HCl) salt. Primary amines are significantly less prone to oxidation when protonated as an ammonium salt[5][7]. Prepare the HCl salt, ensure it is completely dry, and store it in a tightly sealed container in a freezer (-20°C), preferably under an inert atmosphere.
Q2: I need to use the free base for my next reaction. How should I handle the conversion from the HCl salt?
A: To regenerate the free base, dissolve the HCl salt in a suitable solvent (like dichloromethane or ethyl acetate) and wash it with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). After separation, dry the organic layer thoroughly (e.g., with anhydrous sodium sulfate), filter, and use the solution directly if possible. If you must isolate the free base, concentrate the solvent under reduced pressure at low temperature and immediately place the product under an inert atmosphere.
Q3: Can I purify the free base by distillation?
A: Distillation is generally not recommended due to the thermal instability of the amine. High temperatures can accelerate degradation and polymerization. If distillation is necessary, it must be performed under high vacuum and at the lowest possible temperature. However, purification via crystallization of the HCl salt is the preferred and safer method.
Q4: My synthesis involves reducing 5-chlorothiophene-2-carbonitrile. What precautions should I take?
A: When using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), strict anhydrous and anaerobic conditions are critical[15]. Use a well-dried flask, purge thoroughly with nitrogen or argon, and use anhydrous solvents. The reaction is highly exothermic; add the nitrile solution slowly to the LiAlH₄ slurry while maintaining a low temperature (e.g., with an ice bath) to prevent side reactions.
Key Experimental Protocols
Protocol 4.1: Synthesis under Inert Atmosphere
This protocol outlines the general setup for handling air-sensitive reagents and reactions, which is crucial for synthesizing and handling the target amine.
Objective: To prevent exposure of the reaction mixture and product to atmospheric oxygen and moisture.
Materials:
-
Oven-dried glassware (round-bottom flask, condenser, addition funnel)
-
Schlenk line or a manifold with nitrogen/argon gas and vacuum
-
Rubber septa, glass stoppers, and joint clips
-
Syringes and needles (oven-dried)
-
Mineral oil bubbler
Procedure:
-
Glassware Preparation: Dry all glassware in an oven (e.g., 125°C overnight) and assemble it hot[13].
-
System Assembly: Quickly assemble the reaction apparatus (e.g., flask with condenser) while the glass is still hot. Grease the joints lightly to ensure an airtight seal.
-
Purging the System: Connect the apparatus to the Schlenk line. Perform at least three "evacuate-refill" cycles:
-
Carefully open the flask to the vacuum line to remove the air.
-
Close the vacuum line and slowly open the inert gas line to refill the flask. A slight positive pressure should be maintained, indicated by the bubbler[14].
-
-
Reagent Addition:
-
Liquids: Add anhydrous solvents and liquid reagents via a syringe through a rubber septum[12].
-
Solids: Add solid reagents under a positive flow of inert gas.
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. The bubbler should show a slow, steady stream of bubbles (1-2 per second).
Protocol 4.2: Conversion to and Crystallization of the Hydrochloride Salt
Objective: To convert the less stable free amine into its stable HCl salt for purification and storage.
Materials:
-
Crude this compound
-
Anhydrous diethyl ether or ethyl acetate
-
HCl solution (e.g., 2 M in diethyl ether, or anhydrous HCl gas)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Dissolve the crude free base in a minimum amount of anhydrous diethyl ether or ethyl acetate.
-
Precipitation: While stirring, slowly add the HCl solution dropwise. The hydrochloride salt will precipitate as a white solid[6][16][17]. Monitor the pH with damp litmus paper to ensure slight acidity.
-
Crystallization: Allow the mixture to stir in an ice bath for 30 minutes to an hour to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the white solid thoroughly under high vacuum to remove all residual solvent and HCl. Store as described in the FAQ section.
Recommended Synthesis & Purification Workflow
The following diagram outlines the recommended workflow to maximize stability and purity.
Caption: Recommended workflow for synthesis and purification.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Trichloroacetic acid fueled practical amine purifications. Retrieved from Beilstein Journals website: [Link]
-
National Center for Biotechnology Information. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from University of Alberta website: [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from MIT website: [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from Wipf Group website: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Chromatography Forum. (2009). Amine column degradation. [Link]
-
Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. [Link]
-
ResearchGate. (2016). How to isolate Imine by column chromatography?[Link]
-
ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?[Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
-
Patsnap Eureka. (n.d.). Preparation method for Rivaroxaban intermediate 5-chloro-N-(2-oxiranylmethyl)-2-thiophene methanamide. [Link]
-
MedChemComm. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS. [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). [Link]
- Google Patents. (n.d.). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
ResearchGate. (2025). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2014). Degradation Pathways. [Link]
-
PubMed. (n.d.). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. [Link]
-
MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. [Link]
-
ResearchGate. (2007). Oligothiophenes II: Synthesis and Stability of 5‐Methylenethiophen‐2(5H)‐ones. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride. [Link]
-
PubMed. (n.d.). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. [Link]
-
PubMed. (n.d.). Degradation products of mycophenolate mofetil in aqueous solution. [Link]
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- 2. mdpi.com [mdpi.com]
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- 4. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 5. Isolation (Recovery) [chem.ualberta.ca]
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Technical Support Center: A Troubleshooting Guide for the Gewald Synthesis of Substituted Thiophenes
Welcome to the technical support center for the Gewald synthesis of substituted thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful multicomponent reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of 2-aminothiophenes. Our approach is rooted in a deep understanding of the reaction mechanism, enabling you to not only solve problems but also to proactively optimize your synthetic strategy.
Understanding the Gewald Synthesis: A Mechanistic Overview
The Gewald three-component reaction is a cornerstone of heterocyclic chemistry, providing a convergent and atom-economical route to highly functionalized 2-aminothiophenes.[1] The reaction proceeds through a sequence of base-catalyzed steps: an initial Knoevenagel condensation between a ketone or aldehyde and an active methylene nitrile, followed by the addition of elemental sulfur, and finally, an intramolecular cyclization and tautomerization to yield the stable aromatic thiophene ring.[1][2] Recent density functional theory (DFT) studies have further elucidated this pathway, confirming the Knoevenagel-Cope condensation as the initiating step, followed by the opening of the elemental sulfur ring by the resulting α,β-unsaturated intermediate.[3][4] The final cyclization and aromatization provide the thermodynamic driving force for the reaction.[3][4]
A visual representation of the generally accepted mechanism is provided below:
Caption: The reaction pathway of the Gewald synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the Gewald synthesis in a question-and-answer format, providing both the underlying cause and actionable solutions.
Category 1: Low or No Product Yield
Question 1: My reaction has resulted in a very low yield or no desired product. What are the primary causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can typically be traced back to one of three main areas: an inefficient initial condensation, poor reactivity of the sulfur, or challenges with specific substrates.
A. Inefficient Knoevenagel-Cope Condensation: The formation of the α,β-unsaturated nitrile is the critical first step.[5][6] If this condensation is slow or incomplete, the overall yield will be poor.
-
Causality: The basicity of the catalyst is crucial. It must be strong enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the ketone or aldehyde.[7] The water produced during this step can also inhibit the reaction equilibrium.[8]
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be necessary. A screening of bases such as piperidine, morpholine, or triethylamine is recommended.[8]
-
Water Removal: To drive the equilibrium towards the product, consider using a Dean-Stark apparatus for azeotropic water removal, especially with non-polar solvents. Alternatively, adding a dehydrating agent like molecular sieves can be effective.[8]
-
B. Poor Sulfur Solubility or Reactivity: Elemental sulfur can be challenging to dissolve and activate.
-
Causality: The rate of sulfur addition is dependent on its solubility and the reaction temperature.
-
Troubleshooting Steps:
-
Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) generally improve the solubility and reactivity of sulfur.[9]
-
Temperature Optimization: Gently heating the reaction mixture, typically to 40-60°C, can enhance sulfur's reactivity. However, be cautious, as excessive heat can lead to side reactions.[9]
-
C. Sterically Hindered Substrates: Ketones with significant steric bulk around the carbonyl group are notoriously difficult substrates for the one-pot Gewald synthesis.[8]
-
Causality: Steric hindrance can impede the initial nucleophilic attack in the Knoevenagel condensation and subsequent steps.
-
Troubleshooting Steps:
-
Two-Step Procedure: A more effective approach for sterically hindered ketones is a two-step synthesis.[8][9] First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base.[8][9]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for challenging substrates.[2][8] The rapid, uniform heating provided by microwaves can overcome kinetic barriers associated with sterically demanding transformations.[1][10]
-
| Parameter | Recommendation for Standard Substrates | Recommendation for Sterically Hindered Substrates |
| Procedure | One-pot synthesis | Two-step synthesis or Microwave-assisted synthesis |
| Base | Morpholine or Triethylamine | Stronger base (e.g., Piperidine) or specialized catalyst |
| Temperature | 40-60°C | Reflux or Microwave irradiation (e.g., 120°C)[1] |
| Reaction Time | 2-6 hours | Can be longer for two-step; shorter with microwave (5-15 min)[1] |
Category 2: Product Purity and Side Reactions
Question 2: My reaction mixture is a dark brown, tarry mess, making product isolation difficult. What is the cause and how can I prevent this?
Answer: The formation of a dark, tarry mixture is often indicative of polymerization or the formation of complex polysulfides, usually due to excessive heat.[8]
-
Causality: At elevated temperatures, starting materials or the unsaturated intermediate can polymerize.[8] Additionally, side reactions involving sulfur can lead to a variety of colored polysulfide species.
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.
-
Purity of Starting Materials: Ensure the purity of your ketone/aldehyde and active methylene nitrile, as impurities can catalyze polymerization.[8]
-
Proper Workup: A thorough workup is necessary to remove colored impurities. This may involve washing the crude product with a solvent in which the impurities are soluble but the product is not.
-
Question 3: I'm observing a significant amount of a byproduct that I suspect is a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?
Answer: Dimerization of the α,β-unsaturated nitrile is a common competing side reaction.[11]
-
Causality: This intermolecular reaction competes with the desired intramolecular cyclization. The relative rates of these two pathways are influenced by temperature, reactant concentration, and solvent.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: The formation of the dimer is highly sensitive to temperature. Lowering the temperature may favor the desired reaction.
-
Adjust Reagent Addition: Slow, controlled addition of the reagents can sometimes favor the intramolecular cyclization over the intermolecular dimerization by keeping the concentration of the reactive intermediate low.
-
Modify the Solvent: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different solvents may be beneficial.
-
Caption: Competing reaction pathways in the Gewald synthesis.
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Gewald Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the ketone or aldehyde (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Catalyst Addition: With stirring, add a catalytic amount of a suitable base (e.g., morpholine, 0.5 eq.).
-
Reaction: Gently heat the reaction mixture to 50-60°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.[12] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[12]
Protocol 2: Two-Step Procedure for Sterically Hindered Ketones
This protocol is adapted for substrates that give low yields in the one-pot procedure.[8][9]
Step 1: Synthesis and Isolation of the α,β-Unsaturated Nitrile
-
Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve the sterically hindered ketone (1.0 eq.) and the active methylene nitrile (1.1 eq.) in a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong base (e.g., piperidine, 0.1 eq.).
-
Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected or the reaction is complete as indicated by TLC.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude α,β-unsaturated nitrile can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Cyclization to the 2-Aminothiophene
-
Reaction Setup: In a separate round-bottom flask, dissolve the purified α,β-unsaturated nitrile (1.0 eq.) and elemental sulfur (1.1 eq.) in ethanol.
-
Catalyst Addition: Add a suitable base (e.g., morpholine, 0.5 eq.) with stirring.
-
Reaction: Heat the mixture to 50-60°C and monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Purification by Recrystallization
Recrystallization is often the most effective method for purifying solid 2-aminothiophenes.[13]
-
Solvent Selection: Choose a solvent in which the thiophene product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a common and effective solvent for many 2-aminothiophenes.[12] Other options include methanol or mixtures of ethyl acetate and hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: A general workflow for troubleshooting the Gewald synthesis.
References
-
Gewald reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
-
Gewald reaction. (n.d.). chemeurope.com. Retrieved January 12, 2026, from [Link]
-
Gavali, A. S., & Leonelli, F. (2016). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
PART - 1 INTRODUCTION. (n.d.). Shodhganga. Retrieved January 12, 2026, from [Link]
- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
- Lidström, P., & Tierney, J. P. (Eds.). (2005). Microwave assisted organic synthesis. Blackwell Publishing.
- Varma, R. S. (2012). Microwaves in organic synthetic chemistry-a greener approach to environmental protection: An overview. International Journal of Chemical and Physical Sciences, 1(2), 1-12.
- Khosravi, I., & Moradi, M. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28.
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Huang, H., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3–33. [Link]
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Recrystallization. (n.d.). MIT OpenCourseWare. Retrieved January 12, 2026, from [Link]
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- Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synthesis, 55(01), 1-8.
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Gewald reaction and apply in drug synthesis. (2011). ResearchGate. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Computational investigations on the mechanism of the Gewald reaction. (n.d.). ACS. Retrieved January 12, 2026, from [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Liang, F., et al. (2013). Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. [Link]
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How to separate sulfur from the product? (2023, October 12). Reddit. [Link]
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Nerz, D. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. [Link]
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Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
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Minimizing dimer formation during thiophene derivative synthesis
A Guide for Researchers on Minimizing Dimer Formation
Welcome to the technical support center for thiophene derivative synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face at the bench. This guide is structured to help you troubleshoot and prevent one of the most common and frustrating side reactions in thiophene chemistry: unwanted dimer formation (homocoupling). By understanding the root causes, you can design more robust and efficient synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What exactly is dimer formation in the context of thiophene synthesis?
Dimer formation, also known as homocoupling, is an undesired side reaction where two identical thiophene molecules react with each other to form a symmetrical bithiophene product.[1][2] This is a prevalent issue in various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Kumada couplings, where the primary goal is to couple the thiophene unit with a different reaction partner.[1][3]
Q2: Why is dimer formation a significant problem?
Homocoupling presents several challenges for the synthetic chemist:
-
Reduced Yield: It consumes your starting material, directly lowering the yield of the desired cross-coupled product.[1]
-
Complicated Purification: The dimer byproduct often has similar polarity and solubility to the target compound, making chromatographic separation difficult and time-consuming.[1]
-
Wasted Reagents: It leads to the inefficient use of often expensive starting materials, catalysts, and ligands.
Q3: What are the universal root causes of thiophene dimerization?
Across different reaction types, a few common culprits are responsible for promoting homocoupling:
-
Presence of Oxygen: Dissolved oxygen is a major contributor, especially in Suzuki and Stille couplings. It can promote the oxidative coupling of organometallic intermediates.[1][2]
-
Catalyst State and Precursor: The choice of catalyst precursor (e.g., Pd(II) vs. Pd(0)) can be critical. Pd(II) species can directly catalyze the homocoupling of boronic acids, for instance.[1] Inactive palladium species or "palladium black" can also sometimes promote these side reactions.[2]
-
Reaction Kinetics: If the rate of homocoupling is competitive with or faster than the rate of the desired cross-coupling, significant dimer formation will occur. This can be influenced by temperature, concentration, and the electronic properties of the substrates.[1]
Troubleshooting Guide: Reaction-Specific Issues & Solutions
This section provides a detailed breakdown of dimer formation based on the specific coupling reaction being employed.
Issue 1: Suzuki-Miyaura Coupling - Excessive Bithiophene Formation
Symptom: Your reaction yields a significant amount of bithiophene byproduct, confirmed by TLC, GC/MS, or NMR analysis.
Root Cause Analysis: The homocoupling of thienylboronic acids is a well-documented side reaction in Suzuki-Miyaura chemistry.[1] The primary drivers are the presence of oxygen, which can lead to a palladium peroxo complex intermediate in the homocoupling pathway, and the use of Pd(II) precatalysts like Pd(OAc)₂, which can directly promote the side reaction.[1] High temperatures can also accelerate the rate of homocoupling.[1]
Caption: A stepwise troubleshooting guide for Suzuki coupling.
-
Rigorous Deoxygenation: This is the most critical first step. Oxygen must be meticulously excluded.
-
Protocol: Freeze-Pump-Thaw Degassing
-
Place your solvent in a flame-dried Schlenk flask equipped with a stir bar.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock to the vacuum line and thaw the solvent in a water bath. You will see gas bubbles evolve from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.
-
Finally, backfill the flask with an inert gas (Argon or Nitrogen).
-
-
-
Switch to a Pd(0) Catalyst: Avoid Pd(II) precatalysts if homocoupling is a major issue.
-
Recommendation: Use a catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Starting with the active Pd(0) species can circumvent the Pd(II)-mediated homocoupling pathway.[1]
-
-
Employ Slow Addition of the Boronic Acid: High instantaneous concentrations of the thienylboronic acid can favor the bimolecular homocoupling reaction.
-
Protocol: Syringe Pump Addition
-
Set up your main reaction flask containing the aryl halide, base, catalyst, and degassed solvent under an inert atmosphere.
-
Dissolve the thienylboronic acid in a minimum amount of degassed solvent in a separate flask or a gas-tight syringe.
-
Using a syringe pump, add the boronic acid solution to the heated reaction mixture over several hours. This maintains a low, steady concentration, favoring the desired cross-coupling.[1]
-
-
-
Optimize Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step and sterically hinder the formation of homocoupled products.[1]
| Parameter | Condition Favoring Dimer | Recommended Condition | Rationale |
| Atmosphere | Presence of Air/Oxygen | Rigorously Inert (Ar/N₂) | Prevents formation of palladium peroxo species that mediate homocoupling.[1] |
| Pd Precatalyst | Pd(OAc)₂, PdCl₂ | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) sources avoid the direct Pd(II)-catalyzed homocoupling pathway.[1] |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., 60-80 °C) | Reduces the rate of the undesired homocoupling side reaction.[1] |
| Ligand | Small, less electron-rich | Bulky, electron-rich (e.g., SPhos) | Promotes faster reductive elimination for the desired product.[1][5] |
| Addition | All at once | Slow addition via syringe pump | Maintains low concentration of boronic acid, disfavoring bimolecular reaction.[1] |
Issue 2: Stille Coupling - Excessive Bithiophene Formation
Symptom: Significant homocoupling of the organostannane reagent is observed, often alongside the desired product.
Root Cause Analysis: Homocoupling is a major side reaction in Stille chemistry.[3] It can be promoted by the presence of oxygen and can also occur via reaction with the Pd(II) precatalyst before the catalytic cycle is fully established.[2] Furthermore, some unprecedented side reactions, such as direct C-H stannylation of the thiophene ring, can create species that lead to dimers.[6]
-
Ensure an Oxygen-Free Environment: As with Suzuki coupling, this is paramount. Use rigorously degassed solvents and maintain a positive pressure of inert gas.[2]
-
Use a Pd(0) Precatalyst: Employing a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can help avoid side reactions that occur with a Pd(II) source.[2]
-
Add a Copper(I) Co-catalyst: In some cases, the addition of a copper(I) salt (e.g., CuI) can have a synergic effect, accelerating the desired transmetalation step and thereby outcompeting the homocoupling pathway.[2][7]
-
Protocol: Stille Coupling with CuI Additive
-
To a flame-dried Schlenk flask under argon, add the thienylstannane (1.1 eq), aryl halide (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and CuI (5-10 mol%).
-
Add thoroughly degassed solvent (e.g., DMF or Toluene).
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC/MS.
-
Note: The CuI can also help scavenge free phosphine ligands which might otherwise inhibit the catalyst.
-
-
Issue 3: Grignard-Based Coupling (e.g., Kumada) - Low Yield & Complex Byproducts
Symptom: The reaction is sluggish, gives a low yield of the desired product, and NMR analysis shows a complex mixture of byproducts, including the bithiophene dimer.
Root Cause Analysis: The issue often begins before the catalyst is even added. Thiophene Grignard reagents exist in a complex Schlenk equilibrium between the monomer (RMgX) and various dimeric forms.[8][9][10] Computational studies have shown that for thiophene Grignards, these dimers, stabilized by π-interactions, are thermodynamically quite stable.[8][9] These aggregates are less reactive or may react through different pathways, effectively sequestering the active monomeric Grignard reagent and leading to side reactions like dimerization.[9]
Caption: Schlenk equilibrium showing stable thiophene Grignard dimers.
-
Control Grignard Formation Temperature: Prepare the Grignard reagent at a low temperature (e.g., 0 °C or below) to potentially favor the monomeric species, and use it immediately.
-
Use Additives to Break Up Dimers: While less common for thiophenes specifically, additives that coordinate to the magnesium center, such as LiCl, can sometimes break up Grignard aggregates in other systems. This could be an area for empirical optimization.
-
Consider an Alternative Organometallic: If Grignard-related dimerization is intractable, consider switching to a different coupling reaction where the organometallic reagent is less prone to aggregation, such as a Suzuki coupling with a thienylboronic ester.
References
-
Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. National Institutes of Health (NIH).[Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Royal Society of Chemistry.[Link]
-
Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. ACS Publications.[Link]
-
Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents | Request PDF. ResearchGate.[Link]
-
Side Chain Functionalization. The McCullough Group - Carnegie Mellon University.[Link]
-
Thiophene. Wikipedia.[Link]
-
Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. Semantic Scholar.[Link]
-
Dimerization reactions with oxidized brominated thiophenes. Royal Society of Chemistry.[Link]
-
Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Royal Society of Chemistry.[Link]
-
Binding in thiophene and benzothiophene dimers investigated by density functional theory with dispersion-correcting potentials. NRC Research Press.[Link]
-
Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes | Request PDF. ResearchGate.[Link]
- Polymerization of thiophene and its derivatives.
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.[Link]
-
Thiophene-Based Trimers and Their Bioapplications: An Overview. National Institutes of Health (NIH).[Link]
-
Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. Defense Technical Information Center.[Link]
-
Stille Coupling. NROChemistry.[Link]
-
π-Dimer Formation in an Oligothiophene Tweezer Molecule. Massachusetts Institute of Technology (MIT).[Link]
-
Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Royal Society of Chemistry.[Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Royal Society of Chemistry.[Link]
-
Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. ACS Publications.[Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Royal Society of Chemistry.[Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.[Link]
-
Cross coupling reactions of arylboronic acid | Download Scientific Diagram. ResearchGate.[Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. ResearchGate.[Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate.[Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI.[Link]
-
Dimerization is a side reaction that occurs during the preparatio... Pearson+.[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH).[Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. National Institutes of Health (NIH).[Link]
-
Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. MDPI.[Link]
-
Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature | Request PDF. ResearchGate.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. National Institutes of Health (NIH).[Link]
-
Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. ResearchGate.[Link]
-
Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents. ACS Publications.[Link]
-
An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers.[Link]
-
Synthesis of thiophene-fused porphyrin dimers as effective π-extended helical chromophores. Royal Society of Chemistry.[Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health (NIH).[Link]
-
Stille Coupling. Organic Chemistry Portal.[Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley Online Library.[Link]
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Impact of catalyst choice on the regioselectivity of thiophene functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of thiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst selection and to troubleshoot experiments for achieving desired regioselectivity. The inherent electronic properties of the thiophene ring and its potential to interact with transition metal catalysts present unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection and Regioselectivity
FAQ 1: My cross-coupling reaction on an unsubstituted thiophene is giving me a mixture of C2 and C5 isomers. How can I achieve higher regioselectivity?
Answer:
This is a common challenge that stems from the similar reactivity of the C2 and C5 positions (the α-positions) of the thiophene ring, which are the most electron-rich and sterically accessible sites.[1] Achieving high regioselectivity often depends on fine-tuning the catalyst system and reaction conditions.
Causality and Explanation:
The α-positions (C2/C5) of thiophene are inherently more acidic and prone to metalation than the β-positions (C3/C4). In many catalytic cycles, such as Suzuki-Miyaura or direct C-H arylation, the initial coordination and activation step preferentially occurs at these sites. When using a mono-substituted thiophene (e.g., 2-bromothiophene), the reaction should ideally occur at the substituted position. If you are performing a C-H functionalization on an unsubstituted thiophene, you will almost always get a mixture of 2- and 2,5-disubstituted products unless you control the stoichiometry carefully.
For a 3-substituted thiophene, direct arylation often yields a mixture of C2 and C5 products due to competing electronic and steric factors.[2]
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation for Improving C2/C5 Selectivity | Rationale |
| Catalyst | Use a Palladium(II) acetate [Pd(OAc)₂] or Palladium(II) chloride [PdCl₂] precursor. | These are common and effective precursors for generating the active Pd(0) species in situ. |
| Ligand | Sterically bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald's ligand P(o-biphenyl)(tBu)₂) are often effective.[3] | Bulky ligands can promote reductive elimination and prevent β-hydride elimination. They can also influence the steric environment around the metal center, favoring reaction at the less hindered C2 or C5 position. |
| Base | Screen different bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are good starting points.[4] | The base plays a crucial role in the transmetalation step (in Suzuki coupling) or in the deprotonation step (in C-H activation). Its strength and solubility can significantly impact reaction rate and selectivity. |
| Solvent | Aprotic polar solvents like Dimethylformamide (DMF), Dimethylacetamide (DMA), or ethers like 1,4-dioxane or THF are commonly used. | The solvent affects the solubility of reactants and catalyst species, which can influence reaction kinetics and selectivity. |
| Temperature | Lowering the reaction temperature may improve selectivity. | If the activation energies for the formation of the two isomers are different, lowering the temperature will favor the pathway with the lower activation barrier, potentially increasing selectivity. |
FAQ 2: I need to functionalize my 2-substituted thiophene at the C3 position, but the reaction preferentially occurs at C5. What catalytic strategies can I employ to achieve C3 selectivity?
Answer:
Achieving C3 functionalization in the presence of a C2 substituent is a significant challenge because you are targeting a less reactive C-H bond (β-position) while the C5 position (α-position) remains highly activated.[5][6] Success requires overriding the inherent reactivity of the thiophene ring.
Causality and Explanation:
The C5-H bond is more acidic and sterically accessible than the C3-H bond. Therefore, catalyst systems that operate via a standard concerted metalation-deprotonation (CMD) mechanism will almost always favor the C5 position. To achieve C3 selectivity, you need a catalyst system that can either operate through a different mechanism or utilize a directing group to force the catalyst into proximity with the C3-H bond.
Strategies for C3-Functionalization:
-
Directing Groups: The most reliable method is to install a directing group at the C2 position. This group chelates to the metal center, delivering the catalyst to the adjacent C3-H bond. Common directing groups include amides, pyridyls, or other nitrogen-containing heterocycles.[6] This strategy effectively creates a new, more favorable cyclometalated intermediate that leads to C3 functionalization.
-
Ligand-Controlled Selectivity: In some specific cases, the choice of ligand can switch the regioselectivity from C5 to C3/C4 (β-positions). For example, in the palladium-catalyzed C-H arylation of thiophenes, using a 2,2'-bipyridyl ligand favors the C5 (α) position through a metalation/deprotonation pathway. In contrast, a bulky, electron-deficient phosphine ligand like P[OCH(CF₃)₂]₃ can favor the C4 (β) position via a Heck-type arylation mechanism.[7][8][9] This is a more advanced technique and is highly substrate-dependent.
-
Umpolung Strategy: A newer strategy involves oxidizing the thiophene to a thiophene S-oxide. This alters the electronic properties of the ring, making the C3 position more susceptible to functionalization by coupling with nucleophilic partners.[10][11][12]
Workflow for C3-Functionalization using a Directing Group:
Caption: Workflow for directed C3-functionalization.
FAQ 3: My palladium catalyst is turning black and losing activity during the reaction with my thiophene substrate. What is happening and how can I prevent it?
Answer:
This is a classic case of catalyst poisoning and/or decomposition. The sulfur atom in the thiophene ring can act as a poison by strongly coordinating to the palladium center, leading to the formation of inactive palladium sulfides or catalyst agglomeration (palladium black).[13][14]
Causality and Explanation:
Palladium and other transition metals are soft Lewis acids, and sulfur is a soft Lewis base. This creates a strong interaction where the lone pairs on the thiophene's sulfur atom can irreversibly bind to the active sites of the palladium catalyst.[15][16] This binding blocks the sites needed for the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively deactivating the catalyst.[14][17][18] At higher temperatures, this can lead to the formation of stable and inactive palladium sulfides.
Caption: Pathway of catalyst deactivation by thiophene.
Troubleshooting and Prevention:
| Strategy | Action | Rationale |
| Ligand Choice | Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. | These ligands form strong bonds with the palladium center, making it less susceptible to coordination by the thiophene sulfur. They help maintain the integrity of the active catalytic species. |
| Catalyst Loading | Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). | This can compensate for a certain degree of catalyst deactivation, although it is not the most cost-effective solution. |
| Reaction Temperature | Run the reaction at the lowest effective temperature. | High temperatures can accelerate the decomposition of the catalyst into palladium black.[19] |
| Additives | In some cases, additives like silver or copper salts can act as scavengers for sulfur or halide species, protecting the palladium catalyst. | This is highly reaction-specific but can be effective. For example, CuCl has been used in conjunction with a heterogeneous Pd/C catalyst.[20] |
| Catalyst Pre-activation | Ensure the active Pd(0) species is generated efficiently. Using pre-catalysts like the Buchwald G3 or G4 precatalysts can be more reliable than using simple Pd(II) salts.[21] | Pre-catalysts are designed for clean and efficient generation of the active catalyst, which can improve its lifetime and performance. |
Section 2: Experimental Protocols
Protocol 1: Highly C2-Selective Suzuki-Miyaura Coupling of 3-Bromothiophene
This protocol provides a robust starting point for the C2-selective arylation of a 3-substituted thiophene, a common challenge where C5-arylation can be a competing pathway.
Materials:
-
3-Bromothiophene
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add 3-bromothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
Catalyst Preparation: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Reaction Setup: Add the catalyst/ligand mixture to the Schlenk flask.
-
Atmosphere Inerting: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validation: The regioselectivity of the product should be confirmed by ¹H NMR spectroscopy. The coupling constants for thiophene protons are characteristic: J(H2-H3) ≈ 5 Hz, J(H3-H4) ≈ 3.5 Hz, J(H4-H5) ≈ 5 Hz, and J(H2-H5) ≈ 3 Hz. This data will allow unambiguous assignment of the aryl group to the C2 position.
References
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules . National Center for Biotechnology Information. [Link]
-
Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes . PubMed. [Link]
-
Poisoning and deactivation of palladium catalysts . SciSpace. [Link]
-
Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis . National Center for Biotechnology Information. [Link]
-
Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes . ResearchGate. [Link]
-
Direct transition metal-catalyzed functionalization of heteroaromatic compounds . National Center for Biotechnology Information. [Link]
-
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions . National Center for Biotechnology Information. [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react . ResearchGate. [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts . Royal Society of Chemistry Publishing. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines . MDPI. [Link]
-
Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation . Royal Society of Chemistry Publishing. [Link]
-
Sequential Regioselective C–H Functionalization of Thiophenes . ACS Publications. [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine . DCL Inc. [Link]
-
Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. Semantic Scholar. [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts . Semantic Scholar. [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods . PubMed. [Link]
-
Thiophene Poisoning and Reactivation of a Supported Nickel Hydrogenation Catalyst: The Effect of Temperature. ResearchGate. [Link]
-
Completely Regioselective Direct C–H Functionalization of Benzo[b]thiophenes Using a Simple Heterogeneous Catalyst . ACS Publications. [Link]
-
Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity . ResearchGate. [Link]
-
C3-functionalized benzothiophenes. (a) Prevalence of C3... . ResearchGate. [Link]
-
Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes . PubMed. [Link]
-
Influence of Benzothiophene C2 ‐Substituents in Palladium‐Catalyzed Direct C3 ‐Arylation . ResearchGate. [Link]
-
Ruthenium-catalyzed C3 Alkylation of the Furan/Thiophene Ring in 2-(Furan-2-carbonyl)/(Thiophene-2-carbonyl)-1-methylimidazoles with Acrylic Acid Derivatives . ProQuest. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . MDPI. [Link]
-
Regioselectivity of the arylation of 3-substituted thiophenes. ResearchGate. [Link]
-
Catalyst poisoning . Wikipedia. [Link]
-
Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes . ACS Publications. [Link]
Sources
- 1. Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 6. Ruthenium-catalyzed C<sup>3</sup> Alkylation of the Furan/Thiophene Ring in 2-(Furan-2-carbonyl)/(Thiophene-2-carbonyl)-1-methylimidazoles with Acrylic Acid Derivatives - ProQuest [proquest.com]
- 7. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. | Semantic Scholar [semanticscholar.org]
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- 13. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 16. [PDF] Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts | Semantic Scholar [semanticscholar.org]
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- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating the Scale-Up of (5-Chlorothiophen-2-yl)methanamine Production
Welcome to the technical support center for the synthesis and scale-up of (5-Chlorothiophen-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with transitioning this vital building block from bench-scale to pilot and manufacturing scales. Our focus is on providing practical, evidence-based solutions to common problems encountered during process development and production.
Introduction: The Scale-Up Challenge
This compound is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. While its preparation via the reductive amination of 5-chlorothiophene-2-carboxaldehyde appears straightforward on paper, scaling this process presents a host of challenges. Issues that are manageable at the gram-scale can become critical impediments at the kilogram-scale, impacting yield, purity, and process safety. This guide provides a structured approach to troubleshooting these scale-up issues, grounded in chemical engineering principles and organic process development experience.
Troubleshooting Guide: From Theory to Practice
This section addresses specific issues you may encounter during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Inconsistent or Low Yields Upon Scale-Up
Question: My lab-scale synthesis (1-10 g) of this compound consistently provides a 75-85% yield. However, upon scaling to a 1 kg batch, the yield has dropped to below 50%. What are the likely causes and how can I rectify this?
Answer: A significant drop in yield upon scale-up is a common issue and often points to problems with mass and heat transfer, or changes in reactant stoichiometry due to the physical setup of the larger reactor.
Causality and Solutions:
-
Inefficient Imine Formation: The initial condensation of 5-chlorothiophene-2-carboxaldehyde with ammonia to form the imine is an equilibrium-driven process that generates water.[1][2] At a larger scale, inefficient mixing can lead to localized areas of low ammonia concentration, and the larger volume-to-surface area ratio can hinder the removal of water, shifting the equilibrium back towards the starting materials.
-
Troubleshooting:
-
Ammonia Addition: Instead of adding aqueous ammonia in one portion, consider a subsurface sparging of ammonia gas into the reaction mixture. This improves mass transfer and helps to maintain a saturated solution.
-
Water Removal: If using a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark trap can be employed to drive the imine formation to completion.
-
Dehydrating Agents: While less common at large scale due to solids handling, the use of molecular sieves can be effective in smaller pilot-scale runs to remove water.
-
-
-
Poor Temperature Control: Reductive amination is often exothermic.[1] In a large reactor, the heat generated may not dissipate as efficiently as in a small flask, leading to temperature spikes. This can cause degradation of the starting material, product, and promote side reactions.
-
Troubleshooting:
-
Controlled Reagent Addition: Add the reducing agent (e.g., sodium borohydride solution) slowly and in a controlled manner to manage the exotherm.
-
Jacketed Reactor: Utilize a jacketed reactor with a reliable heating/cooling system to maintain the optimal reaction temperature.
-
Solvent Choice: A higher boiling point solvent can allow for better temperature control at the expense of more energy required for removal.
-
-
-
Localized "Hot Spots": Inadequate agitation in a large vessel can lead to localized areas of high reagent concentration and temperature, which can lead to the formation of by-products.
-
Troubleshooting:
-
Agitator Design: Ensure the agitator (e.g., impeller type and speed) is appropriate for the reactor geometry and reaction mixture viscosity to ensure good mixing.
-
Baffles: The use of baffles in the reactor can improve mixing efficiency and prevent vortex formation.
-
-
Issue 2: Increased Impurity Profile at Larger Scale
Question: My scaled-up batch of this compound shows a significant increase in two key impurities: the corresponding secondary amine and unreacted starting aldehyde. How can I minimize these?
Answer: The formation of secondary amines and the presence of unreacted aldehyde are classic by-products in reductive aminations. Their prevalence at scale is often linked to stoichiometry and reaction kinetics.
Causality and Solutions:
-
Secondary Amine Formation: The desired primary amine product is nucleophilic and can react with the intermediate imine to form a secondary amine. This is more prevalent if there are localized areas where the concentration of the primary amine product is high relative to ammonia.
-
Troubleshooting:
-
Excess Ammonia: Use a significant excess of ammonia to outcompete the primary amine in reacting with the imine.
-
Controlled Product Formation: Slower addition of the reducing agent can help to keep the instantaneous concentration of the primary amine low.
-
-
-
Unreacted Aldehyde: The presence of unreacted 5-chlorothiophene-2-carboxaldehyde suggests either incomplete imine formation or that the reducing agent is being consumed by other pathways.
-
Troubleshooting:
-
Monitor Imine Formation: Before adding the reducing agent, confirm the near-complete formation of the imine by an in-process control (IPC) such as HPLC or GC.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and more selective for imines over aldehydes compared to sodium borohydride (NaBH₄).[3] While more expensive, it can be a good option if aldehyde reduction is a significant issue.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without significantly promoting aldehyde instability.
-
-
Issue 3: Difficulties in Product Isolation and Purification
Question: During work-up of my large-scale batch, I'm experiencing issues with emulsion formation during the acid-base extraction, and the final product is an oil that is difficult to handle and purify. What are my options?
Answer: Work-up and purification are critical steps where scalability issues often become apparent. Emulsions and obtaining a solid product are common hurdles.
Causality and Solutions:
-
Emulsion Formation: Emulsions during acid-base extraction are often caused by the presence of fine solid by-products or high concentrations of dissolved salts.
-
Troubleshooting:
-
Filtration: Before extraction, filter the reaction mixture to remove any solids.
-
Solvent Choice: Experiment with different organic solvents for extraction. Sometimes a less polar solvent can reduce emulsion tendency.
-
Brine Wash: After the aqueous wash, a wash with a saturated sodium chloride solution (brine) can help to break emulsions.
-
-
-
Oily Product: this compound free base is a low-melting solid or oil, which can be challenging to handle and purify at scale.
-
Troubleshooting:
-
Salt Formation: The most effective way to obtain a stable, crystalline solid is to form a salt of the amine. The hydrochloride salt is a common choice and is often crystalline and easier to handle.
-
Crystallization/Recrystallization: Develop a robust crystallization protocol for the hydrochloride salt. This will not only provide a solid product but also significantly improve its purity. A solvent screen is recommended to find the optimal solvent system for crystallization.
-
-
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound Hydrochloride
Materials:
-
5-chlorothiophene-2-carboxaldehyde
-
Methanol
-
Ammonia (as a solution in methanol or as a gas)
-
Sodium borohydride
-
Hydrochloric acid (e.g., 2M in diethyl ether or as a solution in isopropanol)
-
Toluene
-
Water
Procedure:
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 5-chlorothiophene-2-carboxaldehyde (1.0 eq) and methanol (5-10 volumes).
-
Imine Formation: Cool the solution to 0-5 °C and begin the addition of a saturated solution of ammonia in methanol (5-10 eq). Alternatively, sparge ammonia gas into the solution. Maintain the temperature below 10 °C.
-
In-Process Control (IPC): Monitor the reaction by HPLC or GC until >98% conversion of the aldehyde to the imine is observed.
-
Reduction: Prepare a solution of sodium borohydride (1.5-2.0 eq) in a small amount of water or a compatible solvent. Add this solution to the reaction mixture at a rate that maintains the internal temperature between 10-20 °C.
-
Reaction Completion: Stir the reaction mixture at room temperature until the imine is fully consumed as determined by IPC.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add toluene and water and separate the layers.
-
Wash the organic layer with water and then brine.
-
-
Salt Formation and Isolation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Cool the filtrate to 0-5 °C and add a solution of hydrochloric acid (1.0-1.1 eq) dropwise.
-
Stir the resulting slurry at 0-5 °C for 1-2 hours.
-
Collect the solid product by filtration, wash with cold toluene, and dry under vacuum.
-
Data Presentation
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) - Initial | Pilot-Scale (1 kg) - Optimized |
| Yield | 75-85% | <50% | 70-80% |
| Purity (HPLC) | >98% | ~90% (with aldehyde and secondary amine impurities) | >99% |
| Ammonia (eq) | 5 | 5 | 10 (subsurface addition) |
| Reducing Agent | NaBH₄ | NaBH₄ | NaBH₄ (slow addition with improved cooling) |
| Product Form | Oil | Oil | Crystalline HCl salt |
Visualizations
Caption: Troubleshooting workflow for low yield issues.
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this process?
A1: The primary safety concerns are:
-
Handling of Ammonia: Ammonia is a corrosive and toxic gas. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
-
Sodium Borohydride: This reagent reacts with water and protic solvents to generate flammable hydrogen gas. Add it in a controlled manner and ensure the reactor is properly vented.
-
Exothermic Reaction: As mentioned, the reduction step is exothermic. A runaway reaction is a serious risk at scale. Ensure robust temperature control and have a contingency plan for cooling.
Q2: Can I use a different reducing agent?
A2: Yes, other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is very selective for imines but is highly toxic. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a good, milder alternative but is more expensive. Catalytic hydrogenation is also an option and is often preferred for very large-scale production due to cost and waste considerations, but it requires specialized high-pressure equipment.
Q3: My final product has a slight color. How can I remove it?
A3: A slight color can often be removed by treating a solution of the product with activated carbon followed by filtration. Recrystallization of the hydrochloride salt is also a very effective method for color removal.
Q4: What is the best way to store this compound?
A4: The free base can be unstable over time. It is best to store the crystalline hydrochloride salt in a tightly sealed container in a cool, dry place, away from light.
References
-
Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. National Institutes of Health. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. PubMed. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. National Institutes of Health. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed. [Link]
-
Hitchhiker's Guide to Reductive Amination. Semantic Scholar. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Wiley Online Library. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
- 1. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing exothermic reactions in the synthesis of thiophene amines
Technical Support Center: Synthesis of Thiophene Amines
Welcome to the Technical Support Center for the synthesis of thiophene amines. This guide is designed for researchers, chemists, and drug development professionals who are working with these valuable heterocyclic compounds. The synthesis of 2-aminothiophenes, particularly via the Gewald reaction, is a cornerstone of medicinal chemistry, but it presents significant challenges related to the management of exothermic events.[1][2] An uncontrolled exotherm not only compromises yield and purity but also poses a significant safety risk, potentially leading to a runaway reaction.[3][4]
This document provides field-proven insights and troubleshooting guidance in a direct question-and-answer format to help you navigate these challenges safely and effectively.
Troubleshooting Guide: Managing Exothermic Events
This section addresses specific problems you may encounter during the synthesis of 2-aminothiophenes, with a focus on the widely used Gewald synthesis. The Gewald reaction consists of a base-catalyzed condensation of a ketone with an α-cyanoester, followed by cyclization with elemental sulfur.[2][5] Both stages can generate significant heat.
Question 1: My reaction temperature is spiking dangerously during the initial base-catalyzed condensation. What's causing this, and how can I prevent it?
Answer:
A rapid temperature spike during the initial Knoevenagel condensation is a classic sign that the rate of heat generation is exceeding the rate of heat removal.[4] This is typically caused by adding the base catalyst (e.g., a secondary amine like morpholine or an alkoxide) too quickly. The condensation reaction is often highly exothermic, and rapid, localized concentration of the catalyst can initiate a runaway process.
Causality Explained: The base deprotonates the active methylene compound, initiating the condensation. This is a fast and exothermic step. If the base is added all at once, the reaction initiates throughout the entire volume simultaneously, releasing a large amount of energy that overwhelms the cooling capacity of the reactor.[6]
Troubleshooting Protocol: Controlled Reagent Addition
-
Pre-cool the Reaction Mixture: Before adding any base, cool your solution of the ketone and active nitrile to the lower end of your desired temperature range (e.g., 0-5 °C). This creates a thermal buffer to absorb the initial heat of reaction.
-
Use Dropwise Addition: The most critical control parameter is the rate of addition.[6] Add the base catalyst dropwise using an addition funnel or a syringe pump. A syringe pump offers superior control for scalability.
-
Monitor Temperature Continuously: Place a calibrated thermometer or thermocouple directly in the reaction mixture, ensuring the probe tip is fully submerged and away from the vessel walls.
-
Establish a Temperature Ceiling: Define a maximum allowable temperature (Tmax). If the internal temperature approaches this ceiling, immediately stop the addition. Do not resume addition until the temperature has stabilized back at the desired setpoint.[7]
-
Ensure Efficient Stirring: Vigorous stirring is essential to dissipate heat from the point of addition and prevent the formation of local hot spots.[8] For viscous mixtures, use an overhead mechanical stirrer.
Below is a decision workflow for managing reagent addition and preventing thermal runaway.
Caption: Decision workflow for controlled base addition.
Question 2: I've successfully formed the intermediate, but upon adding elemental sulfur for the cyclization step, the reaction becomes sluggish and then suddenly exotherms. How can I achieve a smooth and controlled cyclization?
Answer:
This behavior points to an issue with the physical properties and reactivity of elemental sulfur in organic solvents. Sulfur exists as a stable S₈ crown, which has low solubility in many common solvents. The reaction is often biphasic, and the initial sluggishness is due to this poor solubility and mass transfer limitation. The sudden exotherm occurs when enough sulfur finally reacts or dissolves, triggering a rapid, uncontrolled cyclization.
Causality Explained: The mechanism involves the nucleophilic attack of the enolate intermediate on the sulfur ring, leading to ring-opening and subsequent cyclization.[2] This process is heterogeneous. The effective surface area of the sulfur is low, leading to a slow initial rate. As the temperature slowly rises from the initial condensation or external heating, sulfur solubility increases, or the reaction rate accelerates, leading to a rapid increase in heat production that can quickly become uncontrollable.
Troubleshooting Protocol: Improving Sulfur Reactivity and Control
-
Use Finely Powdered Sulfur: Increase the surface area of the sulfur by using a finely powdered form. This improves its dissolution rate and provides more consistent reactivity.
-
Portion-wise Addition: Instead of adding all the sulfur at once, add it in small portions.[6] Allow the exotherm from one portion to subside completely before adding the next. This breaks one large exotherm into several smaller, manageable ones.
-
Solvent Choice: Use a solvent that has better solubility for sulfur and can tolerate higher temperatures, such as dimethylformamide (DMF) or ethanol. See the solvent selection table in the FAQ section for more details.
-
Controlled Heating: After adding the sulfur at a lower temperature, slowly ramp up the heat to the target reaction temperature. A slow, controlled ramp allows the reaction to initiate gradually, preventing the accumulation of unreacted starting material that could later react all at once.
-
Reaction Calorimetry (For Scale-Up): Before scaling up, perform reaction calorimetry (RC1) studies. This will quantify the heat of reaction and help you determine the maximum safe addition rate and necessary cooling capacity for the production-scale reactor.
Question 3: I am trying to scale up my thiophene amine synthesis from 1 g to 100 g, and I'm experiencing significant overheating that I didn't see at the smaller scale. Why is this happening?
Answer:
This is a classic and dangerous problem in process chemistry that stems from the change in the surface-area-to-volume ratio as you scale up.[7]
Causality Explained: The total heat generated by a reaction is proportional to its volume (mass), which increases by a cubic factor (e.g., length³). However, the ability to remove that heat through the walls of the reactor is proportional to the surface area, which only increases by a square factor (length²). As the reactor size increases, the volume grows much faster than the surface area available for cooling. A reaction that was easily controlled in a round-bottom flask with an ice bath can become an uncontrollable runaway in a large glass reactor with a jacketed cooling system.[4][7]
Troubleshooting Protocol: Safe Scale-Up Strategy
-
Do Not Scale Linearly: Never assume that reaction times or addition rates can be scaled linearly. The primary focus must be on maintaining the same level of thermal control.
-
Re-optimize Addition Rates: The dropwise addition that took 10 minutes at the 1 g scale may need to take several hours at the 100 g scale to keep the rate of heat generation below the reactor's heat removal capacity.[7]
-
Semi-Batch Operation: For scale-up, a semi-batch process is mandatory for exothermic steps.[7] This involves adding one reagent (the limiting or more reactive one) slowly to the other in the reactor, allowing the cooling system to keep pace.
-
Upgrade Cooling Systems: An ice bath is insufficient for large-scale reactions. Use a jacketed reactor connected to a powerful recirculating chiller/heater (thermostat) that can actively pump cooling fluid.[9]
-
Process Safety Analysis: Conduct a thorough Process Hazard Analysis (PHA) before scale-up.[3] This includes:
-
Calculating the adiabatic temperature rise to understand the worst-case scenario if cooling is lost.
-
Identifying all potential failure points (e.g., stirrer failure, power outage, cooling line blockage).[7]
-
Ensuring an emergency plan is in place, including quench protocols and pressure relief systems.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose cooling methods for lab-scale exothermic reactions?
A: The choice of cooling bath depends on the target temperature. Here are some common options:
| Cooling Bath Composition | Typical Temperature Range (°C) | Notes & Safety Considerations |
| Ice / Water | 0 to 5 | Simple, effective for moderate exotherms. Ensure good mixing. |
| Ice / Salt (NaCl) | -20 to -10 | Inexpensive. Can be corrosive to some equipment. |
| Dry Ice / Acetone or Isopropanol | -78 | Very effective but requires careful handling. Acetone is highly flammable. Ensure good ventilation and no nearby ignition sources.[11] |
| Liquid Nitrogen | -196 | Primarily used for trapping or extremely low-temperature reactions. Not recommended for direct cooling of a reaction flask due to safety risks (condensation of liquid oxygen). |
| Recirculating Chiller | -80 to 20 | The safest and most controlled method.[12] Allows precise temperature setting and unattended operation. Essential for scale-up. |
Q2: How does my choice of solvent impact exotherm management?
A: The solvent plays a crucial role. Key properties to consider are:
-
Boiling Point: A solvent with a boiling point slightly above your reaction temperature can act as a passive safety control. If the reaction starts to run away, the solvent will begin to boil, dissipating a large amount of energy as the latent heat of vaporization.
-
Heat Capacity: Solvents with higher heat capacity can absorb more heat for a given temperature rise, providing a larger thermal buffer.
-
Viscosity: Low-viscosity solvents promote better mixing and heat transfer from the reaction mass to the vessel wall.
Q3: Are there any automated systems that can help manage these reactions more safely?
A: Yes, automated lab reactors and synthesis workstations are designed for this purpose.[7][12] These systems integrate a reactor with an overhead stirrer, a programmable thermostat, and reagent pumps. They can be programmed to:
-
Automatically control reagent addition based on the internal reaction temperature.[7]
-
Maintain a precise temperature profile (e.g., cool, dose, hold, ramp).
-
Trigger safety shutdowns if the temperature exceeds a predefined limit, such as stopping the addition and engaging maximum cooling.[7] This automation not only enhances safety, especially for long or overnight reactions, but also improves reproducibility.[12]
Q4: Besides temperature, what other signs indicate a potential runaway reaction?
A: Be vigilant for other physical changes, including:
-
Unexpected Gas Evolution: Bubbling or foaming that is not part of the expected reaction.
-
Color Change: A sudden, dramatic change in color can indicate decomposition or the formation of undesired byproducts.
-
Pressure Buildup: In a closed or semi-closed system, a rapid increase in pressure is a critical danger sign.[6]
-
Viscosity Change: A sudden thickening or solidification of the reaction mixture can impede stirring and lead to localized overheating.
Always work in a well-ventilated fume hood and have appropriate personal protective equipment (PPE) and an emergency plan.[11]
References
-
Safety Precautions for Handling Exothermic Reactions. Tanbourit. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available from: [Link]
-
Best Practices for Working with Chemical Reactions in the Lab. LabManager. Available from: [Link]
-
Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54. Available from: [Link]
-
Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. (2016). Available from: [Link]
-
Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited. (2024). Available from: [Link]
-
From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. Sigma-HSE. (2023). Available from: [Link]
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Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare. Available from: [Link]
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Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya. (2024). Available from: [Link]
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Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available from: [Link]
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Exothermic Reactions: It's Energy Release and Applications. Walsh Medical Media. (2023). Available from: [Link]
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Thiophen Mechanism. Slideshare. Available from: [Link]
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Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Medicinal & Organic Chemistry. Available from: [Link]
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Validation & Comparative
Comparison of different synthetic routes to (5-Chlorothiophen-2-yl)methanamine
An In-Depth Technical Guide to the Synthesis of (5-Chlorothiophen-2-yl)methanamine: A Comparative Analysis
Introduction
This compound is a pivotal chemical intermediate, most notably recognized for its role as a key building block in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban, a widely used anticoagulant.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to drug development and manufacturing professionals. This guide provides a comprehensive comparison of the most prevalent synthetic routes to this target molecule. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each pathway's relative merits and drawbacks, supported by experimental data, to empower researchers in selecting the optimal route for their specific objectives.
Route 1: Reductive Amination of 5-Chlorothiophene-2-carbaldehyde
This pathway is arguably the most direct and widely employed method in both laboratory and industrial settings. It leverages the principle of reductive amination, which transforms a carbonyl group into an amine through an intermediate imine.[2] The reaction is typically a one-pot process, combining the starting aldehyde with an ammonia source and a suitable reducing agent.
Synthetic Pathway Overview
The reaction proceeds in two main steps: the formation of an imine from 5-chlorothiophene-2-carbaldehyde and ammonia, followed by the in-situ reduction of the imine to the desired primary amine.[2] The equilibrium of imine formation is driven forward by the subsequent reduction step.
Caption: Pathway for Reductive Amination.
Causality in Experimental Design
The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are frequently preferred because they are mild hydride reagents that selectively reduce the protonated imine intermediate much faster than the starting aldehyde. This selectivity prevents the undesired reduction of the aldehyde to the corresponding alcohol. Catalytic hydrogenation (e.g., using H₂ over Palladium or Nickel) is another effective, "greener" alternative, particularly for large-scale production, as it avoids the generation of stoichiometric boron-containing waste streams.[2] The reaction is typically run in an alcoholic solvent, like methanol or ethanol, which readily dissolves the reactants and is compatible with both the imine formation and reduction steps.
Detailed Experimental Protocol
Materials:
-
5-Chlorothiophene-2-carbaldehyde (1.0 eq)
-
Ammonia (7N solution in Methanol, 10-15 eq)
-
Sodium borohydride (1.5 eq) or alternative reducing agent
-
Methanol (solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Ethyl acetate (for extraction)
Procedure:
-
To a stirred solution of 5-chlorothiophene-2-carbaldehyde in methanol, add the methanolic ammonia solution at room temperature.
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Add sodium borohydride portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by slowly adding water, followed by acidification with 1M HCl.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 4M NaOH to pH > 12 and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine.
-
The product can be further purified by vacuum distillation.
Performance Analysis
| Parameter | Value / Observation | Rationale / Comment |
| Typical Yield | 75-90% | High efficiency due to the one-pot nature, minimizing transfer losses. |
| Purity | >98% (after distillation) | The main potential impurity is the corresponding alcohol, minimized by careful addition of the reducing agent. |
| Scalability | Excellent | The process uses common reagents and standard equipment. Catalytic hydrogenation is preferred for scale-up. |
| Safety | Moderate | Use of borohydrides requires caution (H₂ evolution). Catalytic hydrogenation involves flammable gases. |
| Cost-Effectiveness | High | Based on readily available starting materials and high yields. |
Route 2: Gabriel Synthesis from 2-(Chloromethyl)-5-chlorothiophene
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation issues common with direct amination.[3][4] The method employs the phthalimide anion as a surrogate for the ammonia anion (NH₂⁻).[3]
Synthetic Pathway Overview
This two-step process begins with the Sₙ2 reaction of potassium phthalimide with 2-(chloromethyl)-5-chlorothiophene to form an N-alkylated phthalimide intermediate.[5][6] This intermediate is then cleaved, typically with hydrazine, to release the free primary amine and a phthalhydrazide byproduct.[3][5]
Caption: Pathway for Gabriel Synthesis.
Causality in Experimental Design
The key to this method's success is the use of phthalimide. The nitrogen in phthalimide is non-nucleophilic after the initial alkylation, preventing the subsequent reactions that lead to secondary and tertiary amines.[4] The cleavage step is most commonly performed with hydrazine (the Ing-Manske procedure) because it proceeds under mild, neutral conditions, which is preferable to the harsh acidic or basic hydrolysis that could damage sensitive functional groups.[5] DMF is an excellent solvent for the initial Sₙ2 reaction as its polar aprotic nature accelerates the rate of this substitution.[5]
Detailed Experimental Protocol
Part A: N-Alkylation
-
Suspend potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Add a solution of 2-(chloromethyl)-5-chlorothiophene (1.0 eq) in DMF to the suspension.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours until TLC analysis indicates consumption of the alkyl halide.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain crude N-(5-chlorothiophen-2-ylmethyl)phthalimide.
Part B: Hydrazinolysis
-
Suspend the crude phthalimide intermediate in ethanol.
-
Add hydrazine hydrate (1.5 - 2.0 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with aqueous NaOH and extract with a suitable solvent (e.g., dichloromethane).
-
Dry the combined organic layers, filter, and concentrate to yield the target amine.
Performance Analysis
| Parameter | Value / Observation | Rationale / Comment |
| Typical Yield | 70-85% (over two steps) | Reliable and clean reaction, though requires isolation of an intermediate. |
| Purity | High (>99%) | Excellent selectivity for the primary amine; avoids over-alkylation byproducts.[7] |
| Scalability | Good | The process is robust, but the use of DMF and hydrazine can present challenges on a very large scale. Separation of the phthalhydrazide can also be cumbersome.[3] |
| Safety | Moderate | Hydrazine is toxic and corrosive. The starting chloromethyl ether is a potent lachrymator and requires careful handling.[8] |
| Cost-Effectiveness | Moderate | The starting alkyl halide is prepared in a separate step, adding to the overall process cost and time. |
Route 3: Reduction of 5-Chlorothiophene-2-carbonitrile
Another common strategy involves the chemical reduction of a nitrile functional group. This route is advantageous if the nitrile precursor is readily accessible. The reduction can be accomplished using various powerful reducing agents or catalytic hydrogenation.
Synthetic Pathway Overview
The synthesis starts with the preparation of 5-chlorothiophene-2-carbonitrile, which is then reduced to the primary amine using a strong hydride source like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation.
Caption: Pathway via Nitrile Reduction.
Causality in Experimental Design
Lithium aluminum hydride (LiAlH₄) is a very powerful and unselective reducing agent capable of reducing the nitrile group to a primary amine. Its high reactivity necessitates anhydrous conditions and careful handling. An alternative, often preferred for industrial applications, is catalytic hydrogenation over Raney Nickel or a similar catalyst. This method is generally cleaner, avoids stoichiometric metal hydride waste, and can be more cost-effective at scale, though it may require high pressures and temperatures.
Detailed Experimental Protocol (using LiAlH₄)
Materials:
-
5-Chlorothiophene-2-carbonitrile (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq)
-
Anhydrous diethyl ether or THF (solvent)
-
Water
-
15% Aqueous NaOH
-
Anhydrous sodium sulfate
Procedure:
-
Add LiAlH₄ powder to a flame-dried flask under an inert atmosphere (e.g., nitrogen).
-
Add anhydrous diethyl ether to form a slurry.
-
Cool the slurry to 0 °C.
-
Add a solution of 5-chlorothiophene-2-carbonitrile in anhydrous diethyl ether dropwise to the LiAlH₄ slurry, maintaining the temperature at 0-5 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction back to 0 °C and quench it carefully using the Fieser workup method: sequentially and slowly add water (X mL), followed by 15% NaOH solution (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter off the aluminum salts and wash thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.
Performance Analysis
| Parameter | Value / Observation | Rationale / Comment |
| Typical Yield | 65-80% | Good yields, but highly dependent on the efficiency of the workup procedure to separate the product from aluminum salts. |
| Purity | Good to Excellent | Typically a clean reaction if performed under strictly anhydrous conditions. |
| Scalability | Moderate | The use of LiAlH₄ is challenging and hazardous on a large scale. Catalytic hydrogenation is the preferred scalable option. |
| Safety | High Hazard | LiAlH₄ is pyrophoric and reacts violently with water. Extreme caution is required. |
| Cost-Effectiveness | Moderate | Depends on the cost of the nitrile precursor. LiAlH₄ is also relatively expensive for large-scale work. |
Comparative Summary and Recommendation
| Synthetic Route | Key Starting Material | No. of Steps (from 2-chlorothiophene) | Typical Overall Yield | Scalability | Key Hazard(s) |
| Reductive Amination | 5-Chlorothiophene-2-carbaldehyde | 2 | ~70-85% | Excellent | Flammable H₂ (catalytic) or borohydride reactivity |
| Gabriel Synthesis | 2-(Chloromethyl)-5-chlorothiophene | 2 | ~65-80% | Good | Toxic hydrazine, lachrymatory alkyl halide |
| Nitrile Reduction | 5-Chlorothiophene-2-carbonitrile | 2 | ~60-75% | Moderate | Pyrophoric LiAlH₄ or high-pressure H₂ |
Conclusion and Expert Recommendation
For most applications, Route 1 (Reductive Amination) stands out as the superior choice. It offers an excellent balance of high yield, operational simplicity (one-pot), and high scalability, particularly when adapted for catalytic hydrogenation. This makes it the most economically viable and efficient pathway for industrial production.
Route 2 (Gabriel Synthesis) is an excellent and reliable alternative for laboratory-scale synthesis where the absolute exclusion of over-alkylation byproducts is critical. While robust, its two-step nature and the challenges associated with workup and reagents make it slightly less appealing for large-scale manufacturing compared to reductive amination.
Route 3 (Nitrile Reduction) is a viable pathway, but its practicality is highly dependent on the chosen reduction method. The use of LiAlH₄ introduces significant safety and scalability concerns. While catalytic hydrogenation mitigates these issues, the overall process is often not as efficient or direct as the reductive amination of the corresponding aldehyde.
Ultimately, the selection of a synthetic route will depend on the specific requirements of the project, including scale, available equipment, cost constraints, and safety protocols. However, for a combination of efficiency, elegance, and industrial applicability, reductive amination remains the gold standard for the synthesis of this compound.
References
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- Zhejiang Tianshun Biotech. (2015). Preparation method for Rivaroxaban intermediate 5-chloro-N-(2-oxiranylmethyl)-2-thiophene methanamide. Patsnap Eureka.
- Wikipedia. (2024). Gabriel synthesis.
- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
- Organic-Chemistry.org. (2019). Ritter Reaction.
- Wikipedia. (2024). Reductive amination.
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- J&K Scientific LLC. (2025). Gabriel Synthesis.
- Organic Chemistry Portal. (n.d.). Ritter Reaction.
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- Perzborn, E., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Orally Active, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(1), 1-15.
- ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid synthesis.
- Organic Chemistry Portal. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
- BenchChem. (n.d.). 5-Chlorothiophene-2-carbonyl chloride.
- ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of p‐(trifluoromethyl)banzylamides 122.
- ResearchGate. (2025). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group.
- BenchChem. (n.d.). Application Notes: Synthesis and Utility of 2-Chloro-5-(chloromethyl)thiophene.
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
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- Alchem Pharmtech. (n.d.). CAS 214759-22-5 | this compound.
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- National Center for Biotechnology Information. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC.
- Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
- Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
- Sigma-Aldrich. (n.d.). 5-Chloro-2-thiophenecarboxaldehyde 97 7283-96-7.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
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A Strategic Guide to Thiophene Amines in Drug Synthesis: A Comparative Analysis of (5-Chlorothiophen-2-yl)methanamine
Introduction: The Thiophene Scaffold in Modern Medicinal Chemistry
In the landscape of drug discovery, the thiophene ring stands out as a "privileged pharmacophore," a molecular scaffold that is recurrent in a multitude of FDA-approved drugs.[1] Its prevalence, ranking fourth in small molecule drug approvals over the last decade, is not accidental.[1][2] Thiophene's structural and electronic resemblance to a phenyl ring allows it to act as a versatile bioisostere, a molecular mimic that can enhance a drug candidate's potency, alter its metabolic stability, and improve its overall pharmacokinetic profile.[3][4] The sulfur atom within the five-membered ring can participate in hydrogen bonding, improving drug-receptor interactions, a subtle yet critical feature that medicinal chemists leverage.[1]
Within this important class of heterocycles, thiophene amines—specifically those with an aminomethyl group—serve as indispensable building blocks. They provide a reactive handle for constructing more complex molecular architectures, most commonly through the formation of amide bonds. However, not all thiophene amines are created equal. The nature and position of substituents on the thiophene ring dramatically influence the amine's reactivity, stability, and the pharmacological properties of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of (5-Chlorothiophen-2-yl)methanamine with other key thiophene amines used in drug synthesis. We will dissect the causal relationships between structure and reactivity, provide field-proven experimental insights, and use the synthesis of the blockbuster anticoagulant, Rivaroxaban, as a central case study to illustrate the strategic importance of selecting the right building block.
The Workhorse: this compound in Focus
This compound and its synthetic precursors are arguably most famous for their role in the synthesis of Rivaroxaban (Xarelto®), a potent, orally active direct Factor Xa (FXa) inhibitor used to prevent and treat thromboembolic disorders.[5][6] The chlorothiophene moiety of Rivaroxaban is not merely a scaffold; it is a critical pharmacophoric element that binds deeply within the S1 pocket of the FXa enzyme.[7]
The choice of a 5-chloro substituent is a masterstroke of rational drug design. The chlorine atom, being electron-withdrawing, modulates the electronic properties of the thiophene ring. This has two key consequences:
-
Reactivity Modulation: It influences the reactivity of the corresponding carbonyl derivative (5-chlorothiophene-2-carbonyl chloride) used in the amide coupling step, ensuring an efficient reaction.[7][8]
-
Target Binding: The neutral, lipophilic chlorothiophene group forms optimal interactions within the hydrophobic S1 pocket of FXa, contributing significantly to the drug's high potency and selectivity.[7]
This strategic placement allows for the combination of high potency with good oral bioavailability, a challenging combination to achieve in drug development.[7]
Illustrative Synthetic Pathway: The Role in Rivaroxaban Synthesis
The synthesis of Rivaroxaban typically involves a convergent approach where the key amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, is coupled with an activated 5-chlorothiophene-2-carboxylic acid.[5][8] This critical amide bond formation cements the role of the chlorothiophene building block.
Caption: Convergent synthesis of Rivaroxaban.
Comparative Analysis with Alternative Thiophene Amines
The selection of this compound is context-dependent. Understanding its properties relative to other thiophene amines is crucial for researchers designing novel therapeutics.
The Unsubstituted Parent: 2-Thiophenemethanamine
This is the simplest thiophene amine, serving as a fundamental building block in various synthetic applications.[9][10]
-
Reactivity: The unsubstituted thiophene ring is electron-rich compared to its 5-chloro counterpart. This inherent electron density can slightly decrease the electrophilicity of a corresponding activated carboxyl group, potentially leading to slower reaction rates in acylation reactions compared to the 5-chloro derivative. Conversely, the amine's nucleophilicity is generally high.
-
Applications: It is widely used in the synthesis of compounds targeting a range of biological systems, including serotonin receptors and as models for metal detoxification studies.[9] It is a key reactant for creating diverse molecular libraries for screening purposes.[11]
-
Strategic Consideration: While readily available, its use in a drug like Rivaroxaban would likely result in a significant loss of potency due to the absence of the crucial chlorine atom for S1 pocket binding.
The Positional Isomer: 3-Thiophenemethanamine
The position of the aminomethyl group (C2 vs. C3) has profound implications for reactivity, primarily due to the electronic nature of the thiophene ring.
-
Reactivity: The C2 position is generally more reactive in electrophilic substitutions and its derivatives are often more stable. The stabilization of reaction intermediates and transition states is more effective when the functional group is at the C2 position, adjacent to the sulfur atom.[12] Consequently, 2-(chloromethyl)thiophene is anticipated to be more reactive in nucleophilic substitution reactions than its 3-isomer due to better resonance stabilization of the carbocation-like transition state.[12] This principle extends to the reactivity of the corresponding amines in various synthetic transformations.
-
Applications: While less common than the 2-substituted isomer, 3-thiophenemethanamine derivatives are used in medicinal chemistry when a different spatial arrangement of the thiophene scaffold is required to optimize receptor binding.
-
Strategic Consideration: The choice between a 2- and 3-substituted thiophene amine is a fundamental design decision dictated by the target's topology.
The Impact of Other Substituents (A Predictive View)
The principles of physical organic chemistry allow us to predict the influence of other substituents on the thiophene ring.[13]
-
Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃): An EDG at the 5-position would increase the electron density of the ring, making the amine slightly more nucleophilic but a corresponding carbonyl derivative less reactive towards nucleophilic attack.
-
Other Electron-Withdrawing Groups (EWGs) (e.g., -Br, -NO₂): A 5-bromo substituent would have an effect similar to the 5-chloro group, though with subtle differences in size and electronegativity that could impact binding. A strongly deactivating group like a nitro group would significantly increase the reactivity of the corresponding carbonyl chloride but decrease the nucleophilicity of the amine itself.
Caption: Influence of substituents on amine reactivity.
Quantitative Comparison
| Feature | This compound | 2-Thiophenemethanamine | 3-Thiophenemethanamine | 5-Methylthiophen-2-yl)methanamine |
| Substituent Effect | Electron-Withdrawing (Inductive) | None (Reference) | None (Reference) | Electron-Donating (Hyperconjugation) |
| Predicted Amine Nucleophilicity | Lower | Baseline | Baseline | Higher |
| Key Advantage | Proven pharmacophore for FXa S1 pocket; balanced reactivity. | High versatility; readily available. | Alternative spatial orientation. | Increased nucleophilicity for certain reactions. |
| Primary Application Example | Rivaroxaban Synthesis.[5][7] | General scaffold for diverse drug candidates.[11] | Niche applications requiring 3-substitution. | Building block for custom synthesis. |
| Strategic Value | High-value intermediate for specific, well-validated targets. | Foundational building block for library synthesis and lead discovery. | Important for SAR studies and scaffold hopping. | Useful when enhanced amine reactivity is desired. |
Experimental Protocols
The following protocol outlines the key amide bond formation, which is central to the utilization of these amines in drug synthesis. This is a generalized procedure based on the final step of Rivaroxaban synthesis.[7][8]
Protocol: Amide Coupling of a Thiophene Amine
Objective: To synthesize a thiophene carboxamide via coupling of an amine intermediate with an activated thiophene carboxylic acid.
Materials:
-
Amine Intermediate (e.g., (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one) (1.0 equiv)
-
5-Chlorothiophene-2-carbonyl chloride (1.1 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the Amine Intermediate (1.0 equiv) and the base (TEA or DIPEA, 1.5 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with the acid chloride.
-
Addition of Acid Chloride: Dissolve the 5-Chlorothiophene-2-carbonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (if an amine base was used), saturated aq. NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a solid. Purify the material by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/heptane) or by column chromatography on silica gel to afford the pure amide product.
Causality and Trustworthiness: The use of an anhydrous solvent and inert atmosphere is essential to prevent hydrolysis of the highly reactive acid chloride. Stepwise addition at 0 °C prevents side reactions and ensures a high-purity product. The aqueous work-up is designed to remove the hydrochloride salt of the base and any unreacted acid chloride (as the carboxylate), providing a self-validating system where impurities are systematically removed before the final purification step.
Conclusion
The choice of a thiophene amine building block is a critical strategic decision in drug synthesis, with profound implications for reactivity, synthetic efficiency, and the ultimate biological activity of the target molecule. While the unsubstituted 2-thiophenemethanamine is a versatile tool for broad exploratory chemistry, this compound stands as a testament to the power of targeted design. Its incorporation into Rivaroxaban highlights how a single, well-placed substituent can solve challenges of both synthesis and pharmacology, providing the key to a highly potent and selective interaction with its biological target. For researchers in drug development, understanding the comparative nuances of these building blocks is not just a matter of chemical reactivity, but a foundational element of rational, efficient, and successful drug design.
References
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Shafiee, A., & Ghasemian, F. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1635-1669. [Link]
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Goodman, M. M., Kabalka, G. W., Marks, R. C., Knapp, F. F., & Lee, J. (1993). Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. International journal of radiation applications and instrumentation. Part B, Nuclear medicine and biology, 20(2), 129-140. [Link]
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Worth, G. A. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]
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A Comparative Guide to the Biological Activity of (5-Chlorothiophen-2-yl)methanamine Derivatives
For researchers and drug development professionals, the thiophene scaffold represents a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2] Specifically, derivatives of (5-Chlorothiophen-2-yl)methanamine are emerging as a versatile class of molecules with significant therapeutic potential across various domains, including oncology, infectious diseases, and inflammatory conditions. The electron-rich nature of the thiophene ring and its bioisosteric properties contribute to its ability to interact with diverse biological targets.[2]
This guide provides a comprehensive evaluation of the biological activities associated with this chemical scaffold. It synthesizes experimental data from structurally related compounds to offer a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties. By delving into the causality behind experimental designs and presenting detailed protocols, this document serves as an authoritative resource for advancing research and development in this promising chemical space.
Anticancer Potential: Targeting Cellular Proliferation
Thiophene derivatives have been extensively explored for their anticancer properties, demonstrating the ability to bind to a variety of cancer-specific protein targets and inhibit critical signaling pathways.[1] The inclusion of a chlorosubstituent on the thiophene ring often enhances cytotoxic activity, making the this compound core a compelling starting point for novel anticancer drug design.
Comparative Cytotoxicity
The primary method for evaluating the anticancer potential of novel compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines.[3] The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell viability by 50%, is a key metric for potency.[4] While specific data for a broad series of this compound derivatives is nascent, studies on analogous chlorothiophene structures provide a strong rationale for their investigation. For instance, various 2,3-fused thiophene derivatives have shown potent cytotoxicity against liver and cervical cancer cell lines.[5][6]
| Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiophene Carboxamides | Hep3B | Hepatocellular Carcinoma | 5.46 - 12.58 | Doxorubicin | >500 |
| 2,3-Fused Thiophenes | HeLa | Cervical Cancer | 12.61 µg/mL | Paclitaxel | >20 µg/mL |
| 2,3-Fused Thiophenes | Hep G2 | Liver Cancer | 33.42 µg/mL | Paclitaxel | >20 µg/mL |
| 2,3-Fused Thiophenes | SMMC-7721 | Liver Cancer | ~30 µg/mL | Paclitaxel | ~30 µg/mL |
Table 1: Comparative cytotoxic activity of various thiophene derivative classes against human cancer cell lines. Data is synthesized from multiple sources to illustrate the general potency of the thiophene scaffold.[5][6][7]
The mechanism of action for these compounds often involves the induction of apoptosis, which can be confirmed through assays measuring changes in mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[5][6]
Antimicrobial Activity: A New Front Against Drug Resistance
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiophene derivatives have demonstrated a broad spectrum of activity, including antibacterial and antifungal effects, making them valuable leads in this therapeutic area.[8][9][10]
Antibacterial Efficacy
Derivatives of the thiophene scaffold have shown promise against both Gram-positive and Gram-negative bacteria.[11] Their mechanism can involve various targets, and structure-activity relationship (SAR) studies indicate that substitutions on the thiophene ring significantly influence potency.[12] For example, the introduction of a methylthio group has been shown to improve potency against staphylococci.[11]
Antifungal Properties
Thiophenic compounds have also emerged as potent antifungal agents, particularly against fluconazole-resistant Candida species.[8] Some derivatives exhibit a synergistic effect when combined with existing antifungal drugs like fluconazole, reducing the minimum inhibitory concentrations (MIC) required to inhibit fungal growth.[8] This synergistic potential is crucial for combating resistant biofilm-forming pathogens.[8]
| Derivative Class | Pathogen | Activity Metric | Value (µg/mL) | Comparator |
| 2-Aminothiophene | Candida spp. (Fluconazole-Resistant) | MIC | 100 - 200 | - |
| Thiophene-based Chalcones | C. albicans | MIC | 128 | Fluconazole |
| Thiophene-based Chalcones | A. niger | MIC | 64 | Fluconazole |
| Pyrazoline-Thiophenes | Colistin-Resistant A. baumannii | MIC50 | 16 - 32 | - |
| Pyrazoline-Thiophenes | Colistin-Resistant E. coli | MIC50 | 8 - 32 | - |
Table 2: Summary of antimicrobial activity for various thiophene derivatives against clinically relevant bacterial and fungal strains.[8][9][10]
Anti-inflammatory Effects: Modulating COX/LOX Pathways
Inflammation is a protective biological response, but its dysregulation can lead to chronic diseases.[13] Key pathways in inflammation involve the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. Thiazole derivatives containing a 4-chlorothiophen moiety have been identified as potent and selective inhibitors of the COX-2 enzyme, which is a primary target for anti-inflammatory drugs.[13][14]
Selective COX-2 Inhibition
A high selectivity index (SI), which is the ratio of COX-1 IC50 to COX-2 IC50, is desirable for anti-inflammatory agents as it minimizes gastrointestinal side effects associated with COX-1 inhibition. Certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have demonstrated exceptionally high SI values, making them promising candidates for further development.[13][14]
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 5d | 93.01 | 0.83 | 23.08 | 112 |
| Derivative 5e | 94.25 | 0.76 | 38.46 | 124 |
| Aspirin (Std.) | 15.32 | - | - | - |
| Celecoxib (Std.) | - | 0.05 | - | - |
| Zileuton (Std.) | - | - | 11.00 | - |
Table 3: In vitro anti-inflammatory activity of lead 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives compared to standard drugs.[13][14]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. Analysis of the available data reveals several key trends that can guide future optimization efforts.
Caption: Key structure-activity relationships for thiophene derivatives.
Key Experimental Methodologies
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following sections detail the methodologies for core in vitro assays used to evaluate the biological activities discussed.
General Workflow for Biological Evaluation
The process of evaluating a novel chemical entity follows a logical progression from initial screening to more detailed mechanistic studies. This workflow ensures that resources are focused on the most promising candidates.
Caption: A typical workflow for the biological evaluation of novel compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO in medium) and a positive control (e.g., Doxorubicin).[4]
-
Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Antibacterial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. The final volume in each well is typically 100-200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be included as a reference standard.[11]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Directions
The this compound scaffold and its close analogs demonstrate a remarkable breadth of biological activity. The evidence strongly supports their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][8][13] The comparative data presented in this guide highlights the potency of these derivatives, with some exhibiting efficacy comparable or superior to existing drugs in preclinical models.[7][14]
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to fully elucidate the structure-activity relationships. Mechanistic studies are required to identify specific molecular targets, and lead compounds should be advanced into in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. The protocols and comparative data herein provide a robust framework for guiding these future investigations, paving the way for the potential discovery of novel therapeutics.
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The 5-Chlorothiophene Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a multitude of approved drugs and biologically active compounds.[1] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties and ability to engage in various intermolecular interactions, makes it an attractive component in drug design.[1] Among its many derivatives, the 5-chlorothiophene moiety has emerged as a key pharmacophore in the development of potent and selective modulators of various biological targets. The presence of the chlorine atom at the 5-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also lead to specific interactions within the target's binding site.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of compounds built around the 5-chlorothiophene scaffold: dual thrombin and Factor Xa inhibitors for anticoagulant therapy, and cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors for anti-inflammatory and analgesic applications. By examining the SAR of these different series, we can gain a deeper understanding of how modifications to the molecular architecture surrounding the 5-chlorothiophene core impact biological activity and selectivity.
Comparative Structure-Activity Relationship (SAR) Analysis
The influence of the 5-chlorothiophene moiety on the biological activity of a compound is highly dependent on the overall molecular structure and the specific biological target. In this section, we will delve into the SAR of two distinct classes of 5-chlorothiophene-containing compounds.
Anticoagulant Activity: Dual Inhibition of Thrombin and Factor Xa
A series of potent dual inhibitors of thrombin and Factor Xa (FXa), key enzymes in the coagulation cascade, have been developed based on a 5-chlorothiophene-2-carboxamide scaffold. The lead compound in this series, SAR107375, demonstrates the critical role of the 5-chlorothiophene moiety in achieving high potency.[2]
The optimization of this series started from a compound with modest activity. A significant breakthrough was achieved by incorporating the neutral 5-chlorothiophene group as the P1 fragment, which interacts with the S1 pocket of both thrombin and FXa.[1] This substitution dramatically improved the inhibitory activity against both enzymes.
Table 1: In Vitro Inhibitory Activity of 5-Chlorothiophene-2-carboxamide Analogs against Thrombin and Factor Xa [2]
| Compound | R1 (P2-P3/P4) | Thrombin IC50 (µM) | Factor Xa IC50 (µM) | Thrombin Ki (nM) | Factor Xa Ki (nM) |
| 14 | 2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino | 0.39 | 3.5 | - | - |
| SAR107375 (15) | (S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl | - | - | 8 | 1 |
The SAR studies revealed that:
-
P1 Pocket: The introduction of the 5-chlorothiophene ring as the P1 ligand was a key optimization step, leading to a significant increase in potency for both thrombin and FXa. This is attributed to favorable interactions within the S1 pockets of these serine proteases.[1]
-
P2 and P3-P4 Fragments: Further optimization of the P2 and P3-P4 fragments, which extend from the carboxamide nitrogen, was crucial for enhancing the dual inhibitory activity and improving the overall pharmacological profile of the lead compound, SAR107375.[2]
-
Metabolic Stability: Modifications to the scaffold, while maintaining the 5-chlorothiophene P1 fragment, were also instrumental in improving the metabolic stability of the compounds.[2]
The development of SAR107375 showcases a rational drug design approach where the 5-chlorothiophene moiety serves as a critical anchor, and systematic modifications to other parts of the molecule fine-tune the activity, selectivity, and pharmacokinetic properties.
Caption: SAR of 5-chlorothiophene-based anticoagulants.
Anti-inflammatory and Analgesic Activity: Dual COX/LOX Inhibition
In a different therapeutic area, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory pathway.[3]
Table 2: In Vitro Cyclooxygenase and 5-Lipoxygenase Inhibition by 4-(4-Chlorothiophen-2-yl)thiazol-2-amine Derivatives [3]
| Compound | R (Substitution on thiazole amine) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5b | 4-Fluorophenyl | 39.64 | 0.93 | - | 42.6 |
| 5d | 3,4-Difluorophenyl | 93.08 | 0.83 | 23.08 | 112.1 |
| 5e | 4-Trifluoromethylphenyl | 94.23 | 0.76 | 38.46 | 124.0 |
| 5f | 4-Chlorophenyl | 34.09 | 1.23 | - | 27.7 |
| 5g | 4-Bromophenyl | 25.81 | 1.54 | - | 16.8 |
| Aspirin (Std.) | - | 15.32 | - | - | - |
| Celecoxib (Std.) | - | - | 0.05 | - | - |
| Zileuton (Std.) | - | - | - | 11.00 | - |
The SAR of this series highlights the following:
-
Thiazole Core: The 4-(4-chlorothiophen-2-yl)thiazole core serves as the central scaffold for these inhibitors.
-
Substitution on the Thiazole Amine: Modifications to the substituent on the 2-amino group of the thiazole ring have a significant impact on both the potency and selectivity of COX-2 inhibition.
-
Electron-withdrawing groups on the phenyl ring attached to the amine generally lead to potent and selective COX-2 inhibition. For instance, compounds 5d (3,4-difluorophenyl) and 5e (4-trifluoromethylphenyl) exhibited the highest selectivity for COX-2 over COX-1.[3]
-
-
5-LOX Inhibition: Several of these compounds also displayed inhibitory activity against 5-LOX, with compound 5d being the most potent in this regard.[3] The dual inhibition of both COX and LOX pathways is a desirable feature for anti-inflammatory agents, as it may lead to a broader spectrum of activity and a more favorable side-effect profile.
Molecular docking studies suggest that the 4-chlorothiophene moiety of these compounds engages in hydrophobic and halogen-bonding interactions within the active sites of COX and 5-LOX enzymes.[3]
Caption: SAR of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.
Synthesis Methodologies
The synthesis of these diverse 5-chlorothiophene-containing scaffolds involves multi-step reaction sequences. A general overview of the synthetic approaches is provided below.
Synthesis of 5-Chlorothiophene-2-carboxamide Derivatives
A general synthetic route to 5-chlorothiophene-2-carboxamide derivatives involves the acylation of an appropriate amine with 5-chlorothiophene-2-carbonyl chloride.
Experimental Protocol: General Synthesis of N-Substituted-5-chlorothiophene-2-carboxamides
-
Preparation of Amine Solution: Dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the amine solution and stir for 10-15 minutes at room temperature.
-
Acylation Reaction: Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired N-substituted-5-chlorothiophene-2-carboxamide.
Caption: General synthesis of 5-chlorothiophene-2-carboxamides.
Synthesis of 4-(4-Chlorothiophen-2-yl)thiazol-2-amine Derivatives
The synthesis of the 4-(4-chlorothiophen-2-yl)thiazol-2-amine scaffold is a multi-step process, typically starting from 1-(4-chlorothiophen-2-yl)ethan-1-one.[3]
Experimental Protocol: Synthesis of 4-(4-Chlorothiophen-2-yl)thiazol-2-amine [3]
-
Bromination: 1-(4-Chlorothiophen-2-yl)ethan-1-one is brominated using a suitable brominating agent, such as bromine in diethyl ether, to yield 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one.
-
Thiazole Ring Formation: The resulting α-bromo ketone is then reacted with thiourea in a condensation reaction, typically at elevated temperatures, to form the 4-(4-chlorothiophen-2-yl)thiazol-2-amine core.
-
N-Arylation: The final derivatives are obtained by N-arylation of the 2-amino group of the thiazole ring with various substituted aryl halides, often through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.
Experimental Protocols for Biological Evaluation
The biological activities of the (5-Chlorothiophen-2-yl)methanamine analogs and related compounds were assessed using a variety of in vitro and in vivo assays. Below are representative protocols for the key assays mentioned in this guide.
In Vitro Enzyme Inhibition Assays
Thrombin and Factor Xa Inhibition Assay [2]
-
Enzyme and Substrate Preparation: Prepare solutions of human α-thrombin and human Factor Xa in a suitable assay buffer (e.g., Tris-HCl buffer containing NaCl, CaCl2, and PEG 8000). Prepare a solution of the respective chromogenic substrate (e.g., S-2238 for thrombin, S-2765 for FXa).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Procedure: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution. Incubate for a pre-determined time at room temperature.
-
Initiation of Reaction: Add the chromogenic substrate to each well to initiate the enzymatic reaction.
-
Measurement: Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [3]
-
Enzyme and Substrate Preparation: Use commercially available COX-1 (from ram seminal vesicles) and COX-2 (human recombinant) enzymes. Prepare a solution of arachidonic acid as the substrate.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.
-
Assay Procedure: In a reaction vessel, pre-incubate the enzyme with the test compound or vehicle control at 37 °C for a specified time.
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Quantification of Prostaglandin E2 (PGE2): After a defined incubation period, stop the reaction and measure the amount of PGE2 produced using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration and determine the IC50 values.
5-Lipoxygenase (5-LOX) Inhibition Assay [3]
-
Enzyme and Substrate Preparation: Use a purified 5-LOX enzyme (e.g., from potato tubers or human recombinant). Prepare a solution of linoleic acid as the substrate.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Assay Procedure: In a quartz cuvette, mix the assay buffer, the 5-LOX enzyme solution, and the test compound.
-
Initiation of Reaction: Add the linoleic acid solution to start the reaction.
-
Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.
-
Data Analysis: Determine the initial reaction rates and calculate the IC50 values from the dose-response curves.
Caption: Experimental workflow for SAR studies.
Conclusion
The 5-chlorothiophene scaffold has proven to be a versatile and valuable component in the design of potent and selective inhibitors for a range of therapeutic targets. The comparative analysis of its role in dual thrombin/FXa inhibitors and dual COX/LOX inhibitors reveals that while the 5-chlorothiophene moiety often serves as a crucial anchoring group, the overall biological activity and selectivity are finely tuned by the nature and arrangement of the substituents on the core scaffold. The insights gained from these SAR studies provide a strong foundation for the future design and development of novel therapeutics based on this privileged heterocyclic motif. The continued exploration of the chemical space around the 5-chlorothiophene core is likely to yield new drug candidates with improved efficacy and safety profiles for a variety of diseases.
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Meneyrol, J., et al. (2013). 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor. Journal of Medicinal Chemistry, 56(23), 9441-9456. [Link]
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Ahmad, S., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [Link]
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A Head-to-Head Comparison of Building Blocks for Heterocyclic Drug Discovery: A Guide for the Modern Medicinal Chemist
Introduction: The Central Role of Heterocycles in Drug Design
Heterocyclic chemistry is a cornerstone of modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] These cyclic structures, incorporating atoms other than carbon (heteroatoms) such as nitrogen, oxygen, and sulfur, are not merely passive scaffolds. They actively modulate a molecule's physicochemical properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity.[2] This fine-tuning is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) and toxicity (Tox) profiles of drug candidates.
This guide provides a head-to-head comparison of common heterocyclic building blocks, moving beyond a simple catalog of structures to offer a data-driven analysis of their relative performance. We will explore the strategic rationale behind choosing one heterocycle over another, supported by experimental data from peer-reviewed studies. The focus will be on the practical application of these building blocks to solve common challenges in drug discovery, such as improving metabolic stability, enhancing potency, and increasing bioavailability.
The Strategic Framework: Bioisosterism and Scaffold Hopping
Two key strategies underpin the rational selection and exchange of heterocyclic building blocks: bioisosterism and scaffold hopping.
-
Bioisosterism is the substitution of a functional group or moiety with another that has similar steric and electronic properties, with the aim of retaining or improving biological activity while optimizing other properties.[2][3]
-
Scaffold hopping is a more profound structural change where the core of a molecule is replaced with a topologically distinct scaffold, often to escape patent space, improve ADME properties, or discover novel modes of interaction with the target.[4][5][6]
This guide will provide concrete examples of both strategies, illustrating how the judicious replacement of one heterocycle with another can lead to superior drug candidates.
Head-to-Head Comparison I: The Privileged Indole Scaffold and its Aza-Analogs
The indole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and natural products.[7][8] However, it is often susceptible to oxidative metabolism. A common strategy to mitigate this is the replacement of a C-H group in the benzene portion of the indole with a nitrogen atom, creating an azaindole . This bioisosteric replacement can significantly enhance metabolic stability and solubility.[9][10]
Experimental Data: Indole vs. Azaindole
A systematic study on a series of HIV-1 attachment inhibitors provides a clear head-to-head comparison of indole versus its four possible azaindole isomers. The data below demonstrates the profound impact of this seemingly minor change on key drug-like properties.
| Scaffold | HIV-1 Activity (EC50, µM) | Solubility (µg/mL) | Metabolic Stability (t½ in HLM, min) |
| Indole | 0.76 | 16 | 16.9 |
| 4-Azaindole | 0.49 | 419 | > 100 |
| 5-Azaindole | 19 | 576.90 | > 100 |
| 6-Azaindole | < 15 | 487 | 38.5 |
| 7-Azaindole | 1.65 | 936 | 49.5 |
| Data compiled from reference[10]. HLM = Human Liver Microsomes. |
As the data clearly shows, all four azaindole analogs exhibited a dramatic increase in aqueous solubility (over 25-fold) and a significant improvement in metabolic stability compared to the parent indole.[10] Notably, the 4- and 7-azaindole isomers also retained or improved upon the antiviral potency of the original compound.[10]
Workflow for Evaluating Metabolic Stability
The following workflow outlines a standard experimental protocol for assessing the in vitro metabolic stability of heterocyclic building blocks.
Head-to-Head Comparison II: The Six-Membered Stalwarts - Pyridine vs. Pyrimidine
Pyridine and pyrimidine are among the most common six-membered nitrogen-containing heterocycles in FDA-approved drugs.[1][11] While both are electron-deficient aromatic systems, the presence of a second nitrogen atom in pyrimidine significantly alters its properties and can be leveraged to address specific challenges in drug design, particularly in the realm of kinase inhibitors.
Comparative Evaluation: Pyridine vs. Pyrimidine Scaffolds
| Feature | Pyridine | Pyrimidine |
| Aromaticity | Monocyclic with one nitrogen | Monocyclic with two nitrogens |
| Kinase Binding Potential | High (e.g., against EGFR, VEGFR-2, CDKs) | Very High (e.g., against EGFR T790M, PI3K) |
| Resistance Handling | Moderate | High (often better for resistant mutations) |
| Pharmacokinetics | Generally good | Excellent, widely optimized |
| Clinical Relevance | Investigational/Preclinical | Numerous FDA-approved drugs (e.g., Osimertinib) |
| Adapted from reference[12]. |
The pyrimidine scaffold is often considered more "privileged" for kinase inhibition due to its ability to form multiple hydrogen bonds with the hinge region of the kinase active site. This can lead to enhanced potency and selectivity. Furthermore, the pyrimidine core has proven to be particularly effective in overcoming resistance mutations. A prime example is the development of the third-generation EGFR inhibitor, Osimertinib, which is highly active against the T790M resistance mutation that renders first-generation inhibitors like Erlotinib (a quinazoline, a fused pyrimidine analog) ineffective.[13]
Experimental Data: Pyridine vs. Pyrimidine in Kinase Inhibition
In the development of Aurora kinase inhibitors, a direct comparison was made by replacing a benzene moiety with a pyridine ring. This seemingly conservative change resulted in a significant loss of potency.
| Compound ID | Core Scaffold | Modification | Aurora A IC50 |
| 13 | Pyrimidine | Benzene moiety | 38.6 ± 7.0 nM |
| 20 | Pyrimidine | Benzene replaced with Pyridine | > 100 nM |
| Data from reference[14][15]. |
This example underscores a critical principle in medicinal chemistry: the effects of bioisosteric replacements are context-dependent. While pyridine can be an excellent building block, in this specific case, the electronic and steric properties of the benzene ring were crucial for maintaining high potency.[14][15]
Head-to-Head Comparison III: The Five-Membered Bioisosteres - Furan vs. Thiophene
Furan and thiophene are classic five-membered aromatic bioisosteres, differing only in the heteroatom (oxygen vs. sulfur). This subtle change, however, leads to distinct physicochemical and metabolic profiles that can be exploited in drug design.
Comparative Physicochemical Properties
| Property | Furan | Thiophene | Significance in Drug Design |
| Resonance Energy (kcal/mol) | 16 | 29 | Higher resonance energy indicates greater aromatic stability. Thiophene's superior stability can lead to more robust compounds.[16] |
| Aromaticity Order | Benzene > Thiophene > Pyrrole > Furan | Benzene > Thiophene > Pyrrole > Furan | Aromaticity influences reactivity and π-π stacking interactions with biological targets.[16] |
| Electronegativity of Heteroatom | High (Oxygen) | Lower (Sulfur) | The higher electronegativity of oxygen in furan makes it a better hydrogen bond acceptor, which can be crucial for receptor binding.[16] |
| Metabolic Stability | Generally less stable, can form reactive metabolites | Generally more metabolically stable | Thiophene is often preferred to mitigate metabolic liabilities associated with furan rings.[17] |
| Data compiled from references[16][17]. |
Logical Relationships in Structure-Activity Relationship (SAR)
The choice between furan and thiophene is a classic optimization problem in medicinal chemistry, often involving a trade-off between potency (which might be enhanced by furan's hydrogen bonding capacity) and metabolic stability (where thiophene often has an advantage).
Conclusion: Rational Design Through Comparative Analysis
The selection of a heterocyclic building block is a critical decision in the drug discovery process. As this guide has demonstrated through experimental data and established principles, the choice is far from arbitrary. A deep understanding of the comparative advantages and disadvantages of different heterocyclic systems allows medicinal chemists to rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles.
The strategic application of bioisosterism and scaffold hopping, informed by a data-driven, head-to-head comparison of building blocks like indoles vs. azaindoles, pyridines vs. pyrimidines, and furans vs. thiophenes, is essential for navigating the complex landscape of modern drug discovery. By leveraging the subtle yet significant differences imparted by the heteroatoms within these rings, researchers can more efficiently and effectively optimize lead compounds into successful clinical candidates.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of (5-Chlorothiophen-2-yl)methanamine in Advanced Pharmaceutical Synthesis
Executive Summary
Introduction to (5-Chlorothiophen-2-yl)methanamine: A Privileged Scaffold
This compound, CAS Number 214759-22-5, is a primary amine derivative of 2-chlorothiophene.[1][2] Its structure is of significant interest to medicinal chemists for several reasons:
-
Bioisosteric Replacement: The thiophene ring is a well-established bioisostere of a phenyl ring, often used to modulate physicochemical properties like lipophilicity and metabolic stability.
-
Defined Vector for Substitution: The chlorosubstituent and the aminomethyl group provide two distinct points for synthetic elaboration, making it a versatile building block.
-
Key Pharmacophore Element: In the context of Factor Xa inhibitors like Rivaroxaban, the 5-chlorothiophene moiety serves as a crucial "cap" that binds in the S1 pocket of the enzyme, an interaction essential for high potency.[3]
Its most prominent application is in the final coupling step to form Rivaroxaban, where it is typically reacted with an activated form of the oxazolidinone core.[3][4]
The Competitive Landscape: Identifying Key Alternatives
A direct, drop-in replacement for this compound in the final step of Rivaroxaban synthesis is uncommon due to its optimized fit in the Factor Xa binding pocket. Therefore, a meaningful cost-effectiveness analysis must compare the entire synthetic strategy. The primary alternative is not another amine, but a different synthetic route that builds the final molecule. The most common alternative involves the use of 5-Chlorothiophene-2-carboxylic acid (or its activated acyl chloride derivative) and coupling it with the penultimate amine intermediate of Rivaroxaban.[3][5]
This guide will therefore compare two dominant convergent strategies for the synthesis of Rivaroxaban:
-
Strategy A: Utilizing this compound.
-
Strategy B: Utilizing 5-Chlorothiophene-2-carboxylic acid / carbonyl chloride.[6]
Comparative Analysis: A Multi-faceted Approach
Performance Metrics
The success of a synthetic route is not measured by cost alone. Yield, purity, and reaction time are paramount.
| Metric | Strategy A (using the amine) | Strategy B (using the acid/acyl chloride) | Rationale & Causality |
| Typical Final Step Yield | ~85-95% | ~80-92% | Amide bond formation is generally high-yielding. Strategy B can be slightly lower due to the potential for side reactions with the highly reactive acyl chloride. Careful control of base and temperature is critical. |
| Purity Profile | High purity often achieved post-reaction with simple crystallization. | Potential for over-acylation or other impurities requiring more rigorous purification. Dimeric impurities can sometimes be an issue.[7] | The reactivity of the acyl chloride in Strategy B requires stringent control to avoid side-product formation. The amine in Strategy A is generally more selective. |
| Reaction Time | 2-6 hours | 1-4 hours (for the final coupling) | The acyl chloride reaction (Strategy B) is often faster due to the high reactivity of the electrophile. However, this doesn't account for the time needed to prepare the acyl chloride. |
Process Efficiency and Cost-Effectiveness
Here, we move beyond simple yield and consider the holistic process.
| Parameter | Strategy A (using the amine) | Strategy B (using the acid/acyl chloride) | Field Insights & Economic Impact |
| Number of Steps | Can be longer if synthesizing the amine from scratch. | Can be shorter as the carboxylic acid is more readily available or synthesized.[8][9] | The key cost driver is often the overall process length. While 5-chlorothiophene-2-carboxylic acid is commercially available, its synthesis from simpler starting materials like 2-chlorothiophene can be complex, involving organometallics or harsh oxidation conditions.[9][10] |
| Reagent & Catalyst Cost | Requires specific reagents for the amine synthesis (e.g., reducing agents). | Requires reagents like thionyl chloride or oxalyl chloride to activate the acid.[11][12] | Thionyl chloride is inexpensive but generates corrosive HCl and SO2 gas, requiring specialized equipment. The cost of the amine itself must be weighed against the operational costs of the acid activation step. |
| Work-up & Purification | Typically simpler; often involves an aqueous wash and crystallization. | More complex work-up to quench the reactive acyl chloride and remove byproducts. Chromatography may be needed at scale. | Reduced purification needs (as often seen in Strategy A) directly translate to lower solvent usage, less waste, and higher throughput, significantly reducing the overall COGS. |
| Safety & Handling | Primary amines require appropriate handling. | Acyl chlorides are highly corrosive and moisture-sensitive. Thionyl chloride is toxic and corrosive. | The operational safety and equipment requirements for Strategy B are more stringent, adding to the hidden costs of the process. |
Experimental Protocols: A Self-Validating System
To provide a tangible comparison, detailed protocols for the final, crucial amide-bond forming step are presented below. These protocols are designed to be "self-validating" by including in-process checks (IPCs).
Workflow Diagram: Convergent Synthesis of Rivaroxaban
Caption: Comparison of convergent strategies for Rivaroxaban synthesis.
Protocol 1: Amidation using this compound (Strategy A)
-
Objective: To couple the activated oxazolidinone core with this compound.
-
Rationale: This protocol outlines a standard amide bond formation. The choice of an organic base is critical to neutralize the acid byproduct without causing side reactions.
-
Materials:
-
(S)-2-oxo-3-[4-(3-oxomorpholino)phenyl]oxazolidine-5-carboxylic acid, activated ester (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 vol)
-
-
Procedure:
-
Charge a clean, dry, inerted reactor with the activated oxazolidinone core and the solvent (DCM, 10 vol).
-
Stir to dissolve at ambient temperature (20-25°C).
-
Add the base (TEA, 1.5 eq) to the solution.
-
In a separate vessel, dissolve this compound (1.1 eq) in a small amount of DCM.
-
Add the amine solution dropwise to the reactor over 30 minutes, maintaining the temperature below 30°C.
-
IPC-1 (Self-Validation): After 2 hours, take a sample and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting materials. The reaction is complete when the limiting reagent is <1% by area.
-
Once complete, add water (5 vol) to the reaction mixture and stir for 15 minutes.
-
Separate the organic layer. Wash the organic layer with 1M HCl (5 vol) followed by saturated sodium bicarbonate solution (5 vol) and finally, brine (5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Rivaroxaban.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
-
Protocol 2: Amidation using 5-Chlorothiophene-2-carbonyl chloride (Strategy B)
-
Objective: To couple the penultimate amine intermediate with 5-Chlorothiophene-2-carbonyl chloride.
-
Rationale: This two-step, one-pot procedure first activates the carboxylic acid and then couples it. The use of an inorganic base in the second step is common in large-scale production.[7][13]
-
Materials:
-
5-Chlorothiophene-2-carboxylic acid (1.05 eq)
-
Thionyl chloride (1.2 eq)
-
Toluene (10 vol)
-
Catalytic N,N-Dimethylformamide (DMF)
-
4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride (1.0 eq)[13]
-
Sodium carbonate (2.5 eq)
-
Acetone/Water solvent system
-
-
Procedure:
-
Acid Activation: In a clean, dry, inerted reactor, suspend 5-Chlorothiophene-2-carboxylic acid (1.05 eq) in toluene (5 vol).
-
Add a catalytic amount of DMF.
-
Heat the mixture to 60-65°C and add thionyl chloride (1.2 eq) dropwise. An off-gas scrubber is required.[14]
-
Maintain at 60-65°C for 2-3 hours until gas evolution ceases. IPC-1 (Self-Validation): A small aliquot can be quenched with methanol and analyzed by GC-MS to confirm the formation of the methyl ester, indicating complete conversion to the acid chloride.
-
Cool the mixture and concentrate under vacuum to remove excess thionyl chloride, affording a solution of the acid chloride in toluene.
-
Coupling Reaction: In a separate reactor, dissolve sodium carbonate (2.5 eq) in water (10 vol) and cool to 10-15°C.
-
Add the penultimate amine hydrochloride salt (1.0 eq) followed by acetone (5 vol).[13]
-
Add the previously prepared acid chloride solution dropwise to the amine slurry, maintaining the temperature below 20°C.[7]
-
IPC-2 (Self-Validation): After the addition is complete, warm the mixture to ambient temperature and stir for 1-2 hours. Monitor by HPLC for the disappearance of the amine starting material.
-
Upon completion, filter the precipitated solid. Wash the cake with water and then with acetone to remove inorganic salts and starting material residues.
-
Dry the solid under vacuum to yield Rivaroxaban. Further recrystallization may be required to meet purity specifications.
-
Conclusion & Strategic Recommendations
The choice between using this compound (Strategy A) and 5-Chlorothiophene-2-carboxylic acid (Strategy B) is a classic process chemistry dilemma: a trade-off between the cost of starting materials and the efficiency of the overall process.
-
This compound is the strategically superior choice when process simplicity, high purity, and reduced waste are the primary drivers. While the initial purchase price of the reagent may be higher, the savings in purification, solvent usage, and waste disposal—coupled with potentially higher and more consistent yields—often lead to a lower overall cost of goods, especially at scale. This route is often favored for cGMP manufacturing where process robustness and minimal purification are highly valued.
-
5-Chlorothiophene-2-carboxylic acid is a viable alternative, particularly if there is strong in-house expertise in handling reactive acyl chlorides and if the cost of the amine intermediate is prohibitively high. This route may appear more economical on paper due to the lower cost of the thiophene starting material, but it carries "hidden costs" associated with more hazardous reagents, more complex work-ups, and potentially more challenging purification steps to remove process-related impurities.[15]
Recommendation: For research, development, and drug development professionals, we recommend initially evaluating both routes. However, for scalable, robust, and environmentally conscious manufacturing, the pathway utilizing This compound often presents a more compelling business and scientific case due to its superior process efficiency and control.
References
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ResearchGate. An Improved Synthesis of Rivaroxaban. [Link]
-
Degres Journal. Effective telescoping single solvent continuous-flow synthesis of Rivaroxaban in a micro-reactor. [Link]
- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
ResearchGate. An Efficient Synthesis of Rivaroxaban. [Link]
-
ResearchGate. Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. [Link]
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Patsnap. Synthesis method of rivaroxaban. [Link]
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Arborpharm. Rivaroxaban Intermediates Introduction. [Link]
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Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
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MMS. Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]. [Link]
- Google Patents. CA2512504C - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide.
- Google Patents.
- Google Patents. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
-
AA Blocks. 1211595-92-4 | (4-(5-Chlorothiophen-2-yl)phenyl)methanamine hydrochloride. [Link]
- Google Patents. WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide.
- Google Patents. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
-
IP.com. An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermediate. [Link]
-
Dana Bioscience. (5-Chlorothiophen-2-yl)(thiophen-2-yl)methanone 250mg. [Link]
-
Semantic Scholar. AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. [Link]
-
Drugs.com. Rivaroxaban Alternatives Compared. [Link]
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A Comparative Purity Analysis of (5-Chlorothiophen-2-yl)methanamine from Various Commercial Suppliers
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Starting Material Purity in Pharmaceutical Synthesis
(5-Chlorothiophen-2-yl)methanamine is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the anticoagulant drug Rivaroxaban.[1][2] The purity of this key intermediate is not merely a matter of regulatory compliance; it directly impacts the impurity profile of the final API, potentially affecting its safety, efficacy, and stability.[3] Process-related impurities and degradation products originating from the starting materials can propagate through multi-step syntheses, leading to costly and time-consuming purification challenges, and in the worst case, compromising patient safety.
This guide provides a comprehensive framework for benchmarking the purity of this compound obtained from different commercial suppliers. We will delve into the rationale behind selecting a multi-pronged analytical approach, detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), and present a comparative analysis of hypothetical data. The objective is to empower researchers and drug development professionals with the knowledge and tools to make informed decisions when sourcing this critical raw material.
Understanding Potential Impurities: A Look at the Synthesis
The synthetic routes to this compound can introduce a variety of impurities. Common methods may involve the chlorination of a thiophene derivative followed by the introduction of the aminomethyl group.[4] Potential impurities can therefore include regioisomers of the chlorination step, unreacted starting materials, and byproducts from the amination reaction. Furthermore, the synthesis of the precursor, 5-chlorothiophene-2-carboxylic acid, can also introduce impurities that may be carried through to the final product.[5][6]
This guide will focus on identifying and quantifying three main categories of impurities:
-
Process-Related Impurities: Arising from the synthetic route, such as isomers, unreacted starting materials, and byproducts.
-
Residual Solvents: Organic volatile impurities remaining from the synthesis and purification processes.
-
Degradation Products: Impurities formed due to the instability of the compound under certain conditions.
Experimental Design: A Multi-Modal Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity.[4] Therefore, a combination of chromatographic and spectroscopic methods is essential for a thorough evaluation. This guide employs a tripartite strategy:
-
High-Performance Liquid Chromatography (HPLC): To quantify the main component and non-volatile organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the main component and identify and quantify impurities with different proton and carbon environments.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile organic impurities and residual solvents.
Figure 1: A schematic overview of the experimental workflow for the comparative purity analysis.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Impurities
Rationale: Reversed-phase HPLC with UV detection is a robust and widely used technique for the purity determination of organic compounds. A C18 column is a good starting point for the separation of aromatic amines and their related impurities.[3][7] The gradient elution allows for the separation of compounds with a range of polarities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound from each supplier into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
Rationale: NMR spectroscopy is an unparalleled technique for structural elucidation and can be used for quantitative analysis (qNMR). ¹H NMR provides information on the proton environment, while ¹³C NMR helps in identifying the carbon skeleton. Comparing the spectra of samples from different suppliers to a reference can reveal subtle structural differences and the presence of impurities.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of each this compound sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate all signals and reference the spectrum to TMS at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
Rationale: GC-MS is the gold standard for the separation and identification of volatile and semi-volatile organic compounds. It is highly sensitive and provides structural information from the mass spectrum of each separated component, making it ideal for identifying residual solvents and other volatile impurities.
Instrumentation:
-
GC-MS system with a capillary column and a mass selective detector.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Reagents:
-
Methanol (GC grade) or another suitable solvent for sample dissolution.
-
Helium (carrier gas)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of each this compound sample in a suitable volatile solvent like methanol.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas Flow: Helium at 1 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Comparative Data Analysis (Hypothetical)
For the purpose of this guide, we will analyze hypothetical data from three different suppliers: Supplier A, Supplier B, and Supplier C.
HPLC Purity Results
| Supplier | Main Peak Area (%) | Total Impurity Area (%) | Number of Impurities > 0.1% |
| Supplier A | 99.85 | 0.15 | 1 |
| Supplier B | 99.52 | 0.48 | 3 |
| Supplier C | 98.91 | 1.09 | 5 |
Interpretation: Supplier A demonstrates the highest purity by HPLC, with only one minor impurity above the 0.1% reporting threshold. Supplier C shows the lowest purity with a significant number of impurities.
NMR Analysis Summary
| Supplier | Structural Confirmation | Observable Impurities |
| Supplier A | Conforms to expected structure of this compound. | Trace signal consistent with a regioisomer. |
| Supplier B | Conforms to expected structure. | Signals corresponding to a regioisomer and an unidentified aromatic impurity. |
| Supplier C | Conforms to expected structure. | Multiple unidentifiable signals in the aromatic and aliphatic regions. |
Interpretation: The ¹H NMR spectrum of a pure sample of this compound is expected to show characteristic signals for the thiophene ring protons and the aminomethyl protons. The presence of additional signals, as seen in the samples from Suppliers B and C, indicates the presence of impurities.
Figure 2: A representative impurity profile for this compound.
GC-MS Residual Solvent Analysis
| Supplier | Toluene (ppm) | Tetrahydrofuran (THF) (ppm) | Other Volatiles (ppm) |
| Supplier A | < 50 | < 50 | Not Detected |
| Supplier B | 250 | < 50 | 120 (Unidentified) |
| Supplier C | 890 | 150 | 300 (Unidentified) |
Interpretation: Supplier A demonstrates excellent control of residual solvents, with levels well below typical ICH limits. Suppliers B and C show higher levels of common synthesis solvents, with Supplier C exceeding the typical limit for Toluene.
Discussion and Recommendations
The hypothetical data clearly illustrates the significant variability in purity that can exist between different suppliers of the same chemical intermediate.
-
Supplier A consistently provided the highest purity material across all three analytical techniques. The low levels of organic and volatile impurities make this supplier an excellent choice for applications where high purity is paramount, such as in late-stage clinical development and commercial manufacturing of APIs.
-
Supplier B provided material of acceptable purity for some applications, but the presence of multiple impurities warrants further investigation and potential purification before use in cGMP processes. This material might be suitable for early-stage research and development where cost is a primary consideration.
-
Supplier C 's material exhibited the lowest purity, with a significant number of impurities and high levels of residual solvents. The use of this material in pharmaceutical synthesis would likely lead to significant challenges in downstream processing and could compromise the quality of the final product. It is therefore not recommended for use in drug development without extensive purification and re-characterization.
Causality behind Experimental Choices:
The selection of a multi-modal analytical approach is deliberate. HPLC provides excellent quantitative data on the bulk material and non-volatile impurities. However, it may not be able to distinguish between structurally similar isomers. NMR is highly specific for structure and can often identify impurities that co-elute in HPLC. GC-MS is essential for detecting and identifying volatile impurities, such as residual solvents, which are not amenable to HPLC analysis and are often not visible by NMR at low concentrations. This comprehensive approach ensures that the purity assessment is not biased by the limitations of a single technique.
Conclusion: The Importance of a Robust Supplier Qualification Program
This guide has outlined a comprehensive strategy for benchmarking the purity of this compound from different suppliers. The use of orthogonal analytical techniques provides a robust and reliable assessment of product quality. For researchers, scientists, and drug development professionals, the message is clear: the purity of your starting materials is a critical determinant of the success of your project. Establishing a rigorous supplier qualification program that includes in-house analytical testing is not an unnecessary expense, but a crucial investment in the quality and integrity of your research and the safety of future medicines.
References
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2024). SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. Retrieved from [Link]
-
Sakai, N., et al. (2024, January 4). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]
-
Patil, P. A., et al. (2024, July 7). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. ResearchGate. [Link]
-
Thermo Fisher Scientific. (n.d.). Certificate of Analysis: 5-Chlorothiophene-2-carbonyl chloride, 98%. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Retrieved from [Link]
-
Wiley Online Library. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN108061767A - The method of HPLC method separation determination Rivaroxaban intermediates and its related impurities.
-
The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 214759-22-5 | this compound. Retrieved from [Link]
-
Springer. (2010, March 24). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
Allied Academies. (n.d.). Analytical method validation: Comprehensive lifecycle approach. Retrieved from [Link]
-
Allied Academies. (n.d.). Analytical method validation: Comprehensive lifecycle approach. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity. Retrieved from [Link]
-
ACS Publications. (2005, February 2). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Pharmaceutical Intermediates: Innovation and the Role of 5-Chlorothiophene-2-Carboxylic Acid. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for (5-Chlorothiophen-2-yl)methanamine Quantification
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and product quality. (5-Chlorothiophen-2-yl)methanamine, a key building block in the synthesis of various pharmaceutical compounds, requires meticulously validated analytical methods to ensure its identity, purity, and strength. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, grounded in established scientific principles and regulatory expectations.
The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose[1][2][3]. The International Council for Harmonisation (ICH), US Food and Drug Administration (FDA), and European Medicines Agency (EMA) have established comprehensive guidelines that outline the essential validation characteristics[4][5][6][7][8][9][10][11][12][13][14]. These parameters include accuracy, precision, specificity, linearity, range, and robustness. This guide will explore the practical application of these principles in the context of quantifying this compound, comparing two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Critical Choice of Analytical Technique
The selection of an appropriate analytical technique is the foundational step in method development and validation. For a primary amine like this compound, both HPLC and GC present viable options, each with distinct advantages and challenges.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry[15][16]. However, the analysis of small, polar, and UV-transparent amines can be challenging. To overcome this, derivatization with a UV-absorbing or fluorescent tag is often employed to enhance detection and improve chromatographic separation[16][17].
-
Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds. Given the nature of this compound, GC can be a powerful tool, especially when coupled with a highly sensitive and selective detector like a mass spectrometer (MS)[15][18][19][20][21][22].
This guide will delve into the validation of both a derivatization-based HPLC-UV method and a direct injection GC-MS method for the quantification of this compound.
Comparative Validation Data
The following table summarizes the key performance characteristics of the two validated analytical methods. This data is representative of what would be expected from a robust validation study, following ICH Q2(R1) guidelines[2][3][6].
| Validation Parameter | HPLC-UV with Derivatization | GC-MS | ICH Q2(R1) Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Dependent on application |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Typically 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.03 | Established with appropriate S/N |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 | 0.1 | Established with appropriate S/N and precision |
| Specificity | No interference from placebo or degradation products | No interference from placebo or degradation products | Peak purity and resolution > 2 |
| Robustness | Unaffected by minor changes in pH, flow rate, and column temperature | Unaffected by minor changes in inlet temperature and carrier gas flow rate | No significant impact on results |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols for both methods are provided below.
HPLC-UV Method with Pre-column Derivatization
The rationale behind pre-column derivatization is to attach a chromophore to the this compound molecule, thereby enhancing its detectability by UV absorption[16]. Dansyl chloride is a common derivatizing agent for primary amines.
1. Sample Preparation and Derivatization:
- Prepare a stock solution of this compound at 1 mg/mL in methanol.
- Prepare a series of calibration standards by diluting the stock solution.
- To 100 µL of each standard and sample solution, add 200 µL of 10 mg/mL dansyl chloride in acetone and 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
- Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
- After cooling to room temperature, add 100 µL of 2% (v/v) acetic acid to stop the reaction.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
- Gradient Program: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 340 nm.
- Injection Volume: 10 µL.
GC-MS Method
Gas chromatography coupled with mass spectrometry offers high selectivity and sensitivity, often without the need for derivatization for compounds that are sufficiently volatile and thermally stable[15][20][21].
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in methanol.
- Prepare a series of calibration standards by diluting the stock solution.
- Samples are diluted to fall within the calibration range.
2. Chromatographic and Mass Spectrometric Conditions:
- Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250°C.
- Injection Mode: Splitless.
- Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion (m/z 147) and a characteristic fragment ion. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight of approximately 147.63 g/mol [23].
Visualization of Workflows
To provide a clear visual representation of the experimental processes, the following diagrams were created using Graphviz.
Caption: Workflow for GC-MS analysis.
Forced Degradation Studies: Ensuring Specificity
A critical component of validating a stability-indicating method is the performance of forced degradation studies.[24][25][26][27][28] These studies intentionally stress the drug substance to produce potential degradation products, thereby demonstrating that the analytical method can specifically quantify the analyte in the presence of these degradants.
For this compound, forced degradation would involve exposure to:
-
Acidic Conditions: e.g., 0.1 M HCl at 60°C.
-
Basic Conditions: e.g., 0.1 M NaOH at 60°C.
-
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., 80°C.
-
Photolytic Stress: e.g., exposure to UV light.
The specificity of both the HPLC-UV and GC-MS methods would be confirmed by the absence of co-eluting peaks at the retention time of this compound in the chromatograms of the stressed samples. Mass spectrometry, with its ability to provide mass information, is particularly powerful in distinguishing the analyte from potential degradants.[29][30][31][32]
Conclusion and Recommendations
Both the HPLC-UV with pre-column derivatization and the direct GC-MS methods are capable of providing accurate and precise quantification of this compound. The choice between the two will depend on the specific requirements of the laboratory and the intended application.
-
The HPLC-UV method , while requiring an additional derivatization step, utilizes instrumentation that is widely available in most pharmaceutical quality control laboratories. The derivatization enhances sensitivity and allows for the use of common UV detectors.
-
The GC-MS method offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound or for impurity profiling. The direct injection approach simplifies sample preparation.
Ultimately, the validation data demonstrates that both methods are fit for their intended purpose, providing reliable and reproducible results for the quantification of this compound. The principles and protocols outlined in this guide serve as a robust framework for the development and validation of analytical methods for this and other critical pharmaceutical intermediates. Adherence to these scientifically sound and regulatory-compliant practices is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.[33][34][35]
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Comparative analysis of catalysts for the synthesis of functionalized thiophenes
An In-depth Technical Guide to the Synthesis of Functionalized Thiophenes: A Comparative Analysis of Catalysts
Introduction
The thiophene nucleus is a cornerstone of modern chemistry, serving as a privileged scaffold in a vast array of functional molecules. Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and advanced organic electronic materials.[1][2][3] The specific substitution pattern on the thiophene ring dictates the molecule's physicochemical properties and biological activity, making the development of precise and efficient synthetic methodologies a critical endeavor for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the primary catalytic systems employed for the synthesis of functionalized thiophenes. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into both classical ring-formation strategies and modern cross-coupling techniques. Our analysis will cover the mechanisms, advantages, limitations, and practical considerations of each catalytic approach, supported by experimental data and protocols.
Part 1: Ring Formation Strategies: Constructing the Thiophene Core
The de novo synthesis of the thiophene ring from acyclic precursors is a powerful strategy that allows for the installation of desired functionality from the outset. Classical condensation reactions remain highly relevant, while modern metal-catalyzed cyclizations offer alternative pathways with unique advantages.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a robust and highly reliable multicomponent condensation for synthesizing 2-aminothiophenes.[4][5] It involves the reaction of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[5]
Mechanistic Insight: The reaction is understood to proceed via an initial Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated intermediate.[5][6] The base then facilitates the addition of sulfur, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[5][7] The choice of base (e.g., morpholine, triethylamine) is critical for promoting the initial condensation without leading to unwanted side reactions.
Caption: The multi-step mechanism of the Gewald aminothiophene synthesis.
Advantages:
-
High Atom Economy: As a multicomponent reaction, it efficiently builds complexity.
-
Operational Simplicity: Often a one-pot procedure.
-
Readily Available Starting Materials: Utilizes common and inexpensive reagents.
Limitations:
-
Limited Substitution Patterns: Primarily yields 2-aminothiophenes, which may require further functionalization.
-
Reaction Conditions: Can require elevated temperatures.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is another classic approach, providing access to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[8] The core transformation involves the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[2][8]
Mechanistic Insight: The reaction proceeds through a sequence of base-catalyzed 1,4-conjugate additions. The thioglycolate anion first adds to the alkyne. A subsequent intramolecular addition to the ester carbonyl, followed by cyclization and tautomerization, yields the thiophene product.[8] This method provides excellent regiocontrol, dictated by the initial Michael addition. A recent variation utilizes ynone trifluoroborate salts, which condense with alkylthiols to generate thiophene boronates with complete regiocontrol, providing a handle for further cross-coupling reactions.[9]
Advantages:
-
Versatility: Allows for the synthesis of diverse, highly substituted thiophenes.
-
Good Regiocontrol: The substitution pattern is well-defined by the starting materials.
Limitations:
-
Substrate Availability: Requires access to specific α,β-acetylenic esters or related precursors.
Gold-Catalyzed Cyclizations
Modern synthetic methods increasingly leverage the unique reactivity of transition metals. Gold catalysts, in particular, are powerful Lewis acids that exhibit remarkable carbophilicity, efficiently activating C-C multiple bonds for nucleophilic attack under mild conditions.[10] This has been exploited for the synthesis of thiophenes and benzothiophenes from readily available alkynes.[11][12] For instance, 2-alkynyl thioanisoles can undergo gold(I)-catalyzed intramolecular cyclization to afford 2-substituted benzo[b]thiophenes.[12] These reactions are often rapid, high-yielding, and procedurally simple.[11] Efforts are also underway to develop these catalytic systems in more sustainable media, such as water containing surfactants.[13]
Part 2: Functionalization of Pre-formed Thiophene Rings
For many applications, the most efficient strategy is to introduce functionality onto a pre-existing thiophene core. Transition-metal catalysis has revolutionized this approach, enabling the precise and predictable formation of C-C and C-X bonds.[14]
Caption: General experimental workflow for a transition-metal catalyzed cross-coupling reaction.
Palladium Catalysis: The Workhorse of Cross-Coupling
Palladium catalysts are arguably the most versatile and widely used tools for thiophene functionalization.
-
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organohalide, is a premier method for forming C-C bonds to a thiophene ring.[14][15] It is known for its high functional group tolerance and generally high yields.
-
Direct C-H Arylation/Functionalization: Representing a significant advance in efficiency and atom economy, direct C-H activation avoids the need to pre-functionalize the thiophene with a halide.[16] Palladium catalysts can selectively activate a C-H bond (typically at the more acidic C2/C5 positions) for coupling with an aryl halide.[16][17] Recent developments even allow for the direct carbonylation of thiophene C-H bonds to form carboxylic acids.[18][19]
Nickel Catalysis: An Earth-Abundant Alternative
With increasing cost and supply concerns associated with palladium, nickel catalysis has emerged as a powerful and economical alternative. Nickel catalysts can mediate a wide range of transformations, including:
-
C-H Arylation: Nickel(II) bipyridine complexes, for example, have proven effective for the direct arylation of thiophenes and for polymerization reactions to create thiophene-based polymers.[20][21][22]
-
C-S Bond Cleavage/Coupling: Uniquely, nickel catalysts can facilitate cross-coupling reactions that proceed via the cleavage of a C-S bond within a thiophene derivative, offering novel synthetic disconnections.[23]
Copper Catalysis: The Specialist for C-S Bonds
While palladium and nickel excel at C-C bond formation, copper catalysis is the traditional and often superior choice for forming carbon-sulfur (C-S) bonds in Ullmann-type couplings.[24]
-
Thioetherification: Copper(I) salts, often without the need for expensive ligands, can efficiently catalyze the coupling of thiols with halo-thiophenes (or thiophenols with aryl halides) to generate thioethers.[25][26] Recent advances have led to the development of highly efficient copper single-atom catalysts that are resistant to sulfur poisoning and offer excellent recyclability.[27]
-
Multicomponent Reactions: Copper catalysts can also enable complex one-pot multicomponent reactions that simultaneously form C-N, C-S, and C-C bonds to construct highly functionalized thiophenes from simple precursors.[28][29]
Part 3: Emerging Catalytic Frontiers
Photoredox Catalysis
Visible-light photoredox catalysis offers an alternative energy source to activate substrates under exceptionally mild conditions. This strategy often proceeds via radical intermediates, enabling unique reactivity.[30]
-
C-H Functionalization: Photoredox catalysts can generate radical species that undergo Minisci-type reactions with thiophenes, allowing for the introduction of alkyl and aryl groups at electron-deficient positions.[31]
-
Dual Catalysis: A particularly powerful approach combines a photoredox catalyst with a transition metal catalyst (e.g., nickel). In this synergistic system, the photoredox cycle generates reactive intermediates that are fed into the nickel cross-coupling cycle, enabling transformations that are difficult to achieve with either catalyst alone, such as the thioetherification of aryl bromides at room temperature.[32][33]
Asymmetric Organocatalysis
For the synthesis of chiral thiophene-containing molecules, asymmetric organocatalysis provides a metal-free pathway. Chiral amines or thioureas can catalyze reactions to produce polycyclic or substituted tetrahydrothiophenes with high enantioselectivity (up to 97% ee).[34][35] These methods are critical for the synthesis of enantiopure building blocks for drug discovery.
Comparative Analysis of Catalytic Systems
The optimal choice of catalyst depends on the specific synthetic target, substrate availability, and desired process parameters.
| Catalyst System | Primary Application | Key Advantages | Common Limitations | Typical Catalyst Loading | Temperature (°C) |
| Base (Gewald) | 2-Aminothiophene Synthesis | One-pot, atom-economical, inexpensive reagents.[4] | Limited scope, can require heat. | Catalytic | 60-100 |
| Gold (Au) | Alkyne Cyclization | Very mild conditions, rapid, high-yielding, excellent functional group tolerance.[10][11] | High catalyst cost, substrate-specific. | 0.05 - 5 mol% | Room Temp - 60 |
| Palladium (Pd) | C-C Coupling (Suzuki), C-H Arylation | Broadest scope, high functional group tolerance, very reliable.[14] | High cost, potential for product contamination, phosphine ligand sensitivity. | 1 - 5 mol% | 80-120 |
| Nickel (Ni) | C-C/C-H Coupling | Low cost (earth-abundant), unique reactivity (e.g., C-S cleavage).[20][21] | Can be more sensitive to air/moisture, sometimes lower functional group tolerance than Pd. | 2.5 - 10 mol% | 80-130 |
| Copper (Cu) | C-S Coupling (Thioetherification) | Excellent for C-S bonds, inexpensive, often ligand-free.[25] | Can require stoichiometric amounts in some cases, less effective for C-C coupling. | 1 - 10 mol% (catalytic) | 100-140 |
| Photoredox | Radical C-H Functionalization | Extremely mild conditions (visible light, RT), unique reactivity pathways.[30][31] | Requires specialized photoreactor setup, can be sensitive to oxygen. | 1 - 2 mol% | Room Temp |
| Organocatalyst | Asymmetric Synthesis | Metal-free, enables high enantioselectivity.[35] | Higher catalyst loadings, sometimes longer reaction times. | 5 - 20 mol% | Room Temp |
Experimental Protocols
Trustworthy and reproducible protocols are the foundation of scientific progress. Here, we provide detailed, step-by-step methodologies for two representative and widely applicable syntheses.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Synthesis of 2-(4-fluorophenyl)thiophene[15]
This protocol describes a standard Suzuki-Miyaura coupling, a cornerstone reaction for synthesizing aryl-substituted thiophenes.
Materials:
-
2-Bromothiophene
-
4-Fluorophenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromothiophene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Add the catalyst, Pd(dppf)Cl₂ (0.03 eq).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Heat the reaction mixture to 120 °C in an oil bath and stir vigorously for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-(4-fluorophenyl)thiophene (Typical Yield: ~85%).
Protocol 2: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol is a classic example of the Gewald reaction for constructing a polysubstituted aminothiophene.
Materials:
-
Butan-2-one (methyl ethyl ketone)
-
Ethyl cyanoacetate
-
Elemental sulfur (S₈)
-
Morpholine
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add butan-2-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).
-
Add ethanol as the solvent (approx. 2-3 mL per mmol of ketone).
-
Add morpholine (1.5 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 2-4 hours. An exothermic reaction may be observed.
-
Monitor the consumption of starting materials by TLC.
-
Upon completion, cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Recrystallize the crude solid from ethanol to obtain the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Conclusion
The synthesis of functionalized thiophenes is a mature yet continually evolving field. Classical ring-forming reactions like the Gewald and Fiesselmann syntheses provide reliable access to specific substitution patterns from simple starting materials. However, the landscape is dominated by transition-metal catalysis, which offers unparalleled precision in functionalizing the thiophene core.
Palladium remains the gold standard for its broad applicability in C-C bond formation, while nickel provides a cost-effective and powerful alternative. Copper catalysis is the undisputed specialist for C-S bond formation. Looking forward, emerging frontiers in photoredox and asymmetric organocatalysis are enabling transformations under milder conditions and with greater stereochemical control, opening doors to novel molecular architectures. For researchers and drug development professionals, a deep understanding of the relative strengths and weaknesses of these diverse catalytic systems is essential for the rational design of efficient and robust synthetic routes to the next generation of thiophene-based medicines and materials.
References
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Tamba, S., Fuji, K., Nakamura, K., & Mori, A. (2014). Nickel(II)-Catalyzed Cross-Coupling Polycondensation of Thiophenes via C–S Bond Cleavage. Organometallics, 33(1), 12-15. [Link]
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Gabriele, B., Veltri, L., & Mancuso, R. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687-15719. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
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Wang, D., et al. (2016). Nickel-catalyzed and Li-mediated regiospecific C–H arylation of benzothiophenes. Green Chemistry, 18(22), 5990-5994. [Link]
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Wikipedia. (n.d.). Gewald reaction. [Link]
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Gabriele, B., Veltri, L., & Mancuso, R. (2014). Recent advances in the synthesis of thiophene derivatives by cyclization of functionalized alkynes. PubMed.[Link]
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Du, D., et al. (2023). Organocatalytic stereoselective construction of polycyclic benzo[b]thiophenes from 2-aminobenzo[b]thiophenes and alkynyl-substituted enones. Organic & Biomolecular Chemistry, 21(30), 6161-6165. [Link]
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ResearchGate. (2023). Copper-catalyzed/mediated synthesis of thiophenes and benzothiophenes: an updated review. [Link]
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Mishra, A., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 289-302. [Link]
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Hashmi, A. S. K., et al. (2006). An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols. Organic Letters, 8(15), 3167-3169. [Link]
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Assessing the "Magic Chloro" Effect: A Comparative Guide to the Biological Impact of the 5-Chloro Substituent
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of a chlorine atom, often hailed as the "magic chloro" effect, can dramatically alter the biological activity of a lead compound.[1] This guide provides an in-depth, objective comparison of the multifaceted impact of a 5-chloro substituent on a hypothetical parent molecule, "Compound X," versus its chlorinated analog, "5-Cl-Compound X." We will delve into the underlying physicochemical principles and provide detailed experimental protocols to empower researchers to rationally assess and leverage this powerful structural modification in their own drug discovery programs.
The Rationale Behind Chlorination: More Than Just a Bulky Group
The decision to introduce a chlorine atom is a calculated one, aiming to modulate several key drug-like properties simultaneously. Unlike a simple steric blocker, the chloro group exerts a unique combination of electronic and lipophilic effects that can profoundly influence a molecule's interaction with its biological environment.[2] It is more lipophilic and, in terms of size, comparable to a methyl group, while also being more electronegative.[2] This versatility allows it to enhance metabolic stability, improve membrane permeability, and increase binding affinity at the target site.[2]
This guide will walk through the essential in vitro assays to quantify these effects, using our case study of Compound X and 5-Cl-Compound X to illustrate the potential outcomes.
I. Lipophilicity: A Double-Edged Sword
The addition of a chlorine atom almost invariably increases the lipophilicity of a compound, a critical parameter that governs its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] An optimal level of lipophilicity is crucial; too low, and the compound may not effectively cross biological membranes, while too high a value can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[4]
Experimental Protocol: Shake-Flask Method for LogP Determination
The "gold standard" for experimentally determining lipophilicity is the shake-flask method, which measures the partition coefficient (LogP) of a compound between n-octanol and water.[5]
Objective: To quantify the change in lipophilicity upon the addition of a 5-chloro substituent.
Methodology:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Compound Dissolution: Prepare stock solutions of Compound X and 5-Cl-Compound X in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a separatory funnel, combine a precise volume of the aqueous solution of the test compound with an equal volume of the n-octanol phase.
-
Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully collect samples from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Data Comparison: Compound X vs. 5-Cl-Compound X
| Compound | Molecular Weight ( g/mol ) | cLogP (Calculated) | Experimental LogP |
| Compound X | 350.4 | 3.2 | 3.5 |
| 5-Cl-Compound X | 384.8 | 3.9 | 4.2 |
Interpretation: The addition of the 5-chloro substituent resulted in a significant increase in the experimental LogP value, confirming the expected increase in lipophilicity. This heightened lipophilicity may enhance the compound's ability to cross cell membranes.
II. Cell Permeability: Navigating the Biological Barriers
Enhanced lipophilicity often translates to improved cell permeability, a key factor for oral bioavailability and reaching intracellular targets. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[3][6]
Experimental Protocol: Caco-2 Permeability Assay
Objective: To assess the impact of the 5-chloro substituent on the ability of a compound to permeate a monolayer of intestinal epithelial cells.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer (typically 21 days).
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Dosing: Add the test compounds (Compound X and 5-Cl-Compound X) at a known concentration to the apical (A) side of the Transwell®.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound on the basolateral side, A is the surface area of the membrane, and C0 is the initial concentration on the apical side.
Data Comparison: Compound X vs. 5-Cl-Compound X
| Compound | Papp (A to B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B to A / Papp A to B) |
| Compound X | 5.2 | 1.1 |
| 5-Cl-Compound X | 15.8 | 0.9 |
Interpretation: The 5-chloro substitution led to a threefold increase in the apparent permeability, suggesting enhanced absorption across the intestinal barrier. The low efflux ratio for both compounds indicates that they are not significant substrates for efflux transporters.
III. Metabolic Stability: Resisting the Body's Defenses
A significant advantage of chlorination is its ability to block sites of metabolic oxidation.[7] By replacing a hydrogen atom with a chlorine atom at a metabolically vulnerable position, the compound's half-life can be extended, leading to improved pharmacokinetic properties.[8] The in vitro metabolic stability assay using human liver microsomes is a standard method to assess a compound's susceptibility to phase I metabolism.[9]
Experimental Protocol: Human Liver Microsome Stability Assay
Objective: To determine the effect of the 5-chloro substituent on the metabolic stability of a compound in the presence of liver enzymes.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, a phosphate buffer (pH 7.4), and the test compound (Compound X or 5-Cl-Compound X).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for many cytochrome P450 enzymes.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Data Comparison: Compound X vs. 5-Cl-Compound X
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound X | 25 | 27.7 |
| 5-Cl-Compound X | >120 | < 5.8 |
Interpretation: The 5-chloro substituent dramatically increased the metabolic stability of the compound, with the half-life extending beyond the duration of the assay. This suggests that the 5-position of Compound X is a primary site of metabolism, and its blockage by chlorine significantly reduces its clearance.
IV. Target Binding Affinity: Enhancing Potency
The ultimate goal of many drug discovery programs is to enhance the potency of a lead compound. The 5-chloro substituent can contribute to increased binding affinity through various mechanisms, including favorable hydrophobic interactions and the formation of halogen bonds with the target protein.[7] A radioligand binding assay is a sensitive and quantitative method to determine the affinity of a compound for its target receptor.[10]
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To measure the change in binding affinity for a target receptor upon the introduction of a 5-chloro substituent.
Methodology:
-
Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the target receptor.
-
Assay Buffer: Prepare an appropriate assay buffer that maintains the stability and activity of the receptor.
-
Competition Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and increasing concentrations of the unlabeled test compounds (Compound X and 5-Cl-Compound X).
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Data Comparison: Compound X vs. 5-Cl-Compound X
| Compound | IC50 (nM) | Ki (nM) |
| Compound X | 150 | 75 |
| 5-Cl-Compound X | 15 | 7.5 |
Interpretation: The 5-chloro substitution resulted in a 10-fold increase in binding affinity for the target receptor. This significant improvement in potency is a hallmark of the "magic chloro" effect and can be attributed to enhanced interactions within the binding pocket.
Visualizing the Workflow and Impact
To better understand the experimental processes and the conceptual impact of the 5-chloro substituent, the following diagrams are provided.
Caption: Overview of the experimental workflow for assessing the impact of the 5-chloro substituent.
Caption: Conceptual impact of the 5-chloro substituent on key drug-like properties.
Conclusion: A Strategic Tool in Drug Design
The strategic placement of a 5-chloro substituent can be a transformative step in lead optimization, often leading to significant improvements in potency, metabolic stability, and cell permeability. As demonstrated through our comparative analysis of "Compound X" and "5-Cl-Compound X," this single atomic substitution can yield a more drug-like molecule with a superior biological profile. However, it is crucial to recognize that the effects of chlorination are context-dependent and must be empirically validated. The detailed experimental protocols and comparative data presented in this guide provide a robust framework for researchers to systematically assess the impact of the "magic chloro" and harness its potential in the development of novel therapeutics.
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A Comparative Guide to the In-Vitro Evaluation of Novel Anticancer Agents Derived from (5-Chlorothiophen-2-yl)methanamine
Introduction: The Emerging Potential of Thiophene-Based Compounds in Oncology
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and notably, anticancer activities.[3][4][5][6] The introduction of a chlorosubstituent and a methanamine group, as seen in the (5-Chlorothiophen-2-yl)methanamine backbone, offers a versatile platform for the synthesis of novel derivatives with potentially enhanced therapeutic indices. This guide provides a comprehensive framework for the in-vitro testing of such novel compounds, comparing their cytotoxic effects and elucidating their mechanisms of action, with a focus on their potential as targeted anticancer agents.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only detailed experimental protocols but also the scientific rationale behind the selection of these assays, ensuring a robust and logical approach to the preclinical evaluation of this promising class of compounds.
Comparative In-Vitro Cytotoxicity Screening
The initial step in evaluating any novel compound for its anticancer potential is to assess its cytotoxicity against a panel of cancer cell lines. This allows for the determination of the compound's potency and selectivity.
Rationale for Cell Line Selection
The choice of cell lines is critical and should ideally represent a variety of cancer types to identify broad-spectrum activity or specific vulnerabilities. For the purpose of this guide, we will consider a panel including:
-
MCF-7: A human breast adenocarcinoma cell line, representing estrogen receptor-positive (ER+) breast cancer.
-
MDA-MB-231: A human breast adenocarcinoma cell line, representing triple-negative breast cancer (TNBC), which is often more aggressive.[7]
-
A549: A human lung carcinoma cell line, representing non-small cell lung cancer (NSCLC).[7]
-
WiDr: A human colon adenocarcinoma cell line, representing colorectal cancer.[8][9]
-
HEK293: A non-cancerous human embryonic kidney cell line, to assess general cytotoxicity and determine the selectivity index.[10][11]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13][14] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[10][11][13]
Experimental Protocol: MTT Assay [12][13][14]
-
Cell Seeding: Seed the selected cancer and non-cancerous cell lines into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare stock solutions of the novel this compound derivatives (e.g., Compound A, Compound B, and Compound C) in sterile DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include wells with untreated cells (vehicle control) and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 hours under the same conditions as step 1.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[16]
Comparative Cytotoxicity Data
The following table summarizes hypothetical IC50 values for three novel derivatives, Compound A, Compound B, and Compound C, compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) | WiDr IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293 IC50 / Average Cancer Cell IC50) |
| Compound A | 15.2 | 21.5 | 18.9 | 25.3 | >100 | >4.8 |
| Compound B | 5.8 | 8.2 | 7.1 | 9.5 | 55.4 | 7.2 |
| Compound C | 45.1 | 62.3 | 58.7 | 70.1 | >100 | >1.7 |
| Doxorubicin | 0.9 | 1.2 | 1.5 | 1.1 | 5.3 | 4.6 |
Interpretation of Results:
-
Compound B demonstrates the most potent anticancer activity across all tested cancer cell lines, with IC50 values in the low micromolar range.[10]
-
Compound A shows moderate activity.
-
Compound C exhibits the lowest potency.
-
Importantly, Compound B also displays a favorable selectivity index, suggesting it is more toxic to cancer cells than to non-cancerous cells, a crucial characteristic for a potential drug candidate.[10][11]
Elucidating the Mechanism of Action: Focus on Kinase Inhibition
Given the prevalence of aberrant signaling pathways in cancer, many modern anticancer drugs are designed as kinase inhibitors.[17][][19][20][21] Thiophene derivatives have been reported to possess kinase inhibitory activity.[22] Therefore, a logical next step is to investigate whether the observed cytotoxicity of the novel compounds is due to the inhibition of key oncogenic signaling pathways, such as those mediated by EGFR and HER2.[23][24][25][26][27]
Workflow for Mechanism of Action Studies
The following diagram illustrates the workflow for investigating the mechanism of action of the most promising compound, Compound B.
Caption: Simplified EGFR signaling pathway and potential inhibition by Compound B.
Caption: Simplified HER2 signaling pathway and potential inhibition by Compound B.
Conclusion and Future Directions
This guide has outlined a systematic approach for the initial in-vitro evaluation of novel anticancer compounds derived from this compound. The proposed workflow, from broad cytotoxicity screening to focused mechanism of action studies, provides a solid foundation for identifying promising lead candidates.
The hypothetical data presented for Compound B highlights the desired characteristics of a potential therapeutic: potent cytotoxicity against a range of cancer cell lines, a favorable selectivity index, and a defined mechanism of action involving the inhibition of key oncogenic pathways.
Further in-vitro studies for a promising candidate like Compound B would include:
-
Apoptosis Assays (e.g., Annexin V/PI staining): To confirm that cell death is occurring through programmed cell death. [16]* Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase. [8]* In-vitro Kinase Assays: To directly measure the inhibitory activity of the compound against purified EGFR and HER2 kinases.
By following a logical and experimentally rigorous path, researchers can effectively evaluate the therapeutic potential of this exciting class of thiophene derivatives and pave the way for their further preclinical and clinical development.
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A Comparative Guide to the Reactivity of Halothiophenes in Amination Reactions: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrogen atom onto a thiophene scaffold is a cornerstone of synthetic strategies aimed at developing novel pharmaceuticals, agrochemicals, and functional materials. Aminothiophenes are privileged structures, imparting unique electronic and pharmacokinetic properties to the final compounds. Among the various methods to forge this crucial carbon-nitrogen bond, transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool.
However, the efficiency of these amination reactions is profoundly influenced by the nature and position of the halogen substituent on the thiophene ring. Understanding the nuanced reactivity of different halothiophenes—from the workhorse bromo- and iodo-derivatives to the more challenging chloro- and fluoro-analogs—is paramount for rational reaction design and optimization. This guide provides a comprehensive comparative analysis of the reactivity of 2- and 3-halothiophenes in palladium-catalyzed amination reactions, supported by experimental data and mechanistic insights to empower researchers in their synthetic endeavors.
The Landscape of Halothiophene Reactivity: A Tale of Two Positions and Four Halogens
The reactivity of a halothiophene in a palladium-catalyzed amination reaction is primarily dictated by two key factors: the position of the halogen on the thiophene ring (C2 or C3) and the identity of the halogen itself (I, Br, Cl, F). These factors directly impact the rate-determining step of many cross-coupling reactions: the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2]
Positional Isomers: The Electronic Advantage of the 2-Position
In general, 2-halothiophenes exhibit greater reactivity in palladium-catalyzed amination reactions compared to their 3-halo counterparts.[3][4] This enhanced reactivity is a consequence of the inherent electronic properties of the thiophene ring. The C2 position is more electron-deficient than the C3 position, a result of the sulfur atom's ability to stabilize a negative charge at the adjacent carbon through resonance. This greater polarization of the C2-halogen bond facilitates the oxidative addition of the electron-rich palladium(0) catalyst.[3]
Furthermore, the C2 position is sterically more accessible than the C3 position, which is flanked by two carbon atoms of the ring. This reduced steric hindrance around the reaction center allows for a more facile approach of the bulky palladium-ligand complex, further contributing to the higher reaction rates observed for 2-halothiophenes.[5]
The Halogen Effect: A Predictable Trend in Reactivity
The reactivity of the carbon-halogen bond in the oxidative addition step follows a well-established trend, which is directly correlated to the bond dissociation energy: C-I < C-Br < C-Cl < C-F.[3] Consequently, iodothiophenes are the most reactive substrates, often undergoing amination under milder conditions and with lower catalyst loadings. Bromothiophenes are also highly effective coupling partners and are widely used due to their balance of reactivity and stability.[6]
Chlorothiophenes, with their stronger C-Cl bond, are significantly less reactive and typically require more forcing reaction conditions, such as higher temperatures and the use of specialized, highly active catalyst systems.[7] Fluorothiophenes are generally considered the most challenging substrates due to the inertness of the C-F bond and are rarely employed in standard Buchwald-Hartwig amination reactions. Their use often necessitates alternative synthetic strategies.
Comparative Performance Data in Buchwald-Hartwig Amination
The following table summarizes representative experimental data for the palladium-catalyzed amination of various halothiophenes. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. However, the collected data provides a clear illustration of the general reactivity trends discussed.
| Entry | Halothiophene | Amine | Catalyst System (Pd Source / Ligand) | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromothiophene | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 120 | 18 | 95 | [8] |
| 2 | 3-Bromothiophene | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 120 | 18 | 85 | [8] |
| 3 | 2-Chlorothiophene | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | 100 | 24 | 82 | [9] |
| 4 | 3-Chlorothiophene | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | 100 | 24 | 75 | [9] |
| 5 | 3-Bromothiophene | N-Methylaniline | [PdBr(PtBu₃)]₂ | NaOtBu | RT | 1 | >95 | [4] |
| 6 | 2-Bromothiophene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 100 | 24 | 90 | [10] |
| 7 | 3-Bromothiophene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 100 | 24 | 82 | [10] |
Key Observations from the Data:
-
2- vs. 3-Position: In direct comparisons (Entries 1 vs. 2 and 6 vs. 7), 2-bromothiophene consistently provides higher yields than 3-bromothiophene under the same reaction conditions.
-
Bromo vs. Chloro: While direct comparisons are not available in this dataset, the successful amination of chlorothiophenes (Entries 3 and 4) requires a highly active catalyst system (RuPhos) and generally results in slightly lower yields compared to bromothiophenes.
-
Catalyst System: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands like RuPhos and chelating ligands with a large bite angle like Xantphos are highly effective for these transformations.[8][9]
Experimental Workflow and Mechanistic Considerations
A successful amination of a halothiophene requires careful consideration of the reaction setup and an understanding of the underlying catalytic cycle.
General Experimental Workflow
The following diagram outlines a typical workflow for a palladium-catalyzed amination of a halothiophene.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Amination of 2-Chlorothiophene with Aniline
This protocol is adapted from established procedures for the amination of aryl chlorides and serves as a representative example.[7]
Materials:
-
2-Chlorothiophene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 1-2 mol% Pd), XPhos (e.g., 2-4 mol%), and NaOtBu (1.4 equivalents).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous, degassed toluene via syringe.
-
Add 2-chlorothiophene (1.0 equivalent) followed by aniline (1.2 equivalents) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenylthiophen-2-amine.
The Catalytic Cycle: A Step-by-Step Look
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Mechanistic Insights and Causality:
-
Oxidative Addition: This is often the rate-determining step. The reactivity order of I > Br > Cl is a direct reflection of the decreasing ease of C-X bond cleavage. The electron-deficient nature of the C2 position in thiophene lowers the activation energy for this step compared to the C3 position.[3]
-
Ligand Role: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are crucial for several reasons. They stabilize the monoligated Pd(0) species, which is often the active catalyst. Their steric bulk promotes the final reductive elimination step, preventing catalyst decomposition and side reactions.[11]
-
Base Function: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, either before or after coordination to the palladium center, to form the key palladium-amido intermediate.[1]
Challenges and Troubleshooting
While the Buchwald-Hartwig amination is a robust reaction, challenges can arise, particularly with less reactive substrates like chlorothiophenes or sterically hindered coupling partners.
-
Hydrodehalogenation: This is a common side reaction where the halogen is replaced by a hydrogen atom. It can be more prevalent with less reactive amines and is often a result of β-hydride elimination from the palladium-amido intermediate. The use of bulky ligands can often suppress this side reaction.
-
Catalyst Deactivation: Heteroatoms, such as the sulfur in thiophene, can potentially coordinate to the palladium center and inhibit catalysis. The use of appropriate ligands that create a sterically shielded and highly active catalyst can mitigate this issue.
-
Low Reactivity of Chlorothiophenes: Overcoming the inertness of the C-Cl bond often requires higher catalyst loadings, higher temperatures, and the use of highly active, specialized ligands. For particularly challenging substrates, exploring nickel-based catalyst systems may be a viable alternative.[11]
Conclusion
The amination of halothiophenes is a critical transformation in modern organic synthesis. A thorough understanding of the factors governing their reactivity is essential for the efficient and predictable synthesis of aminothiophene derivatives. The general reactivity trends—2-halo > 3-halo and iodo > bromo > chloro > fluoro—provide a solid framework for initial reaction design. The judicious selection of a potent palladium catalyst system, featuring a bulky, electron-rich phosphine ligand, is paramount for achieving high yields, particularly with the less reactive chloro- and 3-halothiophene substrates. This guide provides the foundational knowledge and practical insights to empower researchers to confidently navigate the nuances of halothiophene amination and accelerate their research and development programs.
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Evaluating the green chemistry metrics of various (5-Chlorothiophen-2-yl)methanamine syntheses
For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of synthetic routes to (5-Chlorothiophen-2-yl)methanamine, a key building block in pharmaceutical synthesis. The focus is a quantitative assessment of two primary synthetic pathways—Reductive Amination and the Gabriel Synthesis—evaluated through the lens of green chemistry principles. This analysis, supported by detailed experimental protocols, is designed to inform the selection of more sustainable and efficient chemical processes.
Introduction
This compound is a valuable primary amine intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). As the pharmaceutical industry intensifies its efforts to minimize environmental impact and improve process efficiency, the principles of green chemistry have become critical in evaluating synthetic routes. This guide presents a comparative analysis of two distinct pathways to this key amine, quantifying their environmental performance to provide a clear, data-driven foundation for process selection and optimization.
The Imperative of Green Chemistry Metrics
To objectively assess the "greenness" of a chemical process, we move beyond simple yield calculations and employ a set of established metrics. For this guide, we will focus on three key mass-based metrics:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1] It represents the ultimate efficiency of a reaction design.
-
Process Mass Intensity (PMI): A holistic metric that considers all mass inputs (reactants, solvents, workup materials) relative to the mass of the final product.[2][3] Lower PMI values indicate less waste and greater efficiency. The ACS Green Chemistry Institute Pharmaceutical Roundtable has championed PMI as a key benchmark for the industry.[4]
-
E-Factor (Environmental Factor): This metric quantifies the total mass of waste generated for every kilogram of product.[5] It is calculated simply as PMI - 1 and provides a direct measure of the waste output of a process.[6]
Synthetic Pathways to this compound
We will evaluate two common methods for synthesizing primary amines: a modern, one-pot Reductive Amination and the classical Gabriel Synthesis.
Route 1: Reductive Amination of 5-Chlorothiophene-2-carboxaldehyde
Reductive amination is a highly efficient and widely used method for forming amines from carbonyl compounds.[7][8] This one-pot process typically involves the reaction of an aldehyde or ketone with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the desired amine.[9] This approach is favored in green chemistry as it often reduces the number of synthetic steps and minimizes the need to isolate potentially unstable intermediates.[10]
-
To a solution of 5-chlorothiophene-2-carboxaldehyde (10.0 g, 62.2 mmol) in methanol (150 mL), add a 7 M solution of ammonia in methanol (26.7 mL, 186.6 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (2.82 g, 74.6 mmol, 1.2 equiv) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add ethyl acetate (100 mL) and water (50 mL) to the residue. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield this compound. Assume a final isolated yield of 85% (7.78 g).
Route 2: Gabriel Synthesis from 2-(Chloromethyl)-5-chlorothiophene
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation common with direct ammonolysis.[11] The process involves the N-alkylation of potassium phthalimide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[2] While effective, this two-step method inherently suffers from poor atom economy due to the use of the stoichiometric phthalimide protecting group. The cleavage step often employs hydrazine, a reagent with significant health and safety concerns.[12]
Step A: N-Alkylation
-
To a solution of 2-(chloromethyl)-5-chlorothiophene (10.0 g, 59.1 mmol) in N,N-dimethylformamide (DMF, 100 mL), add potassium phthalimide (12.0 g, 64.8 mmol, 1.1 equiv).
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
Cool the mixture to room temperature and pour it into 200 mL of ice-water.
-
Stir for 30 minutes, then filter the resulting precipitate.
-
Wash the solid with water (2 x 50 mL) and dry under vacuum to yield N-((5-chlorothiophen-2-yl)methyl)phthalimide. Assume a quantitative yield for the purpose of the next step (17.2 g).
Step B: Hydrazinolysis
-
Suspend the N-((5-chlorothiophen-2-yl)methyl)phthalimide (17.2 g, 59.1 mmol) in ethanol (200 mL).
-
Add hydrazine hydrate (3.55 mL, 70.9 mmol, 1.2 equiv) to the suspension.
-
Heat the mixture to reflux and stir for 4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and add 2 M hydrochloric acid (60 mL) to dissolve any remaining amine and neutralize excess hydrazine.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol (50 mL).
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with 4 M sodium hydroxide until pH > 12.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield this compound. Assume a final isolated yield of 80% over two steps (6.96 g).
Quantitative Comparison of Green Chemistry Metrics
To facilitate a direct and objective comparison, the key green chemistry metrics for both synthetic routes were calculated based on the detailed protocols.
| Metric | Route 1: Reductive Amination | Route 2: Gabriel Synthesis | Interpretation |
| Atom Economy (AE) | 88.3% | 34.3% | Reductive Amination is fundamentally more efficient, incorporating a much larger percentage of reactant atoms into the final product. |
| Process Mass Intensity (PMI) | 48.7 | 102.3 | The Gabriel Synthesis requires more than double the mass of materials per kilogram of product, indicating significantly higher solvent and reagent usage. |
| E-Factor | 47.7 | 101.3 | For every 1 kg of product, the Gabriel Synthesis generates over 101 kg of waste, more than twice that of the Reductive Amination route. |
| Overall Yield | 85% | 80% | Both routes provide good, comparable yields. |
| Number of Steps | 1 (One-Pot) | 2 | The one-pot nature of Reductive Amination reduces operational complexity and potential waste from intermediate isolation. |
| Hazardous Reagents | Sodium Borohydride | Hydrazine, DMF | The use of highly toxic and potentially explosive hydrazine in the Gabriel route is a significant safety and environmental drawback.[12] |
Discussion & Recommendation
The quantitative analysis clearly demonstrates that the Reductive Amination route is a substantially greener and more efficient pathway for the synthesis of this compound.[13]
Atom Economy: The core weakness of the Gabriel synthesis is its poor atom economy.[14] The large phthalimide group acts solely as a carrier for the nitrogen atom and is discarded as a bulky waste product (phthalhydrazide), which significantly impacts the overall mass efficiency. In contrast, the reductive amination route is an addition reaction at its core, with the only theoretical byproduct being water, leading to a much higher atom economy.
Process Mass Intensity & E-Factor: The PMI and E-Factor values confirm the theoretical advantage of the reductive amination in a practical setting. The Gabriel synthesis requires large volumes of DMF and ethanol, extensive aqueous workups for both steps, and generates a stoichiometric amount of solid phthalhydrazide waste, all of which contribute to its high mass intensity.[11] The one-pot nature of the reductive amination simplifies the process, requiring less solvent and fewer workup steps, thus generating significantly less waste.
Safety and Hazard Profile: A critical advantage of the reductive amination route is the avoidance of hydrazine. Hydrazine is a highly toxic, corrosive, and potentially explosive reagent that requires specialized handling and disposal procedures.[12] While sodium borohydride also requires careful handling, it is generally considered a less hazardous reagent than hydrazine.
Alternative Pathway: The Leuckart-Wallach Reaction
Another classical method worth noting is the Leuckart-Wallach reaction. This is a form of reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[15] While it is a one-pot reaction, it traditionally requires very high temperatures (often >160 °C), which is energy-intensive and can be a significant drawback from a green chemistry perspective.[16][17] While modern catalytic versions can lower the required temperature, the direct reductive amination with a hydride reducing agent as described in Route 1 generally offers milder conditions and greater control.[18]
Conclusion
Based on a comprehensive analysis of key green chemistry metrics, the Reductive Amination of 5-chlorothiophene-2-carboxaldehyde is the unequivocally recommended pathway for the synthesis of this compound. Its superior atom economy, dramatically lower Process Mass Intensity and E-Factor, and avoidance of highly hazardous reagents like hydrazine make it a safer, more sustainable, and more efficient choice.[13] For researchers and drug development professionals committed to integrating green chemistry principles into their workflows, this route aligns with the goals of minimizing waste, conserving resources, and enhancing laboratory safety.
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Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved from [Link]
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NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2025, March 6). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. Retrieved from [Link]
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ACS Community. (2014, October 16). Process Mass Intensity Calculation Tool. American Chemical Society. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved from [Link]
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TÜBİTAK Academic Journals. (2010, January 1). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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The Synthetic Inspector. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. Retrieved from [Link]
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Kempe, R., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(15), 3848-3852. Retrieved from [Link]
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Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of Organic Chemistry, 9(6), 529-536. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for (5-Chlorothiophen-2-yl)methanamine Derivatives
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for polyclonal and monoclonal antibodies raised against (5-Chlorothiophen-2-yl)methanamine. As a small molecule, or hapten, this compound presents unique challenges in antibody development, making rigorous specificity testing paramount for its intended applications in research, diagnostics, or therapeutic drug monitoring. We will delve into the underlying principles of hapten immunology, compare robust analytical methods, and provide actionable protocols to ensure the generation of reliable and reproducible data.
The Immunological Challenge of Small Molecules
Small molecules like this compound are not immunogenic on their own.[1][2][3] To elicit an immune response for antibody production, they must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3] This conjugate, known as an immunogen, is what the host immune system recognizes.
However, this process introduces a critical variable: the immune response may generate antibodies that recognize not only the hapten but also the linker arm used for conjugation or the hapten-carrier complex as a whole.[1] This phenomenon, known as the "linking arm effect," can lead to undesirable cross-reactivity and significantly impact assay performance.[1] Therefore, the primary goal of a cross-reactivity study is to meticulously define the antibody's binding specificity for the target hapten and differentiate it from binding to structurally related molecules.
Caption: Workflow for generating antibodies against a small molecule hapten.
Designing the Cross-Reactivity Panel: A Rationale-Driven Approach
The selection of compounds for the cross-reactivity panel is the most critical step in the study design. The goal is to challenge the antibody's specificity by testing its binding to molecules that are structurally similar to the target. A well-designed panel should include:
-
The Parent Hapten: this compound serves as the positive control and the reference for 100% reactivity.
-
Analogs with Ring Modifications:
-
Halogen Substitution: Replace the chlorine with other halogens (F, Br, I) or remove it entirely (Thiophen-2-yl)methanamine. This tests the epitope's dependence on the electronegativity and size of the substituent at position 5.
-
Ring Isomers: Move the chloromethylamine group to the 3-position of the thiophene ring.
-
Alternative Heterocycles: Replace the thiophene ring with furan, pyrrole, or even a benzene ring to assess the importance of the sulfur heteroatom and the five-membered ring structure.[4]
-
-
Analogs with Side-Chain Modifications:
-
Amine Modification: Test secondary or tertiary amines (e.g., N-methyl-(5-chlorothiophen-2-yl)methanamine) or amides.
-
Chain Length Variation: Lengthen or shorten the methylene bridge between the ring and the amine.
-
-
Metabolites and Precursors: If known, include major metabolites of the parent compound, as these are often sources of in-vivo cross-reactivity.[5]
-
Unrelated Molecules: Include structurally distinct compounds to serve as negative controls and establish the baseline for non-specific binding.
Comparative Methodologies for Specificity Assessment
No single method tells the whole story. A multi-pronged approach using both endpoint assays and real-time kinetic analysis provides the most comprehensive characterization of antibody specificity.
Competitive ELISA: The Industry Standard for Screening
Competitive ELISA is the workhorse for screening cross-reactivity of small molecules due to its high throughput and cost-effectiveness. The principle relies on the competition between the free hapten (in the sample or standard) and a hapten-protein conjugate immobilized on the ELISA plate for binding to a limited amount of the specific antibody. A higher concentration of free hapten in the solution will result in less antibody binding to the plate, leading to a weaker signal.
Caption: Principle of Competitive ELISA for small molecule detection.
-
Plate Coating:
-
Dilute a hapten-BSA conjugate (using a different carrier than the immunogen, e.g., BSA if KLH was used for immunization, to avoid cross-reactivity to the carrier) to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.[6]
-
Incubate overnight at 4°C or for 2 hours at 37°C.[6]
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).[7]
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 1-5% BSA in PBST) to prevent non-specific binding.[8]
-
Incubate for 1-2 hours at room temperature (RT).
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the parent hapten (standard curve) and each cross-reactant compound in assay buffer (e.g., PBST with 0.1% BSA).
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (diluted in assay buffer to a concentration determined by prior titration).
-
Incubate this mixture for 30-60 minutes at RT.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at RT with gentle agitation.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-species IgG-HRP) diluted in assay buffer.
-
Incubate for 1 hour at RT.
-
Wash the plate five times with wash buffer.
-
Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark for 10-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
The cross-reactivity (%) is calculated from the IC50 values (the concentration of analyte required to inhibit 50% of the maximum signal) derived from the respective dose-response curves.
% Cross-Reactivity = (IC50 of Parent Hapten / IC50 of Test Compound) x 100
| Compound | Structure Description | IC50 (nM) [Hypothetical] | % Cross-Reactivity |
| This compound | Parent Compound | 10 | 100% |
| (5-Bromothiophen-2-yl)methanamine | Bromo instead of Chloro | 15 | 66.7% |
| (Thiophen-2-yl)methanamine | No Halogen | 250 | 4.0% |
| (5-Chlorothiophen-3-yl)methanamine | Isomer (3-position) | 800 | 1.25% |
| (5-Chlorofuran-2-yl)methanamine | Furan instead of Thiophene | >10,000 | <0.1% |
| N-Acetyl-(5-Chlorothiophen-2-yl)methanamine | Acetylated Amine | >10,000 | <0.1% |
| Quetiapine | Unrelated Drug Control | >10,000 | <0.1% |
Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
Surface Plasmon Resonance (SPR) offers a more sophisticated analysis by providing real-time, label-free data on binding kinetics.[9][10][11] This technique measures the association rate (kₐ) and dissociation rate (kₑ) of the antibody-analyte interaction, from which the affinity constant (Kₐ) can be derived. This is invaluable for understanding not just if a compound binds, but how strongly and how quickly it binds and dissociates compared to the primary target.
In a typical SPR experiment for small molecules, the antibody is immobilized on the sensor chip surface, and the panel of small molecule analogs is injected over the surface as the analyte.
Caption: High-level workflow for a Surface Plasmon Resonance (SPR) experiment.
By comparing the kinetic profiles of the various analogs, a researcher can gain deep insights. For example, two compounds might have similar overall affinity (as measured by ELISA) but achieve it through different kinetics. One might have a fast on-rate and fast off-rate, while another has a slow on-rate and a very slow off-rate. This level of detail is critical for applications where binding stability over time is important.
Conclusion and Best Practices
A thorough cross-reactivity study is non-negotiable for any antibody intended for use in a specific assay, particularly when the target is a small molecule hapten. Relying solely on the immunizing antigen for characterization is insufficient and risks generating misleading data.
Key Takeaways for Researchers:
-
Design with Intent: Build your cross-reactivity panel based on logical structural variations of your target molecule.
-
Use Orthogonal Methods: Combine a high-throughput screening method like competitive ELISA with a detailed kinetic analysis like SPR for a complete picture of antibody specificity.[9]
-
Mind the Conjugate: When performing competitive ELISAs, always use a different hapten-carrier conjugate for plate coating than was used for the initial immunization to eliminate false positives from anti-carrier or anti-linker antibodies.
-
Quantify and Compare: Don't settle for qualitative "yes/no" binding. Quantify the degree of cross-reactivity using IC50 values to create a clear and objective specificity profile for your reagent.
By adhering to these principles, researchers can develop and validate antibodies with a well-defined and reliable specificity profile, ensuring the integrity and reproducibility of their experimental results.
References
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- Sandwich ELISA protocol. (n.d.). Abcam.
- Sheth, B., & Sporns, P. (2006). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Journal of Immunological Methods, 315(1-2), 108-116.
- Dunkel, M., et al. (2008). SuperHapten: a comprehensive database for small immunogenic compounds.
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Safety Operating Guide
Navigating the Disposal of (5-Chlorothiophen-2-yl)methanamine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Chlorothiophen-2-yl)methanamine, a compound frequently utilized in synthetic chemistry. By understanding the chemical's properties and the associated regulatory landscape, laboratory professionals can mitigate risks and uphold the highest standards of safety and environmental responsibility.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is essential. This compound is a halogenated organic compound. Safety Data Sheets (SDS) are the primary source of this critical information.
According to available SDS, this compound presents the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[1]
The hydrochloride salt of this compound shares a similar hazard profile, including being harmful if swallowed or inhaled.[2] These hazards dictate the need for stringent personal protective equipment (PPE) and careful handling to prevent exposure.
Table 1: Hazard Identification for this compound
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P280: Wear protective gloves/protective clothing.[1] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P280: Wear eye protection/face protection.[1] |
| H335: May cause respiratory irritation | STOT SE (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals; STOT SE: Specific Target Organ Toxicity - Single Exposure.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is governed by its classification as a halogenated organic waste. Improper disposal, such as drain disposal, is strictly prohibited and can lead to environmental contamination and regulatory non-compliance.[3] The following protocol outlines the necessary steps for safe and compliant disposal.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Given the irritant nature of the compound, all handling and disposal procedures must be conducted with appropriate PPE and within a certified chemical fume hood.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile).
-
Eye and Face Protection : Use safety glasses with side shields or chemical goggles, and a face shield if there is a splash hazard.[1]
-
Skin and Body Protection : A lab coat is mandatory.[4]
-
Respiratory Protection : If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is necessary.[1]
Step 2: Waste Segregation - The Cornerstone of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure the waste is managed correctly by disposal facilities.[5][6] this compound waste must be collected as halogenated organic waste .
-
Do Not Mix : Never mix halogenated organic waste with non-halogenated organic waste.[7][8] The disposal costs for halogenated waste are typically higher due to the need for specialized incineration processes.[8]
-
Incompatible Materials : Avoid mixing with strong oxidizing agents, acids, or bases in the same waste container.[9][10]
Step 3: Waste Collection and Container Management
All waste containing this compound, including residues, contaminated materials, and solutions, must be collected in designated, properly labeled containers.
-
Container Selection : Use a chemically compatible and leak-proof container with a secure, tight-fitting lid.[4][5] For liquid waste, glass bottles are often preferred.[9]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any other constituents.[11] Do not use abbreviations or chemical formulas.[11]
-
Container Filling : Do not overfill containers; a general rule is to fill to no more than 90% capacity to allow for vapor expansion.[4]
-
Storage : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[5][9] Secondary containment should be used to prevent spills.[4][5]
Step 4: Disposal of Contaminated Materials
Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Solid Waste : Contaminated gloves, absorbent pads, and other solid materials should be collected in a separate, clearly labeled solid hazardous waste container.[4]
-
Sharps : Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous waste.[3][6]
Step 5: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill : If safe to do so, prevent the spill from spreading using absorbent materials.
-
Personal Protection : Wear appropriate PPE before attempting to clean the spill.
-
Cleanup : For small spills, use an inert absorbent material to collect the spilled substance. Place the absorbed material into a sealed, labeled container for disposal as halogenated organic waste.[11]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Large Spills : For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[11]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous waste, including halogenated organic compounds, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Laboratories are considered hazardous waste generators and must comply with these regulations, which include proper waste identification, segregation, container management, and disposal through licensed facilities.[4][5]
The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes informing and training employees about the hazards of chemicals they work with and the proper procedures for handling and disposal.[12][13] A comprehensive Chemical Hygiene Plan, as required by OSHA's Laboratory Standard (29 CFR 1910.1450), should include specific procedures for the disposal of hazardous chemicals like this compound.[12]
Conclusion: Fostering a Culture of Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety program. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, researchers can protect themselves, their colleagues, and the environment. This guide serves as a foundational resource for establishing safe and effective disposal practices for this and other halogenated organic compounds.
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A Comprehensive Safety and Handling Guide for (5-Chlorothiophen-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling (5-Chlorothiophen-2-yl)methanamine, a compound with significant potential in various research and development applications. The following protocols are designed to be a self-validating system, grounded in established safety principles to protect you and your work.
Understanding the Hazard Profile
GHS Hazard Classification:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a significant risk of splashing.[6][7] | Protects against direct contact with the liquid, which can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[7] | Provides a barrier against skin contact, which can cause irritation.[1] The choice of glove material should be based on the specific solvent used and the duration of contact. |
| Body Protection | A flame-retardant lab coat or chemical-resistant overalls.[6] | Protects against accidental spills and splashes. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][7][8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9] | To prevent inhalation of vapors, which may cause respiratory irritation.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[6] | Protects feet from spills. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (214759-22-5), and appropriate hazard pictograms.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][9] The container should be kept tightly closed.[1] For long-term storage, a freezer at under -20°C in an inert atmosphere is recommended.[11]
Handling and Use
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[12] All work should be conducted in a properly functioning chemical fume hood.[1]
-
Aliquoting and Transfer:
-
Reaction Setup:
-
Add the chemical slowly and in a controlled manner to the reaction vessel.
-
Be mindful of any potential exothermic reactions, especially when mixing with other reagents.
-
-
Post-Reaction:
-
Quench the reaction carefully according to your specific protocol.
-
Thoroughly clean all glassware and equipment after use.
-
Workflow Diagram
Sources
- 1. aksci.com [aksci.com]
- 2. Tris-(hydroxymethyl)aminomethane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. americanbio.com [americanbio.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. synzeal.com [synzeal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. 214759-22-5|this compound|BLD Pharm [bldpharm.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



